molecular formula C41H74N7O18P3S B15597800 15-hydroxyicosanoyl-CoA

15-hydroxyicosanoyl-CoA

Número de catálogo: B15597800
Peso molecular: 1078.1 g/mol
Clave InChI: GNBGANBICLDRBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15-hydroxyicosanoyl-CoA is a useful research compound. Its molecular formula is C41H74N7O18P3S and its molecular weight is 1078.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H74N7O18P3S

Peso molecular

1078.1 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-hydroxyicosanethioate

InChI

InChI=1S/C41H74N7O18P3S/c1-4-5-15-18-29(49)19-16-13-11-9-7-6-8-10-12-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)

Clave InChI

GNBGANBICLDRBH-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

De Novo Biosynthesis of 15-Hydroxyicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the de novo biosynthesis of 15-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. The biosynthesis is a two-step process involving the hydroxylation of icosanoic acid (a C20 saturated fatty acid) to 15-hydroxyicosanoic acid, followed by its activation to the corresponding CoA thioester. This guide details the key enzymes involved, namely cytochrome P450 monooxygenases of the CYP4F family for the hydroxylation step and long-chain acyl-CoA synthetases (ACSLs) for the CoA ligation. Detailed experimental protocols for assaying the activity of these enzymes are provided, along with a summary of available quantitative data. Furthermore, the potential signaling roles of 15-hydroxyicosanoids, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), are discussed. Visual diagrams of the biosynthetic pathway, experimental workflows, and signaling cascades are included to facilitate understanding.

Introduction

Hydroxylated fatty acids and their CoA esters are an emerging class of lipid molecules with diverse biological activities, including roles in signaling and inflammation. This compound is a 20-carbon saturated fatty acyl-CoA with a hydroxyl group at the 15th carbon position. Its biosynthesis involves the modification of the long-chain fatty acid, icosanoic acid. This guide elucidates the enzymatic steps required for its de novo synthesis, providing a technical resource for researchers investigating the metabolism and function of this and related molecules.

Biosynthetic Pathway

The de novo biosynthesis of this compound from icosanoic acid is a two-step enzymatic process:

  • Hydroxylation: Icosanoic acid is hydroxylated at the 15th carbon position to form 15-hydroxyicosanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase.

  • CoA Ligation: 15-hydroxyicosanoic acid is then activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase.

Biosynthesis_of_15_Hydroxyicosanoyl_CoA Icosanoic_Acid Icosanoic Acid (C20:0) Hydroxy_Icosanoic_Acid 15-Hydroxyicosanoic Acid Icosanoic_Acid->Hydroxy_Icosanoic_Acid Cytochrome P450 (CYP4F family) + O2 + NADPH Hydroxy_Icosanoyl_CoA This compound Hydroxy_Icosanoic_Acid->Hydroxy_Icosanoyl_CoA Long-Chain Acyl-CoA Synthetase (ACSL) + CoA + ATP

Biosynthetic pathway of this compound.
Step 1: Hydroxylation of Icosanoic Acid

The introduction of a hydroxyl group at the 15th position of icosanoic acid is an (ω-5) hydroxylation, a reaction characteristic of cytochrome P450 (CYP) enzymes of the CYP4 family. These enzymes are known to catalyze the ω- and subterminal (ω-n) hydroxylation of long-chain and very-long-chain fatty acids.

Step 2: CoA Ligation of 15-Hydroxyicosanoic Acid

The activation of 15-hydroxyicosanoic acid to its CoA ester is catalyzed by long-chain acyl-CoA synthetases (ACSLs). This is an ATP-dependent reaction that proceeds through an acyl-adenylate intermediate.

  • Key Enzymes: There are several isoforms of ACSL (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue expression patterns and substrate specificities.[3][4][5][6] Studies have shown that ACSL isoforms can activate hydroxylated fatty acids.[4] The specific isoform responsible for activating 15-hydroxyicosanoic acid in a particular tissue would depend on the expression and substrate preference of the ACSLs present. For instance, ACSL4 shows a preference for unsaturated fatty acids like arachidonic acid, while ACSL1 has a broader substrate specificity.[5][6]

Quantitative Data

While specific kinetic parameters for the enzymes involved in this compound biosynthesis are limited, data for related substrates provide valuable context.

Enzyme FamilyEnzyme ExampleSubstrateProductKm (µM)Vmax or kcatReference
Cytochrome P450 Human CYP4F2Arachidonic Acid20-HETE24-[1]
Human CYP4F3BArachidonic Acid20-HETE--[2]
Long-Chain Acyl-CoA Synthetase Rat ACSL1Oleic AcidOleoyl-CoA4.32.5 µmol/min/mg[4]
Rat ACSL4Arachidonic AcidArachidonoyl-CoA4.04.6 µmol/min/mg[4]
Rat ACSL5Oleic AcidOleoyl-CoA11.21.1 µmol/min/mg[4]
Rat ACSL6Docosahexaenoic AcidDocosahexaenoyl-CoA4.61.2 µmol/min/mg[4]

Experimental Protocols

In Vitro Fatty Acid Hydroxylation Assay using Recombinant CYP450 Enzymes

This protocol is designed to measure the formation of 15-hydroxyicosanoic acid from icosanoic acid using recombinant CYP4F enzymes.

Materials:

  • Recombinant human CYP4F2 or CYP4F3B and cytochrome P450 reductase (commercially available in microsomes or as purified proteins)

  • Icosanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Internal standard (e.g., d4-15-hydroxyicosanoic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to final volume of 200 µL)

    • Recombinant CYP4F enzyme (e.g., 10 pmol)

    • Cytochrome P450 reductase (in a 1:2 molar ratio with CYP)

    • Icosanoic acid (e.g., 1-100 µM, added from a stock solution in ethanol (B145695) or DMSO)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C for 20-30 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the sample in a suitable solvent (e.g., 100 µL of 50% methanol) and analyze by LC-MS/MS to quantify the formation of 15-hydroxyicosanoic acid.[7][8]

CYP450_Assay_Workflow A Prepare Reaction Mixture (Buffer, CYP4F Enzyme, Reductase, Icosanoic Acid) B Pre-incubate at 37°C for 5 min A->B C Initiate with NADPH B->C D Incubate at 37°C for 20-30 min C->D E Terminate with Acetonitrile + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G Evaporate and Reconstitute F->G H Analyze by LC-MS/MS G->H

Workflow for in vitro fatty acid hydroxylation assay.
Long-Chain Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the conversion of radiolabeled 15-hydroxyicosanoic acid to its CoA ester.

Materials:

  • [1-¹⁴C]-15-hydroxyicosanoic acid (custom synthesis may be required) or unlabeled 15-hydroxyicosanoic acid with [³H]-CoA

  • Cell lysate or purified ACSL isoform

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)

  • ATP

  • Coenzyme A (CoA)

  • Bovine serum albumin (BSA), fatty acid-free

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare the radiolabeled fatty acid substrate by complexing it with BSA in the reaction buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • Reaction buffer

    • ATP (to a final concentration of 5 mM)

    • CoA (to a final concentration of 0.5 mM)

    • Radiolabeled 15-hydroxyicosanoic acid-BSA complex (e.g., to a final concentration of 10-100 µM)

  • Reaction Initiation: Add the enzyme source (cell lysate or purified ACSL) to start the reaction.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Reaction Termination and Extraction: Terminate the reaction by adding a mixture of isopropanol:heptane (B126788):1M H₂SO₄ (40:10:1, v/v/v). Add heptane and water to partition the phases. The unreacted fatty acid will be in the upper organic phase, while the acyl-CoA will remain in the lower aqueous phase.

  • Quantification: Take an aliquot of the lower aqueous phase, add to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][10][11]

ACSL_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, CoA, Radiolabeled 15-Hydroxyicosanoic Acid) B Initiate with Enzyme (ACSL or cell lysate) A->B C Incubate at 37°C for 10-30 min B->C D Terminate and Partition Phases C->D E Collect Aqueous Phase (containing Acyl-CoA) D->E F Quantify Radioactivity by Scintillation Counting E->F

Workflow for a radiometric ACSL activity assay.

Signaling Pathways

While specific signaling pathways for 15-hydroxyicosanoic acid are not well-defined, its structural similarity to other hydroxylated fatty acids, such as 15-hydroxyeicosatetraenoic acid (15-HETE), suggests potential roles in cellular signaling.

  • Peroxisome Proliferator-Activated Receptors (PPARs): 15-HETE is a known agonist for PPARs, particularly PPARβ/δ and to a lesser extent PPARγ.[1][3][12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation. It is plausible that 15-hydroxyicosanoic acid could also act as a ligand for PPARs, thereby influencing these cellular processes.

PPAR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus FA 15-Hydroxyicosanoic Acid PPAR PPAR FA->PPAR Activates RXR RXR PPAR->RXR PPRE PPRE (PPAR Response Element) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA Gene Target Gene Expression PPRE->Gene Regulates

Potential signaling via PPAR activation.

Conclusion

The de novo biosynthesis of this compound is a two-step process involving hydroxylation by CYP4F enzymes and CoA ligation by ACSL enzymes. While direct enzymatic data for this specific molecule is still emerging, this guide provides a strong framework based on the known activities of these enzyme families with related substrates. The detailed experimental protocols and discussion of potential signaling pathways offer a valuable resource for researchers aiming to further elucidate the metabolism and function of this compound and other hydroxylated fatty acids in health and disease. Further research is warranted to determine the specific enzyme isoforms and their kinetic properties in this pathway, as well as to fully characterize the biological roles of this molecule.

References

The Putative Biological Role of 15-Hydroxyicosanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While not yet directly characterized, the existence and metabolic activity of 15-hydroxyicosanoyl-CoA can be strongly inferred from established biochemical pathways. This technical guide explores the hypothesized biological significance of this molecule, positioning it as a key intermediate derived from the well-known signaling lipid, 15-hydroxyeicosatetraenoic acid (15-HETE). We propose that the conversion of 15-HETE to its saturated CoA-thioester, this compound, is a critical activation step, enabling its entry into distinct metabolic fates, including peroxisomal β-oxidation and the synthesis of novel 15-hydroxy-ceramides. This document provides a comprehensive overview of its hypothesized synthesis, potential cellular functions, quantitative context based on its precursor, and detailed experimental protocols to facilitate its future investigation.

Introduction

The eicosanoid 15-hydroxyeicosatetraenoic acid (15-HETE) is a prominent metabolite of arachidonic acid, produced through the actions of 15-lipoxygenase (15-LOX) and certain cytochrome P450 (CYP) enzymes.[1][2][3] 15-HETE is implicated in a wide array of cellular processes, including the regulation of inflammation, cell proliferation, and apoptosis.[1] For a fatty acid-like molecule such as 15-HETE to be catabolized or utilized for the synthesis of complex lipids, it must first be "activated" by conversion to its coenzyme A (CoA) thioester derivative.[4][5] This guide focuses on the saturated C20 analogue, this compound, postulating its formation and subsequent metabolic roles.

We hypothesize that this compound serves as a branch-point metabolite with three primary potential fates:

  • Catabolism via Peroxisomal β-Oxidation: As a C20 hydroxylated fatty acid, it is a likely substrate for degradation in peroxisomes.[6][7][8]

  • Incorporation into Sphingolipids: It may serve as a substrate for ceramide synthases (CerS) to produce a novel class of 15-hydroxy-ceramides, potentially with unique signaling or structural functions, analogous to the well-characterized ω-hydroxy ceramides (B1148491) essential for skin barrier function.[1][9][10][11][12]

  • Protein Acylation: It could act as a donor for post-translational modification of proteins, introducing a long-chain hydroxylated acyl group that could alter protein function, localization, or stability.

This document will provide the theoretical framework and practical methodologies to explore these hypotheses.

Hypothesized Synthesis of this compound

The formation of this compound is proposed to occur in a multi-step pathway originating from arachidonic acid.

  • Formation of 15-HETE: Arachidonic acid is oxygenated by 15-LOX or CYP enzymes to form 15(S)-HETE or other stereoisomers.[3]

  • Saturation of Alkene Bonds: The four double bonds of 15-HETE are reduced to yield 15-hydroxyeicosanoic acid. This saturation is a necessary step to form the "icosanoyl" (C20:0) backbone.

  • Thioesterification to CoA: 15-hydroxyeicosanoic acid is activated by an acyl-CoA synthetase (ACS) to form this compound.[4][5] The specificity of ACS isoforms for hydroxylated fatty acids is an area of active research.[13][14]

G AA Arachidonic Acid HETE 15-HETE AA->HETE 15-LOX / CYP HESA 15-Hydroxyeicosanoic Acid HETE->HESA Reduction (Hypothesized) HICoA This compound HESA->HICoA Acyl-CoA Synthetase G cluster_peroxisome Peroxisome HICoA This compound (C20) Dehydro Acyl-CoA Oxidase HICoA->Dehydro Hydra Enoyl-CoA Hydratase Dehydro->Hydra Dehydro2 Hydroxyacyl-CoA Dehydrogenase Hydra->Dehydro2 Thio Thiolase Dehydro2->Thio HOCoA 13-Hydroxyoctadecanoyl-CoA (C18) Thio->HOCoA Chain-shortened acyl-CoA AcetylCoA Acetyl-CoA Thio->AcetylCoA To Citric Acid Cycle G cluster_er Endoplasmic Reticulum Sphinganine Sphinganine CerS Ceramide Synthase (e.g., CerS4) Sphinganine->CerS HICoA This compound HICoA->CerS DHCer 15-Hydroxy-dihydroceramide CerS->DHCer Desaturase Dihydroceramide Desaturase 1 DHCer->Desaturase HCer 15-Hydroxy-ceramide Desaturase->HCer G cluster_synthesis Chemical Synthesis cluster_cell_culture Cellular Experiments cluster_assays Biochemical & Analytical Assays Synth_CoA Synthesize 15-OH-Icosanoyl-CoA CerS_Assay In Vitro CerS Assay Synth_CoA->CerS_Assay Synth_FA Synthesize [14C]-15-OH-Eicosanoic Acid Cells Culture Cells (e.g., HEK293T, HepG2) Transfect Transfect with CerS expression vector Cells->Transfect Incubate_FA Incubate cells with [14C]-15-OH-Eicosanoic Acid Cells->Incubate_FA LCMS_AcylCoA LC-MS/MS Analysis (Detect 15-OH-Icosanoyl-CoA) Cells->LCMS_AcylCoA Isolate_Microsomes Isolate Microsomes Transfect->Isolate_Microsomes Isolate_Microsomes->CerS_Assay BetaOx_Assay β-Oxidation Assay (Measure ASMs) Incubate_FA->BetaOx_Assay LCMS_Ceramide LC-MS/MS Analysis (Detect 15-OH-Ceramide) CerS_Assay->LCMS_Ceramide

References

The Role of 15-Hydroxyicosanoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane structure to signal transduction. The diversity of their biological functions is, in part, dictated by the structural heterogeneity of their ceramide backbone, particularly the length and hydroxylation of the N-acyl chain. While the roles of very-long-chain fatty acids (VLCFAs) in sphingolipid biology are well-established, the contribution of hydroxylated VLCFAs is an emerging area of research. This technical guide explores the hypothetical role of 15-hydroxyicosanoyl-CoA, a 20-carbon hydroxylated fatty acyl-CoA, in the sphingolipid metabolic pathway. We will delve into its putative synthesis, incorporation into ceramides (B1148491), and the potential functional implications for sphingolipid-containing structures. This document also provides detailed experimental protocols for the analysis of hydroxylated acyl-CoAs and sphingolipids, alongside quantitative data for related molecules to serve as a benchmark for future investigations.

Introduction to Sphingolipid Metabolism and Very-Long-Chain Fatty Acids

Sphingolipid synthesis is a highly regulated process that begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1] The resulting sphinganine (B43673) backbone is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide (B1258172).[2][3] Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to a diverse population of ceramides.[4] Dihydroceramide is subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism from which more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are synthesized.[5]

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of many sphingolipids.[6] The incorporation of VLCFAs into ceramides influences the biophysical properties of membranes, including fluidity and the formation of lipid rafts.[7] These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction.

Hydroxylation of the fatty acyl chain adds another layer of complexity to sphingolipid structure and function. Hydroxylated fatty acids can alter the polarity and hydrogen-bonding capacity of the lipid, potentially impacting membrane packing and protein-lipid interactions. While 2-hydroxy fatty acids are the most well-studied modification in sphingolipids, the presence and roles of other hydroxylated species are less understood.

Hypothetical Pathway of this compound Synthesis and Incorporation into Sphingolipids

The direct metabolic pathway for this compound has not been fully elucidated. However, based on our understanding of fatty acid metabolism, a plausible pathway can be proposed.

Synthesis of 15-Hydroxyicosanoic Acid

Icosanoic acid (a 20-carbon saturated fatty acid) can undergo hydroxylation at the 15th carbon position. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) family of enzymes.[8][9] Specifically, CYP4 family members are known to be fatty acid ω- and (ω-1)-hydroxylases, though hydroxylation at other positions is also possible.[10][11][12][13] The enzyme would utilize molecular oxygen and NADPH to introduce a hydroxyl group onto the fatty acid chain.

Activation to this compound

The resulting 15-hydroxyicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound, to participate in ceramide synthesis. This activation is catalyzed by a long-chain acyl-CoA synthetase (ACSL).[14][15] While the substrate specificity of ACSLs for hydroxylated fatty acids is not extensively characterized, it is plausible that certain isoforms can accommodate this modification.[16]

Incorporation into Dihydroceramide

This compound can then serve as a substrate for a ceramide synthase (CerS). All six mammalian CerS isoforms have been shown to utilize 2-hydroxy acyl-CoAs to synthesize 2-hydroxydihydroceramides.[17] This suggests that other hydroxylated acyl-CoAs, such as this compound, could also be accepted as substrates by one or more CerS enzymes, leading to the formation of 15-hydroxydihydroceramide.[4]

Conversion to 15-Hydroxyceramide and Complex Sphingolipids

Finally, 15-hydroxydihydroceramide would be desaturated by dihydroceramide desaturase (DEGS1) to form 15-hydroxyceramide. This novel ceramide species could then be further metabolized to form more complex sphingolipids, such as 15-hydroxysphingomyelin or 15-hydroxyglucosylceramide, thereby introducing this modification into various cellular membranes.

Sphingolipid_Metabolism cluster_synthesis Hypothetical Synthesis of this compound cluster_sphingolipid Incorporation into Sphingolipids Icosanoic_Acid Icosanoic Acid 15_Hydroxyicosanoic_Acid 15-Hydroxyicosanoic Acid Icosanoic_Acid->15_Hydroxyicosanoic_Acid CYP450 (Hydroxylation) 15_Hydroxyicosanoyl_CoA This compound 15_Hydroxyicosanoic_Acid->15_Hydroxyicosanoyl_CoA ACSL (Activation) 15_Hydroxydihydroceramide 15-Hydroxydihydroceramide 15_Hydroxyicosanoyl_CoA->15_Hydroxydihydroceramide CerS Sphinganine Sphinganine Sphinganine->15_Hydroxydihydroceramide 15_Hydroxyceramide 15-Hydroxyceramide 15_Hydroxydihydroceramide->15_Hydroxyceramide DEGS1 Complex_Sphingolipids Complex 15-Hydroxy Sphingolipids 15_Hydroxyceramide->Complex_Sphingolipids

Hypothetical metabolic pathway for this compound and its incorporation into sphingolipids.

Quantitative Data

Table 1: Cellular Concentrations of Very-Long-Chain Acyl-CoAs in Human Fibroblasts

Acyl-CoA SpeciesConcentration (pmol/mg protein)Reference
C22:0-CoA0.8 ± 0.2[18]
C24:0-CoA1.5 ± 0.4[18]
C24:1-CoA2.1 ± 0.5[18]
C26:0-CoA0.5 ± 0.1[18]
C26:1-CoA3.2 ± 0.8[18]

Table 2: Acyl-Chain Composition of Major Sphingolipid Classes in Mammalian Cells

Sphingolipid ClassPredominant Acyl ChainsPercentage of TotalReference
CeramideC16:0, C18:0, C24:0, C24:11-5%[7]
SphingomyelinC16:0, C18:0, C24:0, C24:180-90%[7]
GlucosylceramideC16:0, C18:0, C22:0, C24:05-10%[19]

Experimental Protocols

Lipid Extraction from Cultured Cells for Acyl-CoA and Sphingolipid Analysis

This protocol is adapted for the simultaneous extraction of both polar (acyl-CoAs) and nonpolar (sphingolipids) lipids.

Materials:

  • Cultured cells (e.g., ~1x10^7 cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Water (HPLC grade)

  • Internal standards for acyl-CoAs (e.g., C17:0-CoA) and sphingolipids (e.g., C17-sphingosine, C12-ceramide)

  • Conical glass tubes

  • Centrifuge capable of 3000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells into 1 mL of ice-cold PBS and transfer to a conical glass tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 100 µL of water.

  • Add internal standards for both acyl-CoAs and sphingolipids to the cell suspension.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous/methanol phase (containing acyl-CoAs) and the lower chloroform phase (containing sphingolipids) into separate clean tubes.

  • Dry both fractions under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried acyl-CoA extract in a solvent suitable for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid in water).

  • Reconstitute the dried sphingolipid extract in a solvent suitable for LC-MS/MS analysis (e.g., methanol).

Experimental_Workflow Start Cultured Cells Wash Wash with PBS Start->Wash Lyse Lyse and Add Internal Standards Wash->Lyse Extract Two-Phase Extraction (Chloroform/Methanol/Water) Lyse->Extract Separate Phase Separation (Centrifugation) Extract->Separate Aqueous_Phase Aqueous/Methanol Phase (Acyl-CoAs) Separate->Aqueous_Phase Chloroform_Phase Chloroform Phase (Sphingolipids) Separate->Chloroform_Phase Dry_Acyl Dry Down Aqueous_Phase->Dry_Acyl Dry_Sphingo Dry Down Chloroform_Phase->Dry_Sphingo Reconstitute_Acyl Reconstitute for LC-MS/MS Dry_Acyl->Reconstitute_Acyl Reconstitute_Sphingo Reconstitute for LC-MS/MS Dry_Sphingo->Reconstitute_Sphingo Analyze_Acyl LC-MS/MS Analysis Reconstitute_Acyl->Analyze_Acyl Analyze_Sphingo LC-MS/MS Analysis Reconstitute_Sphingo->Analyze_Sphingo

Workflow for the extraction of acyl-CoAs and sphingolipids from cultured cells.
LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of increasing chain length.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion for each acyl-CoA is the [M+H]+ ion. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507.1 m/z) is monitored for quantification.[20] For this compound, the precursor ion would be m/z 1114.6 and the product ion would be m/z 607.5.

Table 3: Example MRM Transitions for Acyl-CoA Analysis

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-CoA1022.6515.545
C18:0-CoA1050.6543.548
C20:0-CoA1078.7571.650
15-Hydroxy-C20:0-CoA 1114.6 607.5 ~52 (to be optimized)
C17:0-CoA (Internal Standard)1036.6529.546
LC-MS/MS Analysis of Sphingolipids

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A linear gradient from a moderate to a high percentage of mobile phase B.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For ceramides, the precursor ion is the [M+H]+ ion, and the product ion corresponds to the sphingoid backbone after the loss of the acyl chain and a water molecule (e.g., m/z 264.3 for a d18:1 backbone).

Table 4: Example MRM Transitions for Ceramide Analysis

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-Ceramide (d18:1)538.5264.325
C18:0-Ceramide (d18:1)566.5264.327
C20:0-Ceramide (d18:1)594.6264.329
15-Hydroxy-C20:0-Ceramide (d18:1) 610.6 264.3 ~30 (to be optimized)
C12:0-Ceramide (d18:1) (Internal Standard)482.4264.322

Conclusion and Future Directions

The study of this compound and its role in sphingolipid metabolism represents an exciting frontier in lipid biology. While its existence and metabolic pathway are currently hypothetical, the established promiscuity of fatty acid hydroxylating and activating enzymes, as well as ceramide synthases, provides a strong rationale for its investigation. The incorporation of a hydroxyl group at the 15th position of the 20-carbon acyl chain in ceramides could have profound effects on the properties of cellular membranes and the function of membrane-associated proteins.

Future research should focus on the identification and quantification of this compound and 15-hydroxyceramides in various cell types and tissues using the sensitive LC-MS/MS methods outlined in this guide. Furthermore, elucidating the specific enzymes responsible for the synthesis of 15-hydroxyicosanoic acid and its subsequent activation and incorporation into sphingolipids will be crucial. The functional consequences of the presence of 15-hydroxyceramides in cellular membranes can be explored through biophysical studies and by examining their impact on cell signaling pathways. This research will not only expand our fundamental understanding of sphingolipid metabolism but may also open new avenues for therapeutic intervention in diseases where sphingolipid dysregulation is implicated.

References

A Technical Guide to the Enzymatic Synthesis of 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzymatic pathways and experimental methodologies for the synthesis of 15-hydroxyicosanoyl-CoA and its unsaturated analog, 15-hydroxyeicosatetraenoyl-CoA (15-HETE-CoA). The synthesis is a two-stage process involving the initial oxygenation of a 20-carbon fatty acid followed by its activation to a Coenzyme A (CoA) thioester.

Introduction: 15-Hydroxy Fatty Acyl-CoAs

This compound is the activated form of 15-hydroxyicosanoic acid, a 20-carbon saturated fatty acid hydroxylated at the 15th carbon. While direct enzymatic synthesis pathways for this saturated molecule are not extensively documented, the synthesis of its unsaturated counterpart, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), from arachidonic acid is well-characterized. 15(S)-HETE and its subsequent CoA ester are biologically significant molecules involved in inflammation, cell proliferation, and signaling pathways.[1] This guide will focus on the established enzymatic synthesis of 15-HETE-CoA, which serves as a foundational process. The saturated this compound could potentially be produced via subsequent enzymatic or chemical reduction of the unsaturated intermediate.

The overall synthesis proceeds in two key enzymatic steps:

  • Oxygenation : Introduction of a hydroxyl group at the C15 position of arachidonic acid to form 15-HETE.

  • CoA Ligation : Activation of the 15-HETE carboxyl group via thioesterification with Coenzyme A.

Part 1: Enzymatic Synthesis of 15-Hydroxyeicosatetraenoic Acid (15-HETE)

The primary route for synthesizing 15-HETE involves the specific oxygenation of arachidonic acid. This reaction is predominantly catalyzed by lipoxygenase (LOX) enzymes, although cyclooxygenases (COX) can also contribute.[1][2]

Key Enzymes:

  • 15-Lipoxygenase-1 (ALOX15) : This enzyme is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen at the C15 position of arachidonic acid, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3][4] This unstable intermediate is rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE.[1]

  • 15-Lipoxygenase-2 (ALOX15B) : A second isoform that also exclusively produces 15(S)-HpETE from arachidonic acid.[1][5]

  • Soybean Lipoxygenase : A commercially available plant-derived enzyme often used for the biotechnological production of 15-HETE due to its high efficiency and specificity.[6]

  • Cyclooxygenase-2 (COX-2) : Particularly when acetylated by aspirin, COX-2 shifts its activity from prostaglandin (B15479496) synthesis to producing 15(R)-HETE.[1]

The biosynthesis pathway from arachidonic acid to 15-HETE is visualized below.

G cluster_main Part 1: 15-HETE Synthesis cluster_enzymes Catalyzing Enzymes AA Arachidonic Acid HpETE 15(S)-HpETE (Hydroperoxy intermediate) AA->HpETE O2 HETE 15(S)-HETE (Stable Product) HpETE->HETE Reduction (Peroxidases) ALOX15 15-Lipoxygenase-1 (ALOX15) ALOX15->AA SLOX Soybean Lipoxygenase SLOX->AA

Biosynthesis pathway of 15(S)-HETE from arachidonic acid.
Quantitative Data for 15-HETE Synthesis

The efficiency of 15-HETE synthesis can be significant under optimized conditions, particularly when using commercially available enzymes like soybean lipoxygenase.

ParameterValueConditionsEnzyme Source
Product Concentration 9.5 g/L25 min reactionSoybean Lipoxygenase
Molar Conversion Yield 99%9 g/L arachidonic acid, pH 8.5, 20°CSoybean Lipoxygenase
Productivity 22.8 g L⁻¹ h⁻¹54.4 U/ml enzyme, 4% methanol (B129727)Soybean Lipoxygenase
Maximal Production 1111 ± 380 ng / 10⁶ cells100 µM arachidonic acidHuman Eosinophils
Table 1: Optimized conditions and yields for the enzymatic production of 15-HETE. Data sourced from[6][7].
Experimental Protocol: 15-HETE Synthesis Using Soybean Lipoxygenase

This protocol is adapted from the methodology described for the high-yield biotechnological production of 15-HETE.[6]

  • Reaction Mixture Preparation :

    • Prepare a reaction buffer of 0.2 M borate (B1201080) buffer (pH 8.5).

    • Dissolve arachidonic acid in methanol to create a stock solution.

    • The final reaction mixture should contain:

      • Arachidonic Acid: 9 g/L

      • Methanol: 4% (v/v)

      • Borate Buffer (0.2 M, pH 8.5)

  • Enzymatic Reaction :

    • Pre-warm the reaction mixture to 20°C in a stirred-tank reactor or a suitable reaction vessel.

    • Initiate the reaction by adding soybean lipoxygenase to a final concentration of 54.4 U/ml.

    • Incubate at 20°C with continuous stirring for 25 minutes. The reaction vessel should be open to the air to ensure sufficient oxygen supply.

  • Reaction Termination and Extraction :

    • Stop the reaction by acidifying the mixture to pH 3.0-3.5 with 2 M HCl. This precipitates the fatty acids.

    • Extract the product twice with an equal volume of ethyl acetate (B1210297) or diethyl ether.

    • Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis :

    • The dried extract can be purified using silica (B1680970) gel chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor purification and confirm product identity using UV spectroscopy (checking for the characteristic absorbance of the conjugated diene system) and mass spectrometry (MS).

Part 2: Enzymatic Ligation of 15-HETE to Coenzyme A

The activation of 15-HETE to its CoA thioester is catalyzed by long-chain acyl-CoA synthetases (ACSLs). These enzymes are essential for fatty acid metabolism, trapping fatty acids within the cell and channeling them into various metabolic pathways.[8][9][10]

Key Enzymes:

  • Long-Chain Acyl-CoA Synthetases (ACSLs) : A family of enzymes (including isoforms like ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) that activate fatty acids with chain lengths from 12 to 20 carbons.[9][10] They catalyze a two-step reaction involving the formation of an acyl-AMP intermediate.[10] While substrate specificity varies between isoforms, ACSLs are known to activate arachidonic acid and its derivatives.[11][12]

Quantitative Data for ACSL Activity

Kinetic parameters for ACSL isoforms have been determined for various long-chain fatty acids. While specific data for 15-HETE is limited, the data for arachidonic acid (AA), its precursor, provides a strong indication of the enzymes' capability.

Enzyme IsoformSubstrateK_m (µM)V_max (nmol/min/mg)
Human ACSL6v1 Arachidonic Acid (20:4)12.0700
Human ACSL6v2 Arachidonic Acid (20:4)13.0800
Human ACSL6v1 Oleic Acid (18:1)13.01200
Human ACSL6v2 Oleic Acid (18:1)11.01100
Table 2: Michaelis-Menten kinetic parameters for human ACSL6 variants with arachidonic acid and other long-chain fatty acids. Data sourced from[12].
Experimental Protocol: 15-HETE-CoA Synthesis

This protocol outlines a general method for the enzymatic synthesis of long-chain acyl-CoAs, which can be adapted for 15-HETE. The activity can be measured using radiometric or fluorometric assays.[13][14]

  • Reaction Mixture Preparation :

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • The final reaction mixture (e.g., 100 µL total volume) should contain:

      • Tris-HCl (100 mM, pH 7.5)

      • ATP: 5-10 mM

      • Coenzyme A (CoA-SH): 0.5-1.0 mM

      • Magnesium Chloride (MgCl₂): 10 mM

      • 15-HETE (substrate): 50-100 µM (solubilized with a carrier like BSA or in a small volume of ethanol)

      • Purified ACSL enzyme or cell lysate containing ACSL activity.

  • Enzymatic Reaction :

    • Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the ACSL enzyme.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination :

    • Stop the reaction by adding an acidic solution (e.g., 10% acetic acid or Dole's reagent - isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v) to denature the enzyme.

  • Purification and Analysis :

    • The product, 15-HETE-CoA, can be separated from the unreacted 15-HETE and other reaction components using solid-phase extraction or RP-HPLC.

    • Analysis and quantification are typically performed using liquid chromatography-mass spectrometry (LC-MS), which provides both retention time and mass-to-charge ratio for definitive identification.

Part 3: Overall Experimental Workflow

The complete synthesis and purification of 15-HETE-CoA requires a multi-step workflow, from the initial enzymatic reaction to the final analysis of the purified product.

G cluster_workflow Overall Synthesis and Purification Workflow start Step 1: 15-HETE Synthesis (Arachidonic Acid + 15-LOX) extract Extraction of 15-HETE (Liquid-Liquid Extraction) start->extract purify1 Purification of 15-HETE (RP-HPLC or Silica Chromatography) extract->purify1 coa_ligation Step 2: CoA Ligation (15-HETE + ACSL Enzyme) purify1->coa_ligation purify2 Purification of 15-HETE-CoA (RP-HPLC or Solid-Phase Extraction) coa_ligation->purify2 analyze Analysis and Quantification (LC-MS/MS) purify2->analyze

Workflow for the enzymatic synthesis and purification of 15-HETE-CoA.
Purification by RP-HPLC

Reverse-phase HPLC is a powerful technique for purifying both the 15-HETE intermediate and the final 15-HETE-CoA product.

  • For 15-HETE : A C18 column is typically used with a mobile phase gradient of methanol and water, often with a small amount of acetic acid (e.g., 0.1%) to ensure the carboxyl group is protonated.[15] Detection is commonly performed using a UV detector set to 235 nm, the absorbance maximum for the conjugated diene in 15-HETE.[15]

  • For 15-HETE-CoA : Similar C18 columns can be used, but the gradient will typically involve an ion-pairing agent or a buffer like ammonium (B1175870) acetate in the mobile phase to improve the retention and peak shape of the more polar CoA ester. Detection by UV (at ~260 nm for the adenine (B156593) moiety of CoA) and, more definitively, by mass spectrometry is required.

References

The Discovery and Characterization of 15-Hydroxyicosanoyl-CoA: A Technical Guide for Novel Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, 15-hydroxyicosanoyl-CoA is not a widely characterized molecule. This guide, therefore, presents a prospective framework for its discovery, characterization, and potential biological significance based on established principles of lipid biochemistry and the analysis of analogous molecules.

Executive Summary

Long-chain fatty acyl-CoAs are central players in cellular metabolism and signaling. The hydroxylation of fatty acids adds a layer of complexity and functionality, often creating potent signaling molecules. This technical guide provides a comprehensive overview of the hypothetical discovery and characterization of this compound, a 20-carbon hydroxylated fatty acyl-coenzyme A thioester. By drawing parallels with well-documented hydroxylated eicosanoids, such as 15-hydroxyeicosatetraenoic acid (15-HETE), this document offers a roadmap for researchers venturing into the study of novel lipid mediators. We present detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the investigation of this and similar molecules, from initial detection to the elucidation of its signaling pathways.

Putative Discovery and Initial Identification

The discovery of novel fatty acids and their derivatives has often been serendipitous, stemming from unexpected findings in analytical chemistry. The identification of this compound would likely follow a similar path, beginning with the detection of an unknown peak during the lipidomic analysis of biological samples.

Proposed Discovery Workflow

The initial discovery would likely involve a multi-step analytical approach to isolate and identify the unknown compound.

Discovery_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Analytical Separation & Detection cluster_2 Structural Elucidation cluster_3 Identification Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Unknown_Peak Detection of Unknown Peak LCMS->Unknown_Peak HRMS High-Resolution Mass Spectrometry (HRMS) for Formula Determination Unknown_Peak->HRMS NMR NMR Spectroscopy for Positional Isomerism HRMS->NMR Derivatization Chemical Derivatization & GC-MS Analysis NMR->Derivatization Identification Identification of 15-Hydroxyicosanoic Acid Derivatization->Identification AcylCoA_Confirmation Confirmation of CoA Thioester Identification->AcylCoA_Confirmation

Caption: Hypothetical workflow for the discovery and identification of this compound.

Physicochemical and Biochemical Characterization

Once identified, a thorough characterization of this compound would be necessary to understand its properties and potential biological function.

Predicted Physicochemical Properties

Based on its structure as a long-chain hydroxylated acyl-CoA, we can predict certain physicochemical properties.

PropertyPredicted Value/Characteristic
Molecular Formula C41H74N7O18P3S
Monoisotopic Mass 1057.39 g/mol
Solubility Amphipathic, with solubility in aqueous buffers and organic solvents
Critical Micelle Conc. Expected to be in the low micromolar range
UV Absorbance (CoA) ~260 nm
Enzymatic Interactions and Metabolism

The metabolism of this compound would likely involve enzymes that act on other long-chain acyl-CoAs and hydroxylated fatty acids.

Enzyme ClassPredicted Interaction with this compound
Acyl-CoA Synthetases (ACS) Long-chain ACS enzymes would be responsible for the conversion of 15-hydroxyicosanoic acid to this compound.[1][2]
Acyl-CoA Dehydrogenases (ACADs) The presence of the hydroxyl group at C-15 may influence its metabolism by mitochondrial or peroxisomal beta-oxidation pathways. The initial dehydrogenation by ACADs could be a key regulatory step.[3]
Enoyl-CoA Hydratases As an intermediate in beta-oxidation, it would be a substrate for enoyl-CoA hydratases.
3-Hydroxyacyl-CoA Dehydrogenases These enzymes would catalyze the subsequent oxidation step in the beta-oxidation spiral. The existing hydroxyl group at C-15 may affect enzyme kinetics.
Acyl-CoA Thioesterases (ACOTs) ACOTs could regulate the intracellular concentration of this compound by hydrolyzing it back to the free fatty acid and Coenzyme A.[1][4]
Cytochrome P450 Enzymes Cytochrome P450 enzymes are known to be involved in the hydroxylation of fatty acids. It is plausible that a P450 enzyme is responsible for the initial formation of 15-hydroxyicosanoic acid from icosanoic acid.[5][6]
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) By analogy with 15-HETE, 15-PGDH could potentially oxidize the 15-hydroxyl group of this compound to a ketone, forming 15-oxoicosanoyl-CoA. This could be a key step in its signaling or degradation.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Chemical Synthesis of this compound

A common method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid.

Materials:

  • 15-hydroxyicosanoic acid

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of 15-hydroxyicosanoic acid: Dissolve 15-hydroxyicosanoic acid in anhydrous DMF. Add equimolar amounts of DCC and NHS. Stir the reaction at room temperature for 4-6 hours to form the NHS-ester.

  • Reaction with Coenzyme A: In a separate vial, dissolve Coenzyme A in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Thioester Formation: Add the activated NHS-ester of 15-hydroxyicosanoic acid dropwise to the Coenzyme A solution while stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Acidify the reaction mixture to pH 3.0 with dilute HCl.

    • Perform solid-phase extraction using a C18 cartridge to remove unreacted fatty acid and other nonpolar impurities.

    • Elute the acyl-CoA with a methanol/water mixture.

    • Further purify the this compound using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized product using LC-MS/MS and NMR spectroscopy.

Quantification by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phases:

Gradient Elution:

  • A linear gradient from 5% to 95% mobile phase B over 15 minutes.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of this compound.

    • Product Ions (Q3): Characteristic fragment ions of the CoA moiety and the acyl chain.

Sample Preparation:

  • Extraction: Extract lipids from biological samples using a suitable solvent system (e.g., methanol/chloroform).

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated acyl-CoA).

  • Reconstitution: Dry the extract under nitrogen and reconstitute in the initial mobile phase.

Putative Signaling Pathways

Based on the known roles of other hydroxylated fatty acids and acyl-CoAs, this compound could be involved in several signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Many fatty acids and their derivatives are ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.

PPAR_Signaling HIC This compound PPAR PPARα/γ HIC->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., fatty acid oxidation enzymes) PPRE->Gene_Expression Regulates

Caption: Proposed PPAR signaling pathway for this compound.

Modulation of Inflammatory Pathways

Hydroxylated eicosanoids are key regulators of inflammation. 15-HETE, for example, has both pro- and anti-inflammatory effects depending on the context.[8] It is plausible that this compound or its free acid form could modulate inflammatory pathways such as NF-κB.

Inflammatory_Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK NFkB NF-κB IKK->NFkB Activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Induces HIC This compound HIC->IKK Inhibits?

Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.

Conclusion and Future Directions

The exploration of novel lipid mediators like this compound holds significant promise for advancing our understanding of cellular physiology and disease. While its existence and functions are currently hypothetical, the analytical and experimental frameworks outlined in this guide provide a clear path for its discovery and characterization. Future research should focus on targeted lipidomic screens in various biological systems to identify this and other novel hydroxylated acyl-CoAs. Elucidation of their metabolic pathways and signaling roles will be crucial for determining their potential as therapeutic targets in metabolic and inflammatory diseases. The integration of advanced analytical techniques with functional genomics and proteomics will undoubtedly accelerate the discovery and characterization of this exciting class of molecules.

References

An In-depth Technical Guide to the Cellular Localization of 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Summary

15-Hydroxyicosanoyl-CoA is a critical intermediate in the metabolism of 15-hydroxyeicosatetraenoic acid (15-HETE), a bioactive lipid mediator derived from arachidonic acid. Understanding the precise subcellular location of this compound is paramount for elucidating its role in cellular signaling, energy metabolism, and the pathogenesis of inflammatory diseases and cancer. This guide synthesizes current knowledge to map the cellular journey of this compound, from its synthesis to its subsequent metabolic fate. The localization is not defined by a single compartment but is rather a dynamic distribution across several organelles, dictated by the location of key metabolic enzymes. This distribution implicates this compound in a network of inter-organellar communication and metabolic flux.

Enzymatic Landscape and Inferred Cellular Localization

Direct quantitative measurement of this compound in distinct subcellular compartments is not extensively documented in the literature. Therefore, its localization must be inferred from the well-established locations of the enzymes responsible for its synthesis and degradation.

The synthesis of this compound is a two-step process:

  • Oxygenation of Arachidonic Acid: 15-Lipoxygenase (15-LOX) enzymes convert arachidonic acid into 15-HETE.

  • Acyl-CoA Thioesterification: A long-chain acyl-CoA synthetase (ACSL) or very-long-chain acyl-CoA synthetase (ACSVL) activates 15-HETE by attaching Coenzyme A (CoA), forming this compound.

The subsequent metabolism of this compound is primarily thought to involve β-oxidation within mitochondria and peroxisomes.

Data Presentation

The following table summarizes the key cellular compartments, enzymes, and metabolic processes that define the subcellular presence of this compound.

Cellular CompartmentKey EnzymesMetabolic ProcessImplication for this compound LocalizationCitations
Cytosol 15-Lipoxygenase-1 (15-LOX-1), 15-Lipoxygenase-2 (15-LOX-2), Long-Chain Acyl-CoA Synthetases (ACSLs), 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)Synthesis of Precursor (15-HETE): 15-LOX-1 and -2 are primarily cytosolic. Synthesis of this compound: ACSLs are present. Degradation of Precursor: 15-PGDH can oxidize 15-HETE.A primary site for the synthesis of both 15-HETE and its subsequent activation to this compound.[1][2]
Nucleus 15-Lipoxygenase-2 (15-LOX-2), Long-Chain Acyl-CoA Synthetase (in rat liver)Synthesis of Precursor (15-HETE): 15-LOX-2 has been shown to localize to the nucleus. Synthesis of this compound: Nuclear ACSL activity has been reported.A potential site of synthesis, suggesting a role in nuclear signaling or regulation of gene expression.[2][3]
Mitochondria Long-Chain Acyl-CoA Synthetases (ACSLs), Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Carnitine Palmitoyltransferase (CPT) SystemSynthesis: ACSLs on the outer membrane could generate this compound locally. Degradation: Carnitine-dependent β-oxidation of HETEs occurs. VLCAD is on the inner membrane.A key site for the β-oxidation and energy extraction from this compound.[3][4]
Peroxisomes Long-Chain Acyl-CoA Synthetases (ACSLs), Peroxisomal β-oxidation enzymes (e.g., ACOX1, EHHADH)Synthesis: ACSLs are present. Degradation: Primary site for the β-oxidation of very-long-chain and branched-chain fatty acids, including HETEs.A major hub for the chain-shortening of this compound.[3][4][5]
Endoplasmic Reticulum (ER) Long-Chain Acyl-CoA Synthetases (ACSLs)Synthesis: ACSLs are highly active in the ER membrane.A significant site of synthesis, where it can be channeled into lipid synthesis pathways or transported to other organelles.[3]
Cell Membrane 15-Lipoxygenase (ALOX15)Synthesis of Precursor (15-HETE): ALOX15 localizes to the cell membrane during ferroptosis.Localized precursor synthesis could lead to the formation of this compound near the membrane for signaling purposes.[6]

Signaling Pathways and Metabolic Flow

The multi-compartmental nature of this compound metabolism suggests its involvement in complex signaling and metabolic networks. Its synthesis in the cytosol, ER, or nucleus allows it to potentially act as a signaling molecule or substrate for lipid modification of proteins, while its catabolism in mitochondria and peroxisomes links it directly to the cell's energy status.

Mandatory Visualization 1: Metabolic Pathway

Caption: Inferred metabolic flow and localization of this compound.

Experimental Protocols

Determining the subcellular localization of this compound requires a multi-stage process involving the isolation of highly enriched organelle fractions followed by sensitive quantification of the acyl-CoA molecule.

Protocol: Subcellular Fractionation and Quantification of this compound

This protocol is a composite of established methods for subcellular fractionation by differential centrifugation and acyl-CoA analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7][8]

Part 1: Cell Culture and Harvesting

  • Cell Culture: Grow cells of interest (e.g., human monocytes, macrophages, or relevant cell line) to ~80-90% confluency in appropriate culture media. For stimulation, treat cells with agents known to induce 15-LOX expression (e.g., IL-4) or provide exogenous arachidonic acid.

  • Harvesting:

    • Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Scrape cells into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and proceed immediately to fractionation.

Part 2: Subcellular Fractionation via Differential Centrifugation [8]

Perform all steps at 4°C to minimize enzymatic activity and organelle damage.

  • Homogenization:

    • Resuspend the cell pellet in 5 volumes of ice-cold hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease and phosphatase inhibitors).

    • Allow cells to swell on ice for 15-20 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes) until >90% of cells are lysed, as confirmed by trypan blue staining under a microscope.

  • Nuclear Fraction Isolation:

    • Transfer homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant (Post-Nuclear Supernatant, PNS).

    • Wash the nuclear pellet by resuspending in homogenization buffer and re-centrifuging at 1,000 x g for 10 minutes. The final pellet is the Nuclear Fraction .

  • Mitochondrial Fraction Isolation:

    • Centrifuge the PNS at 10,000 x g for 20 minutes. The resulting pellet is the crude mitochondrial fraction.

    • Collect the supernatant, which is the Cytosolic and Microsomal Fraction .

    • Wash the mitochondrial pellet by resuspending in homogenization buffer and re-centrifuging at 10,000 x g for 20 minutes. The final pellet is the Mitochondrial Fraction .

  • Microsomal (ER) and Cytosolic Fraction Separation:

    • Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour.

    • The resulting supernatant is the Cytosolic Fraction .

    • The pellet is the Microsomal Fraction (enriched in ER).

Part 3: Validation of Fraction Purity (Western Blot) [1][9][10][11]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against specific organelle markers, followed by HRP-conjugated secondary antibodies.

    • Cytosol: GAPDH, Tubulin

    • Nucleus: Lamin B1, Histone H3

    • Mitochondria: COX IV, VDAC1

    • ER (Microsomes): Calnexin, PDI

    • Peroxisomes: Catalase, PMP70

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Enrichment of the marker protein in the corresponding fraction and its absence in others confirms purity.

Part 4: Acyl-CoA Extraction and Quantification (LC-MS/MS) [7][12][13]

  • Extraction:

    • To a defined volume/protein amount of each subcellular fraction, add 3 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard).

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge with methanol, then equilibrate with water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute acyl-CoAs with a solution of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 5% SSA or 50% methanol).

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Separate acyl-CoAs using a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., 5 mM ammonium acetate in 95:5 acetonitrile:water).

    • Detect and quantify this compound using Multiple Reaction Monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transition.

  • Data Analysis: Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard and normalizing to the initial protein amount of the fraction.

Mandatory Visualization 2: Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_fractionation Subcellular Fractionation (Differential Centrifugation) cluster_outputs Isolated Fractions cluster_analysis Analysis A1 Cell Culture & Stimulation A2 Harvesting & Washing A1->A2 A3 Homogenization (Dounce) A2->A3 B1 1,000 x g Spin A3->B1 B2 10,000 x g Spin B1->B2 B1->B2 Supernatant O1 Nuclear Fraction B1->O1 Pellet B3 100,000 x g Spin B2->B3 B2->B3 Supernatant O2 Mitochondrial Fraction B2->O2 Pellet O3 Microsomal Fraction B3->O3 Pellet O4 Cytosolic Fraction B3->O4 Supernatant C1 Purity Validation (Western Blot for Markers) O1->C1 C2 Acyl-CoA Extraction & SPE Cleanup O1->C2 O2->C1 O2->C2 O3->C1 O3->C2 O4->C1 O4->C2 C3 Quantification (LC-MS/MS) C2->C3 C4 Data Analysis C3->C4

Caption: Workflow for determining the subcellular localization of acyl-CoAs.

References

An In-depth Technical Guide on the Function of Hydroxylated Very-Long-Chain Acyl-CoAs in Membrane Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct information on the specific functions of 15-hydroxyicosanoyl-CoA in membrane structure is limited in current scientific literature. This guide, therefore, provides a comprehensive overview of the role of a closely related and well-studied class of molecules: hydroxylated very-long-chain acyl-CoAs (hVLCFA-CoAs), in membrane architecture. The principles and functions described herein for hVLCFA-CoAs are expected to provide a strong framework for understanding the potential roles of this compound.

Introduction to Hydroxylated Very-Long-Chain Fatty Acids (hVLCFAs)

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. They are integral components of cellular membranes, primarily as constituents of sphingolipids and glycerophospholipids. The introduction of a hydroxyl group onto the acyl chain of a VLCFA significantly alters its physicochemical properties, influencing intermolecular interactions and, consequently, the structure and function of the membranes in which they reside. These hydroxylated VLCFAs (hVLCFAs) are particularly enriched in specialized membranes such as the myelin sheath of the nervous system and the epidermal barrier of the skin, where they play critical roles in maintaining membrane integrity and function.

The position of the hydroxyl group is a key determinant of the hVLCFA's function. The two most studied forms are α-hydroxylated (hydroxylation at the C2 position) and ω-hydroxylated (hydroxylation at the terminal carbon) VLCFAs. This guide will delve into the biosynthesis, incorporation, and functional significance of these hVLCFAs in membrane biology.

Biosynthesis of Hydroxylated Very-Long-Chain Acyl-CoAs

The biosynthesis of hVLCFA-CoAs is a multi-step process involving fatty acid elongation and subsequent hydroxylation.

Elongation of Very-Long-Chain Fatty Acids

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle from pre-existing long-chain fatty acyl-CoAs. This process is catalyzed by a complex of enzymes, with the initial and rate-limiting step being the condensation reaction catalyzed by fatty acid elongases (ELOVLs). Mammals have seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[1]

The four steps of the VLCFA elongation cycle are:

  • Condensation: Catalyzed by an ELOVL elongase.

  • Reduction: 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).[1]

  • Dehydration: 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[1]

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TER).[1]

VLCFA Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA ELOVL Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (NADPH -> NADP+) Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER (NADPH -> NADP+)

VLCFA Elongation Cycle in the Endoplasmic Reticulum.

Hydroxylation of Very-Long-Chain Fatty Acids

α-hydroxylation, the addition of a hydroxyl group at the C2 position of the fatty acyl chain, is a critical modification for VLCFAs destined for incorporation into certain sphingolipids, particularly in the myelin sheath. This reaction is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[2][3] FA2H is an endoplasmic reticulum-resident enzyme.[2] The α-hydroxylation of VLCFAs is considered a rate-determining step in the synthesis of hydroxycerebrosides, which are abundant in myelin.[4]

ω-hydroxylation introduces a hydroxyl group at the terminal (ω) carbon of the fatty acyl chain. This process is the initial step in ω-oxidation, a metabolic pathway that can serve as an alternative to β-oxidation for fatty acid degradation, particularly for VLCFAs.[5][6] The ω-hydroxylation of VLCFAs is primarily catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, namely CYP4F2 and CYP4F3B , located in the endoplasmic reticulum.[5][6] The resulting ω-hydroxy-VLCFAs can be further oxidized to dicarboxylic acids.[5][7]

VLCFA Hydroxylation Pathways VLCFA_CoA VLCFA-CoA alpha_OH_VLCFA_CoA α-Hydroxy-VLCFA-CoA VLCFA_CoA->alpha_OH_VLCFA_CoA FA2H omega_OH_VLCFA_CoA ω-Hydroxy-VLCFA-CoA VLCFA_CoA->omega_OH_VLCFA_CoA CYP4F2 / CYP4F3B Dicarboxylic_Acid Dicarboxylic Acid omega_OH_VLCFA_CoA->Dicarboxylic_Acid ADH / ALDH

Major pathways for the hydroxylation of VLCFA-CoAs.

Incorporation of hVLCFAs into Membrane Lipids

Hydroxylated VLCFA-CoAs serve as substrates for the synthesis of complex lipids that are subsequently incorporated into cellular membranes.

Sphingolipids

α-hydroxy VLCFAs are predominantly found in the N-acyl chains of ceramides (B1148491), the backbone of sphingolipids. These α-hydroxy ceramides are precursors for more complex sphingolipids, such as galactosylceramides (cerebrosides) and sulfatides, which are highly enriched in the myelin sheath.[2][3] The presence of the α-hydroxyl group is thought to be crucial for the proper structure and function of myelin.

Glycerophospholipids

While less common than in sphingolipids, hydroxylated fatty acids can also be incorporated into glycerophospholipids. For instance, 15-hydroxyeicosatetraenoic acid (15-HETE), a 20-carbon hydroxylated fatty acid, has been shown to be selectively incorporated into phosphatidylinositol in human neutrophils.[8] Although 15-HETE is not a VLCFA, this demonstrates the principle that hydroxylated fatty acids can be esterified into phospholipids, which may alter membrane properties and signaling events.

Functional Role of hVLCFAs in Membrane Structure

The presence of a hydroxyl group in the acyl chain of a membrane lipid has profound effects on the biophysical properties of the lipid bilayer.

Membrane Stability and Organization

The hydroxyl group can participate in hydrogen bonding with adjacent lipid headgroups or with water molecules at the membrane-water interface. This can lead to a more tightly packed and ordered membrane structure. In the context of myelin, the α-hydroxyl group of galactosylceramides is believed to contribute to the stability of the highly compacted multilamellar structure of the myelin sheath through these additional hydrogen bonds.[3]

Modulation of Membrane Fluidity

The impact of hydroxylated fatty acids on membrane fluidity is complex and depends on the position of the hydroxyl group and the overall lipid composition of the membrane. Hydroxylated fatty acids can increase the packing of ordered lipid domains while decreasing the overall order of the membrane.[9] This modulation of membrane fluidity is critical for the function of membrane-associated proteins and for cellular processes such as signal transduction.

Role in the Skin Barrier

In the stratum corneum of the epidermis, ω-hydroxyceramides are essential for the formation of the cornified lipid envelope, a key component of the skin's permeability barrier.[7] The ω-hydroxyl group is esterified to linoleic acid, and this entire lipid is covalently attached to proteins of the cornified envelope, creating a scaffold for the organization of the extracellular lipid lamellae that prevent water loss and protect against environmental insults.[7]

Quantitative Data

The following tables summarize the fatty acid composition of human myelin and stratum corneum, highlighting the prevalence of very-long-chain and hydroxylated fatty acids.

Table 1: Major Fatty Acid Composition of Human Myelin Lipids

Fatty AcidCarbon Number:Double BondsPercentage of Total Fatty Acids in Galactolipids
Palmitic acid16:05-10%
Stearic acid18:015-20%
Oleic acid18:130-40%
Lignoceric acid24:010-15%
Nervonic acid24:115-20%
α-Hydroxylignoceric acid 24:0h ~5%
α-Hydroxynervonic acid 24:1h ~5%

Data are approximate and can vary between studies.

Table 2: Ceramide-Bound Fatty Acid Composition of Human Stratum Corneum

Fatty Acid ClassPredominant Chain LengthsKey Features
Non-hydroxylated fatty acidsC16-C26Saturated and monounsaturated
α-Hydroxy fatty acids C24-C26 Hydroxylated at the C2 position
ω-Hydroxy fatty acids C28-C34 Hydroxylated at the terminal carbon, often ester-linked to linoleic acid

Experimental Protocols

The analysis of hydroxylated acyl-CoAs in biological samples is challenging due to their low abundance and lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[10]

Materials:

Procedure:

  • Weigh the frozen tissue (~50-100 mg) and homogenize in 1 mL of ice-cold 10% TCA in acetone containing internal standards.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Wash the pellet twice with ice-cold 10% TCA in acetone.

  • Resuspend the pellet in 500 µL of 2 M phosphoric acid.

  • Incubate at 60°C for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water.

  • Elute the acyl-CoAs with a solution of methanol containing ammonium hydroxide.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Hydroxylated Long-Chain Acyl-CoAs

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Methanol with 10 mM ammonium acetate

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]+ ion of the target hydroxylated acyl-CoA.

  • Product Ion (Q3): A characteristic fragment ion, often corresponding to the neutral loss of the phosphopantetheine moiety or a fragment of the acyl chain.

LC_MS_MS_Workflow Sample Tissue Homogenate Extraction Acyl-CoA Extraction (TCA precipitation, SPE) Sample->Extraction LC UPLC/HPLC Separation (C18 column) Extraction->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) (MRM) MS->MSMS Data Quantification MSMS->Data

General workflow for the quantification of hydroxylated acyl-CoAs.

Conclusion and Future Directions

Hydroxylated very-long-chain acyl-CoAs are critical precursors for the synthesis of specialized lipids that play essential roles in the structure and function of biological membranes. While the functions of α-hydroxylated VLCFAs in myelin and ω-hydroxylated VLCFAs in the skin barrier are becoming increasingly clear, the roles of other hydroxylated VLCFAs, such as the putative this compound, remain to be elucidated.

Future research in this area will likely focus on:

  • The identification and characterization of the enzymes responsible for the synthesis of a wider range of hydroxylated VLCFAs.

  • The comprehensive profiling of hydroxylated lipid species in different tissues and disease states using advanced lipidomic techniques.

  • The use of model membrane systems and computational modeling to understand the precise biophysical effects of different hydroxylated VLCFAs on membrane properties.

  • The development of genetic models to investigate the in vivo functions of specific hydroxylated VLCFAs.

A deeper understanding of the roles of these modified lipids in membrane biology will provide new insights into the pathogenesis of diseases associated with membrane dysfunction, such as neurological disorders and skin diseases, and may reveal new therapeutic targets for drug development.

References

A Technical Guide to 15-Hydroxyicosanoyl-CoA as a Putative Precursor for Novel Complex Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hydroxylated fatty acids are integral components of complex lipids, playing critical roles in membrane structure, cell signaling, and the formation of protective barriers, such as the skin's stratum corneum. While α-hydroxy (2-hydroxy) and ω-hydroxy fatty acids are well-characterized, the roles of subterminally hydroxylated species, particularly those derived from 20-carbon (icosanoid) chains, remain largely unexplored. This technical guide delves into the hypothetical yet biochemically plausible role of 15-hydroxyicosanoyl-CoA as a precursor for a novel class of complex lipids. By extrapolating from established enzymatic pathways, we outline its putative biosynthesis, its incorporation into ceramides (B1148491), and the potential functions of these resulting lipids. This document provides researchers and drug developers with a theoretical framework, quantitative enzymatic context, and detailed experimental protocols to investigate this promising area of lipid biochemistry.

Putative Biosynthesis of this compound

The generation of this compound requires two key steps: the synthesis of its precursor fatty acid, 15-hydroxyeicosanoic acid, followed by its activation to a CoA thioester. While this specific molecule is not extensively documented, two primary biosynthetic routes can be proposed based on known enzymatic activities.

Formation of 15-Hydroxyeicosanoic Acid

Pathway A: Subterminal Hydroxylation of Eicosanoic Acid The most direct route involves the hydroxylation of a saturated 20-carbon fatty acid, eicosanoic acid. This reaction is characteristic of Cytochrome P450 (CYP) monooxygenases. Specifically, enzymes like P450 BM-3 from Bacillus megaterium are known to catalyze the subterminal hydroxylation of long-chain fatty acids at the ω-1, ω-2, and ω-3 positions.[1] For eicosanoic acid (C20), the 15th carbon represents the ω-5 position, suggesting that a mammalian CYP450 enzyme with similar subterminal specificity could catalyze this transformation.

Pathway B: Saturation of 15-HETE An alternative pathway begins with the unsaturated precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), which is generated from arachidonic acid by 15-lipoxygenase (15-LOX) or cyclooxygenase (COX) enzymes. The subsequent saturation of the four double bonds could be accomplished by reductase enzymes. For instance, 2,4-dienoyl-CoA reductase is an enzyme involved in the β-oxidation of unsaturated fatty acids that reduces double bonds.[2] A similar, dedicated fatty acid reductase system could theoretically convert 15-HETE to 15-hydroxyeicosanoic acid.

Activation to this compound

Once formed, 15-hydroxyeicosanoic acid must be "activated" by conversion to its coenzyme A (CoA) thioester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), a family of enzymes that activate fatty acids with chain lengths of 12 to 20 carbons.[3] ACSL enzymes exhibit broad and overlapping substrate specificities, and it is plausible that an isoform such as ACSL1 or another with affinity for C20 fatty acids could catalyze the ATP-dependent formation of this compound.[4]

G cluster_0 Pathway A: Subterminal Hydroxylation cluster_1 Pathway B: Saturation Eicosanoic Acid (C20:0) Eicosanoic Acid (C20:0) 15-Hydroxyeicosanoic Acid 15-Hydroxyeicosanoic Acid Eicosanoic Acid (C20:0)->15-Hydroxyeicosanoic Acid Cytochrome P450 (subterminal hydroxylase) This compound This compound 15-Hydroxyeicosanoic Acid->this compound Long-Chain Acyl-CoA Synthetase (ACSL) Arachidonic Acid (C20:4) Arachidonic Acid (C20:4) 15-HETE 15-HETE Arachidonic Acid (C20:4)->15-HETE 15-LOX / COX 15-HETE->15-Hydroxyeicosanoic Acid Fatty Acid Reductase System (Hypothetical)

Caption: Putative biosynthetic pathways for this compound.

Incorporation into Complex Lipids: The Case of Ceramides

Ceramides are fundamental building blocks for nearly all complex sphingolipids. The de novo synthesis of ceramides occurs in the endoplasmic reticulum and involves the N-acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CerS1-6).[5]

Each CerS isoform exhibits a distinct specificity for the chain length of the fatty acyl-CoA substrate.[6] For a C20 acyl-CoA like this compound, potential candidates for its utilization include:

  • CerS4: Shows preference for C18- and C20-CoAs.[7]

  • CerS2: Utilizes C20- to C26-CoAs.[7]

The ability of CerS3 to utilize 2-hydroxy fatty acids suggests that the presence of a hydroxyl group on the acyl chain is permissible for catalysis by at least some members of the CerS family.[6] Therefore, it is highly probable that this compound can be incorporated by a specific CerS to acylate a sphinganine (B43673) backbone, which is then desaturated to form a novel 15-hydroxy-ceramide . This molecule could then be further metabolized into more complex sphingolipids like 15-hydroxy-sphingomyelin or 15-hydroxy-glucosylceramide.

G Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine Serine Palmitoyl- transferase (SPT) Sphinganine Sphinganine 15-Hydroxy-Dihydroceramide 15-Hydroxy-Dihydroceramide Sphinganine->15-Hydroxy-Dihydroceramide This compound This compound This compound->15-Hydroxy-Dihydroceramide Ceramide Synthase (e.g., CerS2, CerS4) Dihydroceramide Dihydroceramide Ceramide Ceramide 15-Hydroxy-Ceramide 15-Hydroxy-Ceramide 15-Hydroxy-Dihydroceramide->15-Hydroxy-Ceramide Dihydroceramide Desaturase (DEGS) Complex Sphingolipids Complex Sphingolipids 15-Hydroxy-Ceramide->Complex Sphingolipids Sphingomyelin Synthase, Glucosylceramide Synthase, etc. 3-Ketosphinganine->Sphinganine 3-KSR

Caption: Incorporation of this compound into ceramides.

Quantitative Data: Enzyme Substrate Specificities

Direct kinetic data for this compound is not available. However, examining the kinetic parameters of the key enzyme families—Acyl-CoA Synthetases (ACSL) and Ceramide Synthases (CerS)—for various long-chain fatty acids provides a valuable quantitative context for predicting their potential interaction with a hydroxylated C20 substrate.

Table 1: Kinetic Parameters of Relevant Acyl-CoA Synthetases and Ceramide Synthases

Enzyme Family Enzyme Isoform Substrate Km (µM) Vmax or Relative Activity Source
Acyl-CoA Synthetase Yeast Faa1p Oleate (C18:1) 71.1 158.2 nmol/min/mg [8]
Yeast Faa1p ATP 51.6 - [8]
Yeast Faa1p CoA 18.3 - [8]
Murine FATP1 Palmitate (C16:0) 5.0 2.5 µmol/min/mg [9]
Murine FATP1 Lignocerate (C24:0) 4.0 1.9 µmol/min/mg [9]
Ceramide Synthase Human CerS2 Sphinganine 2.1 - [5][10]
Human CerS4 Sphinganine 2.5 - [5][10]
Human CerS5 Sphinganine 14.1 - [5][10]
Human CerS6 Sphinganine 2.3 - [5][10]
Rat Liver Microsomes Dihydroceramide 340 - [11]

| | Rat Liver Microsomes | NADH (for desaturase) | 120 | - |[11] |

Note: Vmax and activity values are highly dependent on assay conditions and are presented for comparative purposes.

Experimental Protocols & Workflow

Validating the proposed pathways and characterizing the resulting lipids requires robust analytical methods. The following sections provide detailed protocols for the key experimental procedures.

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol describes the extraction and analysis of acyl-CoA species from tissue samples, adapted from established methods.[12][13]

  • Sample Preparation & Homogenization:

    • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately upon collection.

    • Add the frozen tissue to a tube containing 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Methanol (B129727) 3:1:1 v/v/v) and an appropriate internal standard (e.g., C17:0-CoA).

    • Homogenize the sample on ice using a tissue homogenizer until fully dissociated.

  • Extraction:

    • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and debris.

    • Carefully collect the supernatant. For exhaustive extraction, re-extract the pellet with another 1 mL of extraction solvent, centrifuge, and combine the supernatants.

  • Drying and Reconstitution:

    • Dry the combined supernatant under a stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble material. Transfer the clear supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts at a low percentage of B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. A common neutral loss scan for acyl-CoAs is 507 Da, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.

Protocol 2: In Vitro Ceramide Synthase Activity Assay

This protocol allows for the measurement of ceramide synthase activity in microsomal preparations, adapted from established methods.[14]

  • Microsome Preparation:

    • Homogenize cells or tissue in a buffer (e.g., 20 mM HEPES, 2 mM MgCl₂, 250 mM sucrose, pH 7.2) containing protease inhibitors.

    • Perform a differential centrifugation: first, centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and nuclei.

    • Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Enzyme Reaction:

    • In a microfuge tube, prepare the reaction mixture containing:

      • 50-100 µg of microsomal protein.

      • 25 µM fatty acid-free BSA.

      • 20 µM of the sphingoid base substrate (e.g., sphinganine-d7 for isotopic labeling).

      • 25 µM of the acyl-CoA substrate (e.g., this compound).

      • Assay buffer (e.g., 20 mM HEPES, pH 7.4) to a final volume of 100 µL.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Lipid Extraction (Bligh-Dyer Method):

    • Stop the reaction by adding 375 µL of chloroform (B151607):methanol (1:2, v/v).

    • Add an internal standard (e.g., C17-ceramide).

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the organic phase under nitrogen.

    • Reconstitute in a solvent suitable for LC-MS/MS.

    • Analyze the formation of the specific ceramide product (e.g., 15-hydroxy-d7-ceramide) using LC-MS/MS in MRM mode.

G Homogenization Homogenization (in Organic Solvent + ISTD) Centrifugation1 Centrifugation (16,000 x g) Homogenization->Centrifugation1 Supernatant Collect Supernatant (Contains Acyl-CoAs) Centrifugation1->Supernatant Pellet Protein Pellet (Discard) Centrifugation1->Pellet Drying Dry Down (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: General experimental workflow for acyl-CoA quantification.

Conclusion and Future Directions

While the existence and metabolic pathways of this compound remain to be definitively proven, its potential as a precursor for a novel class of complex lipids is biochemically sound. Based on the known functions of related hydroxylated lipids, these putative 15-hydroxy-ceramides and their derivatives could have significant and previously unrecognized roles in:

  • Membrane Biophysics: Altering membrane fluidity, thickness, and the formation of lipid rafts.

  • Skin Barrier Function: Contributing to the unique lipid architecture of the epidermis.

  • Cell Signaling: Acting as second messengers or modulating the activity of membrane-bound proteins.

This guide provides a foundational roadmap for the scientific community to pursue this unexplored area. The immediate next steps should involve targeted lipidomics screens of various tissues to search for the presence of 15-hydroxyeicosanoic acid and its corresponding ceramides. Successful identification would open the door to characterizing the specific enzymes involved and elucidating the functional significance of this novel lipid class, potentially revealing new targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.

References

An In-depth Technical Guide to the Genetic Pathways Regulating 15-Hydroxyicosanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic and metabolic pathways governing the cellular levels of 15-hydroxyicosanoyl-CoA. This document details the enzymatic processes, from the biosynthesis of its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), to its activation and subsequent catabolism. Particular emphasis is placed on the key enzymes, their kinetic properties, and detailed experimental protocols for their assessment.

Introduction

This compound is the activated thioester of a hydroxylated 20-carbon fatty acid, derived from the biologically active lipid mediator, 15-hydroxyeicosatetraenoic acid (15-HETE). The cellular concentration of this compound is a critical determinant for its entry into metabolic pathways, primarily peroxisomal β-oxidation. Understanding the genetic and enzymatic regulation of its synthesis and degradation is crucial for elucidating its role in various physiological and pathological processes, including inflammation, cell proliferation, and metabolic disorders. This guide will systematically explore the key enzymatic steps and regulatory mechanisms that control the cellular fate of this important molecule.

Biosynthesis of the Precursor: 15-Hydroxyeicosatetraenoic Acid (15-HETE)

The journey to this compound begins with the formation of its precursor, 15-HETE, from arachidonic acid. This conversion is primarily catalyzed by the enzyme 15-lipoxygenase.

The Role of 15-Lipoxygenase (15-LOX)

15-Lipoxygenase (ALOX15) is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2] In the context of 15-HETE synthesis, ALOX15 acts on arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE by cellular peroxidases.[2]

Key Genetic Loci:

  • ALOX15: Encodes the 15-lipoxygenase-1 enzyme.

  • ALOX15B: Encodes the 15-lipoxygenase-2 enzyme, which also contributes to 15-HETE production.[1]

Quantitative Data for 15-Lipoxygenase

The kinetic parameters of 15-lipoxygenase are crucial for understanding the rate of 15-HETE production. While extensive data for the human enzyme is still being characterized, studies on soybean lipoxygenase-1 provide valuable insights into the enzyme's affinity for its substrate.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Soybean Lipoxygenase-1Arachidonic Acid8.5 ± 0.5225 ± 7[3]
Soybean Lipoxygenase-115-HpETE440 ± 4025 ± 1[3]

Table 1: Kinetic Parameters of Soybean Lipoxygenase-1.

Signaling Pathway for 15-HETE Synthesis

The synthesis of 15-HETE is initiated by the release of arachidonic acid from membrane phospholipids, a process often triggered by inflammatory stimuli.

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 15-HpETE 15-HpETE Arachidonic Acid->15-HpETE 15-LOX 15-HETE 15-HETE 15-HpETE->15-HETE Peroxidases PLA2 PLA2 15-LOX 15-LOX Peroxidases Peroxidases

Biosynthesis of 15-HETE from Arachidonic Acid.

Activation to this compound

For 15-HETE to enter the β-oxidation pathway, it must first be activated to its coenzyme A thioester, this compound. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).

The Role of Long-Chain Acyl-CoA Synthetases (ACSLs)

ACSLs are a family of enzymes responsible for the activation of long-chain fatty acids.[4] Several ACSL isoforms exist, each with distinct substrate specificities and subcellular localizations.[4][5] While all five ACSL isoforms have been shown to utilize HETEs as substrates, ACSL4 exhibits a preference for arachidonic acid and its derivatives.[5][6][7] Therefore, ACSL4 is a strong candidate for the primary enzyme responsible for the conversion of 15-HETE to this compound.

Key Genetic Loci:

  • ACSL1, ACSL3, ACSL4, ACSL5, ACSL6: Genes encoding the different isoforms of long-chain acyl-CoA synthetase.[8]

Quantitative Data for ACSLs

Determining the specific kinetic parameters of ACSL isoforms for 15-HETE is an active area of research. The available data on related substrates provide an indication of their activity.

Enzyme IsoformPreferred SubstratesApparent Km (µM) for Arachidonic AcidSource
ACSL1C16-C18 saturated and monounsaturated fatty acids-[5]
ACSL4Arachidonic acid (C20:4)15[4]
ACSL6 (V2)High affinity for DHA-[9]

Table 2: Substrate Preferences of Selected ACSL Isoforms.

Catabolism via Peroxisomal β-Oxidation

Due to its chain length (20 carbons), this compound is primarily metabolized through the peroxisomal β-oxidation pathway.[10] This pathway is distinct from mitochondrial β-oxidation and is specialized for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[10][11]

The Peroxisomal β-Oxidation Pathway

The peroxisomal β-oxidation of this compound involves a sequence of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. The key enzymes in this pathway are:

  • Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting step, introducing a double bond.

  • Multifunctional Protein (L-bifunctional protein, L-PBE, or EHHADH): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[12]

  • 3-ketoacyl-CoA Thiolase (TH): Catalyzes the final thiolytic cleavage to release acetyl-CoA.[12]

The presence of a hydroxyl group at the C15 position of the acyl chain may require additional enzymatic steps or modifications for complete oxidation, a subject that warrants further investigation.

Genetic Regulation of Peroxisomal β-Oxidation

The expression of the enzymes involved in peroxisomal β-oxidation is transcriptionally regulated, in part, by the peroxisome proliferator-activated receptor alpha (PPARα).[11]

G This compound This compound trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA This compound->trans-Δ²-Enoyl-CoA ACOX1 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->3-Hydroxyacyl-CoA L-PBE_hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-PBE_dehydrogenase Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-Ketoacyl-CoA->Chain-shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase ACOX1 ACOX1 L-PBE_hydratase L-PBE (Hydratase) L-PBE_dehydrogenase L-PBE (Dehydrogenase) Thiolase Thiolase

Peroxisomal β-Oxidation of this compound.

Experimental Protocols

15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol measures the activity of 15-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.[13][14]

Materials:

  • 15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich)

  • Arachidonic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Substrate Solution (250 µM Arachidonic Acid): Mix 10 µL of arachidonic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. Prepare this solution fresh daily.[14]

  • Prepare Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration of approximately 10,000 U/mL. Just before the assay, dilute the stock solution with cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.[13][14]

  • Assay:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • In a quartz cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of the appropriate solvent (for control).

    • Initiate the reaction by adding 500 µL of the substrate solution to the cuvette.

    • Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes. The rate of increase in absorbance is proportional to the 15-LOX activity.[13]

Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol provides a method to measure ACS activity by coupling the production of acyl-CoA to a fluorometric detection system.

Materials:

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[15]

  • Tissue or cell lysate

  • 96-well black plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in the provided assay buffer and centrifuge to obtain the supernatant.[15]

  • Standard Curve Preparation: Prepare a standard curve according to the kit manufacturer's instructions.

  • Reaction Setup:

    • Add samples, positive controls, and background controls to the appropriate wells of the 96-well plate.

    • Add the Reaction Mix (containing substrate, enzyme mix, developer, and converter) to the standard and sample wells.

    • Add the Background Control Mix to the background wells.

  • Measurement: Measure the fluorescence in a kinetic mode for 30 minutes at 37°C.[15]

  • Calculation: Calculate the ACS activity based on the rate of fluorescence increase, after subtracting the background, and by comparing it to the standard curve.

Peroxisomal β-Oxidation Assay (Seahorse Assay)

This protocol outlines a method for measuring the β-oxidation capacity of isolated peroxisomes using the Seahorse XF Analyzer.[11][16]

Materials:

  • Isolated and purified peroxisomes

  • Seahorse XF microplate

  • VLCFA substrate (e.g., this compound or a suitable analog)

  • Seahorse XF Analyzer

Procedure:

  • Peroxisome Plating: Adhere the isolated peroxisomes to the wells of a Seahorse XF microplate.[16]

  • Substrate Injection: Inject the VLCFA substrate into the wells.

  • Oxygen Consumption Rate (OCR) Measurement: The Seahorse analyzer measures the OCR in real-time, which is indicative of the rate of β-oxidation.[11][16]

  • Data Analysis: Analyze the change in OCR upon substrate addition to quantify the rate of peroxisomal oxidation.

G cluster_0 Sample Preparation cluster_1 Enzyme Assay cluster_2 Data Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Centrifugation Centrifugation Tissue/Cell Homogenization->Centrifugation Lysate Collection Lysate Collection Centrifugation->Lysate Collection Lysate Lysate Add Substrate & Reagents Add Substrate & Reagents Lysate->Add Substrate & Reagents Incubation Incubation Add Substrate & Reagents->Incubation Measurement Measurement Incubation->Measurement Raw Data Raw Data Background Subtraction Background Subtraction Raw Data->Background Subtraction Standard Curve Comparison Standard Curve Comparison Background Subtraction->Standard Curve Comparison Activity Calculation Activity Calculation Standard Curve Comparison->Activity Calculation

General Experimental Workflow for Enzyme Activity Assays.

Conclusion

The regulation of this compound levels is a multi-step process involving a cascade of specific enzymes with distinct genetic regulation. The synthesis of its precursor, 15-HETE, is primarily controlled by 15-lipoxygenases. The subsequent activation to its CoA ester by long-chain acyl-CoA synthetases, likely ACSL4, is a critical step for its entry into the peroxisomal β-oxidation pathway for catabolism. The intricate interplay of these pathways highlights the complex regulation of this lipid mediator. Further research into the specific ACSL isoforms and the detailed kinetics of the peroxisomal enzymes involved will provide a more complete understanding of the physiological and pathological roles of this compound. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these pathways and their implications in health and disease.

References

15-Hydroxyicosanoyl-CoA in Neuronal Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-hydroxyicosanoyl-CoA in the context of neuronal tissue. While direct research on this specific molecule is limited, this document synthesizes current knowledge on its presumed biosynthesis, metabolic fate, and potential physiological roles by examining related pathways and molecules. This guide covers the enzymatic production of its precursor, 15-hydroxyeicosanoic acid, its probable activation to this compound, and its subsequent metabolism via peroxisomal β-oxidation. Potential signaling implications are extrapolated from studies on the closely related unsaturated analog, 15-hydroxyeicosatetraenoic acid (15-HETE). Detailed experimental methodologies for the analysis of similar long-chain acyl-CoA esters are provided, offering a framework for future investigations into this molecule. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the role of novel lipid mediators in neuronal function and disease.

Introduction

Lipid metabolism in the brain is a complex and highly regulated process essential for neuronal structure, function, and signaling. Very-long-chain fatty acids (VLCFAs) and their derivatives are increasingly recognized as important players in neuronal health and disease. This compound is a hydroxylated 20-carbon saturated fatty acyl-CoA. While its direct biological functions in neuronal tissue are yet to be fully elucidated, its structure suggests involvement in specific metabolic and signaling pathways. This guide will explore the current understanding of this compound, from its biosynthesis to its potential roles in neuronal signaling, providing a technical framework for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound in neuronal tissue is not definitively established but can be inferred from the metabolism of related compounds. The pathway likely involves two key stages: the formation of the precursor 15-hydroxyeicosanoic acid and its subsequent activation to the CoA thioester.

Formation of the Precursor: 15-Hydroxyeicosanoic Acid

The direct precursor to this compound is 15-hydroxyeicosanoic acid. Its formation is likely linked to the metabolism of arachidonic acid by the enzyme 12/15-lipoxygenase (12/15-LOX), which is expressed in neuronal cells[1].

  • 12/15-Lipoxygenase (12/15-LOX) Activity: This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

  • Reduction to 15-HETE: 15-HpETE is then rapidly reduced by cellular peroxidases to 15-hydroxyeicosatetraenoic acid (15-HETE).

  • Saturation to 15-Hydroxyeicosanoic Acid: While the direct conversion of 15-HETE to saturated 15-hydroxyeicosanoic acid in neurons is not well-documented, it is a plausible step, potentially occurring through the action of fatty acid reductases.

G Figure 1: Proposed Biosynthesis of 15-Hydroxyicosanoic Acid Arachidonic_Acid Arachidonic Acid 15_HpETE 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) Arachidonic_Acid->15_HpETE 12/15-Lipoxygenase (12/15-LOX) 15_HETE 15-Hydroxyeicosatetraenoic Acid (15-HETE) 15_HpETE->15_HETE Peroxidases 15_HEA 15-Hydroxyeicosanoic Acid 15_HETE->15_HEA Fatty Acid Reductases (putative)

Proposed Biosynthesis of 15-Hydroxyicosanoic Acid
Activation to this compound

Once formed, 15-hydroxyeicosanoic acid must be activated to its CoA ester to participate in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases.

  • Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS): Neurons express several VLC-ACS enzymes that are responsible for activating fatty acids with 20 or more carbons. It is highly probable that one or more of these enzymes can utilize 15-hydroxyeicosanoic acid as a substrate, although specific substrate-enzyme relationships for this particular fatty acid have not been detailed.

Metabolism of this compound: Peroxisomal β-Oxidation

Due to its chain length, this compound is a likely substrate for peroxisomal β-oxidation. This pathway serves to shorten VLCFAs, which can then be further metabolized in mitochondria[2][3][4]. The β-oxidation of a hydroxylated fatty acid would proceed through a modified sequence of enzymatic reactions.

Key Enzymes in Peroxisomal β-Oxidation:

EnzymeFunctionSubstrate (in the context of this compound)Product
Acyl-CoA Oxidase (ACOX) Catalyzes the first, rate-limiting step, introducing a double bond.This compound15-hydroxy-trans-2-enoyl-CoA
Multifunctional Protein (MFP) Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.15-hydroxy-trans-2-enoyl-CoA3,15-dihydroxyicosanoyl-CoA
Multifunctional Protein (MFP) Dehydrogenase activity of MFP.3,15-dihydroxyicosanoyl-CoA3-keto-15-hydroxyicosanoyl-CoA
3-Ketoacyl-CoA Thiolase Cleaves the β-ketoacyl-CoA.3-keto-15-hydroxyicosanoyl-CoAAcetyl-CoA + 13-hydroxyoctadecanoyl-CoA

The resulting 13-hydroxyoctadecanoyl-CoA would then undergo further rounds of β-oxidation until it is short enough to be transported to the mitochondria for complete oxidation.

G Figure 2: Peroxisomal β-Oxidation of this compound 15_HICoA This compound 15_HTECoA 15-Hydroxy-trans-2-enoyl-CoA 15_HICoA->15_HTECoA Acyl-CoA Oxidase (ACOX) 3_15_DHICoA 3,15-Dihydroxyicosanoyl-CoA 15_HTECoA->3_15_DHICoA Multifunctional Protein (MFP) (Hydratase activity) 3_K_15_HICoA 3-Keto-15-hydroxyicosanoyl-CoA 3_15_DHICoA->3_K_15_HICoA Multifunctional Protein (MFP) (Dehydrogenase activity) Acetyl_CoA Acetyl-CoA 3_K_15_HICoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase 13_HODCoA 13-Hydroxyoctadecanoyl-CoA 3_K_15_HICoA->13_HODCoA 3-Ketoacyl-CoA Thiolase

Peroxisomal β-Oxidation of this compound

Potential Signaling Roles in Neuronal Tissue

Direct evidence for the signaling roles of this compound is currently unavailable. However, insights can be drawn from studies on its unsaturated precursor, 15-HETE, which is known to be biologically active in the nervous system.

Modulation of Neuroinflammation

The 12/15-LOX pathway and its products, including 15-HETE, are implicated in neuroinflammatory processes. Inhibition of 12/15-LOX has been shown to reduce neuroinflammation by suppressing inflammasome activation[5]. It is plausible that this compound, as a downstream metabolite, could also participate in these inflammatory cascades, either directly or through its further metabolism.

Regulation of Neuronal Apoptosis and Survival

The 12/15-LOX pathway is involved in neuronal cell death under conditions of oxidative stress[6]. Conversely, some studies suggest that 15-HETE may have protective effects and promote neuronal recovery and angiogenesis after ischemic stroke, potentially through the PI3K/Akt signaling pathway[7]. The conversion of 15-HETE to this compound and its subsequent metabolism may be a mechanism to modulate the levels and activities of these signaling lipids.

Interaction with Neurotrophic Factor Signaling

Neurotrophic factors are crucial for neuronal survival, growth, and differentiation, and their signaling is intertwined with lipid metabolism[6][8]. Some long-chain fatty acids and their derivatives can influence neurotrophin signaling pathways[9]. While a direct link between this compound and neurotrophin signaling has not been established, this remains a promising area for future research.

G Figure 3: Potential Signaling Roles 15_HICoA This compound (and related metabolites) Neuroinflammation Neuroinflammation 15_HICoA->Neuroinflammation Modulation Neuronal_Apoptosis Neuronal Apoptosis/ Survival 15_HICoA->Neuronal_Apoptosis Regulation Neurotrophic_Signaling Neurotrophic Factor Signaling 15_HICoA->Neurotrophic_Signaling Interaction (putative)

Potential Signaling Roles

Experimental Protocols

Currently, there are no standardized protocols specifically for the analysis of this compound in neuronal tissue. However, established methods for the quantification of other long-chain acyl-CoAs can be adapted.

Extraction of Long-Chain Acyl-CoAs from Neuronal Tissue

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from various tissues.

Materials:

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Internal standard (a structurally similar, non-endogenous acyl-CoA)

Procedure:

  • Rapidly dissect and freeze the neuronal tissue in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in ice-cold homogenization buffer.

  • Add 2-propanol and continue homogenization.

  • Extract the acyl-CoAs with acetonitrile.

  • Centrifuge to pellet the protein and other debris.

  • Apply the supernatant to a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).

  • Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from a lower to a higher percentage of acetonitrile is typically used to elute the long-chain acyl-CoAs.

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined using a synthetic standard. A common neutral loss for acyl-CoAs is 507 Da.

G Figure 4: Experimental Workflow for Analysis Tissue_Sample Neuronal Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Experimental Workflow for Analysis

Quantitative Data

As of the writing of this guide, there is no published quantitative data on the concentration of this compound in neuronal tissue. The table below is provided as a template for future studies.

Brain RegionConditionThis compound Concentration (pmol/mg protein)Reference
HippocampusControlData not available
HippocampusDisease ModelData not available
CortexControlData not available
CortexDisease ModelData not available

Conclusion and Future Directions

This compound is a largely uncharacterized lipid metabolite in neuronal tissue. Based on the metabolism of related compounds, it is likely synthesized from arachidonic acid via the 12/15-LOX pathway and subsequently metabolized through peroxisomal β-oxidation. Its potential roles in neuroinflammation, neuronal survival, and neurotrophic signaling warrant further investigation.

Future research should focus on:

  • The development of analytical standards for this compound to enable its accurate quantification in neuronal tissues.

  • The definitive identification of the enzymes responsible for the synthesis of 15-hydroxyeicosanoic acid and its activation to the CoA ester in neurons.

  • Lipidomic studies to determine the concentration of this compound in different brain regions under normal and pathological conditions.

  • Functional studies to elucidate the direct signaling roles of this compound in neuronal cells.

A deeper understanding of the metabolism and function of this compound could open new avenues for the development of therapeutic strategies for a range of neurological disorders.

References

Evolutionary Conservation of 15-Hydroxyicosanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of 15-hydroxyicosanoyl-CoA (15-HETE-CoA) is a critical metabolic activation step, positioning the eicosanoid 15-HETE for subsequent biological functions, including peroxisomal β-oxidation and incorporation into complex lipids. This process is initiated by the oxygenation of arachidonic acid to 15-HETE, a reaction primarily catalyzed by 15-lipoxygenases (ALOX15), followed by the CoA ligation facilitated by long-chain acyl-CoA synthetases (ACSLs). This technical guide provides an in-depth examination of the evolutionary conservation and divergence of the enzymes governing this pathway. We explore the fascinating functional switch in ALOX15 orthologs during primate evolution, detail the roles of ACSLs in fatty acid activation, and summarize the downstream metabolic fate of 15-HETE-CoA. The guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in lipid biochemistry, cell signaling, and pharmacology.

The 15-HETE-CoA Biosynthetic Pathway

The formation of 15-HETE-CoA from arachidonic acid is a two-step enzymatic process.

Step 1: Synthesis of 15-Hydroxyeicosatetraenoic Acid (15-HETE) 15-HETE is an eicosanoid, a signaling molecule derived from 20-carbon fatty acids. The primary precursor, arachidonic acid, is released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Free arachidonic acid is then oxygenated to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by lipoxygenase enzymes. This unstable intermediate is rapidly reduced by cellular peroxidases to the more stable 15-HETE. While 15-lipoxygenase is the main enzyme, other pathways can also generate 15-HETE.

  • 15-Lipoxygenase (ALOX15): This is the predominant pathway. In humans, ALOX15, highly expressed in eosinophils and epithelial cells, almost exclusively produces 15(S)-HETE.

  • Cyclooxygenases (COX): Both COX-1 and COX-2 can convert arachidonic acid to a mixture of 11-HETE and 15-HETE. In human mast cells, COX-1 has been identified as the source of 15-HETE.

  • Cytochrome P450 (CYP): Microsomal CYP enzymes can also produce 15-HETE, primarily the 15(R) stereoisomer.

Step 2: Acylation of 15-HETE to 15-HETE-CoA For 15-HETE to be further metabolized via β-oxidation or incorporated into cellular lipids, it must first be activated to its CoA thioester, 15-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), a family of enzymes that activate fatty acids for downstream metabolic processes.

  • Acyl-CoA Synthetase Long-Chain Family (ACSL): These enzymes catalyze the formation of acyl-CoAs from fatty acids, ATP, and Coenzyme A. ACSL6, in particular, is noted for its role in the metabolism of polyunsaturated fatty acids like docosahexaenoic acid (DHA) in the brain, highlighting the family's importance in handling complex fatty acid structures. While the specific ACSL isoform with the highest preference for 15-HETE is an area of ongoing research, members of this family are responsible for its activation.

15-HETE-CoA_Synthesis_Pathway Figure 1: Overview of 15-HETE-CoA Synthesis cluster_downstream Downstream Metabolic Fates Membrane Membrane Phospholipids (Arachidonic Acid) AA Arachidonic Acid (Free) Membrane->AA Hydrolysis HETE_15 15(S)-HETE AA->HETE_15 Oxygenation & Reduction HETE_CoA 15(S)-HETE-CoA HETE_15->HETE_CoA Acylation Peroxisome Peroxisomal β-Oxidation HETE_CoA->Peroxisome Lipid Incorporation into Complex Lipids HETE_CoA->Lipid PLA2 PLA2 PLA2->Membrane ALOX15 ALOX15 ALOX15->AA ACSL ACSL (Long-Chain Acyl-CoA Synthetase) ACSL->HETE_15

Figure 1: Overview of 15-HETE-CoA Synthesis.

Evolutionary Conservation & Divergence of Key Enzymes

The conservation of the 15-HETE-CoA synthesis pathway is not uniform. The initial step, catalyzed by ALOX15, shows remarkable evolutionary divergence, particularly within mammals. The subsequent acylation and downstream degradation pathways appear to be more conserved.

ALOX15: A Case of Evolutionary Divergence

Mammalian ALOX15 orthologs exhibit significant variation in their reaction specificity, which has profound implications for the types of lipid mediators produced. The key distinction is whether the enzyme primarily oxygenates arachidonic acid at the C12 position (producing 12-HETE) or the C15 position (producing 15-HETE).

  • Lower Mammals: The vast majority of mammals ranked evolutionarily below gibbons, including common research models like mice and rats, express ALOX15 orthologs that function as 12-lipoxygenases .

  • Higher Primates: Mammals ranked above gibbons, such as orangutans, chimpanzees, and humans, express ALOX15 orthologs that are predominantly 15-lipoxygenases .

  • Gibbons: These primates represent a fascinating intermediate, expressing an ALOX15 enzyme that has dual specificity, producing roughly equal amounts of 12-HETE and 15-HETE.

This functional switch from a 12-LOX to a 15-LOX during late primate evolution is thought to confer an evolutionary advantage. 15-lipoxygenating enzymes have a significantly higher capacity to synthesize anti-inflammatory and pro-resolving mediators like lipoxins, suggesting that this evolutionary shift optimized inflammation resolution pathways in higher primates.

The molecular basis for this change in specificity has been pinpointed to a few key amino acid residues in the enzyme's active site, described by the "Triad Concept." Site-directed mutagenesis studies have confirmed that swapping these critical amino acids can convert a human 15-LOX into a mouse-like 12-LOX ("murinization") and vice versa ("humanization").

Acyl-CoA Synthetases (ACSLs): General Conservation

The ACSL family is responsible for activating a wide range of fatty acids. This function is highly conserved across species, as the activation of fatty acids is a fundamental process for both energy production (β-oxidation) and lipid synthesis. While the family itself is conserved, individual isoforms may have different substrate preferences and tissue expression patterns, which can vary between species. The specific evolutionary history of ACSL preference for hydroxylated fatty acids like 15-HETE is not as well-defined as the ALOX15 story but is presumed to be broadly conserved due to the fundamental nature of the reaction.

Downstream Pathways: Peroxisomal β-Oxidation

Once formed, 15-HETE-CoA can be transported into peroxisomes for degradation via β-oxidation. This catabolic pathway shortens the fatty acid chain. Peroxisomal β-oxidation is required for substrates like very long-chain fatty acids and complex eicosanoids that are not readily handled by mitochondria. The core enzymatic machinery of β-oxidation and the peroxisomal ABC transporters (e.g., ABCD3/PMP70) that import long-chain acyl-CoAs are generally conserved across eukaryotes, indicating a fundamental and ancient role in lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the product profiles of ALOX15 orthologs from various species when incubated with arachidonic acid.

Table 1: Reaction Specificity of Mammalian ALOX15 Orthologs

SpeciesEvolutionary RankPrimary Product(s)15-HETE (%)12-HETE (%)Reference
HumanHigher Primate15-HETE>95%<5%
ChimpanzeeHigher Primate15-HETEHighLow
OrangutanHigher Primate15-HETEHighLow
GibbonIntermediate15-HETE & 12-HETE~50%~50%
Rhesus MonkeyLower Primate12-HETELowHigh
MouseLower Mammal12-HETE<10%>90%
RatLower Mammal12-HETE<10%>90%
PigLower Mammal12-HETELowHigh
RabbitLower Mammal15-HETEHighLow

Note: The rabbit ALOX15 is an exception among lower mammals, functioning as a 15-lipoxygenase.

Key Experimental Protocols

Protocol: Analysis of ALOX15 Activity and Specificity

This protocol describes the expression of recombinant ALOX15 and the analysis of its reaction products using HPLC.

1. Recombinant Enzyme Expression and Purification:

  • Cloning: The cDNA sequence for the ALOX15 ortholog of interest is cloned into a suitable expression vector (e.g., pET vector system for E. coli) with an affinity tag (e.g., 6x-His tag) for purification.
  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 18°C) overnight to improve protein solubility.
  • Purification: Cells are harvested, lysed by sonication, and the lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed, and the recombinant protein is eluted using an imidazole (B134444) gradient. Protein purity is assessed by SDS-PAGE.

2. Lipoxygenase Activity Assay:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). The purified recombinant ALOX15 enzyme is added to the buffer.

  • Initiation: The reaction is initiated by adding the fatty acid substrate, arachidonic acid (typically 50-100 µM).

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., methanol) and acidifying (e.g., with formic acid). The lipid products are extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.

  • Analysis: The extracted lipids are dried, reconstituted in a mobile phase, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (conjugated dienes in HETE products absorb at ~235 nm). The identity of the HETE isomers (12-HETE vs. 15-HETE) is confirmed by comparing their retention times to authentic standards and can be further verified by LC-MS/MS analysis.

    Experimental_Workflow Figure 2: Workflow for ALOX15 Specificity Analysis cluster_prep Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Cloning 1. Clone ALOX15 cDNA into Expression Vector Expression 2. Express Recombinant Protein in E. coli Cloning->Expression Purification 3. Purify Protein via Affinity Chromatography Expression->Purification Incubation 4. Incubate Purified Enzyme with Arachidonic Acid Purification->Incubation Extraction 5. Stop Reaction & Extract Lipid Products (SPE) Incubation->Extraction HPLC 6. Analyze Products by RP-HPLC (UV 235nm) Extraction->HPLC LCMS 7. Confirm Identity with LC-MS/MS HPLC->LCMS

    Figure 2: Workflow for ALOX15 Specificity Analysis.

Signaling Pathways and Logical Relationships

The evolutionary switch in ALOX15 specificity has significant functional consequences, particularly in the context of inflammation and its resolution.

Evolutionary_Logic Figure 3: Evolutionary Divergence of ALOX15 Function cluster_lower Lower Mammals (e.g., Mouse) cluster_higher Higher Primates (e.g., Human) cluster_consequence Functional Consequence Mouse_ALOX15 ALOX15 Ortholog (12-Lipoxygenase) HETE_12 12-HETE (Primary Product) Mouse_ALOX15->HETE_12 Acts on Arachidonic Acid Evolution Evolutionary Pressure (Late Primate Evolution) Human_ALOX15 ALOX15 Ortholog (15-Lipoxygenase) HETE_15 15-HETE (Primary Product) Human_ALOX15->HETE_15 Acts on Arachidonic Acid Lipoxin Optimized Lipoxin Synthesis (Anti-inflammatory / Pro-resolving) HETE_15->Lipoxin More Efficient Precursor For Evolution->Human_ALOX15 Functional Switch

Figure 3: Evolutionary Divergence of ALOX15 Function.

The downstream fate of 15-HETE-CoA involves its transport into the peroxisome and subsequent degradation. This pathway is crucial for clearing bioactive lipids and for energy homeostasis.

Peroxisomal_Pathway Figure 4: Peroxisomal Import and β-Oxidation of 15-HETE-CoA cluster_cytosol Cytosol cluster_peroxisome Peroxisome HETE_CoA 15-HETE-CoA ABCD3 ABCD3 (PMP70) Transporter HETE_CoA->ABCD3 HETE_CoA_P 15-HETE-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) HETE_CoA_P->ACOX1 DBP D-bifunctional Protein (DBP) ACOX1->DBP Thiolase Thiolase DBP->Thiolase Short_Acyl Chain-Shortened Acyl-CoA Thiolase->Short_Acyl Product 1 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Product 2 ABCD3->HETE_CoA_P

Figure 4: Peroxisomal Import and β-Oxidation of 15-HETE-CoA.

Conclusion and Implications for Drug Development

The synthesis of 15-HETE-CoA begins with a striking example of evolutionary divergence in the ALOX15 enzyme, followed by more conserved acylation and catabolic steps. The functional switch of ALOX15 from a 12- to a 15-lipoxygenase in higher primates underscores the importance of the 15-HETE pathway in regulating inflammation.

For drug development professionals, these findings have critical implications:

  • Model Organism Selection: The profound difference between human and murine ALOX15 specificity means that mouse models of inflammation may not accurately reflect human pathophysiology with respect to this pathway. Results from studies on 12/15-LOX inhibitors in mice must be interpreted with caution. "Humanized" mouse models expressing the human ALOX15 may be more appropriate for preclinical studies.

  • Therapeutic Targeting: Targeting human ALOX15 could modulate the production of pro-resolving mediators derived from 15-HETE. Conversely, inhibiting the downstream acylation by a specific ACSL or the peroxisomal degradation of 15-HETE-CoA could prolong the signaling lifetime of 15-HETE itself. Understanding the conservation of these downstream targets is key to predicting the cross-species efficacy and safety of potential therapeutics.

Future research should focus on definitively identifying the ACSL isoforms responsible for 15-HETE activation and exploring their conservation, which will provide a more complete picture of this important metabolic and signaling pathway.

An In-depth Technical Guide to the Predicted Protein Interactions of 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

15-hydroxyicosanoyl-CoA is a hydroxylated derivative of a C20 very-long-chain fatty acid (VLCFA). While direct experimental evidence of its protein interactions is limited, its chemical structure allows for robust predictions based on the well-characterized metabolism and signaling of related lipid molecules. This technical guide provides a comprehensive overview of the predicted protein interactome of this compound, focusing on its lifecycle from synthesis to catabolism, transport, and potential signaling functions. We detail the key protein complexes and enzymes expected to bind this molecule, summarize available quantitative binding data for analogous compounds, and provide detailed experimental protocols for the validation of these predicted interactions.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives are critical components of cellular lipids, serving as precursors for sphingolipids, constituents of cellular membranes, and signaling molecules. This compound, a C20 acyl-CoA with a hydroxyl group at the 15th carbon, is predicted to engage with a specific set of proteins that manage its synthesis, transport, degradation, and signaling activities. Understanding these interactions is crucial for elucidating its physiological role and for developing therapeutic strategies targeting VLCFA metabolism, which is implicated in several metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD). This guide synthesizes current knowledge on VLCFA biochemistry to build a predictive interaction map for this compound.

Predicted Protein Interactions

The protein interactions of this compound can be categorized into four main functional classes: synthesis, catabolism, transport/trafficking, and signaling.

Biosynthesis: The Fatty Acid Elongase (FAE) Complex

The synthesis of C20 icosanoyl-CoA from shorter-chain fatty acids occurs in the endoplasmic reticulum via the fatty acid elongase (FAE) multi-enzyme complex. This complex performs a four-step cycle to add two carbons to an acyl-CoA chain.[1][2] this compound, as a hydroxylated VLCFA, is likely processed by these enzymes. The core components of this complex are:

  • 3-Ketoacyl-CoA Synthases (ELOVLs): These are the rate-limiting enzymes that catalyze the initial condensation step and determine the substrate specificity for chain length.[3][4] The human genome contains seven ELOVLs (ELOVL1-7). The structure of ELOVL7 reveals a 35 Å-long tunnel that binds the acyl chain, suggesting a mechanism for accommodating long fatty acyl-CoAs.[3][5]

  • 3-Ketoacyl-CoA Reductase (KCR): Catalyzes the reduction of the 3-keto group.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme removes a water molecule to create a double bond. Humans have four isoforms (HACD1-4), which are thought to have broad substrate specificities.[2][6]

  • trans-2,3-Enoyl-CoA Reductase (TER): The final reduction step to produce the elongated, saturated acyl-CoA.

Protein-protein interactions within the FAE complex are essential for its function.[7]

FAE_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C18) ELOVL ELOVL Acyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Ketoacyl_CoA 3-Ketoacyl-CoA (C20) KCR KCR Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C20) HACD HACD Hydroxyacyl_CoA->HACD Dehydration Enoyl_CoA trans-2-Enoyl-CoA (C20) TER TER Enoyl_CoA->TER Reduction Elongated_Acyl_CoA Acyl-CoA (C20) (e.g., this compound precursor) ELOVL->Ketoacyl_CoA Condensation KCR->Hydroxyacyl_CoA HACD->Enoyl_CoA TER->Elongated_Acyl_CoA

Predicted Biosynthesis via the Fatty Acid Elongase (FAE) Complex.
Catabolism: Peroxisomal β-Oxidation

The degradation of VLCFAs primarily occurs in peroxisomes, as mitochondria are not equipped to handle fatty acids longer than C20.[8][9] This pathway involves the transport of VLCFA-CoA into the peroxisome followed by a spiral of enzymatic reactions.

  • Peroxisomal ABC Transporters (ABCD1-3): These membrane proteins are responsible for importing VLCFA-CoAs from the cytosol into the peroxisomal matrix. They have overlapping but distinct substrate specificities.[10][11] ABCD1 is crucial for the transport of saturated VLCFAs, and its dysfunction leads to X-ALD.[4][12]

  • Acyl-CoA Oxidases (ACOX1-3): ACOX1 catalyzes the rate-limiting first step of β-oxidation for straight-chain acyl-CoAs.[11][13]

  • Bifunctional/Multifunctional Proteins (e.g., HSD17B4, EHHADH): These enzymes possess both hydratase and dehydrogenase activities required for the subsequent steps of β-oxidation.[14][15]

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome VLCFA_CoA_Cytosol This compound (Cytosol) ABCD ABCD1/2 Transporter VLCFA_CoA_Cytosol->ABCD VLCFA_CoA_Matrix This compound (Matrix) ABCD->VLCFA_CoA_Matrix Transport ACOX1 ACOX1 VLCFA_CoA_Matrix->ACOX1 Oxidation Enoyl_CoA trans-2-Enoyl-CoA HSD17B4 HSD17B4 (Bifunctional Protein) Enoyl_CoA->HSD17B4 Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydroxyacyl_CoA->HSD17B4 Dehydrogenation Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Shortened_Acyl_CoA Shortened Acyl-CoA (C18) ACOX1->Enoyl_CoA HSD17B4->Hydroxyacyl_CoA HSD17B4->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shortened_Acyl_CoA

Predicted Catabolism via Peroxisomal β-Oxidation.
Transport and Intracellular Trafficking

Due to their amphipathic nature, fatty acyl-CoAs require carrier proteins for transport in aqueous environments like the bloodstream and cytoplasm.

  • Serum Albumin: The primary carrier of fatty acids in the blood. Studies on bovine serum albumin show it has multiple binding sites for VLCFAs, with binding capacity decreasing as the acyl chain lengthens.[16]

  • Acyl-CoA-Binding Proteins (ACBPs): Considered the main intracellular carriers for acyl-CoA esters, ACBPs exhibit a significantly higher binding affinity for these molecules compared to FABPs.[17][18]

  • Fatty Acid-Binding Proteins (FABPs): This family of proteins binds free fatty acids and can deliver them to various cellular compartments, including the nucleus, thereby influencing gene expression.[19]

Predicted Signaling Interactions

The non-esterified analog, 15-hydroxyeicosatetraenoic acid (15-HETE), is a known signaling molecule, suggesting that this compound could act as a precursor or have direct signaling roles.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that function as ligand-activated transcription factors regulating lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands. The PPAR ligand-binding domain is a large, Y-shaped hydrophobic pocket capable of accommodating a variety of lipid structures.[20][21] 15-HETE is a known agonist for PPARs, with a preference for the PPARδ (also known as PPARβ) isoform.[22][23] Activation of PPARs by this compound could regulate the expression of genes involved in its own metabolism.

Signaling_Pathway cluster_Cell Cell VLCFA_CoA This compound ACBP ACBP VLCFA_CoA->ACBP Binds PPAR PPARδ ACBP->PPAR Delivers to Nucleus RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds Target_Genes Target Gene Transcription (e.g., ABCD1, ACOX1) PPRE->Target_Genes Activates

Predicted Signaling via PPARδ Activation.

Quantitative Data Summary

Direct binding affinities for this compound are not available. The table below summarizes quantitative data for related VLCFAs and acyl-CoAs with their predicted protein interactors, providing an expected range for future experimental validation.

Protein ClassProtein ExampleLigandMethodAffinity (Kd) / Binding CapacityReference(s)
Transport Bovine Serum AlbuminC20:0 (Arachidic acid)NMR4-5 moles of FA per mole of albumin[16]
Bovine Serum AlbuminC22:0 (Behenic acid)NMR3-4 moles of FA per mole of albumin[16]
Bovine Serum AlbuminC24:0 (Lignoceric acid)NMR2 moles of FA per mole of albumin[16]
Acyl-CoA-Binding Protein (ACBP)C16:0-CoALiposome Binding Assay~0.22 µM[18]
Acyl-CoA-Binding Protein (ACBP)C18:1-CoALiposome Binding Assay~0.27 µM[18]
Signaling PPARγRosiglitazone (agonist)Scintillation Proximity~43 nM[20]
PPARαGW409544 (agonist)Scintillation Proximity~30 nM[20]
PPARδGW501516 (agonist)Scintillation Proximity~1 nM[20]

Experimental Protocols for Interaction Validation

Validating the predicted interactions requires a combination of methods to first identify binding partners and then quantify the interaction kinetics and thermodynamics.

Protocol 1: Identification of Interacting Proteins by Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is designed to identify proteins from a cell lysate that bind to this compound. It utilizes a synthetic, clickable, and photo-activatable analog of the molecule to covalently capture interacting proteins.

Objective: To identify the protein interactome of this compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog containing a diazirine group (for photo-crosslinking) and a terminal alkyne (for click chemistry).

  • Metabolic Labeling: Incubate cultured cells (e.g., HEK293T or a relevant liver cell line) with the probe, allowing it to be metabolized and incorporated.

  • UV Crosslinking: Expose the cells to UV light (365 nm) to activate the diazirine group, forming a covalent bond with any closely interacting proteins.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Click Chemistry: Add a biotin-azide tag to the cell lysate. The azide (B81097) will react with the alkyne on the probe in a copper-catalyzed click reaction, thereby biotinylating the probe and its crosslinked protein partners.

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads. The high affinity of biotin (B1667282) for streptavidin will immobilize the probe-protein complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins against a control sample (e.g., cells not treated with the probe or not UV-exposed) to identify specific interactors.

AP_MS_Workflow A 1. Incubate cells with photo-activatable, clickable This compound analog B 2. UV irradiate to covalently crosslink probe to binding proteins A->B C 3. Lyse cells and add biotin-azide via 'click' chemistry B->C D 4. Affinity purify biotinylated complexes with streptavidin beads C->D E 5. Wash to remove non-specific binders D->E F 6. Elute and perform on-bead trypsin digest E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Identify specific interacting proteins G->H

Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 2: Quantification of Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol details the steps to measure the binding kinetics and affinity between a purified candidate protein and this compound.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for a specific protein-ligand interaction.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified protein of interest (the "ligand," e.g., recombinant ACBP or PPARδ ligand-binding domain) onto a sensor chip surface (e.g., a CM5 chip) via amine coupling. A control flow cell should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.

  • Ligand Preparation: Prepare a series of precise dilutions of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected KD.

  • Binding Analysis:

    • Inject the highest concentration of the analyte over the sensor surface to check for binding response.

    • Perform a kinetic titration by sequentially injecting the prepared dilutions of the analyte, from lowest to highest concentration, over both the protein and control flow cells. A buffer-only injection should be included for double referencing.

    • Each injection cycle consists of an association phase (analyte flows over the chip) and a dissociation phase (buffer flows over the chip).

  • Regeneration: Between cycles, if necessary, inject a mild regeneration solution (e.g., low pH glycine) to strip the bound analyte and return the sensorgram to baseline without denaturing the immobilized protein.

  • Data Processing:

    • Subtract the response from the reference flow cell and the buffer-only injection from the active flow cell data.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • Results: The fitting will yield values for ka (units: M⁻¹s⁻¹), kd (units: s⁻¹), and the affinity constant KD (units: M), where KD = kd/ka.

SPR_Workflow A 1. Immobilize purified protein (e.g., ACBP) onto sensor chip B 2. Prepare serial dilutions of This compound (analyte) A->B C 3. Inject analyte over chip to measure association B->C D 4. Switch to buffer flow to measure dissociation C->D E 5. Regenerate chip surface D->E F 6. Repeat C-E for each analyte concentration E->F G 7. Fit sensorgram data to binding model F->G H 8. Determine ka, kd, and KD G->H

Workflow for Surface Plasmon Resonance (SPR) Analysis.
Protocol 3: Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

This protocol measures the heat change upon binding to determine the complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare the purified protein (e.g., ACBP) in a thoroughly degassed ITC buffer (e.g., phosphate (B84403) buffer). Place this solution in the sample cell of the calorimeter.

    • Prepare the this compound ligand in the exact same, degassed buffer. The ligand concentration should be 10-20 times that of the protein. Place this solution in the injection syringe.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Set the injection parameters (e.g., 20 injections of 2 µL each, with 150-second spacing).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point.

    • Execute the automated series of injections of the ligand into the protein solution. The instrument will measure the minute heat changes (endothermic or exothermic) for each injection.

  • Control Titration: Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model).

  • Results: The fit will directly yield the binding stoichiometry (n), the binding constant (Ka = 1/KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Conclusion

While this compound is not as extensively studied as other fatty acids, its structure provides a strong foundation for predicting its protein interactome. It is expected to engage with the enzymatic machinery of VLCFA synthesis (FAE complex) and degradation (peroxisomal β-oxidation), be transported by carrier proteins like albumin and ACBP, and potentially act as a signaling ligand for nuclear receptors like PPARδ. The experimental frameworks provided in this guide offer a clear path for researchers to systematically identify and validate these predicted interactions, paving the way for a deeper understanding of VLCFA biology and its role in human health and disease.

References

In-Depth Technical Guide: 15-Hydroxyicosanoyl-CoA and Ceramide Synthase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramides (B1148491) are fundamental bioactive lipids and structural components of cellular membranes, playing critical roles in signaling pathways that govern cell death, proliferation, and stress responses. The N-acyl chain length of ceramide, which dictates its biophysical properties and biological functions, is determined by a family of six mammalian ceramide synthases (CERS1-6). Each CERS enzyme exhibits distinct specificity for fatty acyl-CoA substrates of particular chain lengths. While the specificity for saturated very-long-chain fatty acids is well-documented, the interaction with hydroxylated fatty acyl-CoAs, such as the putative 15-hydroxyicosanoyl-CoA, is less characterized but of immense importance, particularly in the formation of specialized lipids like the omega-hydroxy ceramides essential for the skin's barrier function. This guide provides a comprehensive overview of CERS specificity, with a focus on the synthesis of hydroxylated ceramides, and details the experimental protocols used to elucidate these enzymatic activities.

Introduction to Ceramide Synthases (CERS)

Ceramides are synthesized through the N-acylation of a sphingoid long-chain base, a reaction catalyzed by the CERS family of enzymes located in the endoplasmic reticulum.[1][2][3] This family consists of six distinct proteins (CERS1 through CERS6), each displaying a high degree of specificity towards fatty acyl-CoAs of different chain lengths.[1][4] This enzymatic specificity is the primary determinant of the acyl-chain composition of ceramides within a given cell or tissue, which in turn influences the downstream synthesis of more complex sphingolipids and the specific signaling roles these molecules undertake.[3][5] For instance, CERS1-generated C18-ceramide is implicated in mytophagy and skeletal muscle insulin (B600854) sensitivity, while CERS6-derived C16-ceramide has been linked to obesity and insulin resistance.[6][7]

cluster_0 De Novo Ceramide Synthesis sphinganine Sphinganine (Sphingoid Base) cers Ceramide Synthase (CERS1-6) sphinganine->cers acyl_coa Fatty Acyl-CoA acyl_coa->cers dhcer Dihydroceramide des1 DES1 (Desaturase) dhcer->des1 cer Ceramide cers->dhcer N-acylation des1->cer Desaturation

Caption: Core pathway of de novo ceramide synthesis.

Acyl-CoA Specificity of Ceramide Synthases

The substrate specificity of each CERS isoform is a critical feature that diversifies ceramide function. Extensive research using in vitro assays with overexpressed enzymes has delineated these preferences, which are summarized below.

General Substrate Preferences
  • CERS1: Exhibits high specificity for stearoyl-CoA (C18:0).[3][6][8]

  • CERS2: Primarily utilizes very-long-chain acyl-CoAs, with a preference for C22-C26 chains.[9][10]

  • CERS3: Shows broad specificity but is uniquely responsible for synthesizing ceramides with ultra-long-chain acyl moieties (>C26), which are crucial for the epidermal barrier.[9][11][12]

  • CERS4: Prefers C18:0 and C20:0 acyl-CoAs.[9][13]

  • CERS5 & CERS6: Both are specific for palmitoyl-CoA (C16:0), and to a lesser extent, myristoyl-CoA (C14:0).[7][9][13]

G cers1 CERS1 c18 C18:0 cers1->c18 cers2 CERS2 vlc C22:0-C26:0 (VLCFA) cers2->vlc cers3 CERS3 cers3->vlc ulc >C26:0 (ULCFA) cers3->ulc cers4 CERS4 cers4->c18 c20 C20:0 cers4->c20 cers5 CERS5 c14 C14:0 cers5->c14 c16 C16:0 cers5->c16 cers6 CERS6 cers6->c14 cers6->c16

Caption: Acyl-CoA chain length specificity of CERS enzymes.

Quantitative Data on CERS Activity

The following table summarizes the relative substrate specificity of human ceramide synthases as determined by in vitro activity assays. Activities are often expressed as a percentage of the maximal activity observed for the preferred substrate of each enzyme.

Ceramide SynthaseAcyl-CoA Substrate Specificity (Chain Length)Primary Substrate(s)
CERS1 High specificity for C18:0.[3][6]Stearoyl-CoA (C18:0)
CERS2 C20:0 < C22:0 < C24:0.[9]Lignoceroyl-CoA (C24:0), Nervonoyl-CoA (C24:1)
CERS3 Broad, C18-C24, and essential for >C26.[9]Ultra-long-chain Acyl-CoAs (>C26)
CERS4 C18:0, C20:0.[9]Stearoyl-CoA (C18:0), Arachidoyl-CoA (C20:0)
CERS5 C14:0, C16:0.[9]Palmitoyl-CoA (C16:0)
CERS6 C14:0, C16:0.[7][9]Palmitoyl-CoA (C16:0)

This compound and the Synthesis of Hydroxylated Ceramides

Biological Significance of ω-Hydroxy Ceramides in the Skin Barrier

The stratum corneum, the outermost layer of the epidermis, relies on a unique lipid matrix to prevent water loss and protect against external threats.[14] A critical component of this matrix is a class of ceramides containing ultra-long-chain (ULC) fatty acids that are hydroxylated at their terminal (omega) carbon. These ω-OH-Ceramides are covalently attached to proteins like involucrin (B1238512) and loricrin, forming the "corneocyte lipid envelope," a scaffold essential for the proper organization of intercellular lipids and overall barrier integrity.[15] Deficiencies in the synthesis of these lipids lead to severe skin diseases, such as autosomal recessive congenital ichthyosis (ARCI).[12]

The Biosynthetic Pathway and CERS3 Specificity

The synthesis of ω-OH-ULC-Ceramides is a multi-step process involving fatty acid elongases, hydroxylases, and a specific ceramide synthase.

  • Elongation: Very-long-chain fatty acids are synthesized by elongases, with ELOVL4 being particularly important for producing the ULC fatty acid precursors (>C26) required for the skin barrier.

  • Hydroxylation: A cytochrome P450 enzyme, CYP4F22, is responsible for the omega-hydroxylation of these ULC fatty acids, converting them into ω-hydroxy fatty acids.

  • Acyl-CoA Activation: The ω-hydroxy fatty acid is activated to its CoA thioester form (e.g., ω-hydroxy-ULC-acyl-CoA).

  • Ceramide Synthesis: CERS3 is the key enzyme that specifically recognizes and transfers these ω-hydroxy-ULC-acyl-CoAs onto a sphingoid base to form the final ω-OH-ULC-Ceramide.[12][14]

Given this pathway, it is highly probable that the synthesis of a ceramide from this compound (a C20 hydroxylated fatty acid) would also be catalyzed by a CERS enzyme. While CERS4 shows specificity for C20 acyl-CoAs, the presence of the hydroxyl group may alter recognition. CERS3's known role in handling modified ultra-long-chain fatty acids makes it a primary candidate for acylating hydroxylated fatty acids of various lengths, although its efficiency with a C20 substrate compared to a >C26 substrate is not established.

cluster_1 ω-Hydroxy Ceramide Synthesis in Epidermis vlcfa Very-Long-Chain Fatty Acid (VLCFA) elovl4 ELOVL4 vlcfa->elovl4 ulcfa Ultra-Long-Chain Fatty Acid (ULCFA) cyp4f22 CYP4F22 ulcfa->cyp4f22 oh_ulcfa ω-OH ULCFA fatp4 FATP4 (Acyl-CoA Synthetase) oh_ulcfa->fatp4 oh_ulcfacoa ω-OH ULC-Acyl-CoA cers3 CERS3 oh_ulcfacoa->cers3 sphingoid Sphingoid Base sphingoid->cers3 oh_cer ω-OH ULC-Ceramide (EOS-class) elovl4->ulcfa Elongation cyp4f22->oh_ulcfa ω-Hydroxylation fatp4->oh_ulcfacoa Activation cers3->oh_cer N-acylation start Start: CERS-containing lysate + Assay Buffer add_substrates Add Substrates: 1. Sphinganine 2. Fatty Acyl-CoA Panel start->add_substrates incubate Incubate (37°C, 30-60 min) add_substrates->incubate stop_extract Stop Reaction & Extract Lipids (Add CHCl3:MeOH & Internal Std) incubate->stop_extract phase_sep Phase Separation (Centrifuge) stop_extract->phase_sep collect_dry Collect Organic Phase & Dry Under Nitrogen phase_sep->collect_dry analyze LC-MS/MS Analysis (MRM Mode) collect_dry->analyze quantify Data Analysis: Quantify Product vs. Internal Std analyze->quantify end Result: Specific CERS Activity (pmol/mg/min) quantify->end

References

An In-depth Technical Guide on the Cellular Pathways Involving 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

15-Hydroxyicosanoyl-CoA is a very long-chain fatty acid (VLCFA) intermediate that plays a crucial role in the biosynthesis of complex lipids, particularly sphingolipids. While not a classical signaling molecule that directly activates receptor-mediated pathways, its significance lies in its role as a precursor to structurally and functionally important lipids that are integral to cellular processes and signaling. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, the key enzymes that regulate its metabolism, and the experimental methodologies used to study these processes. The focus is on the synthesis of VLCFAs and their incorporation into sphingolipids, which are known to have profound effects on cell signaling, including the regulation of apoptosis, cell proliferation, and stress responses.

Introduction to this compound and Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 20 carbon atoms or more.[1][2][3][4][5] These lipids are not merely structural components of cell membranes; they are also precursors to bioactive lipid mediators and are essential for the proper functioning of various tissues, including the skin, retina, and brain.[1][4] this compound is an intermediate in the metabolic pathways of these VLCFAs. Its primary role is within the endoplasmic reticulum, where it participates in the fatty acid elongation cycle and is subsequently incorporated into complex sphingolipids.[4][6][7] Dysregulation of VLCFA metabolism is associated with a number of inherited diseases, highlighting their critical role in human health.[1][2][3]

Biochemical Pathways Involving this compound

The metabolism of this compound is primarily centered around two interconnected pathways: the very long-chain fatty acid elongation cycle and the de novo sphingolipid biosynthesis pathway.

Very Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are synthesized in the endoplasmic reticulum through a repeating four-step elongation cycle. Each cycle extends the fatty acyl chain by two carbons, utilizing malonyl-CoA as the carbon donor.[5] The initial and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[8]

The four steps of the VLCFA elongation cycle are:

  • Condensation: An acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by an ELOVL enzyme.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form an enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA by an enoyl-CoA reductase, again using NADPH.

This newly synthesized acyl-CoA, now two carbons longer, can then re-enter the cycle for further elongation or be utilized in other metabolic pathways.

VLCFA_Elongation_Cycle cluster_0 VLCFA Elongation Cycle (Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (Dehydration) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA trans-2,3-Enoyl-CoA Reductase (Reduction)

VLCFA Elongation Cycle in the Endoplasmic Reticulum.
Incorporation into Sphingolipids

VLCFAs, including those derived from this compound, are crucial components of sphingolipids. The de novo synthesis of sphingolipids also begins in the endoplasmic reticulum. The central molecule in this pathway is ceramide, which is formed by the N-acylation of a sphingoid base with a fatty acyl-CoA.[6][7]

The key steps for the incorporation of VLCFAs into ceramides (B1148491) are:

  • Synthesis of the Sphingoid Base: The pathway starts with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (also known as sphinganine).[6]

  • N-acylation: Dihydrosphingosine is then acylated with a fatty acyl-CoA, such as a VLCFA-CoA, by a ceramide synthase (CerS) enzyme to form dihydroceramide.[1][4]

  • Desaturation: Dihydroceramide is subsequently desaturated to form ceramide.[6]

Ceramide then serves as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[1][4]

Sphingolipid_Biosynthesis cluster_1 De Novo Sphingolipid Biosynthesis (Endoplasmic Reticulum) Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) VLCFA_CoA VLCFA-CoA (e.g., from this compound pathway) VLCFA_CoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids

De Novo Sphingolipid Biosynthesis Pathway.

Key Enzymes in this compound Metabolism

ELOVL4

ELOVL4 is a key enzyme in the biosynthesis of very long-chain saturated (VLC-SFA) and polyunsaturated (VLC-PUFA) fatty acids, particularly those with chain lengths of C28 and greater.[8][9] It is highly expressed in the retina, brain, skin, and testes.[8][10] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia-34 (SCA34), underscoring its importance in neuronal and retinal health.[11]

Ceramide Synthases (CerS)

There are six known ceramide synthase enzymes in mammals (CerS1-6), each with a distinct specificity for the chain length of the fatty acyl-CoA substrate. This specificity is a key determinant of the fatty acid composition of ceramides and other sphingolipids in different tissues, which in turn influences their biological functions.

Quantitative Data

The following table summarizes the substrate specificity of mammalian ELOVL enzymes.

EnzymePrimary Substrates (Acyl-CoA)Primary ProductsKey Tissues
ELOVL1 C18:0-C26:0 (Saturated)C20:0-C28:0Ubiquitous
ELOVL2 C18-C22 (PUFA)C20-C24 (PUFA)Liver, Testis
ELOVL3 C16:0-C22:0 (Saturated & MUFA)C18:0-C24:0Brown Adipose, Skin
ELOVL4 ≥C26:0 (Saturated & PUFA)≥C28:0Retina, Brain, Skin
ELOVL5 C16-C20 (PUFA)C18-C22 (PUFA)Liver, Brain
ELOVL6 C12:0-C16:0 (Saturated)C14:0-C18:0Liver, Adipose
ELOVL7 C16:0-C20:0 (Saturated & MUFA)C18:0-C22:0Prostate, Skin

This table is a generalized summary based on current literature. Substrate specificities can overlap, and activities may vary depending on experimental conditions.

Experimental Protocols

In Vitro ELOVL4 Elongation Assay

This protocol is designed to measure the fatty acid elongation activity of ELOOVL4 in a cell-free system.

Materials:

  • Microsomes from cells expressing ELOVL4

  • [1-14C]Malonyl-CoA

  • Fatty acyl-CoA substrates (e.g., C26:0-CoA)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

  • Initiate the reaction by adding the microsomes containing ELOVL4 and [1-14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Saponify the fatty acids by adding a strong base (e.g., KOH) and heating.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and resuspend the lipid extract in a small volume of solvent.

  • Spot the extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the fatty acids by chain length.

  • Visualize and quantify the radiolabeled fatty acid products using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.

Experimental_Workflow_ELOVL4_Assay cluster_2 Experimental Workflow: In Vitro ELOVL4 Elongation Assay Start Prepare Reaction Mixture (Buffer, NADPH, Acyl-CoA Substrate) Add_Components Add ELOVL4 Microsomes and [1-14C]Malonyl-CoA Start->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Stop_Reaction Stop Reaction (e.g., with HCl) Incubate->Stop_Reaction Saponify Saponify Fatty Acids (e.g., with KOH and heat) Stop_Reaction->Saponify Extract_Lipids Extract Fatty Acids (e.g., with hexane) Saponify->Extract_Lipids TLC Separate Fatty Acids by TLC Extract_Lipids->TLC Analyze Visualize and Quantify Radiolabeled Products TLC->Analyze

References

Methodological & Application

Application Note: Quantitative Analysis of 15-Hydroxyicosanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-hydroxyicosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation for energy production and the synthesis of complex lipids.[1] The accurate quantification of specific acyl-CoAs like this compound is essential for understanding cellular metabolism, identifying potential disease biomarkers, and evaluating the effects of therapeutic interventions. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological samples.

The inherent challenges in analyzing acyl-CoAs, such as their low abundance and instability, necessitate a highly sensitive and selective analytical method.[2][3] LC-MS/MS has emerged as the preferred technique for the comprehensive profiling of acyl-CoA species due to its superior sensitivity and specificity.[1][4] This document provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with representative quantitative data.

Signaling Pathway of Long-Chain Hydroxylated Fatty Acyl-CoA Metabolism

The metabolic pathway of this compound is integrated into the broader context of fatty acid metabolism, particularly the β-oxidation of very-long-chain fatty acids which primarily occurs in peroxisomes.[5][6] Hydroxylated fatty acids can undergo oxidation to generate dicarboxylic acids, which are then subject to further metabolism. The diagram below illustrates a representative pathway for the metabolism of a hydroxylated long-chain fatty acyl-CoA.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty_Acid 15-Hydroxyicosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Acyl_CoA->Peroxisomal_Beta_Oxidation Transport Acyl_CoA_Oxidase Acyl-CoA Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase H2O2 Thiolase Thiolase Enoyl_CoA_Hydratase->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Transport TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Transport Mitochondrial_Beta_Oxidation->TCA_Cycle Acetyl-CoA

Caption: Peroxisomal β-oxidation of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and extraction, followed by LC-MS/MS analysis and subsequent data processing.

experimental_workflow Sample_Collection Biological Sample (Tissue or Cells) Homogenization Homogenization & Protein Precipitation (e.g., Acetonitrile/Isopropanol) Sample_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (Optional Purification) Supernatant_Collection->SPE Drying Drying under Nitrogen Supernatant_Collection->Drying Direct SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: General workflow for acyl-CoA quantification.[1]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the accurate measurement of acyl-CoAs. The following protocol is based on a solvent extraction method, which has been shown to be effective for a broad range of acyl-CoAs.[1][7]

Materials:

  • Biological sample (e.g., frozen tissue powder or cell pellet)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:3:2 v/v/v), pre-chilled to -20°C

  • Homogenizer

  • Centrifuge capable of high speeds and 4°C

Procedure:

  • For tissue samples, weigh approximately 50-100 mg of frozen tissue and keep it on dry ice. For cell pellets, use a known number of cells.

  • Add the internal standard to the sample.

  • Add 1 mL of ice-cold extraction solvent to the sample.

  • Homogenize the sample thoroughly on ice.

  • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% sulfosalicylic acid or 50% methanol).[1][2][4]

Liquid Chromatography Method

This method utilizes a reversed-phase C18 column for the separation of long-chain acyl-CoAs.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
2.020
12.095
15.095
15.120
20.020
Mass Spectrometry Method

A triple quadrupole mass spectrometer is used for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 5500 V[8]

  • Source Temperature: 550°C[8]

  • Nebulizer Gas (GS1): 50 psi[8]

  • Heater Gas (GS2): 50 psi[8]

  • Curtain Gas: 20 psi[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the analytical standards. The fragmentation of acyl-CoAs in positive ESI mode typically results in a characteristic neutral loss of the CoA moiety or specific fragments thereof.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Heptadecanoyl-CoA (IS)To be determinedTo be determinedTo be determined

Quantitative Data Summary

The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, precision, and accuracy. The following table provides representative performance characteristics for the analysis of long-chain acyl-CoAs.

ParameterPerformance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and should be determined experimentally for this compound.

Conclusion

This application note provides a comprehensive LC-MS/MS method for the reliable quantification of this compound in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the representative quantitative data, offer a solid foundation for researchers and scientists in the fields of metabolism and drug development. The high sensitivity and specificity of this method make it a valuable tool for investigating the roles of long-chain acyl-CoAs in various physiological and pathological processes.

References

Application Notes and Protocols for the Quantification of 15-Hydroxyicosanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyicosatetraenoic acid (15-HETE) is a significant lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) enzymes.[1] Its biological activities are implicated in a range of physiological and pathological processes, including inflammation, angiogenesis, and vascular reactivity.[2][3] For 15-HETE to be metabolized via beta-oxidation or incorporated into complex lipids, it must first be "activated" by conversion to its coenzyme A (CoA) thioester, 15-hydroxyicosanoyl-CoA (15-HETE-CoA). This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[4][5][6] The quantification of this compound in tissue samples is therefore crucial for understanding the metabolic fate of 15-HETE and its role in cellular signaling and disease.

This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

15-HETE is synthesized from arachidonic acid and subsequently activated to this compound. This activated form can then be further metabolized, primarily through the beta-oxidation pathway.

cluster_0 Synthesis & Activation cluster_1 Downstream Metabolism AA Arachidonic Acid HETE 15-HETE AA->HETE LOX, COX, CYP450 HETE_CoA This compound HETE->HETE_CoA Long-Chain Acyl-CoA Synthetase (ACSL) Beta_Ox Beta-Oxidation Products (e.g., Acetyl-CoA) HETE_CoA->Beta_Ox

Caption: Metabolic activation of 15-HETE and its entry into beta-oxidation.

Quantitative Data

Direct quantitative data for this compound in tissues is not widely available in current literature, reflecting the analytical challenges and the likely low steady-state concentrations of this intermediate. However, the concentration of its precursor, 15-HETE, has been measured in various tissues and can provide an indication of the potential for this compound formation. The following table summarizes representative concentrations of 15-HETE found in different mammalian tissues.

TissueSpeciesCondition15-HETE Concentration (ng/g wet weight)Reference(s)
LungHumanNon-tumor tissueSignificantly higher than tumor tissue[7]
LungRabbitChronic HypoxiaIncreased vs. Normoxia[8]
KidneyRatNephrotoxic Serum InjuryIncreased over time[9]
BrainRatIschemia (10 min)Increased ~10-fold[10]
HeartHumanIschemic TissueSignificantly higher vs. non-ischemic[11]

Note: These values are for the precursor 15-HETE and should be used as a qualitative indicator for tissues that may contain quantifiable levels of this compound.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of long-chain acyl-CoAs and has been adapted for the specific quantification of this compound.

I. Experimental Workflow

A 1. Tissue Homogenization B 2. Protein Precipitation & Lipid Extraction A->B C 3. Solid Phase Extraction (SPE) B->C D 4. Sample Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis E->F

References

Application Notes and Protocols: Synthesis and Use of Stable Isotope-Labeled 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of stable isotope-labeled 15-hydroxyicosanoyl-CoA, a valuable tracer for studying lipid metabolism. The protocol outlines a multi-step chemical synthesis for introducing a stable isotope label into the 15-hydroxyicosanoic acid backbone, followed by an enzymatic conversion to its active Coenzyme A (CoA) thioester. Additionally, this note describes its purification and potential metabolic fate, providing researchers with the tools to investigate novel aspects of fatty acid oxidation and signaling.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for both energy production via β-oxidation and the biosynthesis of complex lipids and signaling molecules. Hydroxylated fatty acids and their corresponding acyl-CoAs are of increasing interest due to their roles in various physiological and pathological processes. The presence of a hydroxyl group can significantly alter the metabolic fate and biological activity of the fatty acid. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules within complex biological systems using mass spectrometry, avoiding the safety concerns associated with radioactive isotopes.[1] This protocol provides a comprehensive, albeit representative, synthetic route for preparing deuterium-labeled this compound for use in metabolic flux analysis and lipidomic studies.

Part 1: Chemical Synthesis of Deuterium-Labeled 15-Hydroxyicosanoic Acid

The proposed chemical synthesis is a multi-step process designed to be adaptable and efficient. It involves the coupling of two smaller fragments, one of which carries the stable isotope label. Here, we describe the synthesis of (16,16,17,17,18,18,19,19,20,20,20)-undeca-deuterio-15-hydroxyicosanoic acid as an example.

Experimental Protocol: Chemical Synthesis

Step 1: Preparation of Deuterated C6 Grignard Reagent

  • Starting Material: Commercially available 1-bromohexane (B126081) is used as the precursor for the deuterated fragment. While various deuterated starting materials can be sourced, a custom synthesis may be required for specific labeling patterns.[2]

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of (4,4,5,5,6,6,6)-hepta-deuterio-1-bromohexane (1.0 eq) in the same anhydrous solvent dropwise to initiate the reaction. Gentle heating may be required.

  • Once the reaction begins (indicated by cloudiness and gentle reflux), continue the addition at a rate that maintains a steady reaction.

  • After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (4,4,5,5,6,6,6)-hepta-deuterio-hexylmagnesium bromide.[3][4][5]

Step 2: Synthesis of C14 Epoxide Fragment

  • Chain Elongation: Start with a commercially available C12 diol, such as 1,12-dodecanediol.

  • Monoprotection: Protect one of the hydroxyl groups using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Oxidation: Oxidize the remaining free hydroxyl group to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

  • Wittig Reaction: React the resulting aldehyde with a C2 Wittig reagent (e.g., from (2-bromoethyl)triphenylphosphonium bromide) to form a 14-carbon alkene with a terminal double bond.

  • Epoxidation: Convert the terminal alkene to an epoxide using an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This yields the TBDMS-protected 1,2-epoxytetradecane.

Step 3: Grignard Coupling and Deprotection

  • Coupling Reaction: Cool the deuterated Grignard reagent from Step 1 to 0°C.

  • Slowly add the C14 epoxide from Step 2, dissolved in anhydrous ether or THF, to the Grignard solution.[6][7] This reaction opens the epoxide ring, forming a new carbon-carbon bond. The hydroxyl group will be at the C15 position.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Remove the TBDMS protecting group using a standard reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Purify the resulting deuterated 15-icosanol by flash column chromatography.

Step 4: Oxidation to Carboxylic Acid

  • Jones Oxidation: Dissolve the purified deuterated 15-icosanol from Step 3 in acetone.

  • Cool the solution in an ice bath and slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) until a persistent orange color is observed.

  • Stir for 2-4 hours.

  • Quench the reaction with isopropanol.

  • Extract the product into diethyl ether, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the final product, (16,16,17,17,18,18,19,19,20,20,20)-undeca-deuterio-15-hydroxyicosanoic acid, by flash column chromatography or recrystallization.

Diagram of Synthetic Workflow

G cluster_0 Part 1: Chemical Synthesis d6_bromide Deuterated 1-Bromohexane grignard Deuterated C6 Grignard Reagent d6_bromide->grignard Mg, Ether coupling Grignard Coupling grignard->coupling c14_epoxide C14 Epoxide (Protected) c14_epoxide->coupling d_alcohol Deuterated 20-C Alcohol (Protected) coupling->d_alcohol deprotection Deprotection d_alcohol->deprotection TBAF d_hydroxy_alcohol Deuterated 15-Icosanol deprotection->d_hydroxy_alcohol oxidation Jones Oxidation d_hydroxy_alcohol->oxidation final_acid Labeled 15-Hydroxy- icosanoic Acid oxidation->final_acid G cluster_1 Part 2: Enzymatic Synthesis & Purification labeled_acid Labeled 15-Hydroxy- icosanoic Acid enzyme_rxn ACSL1 Enzyme Reaction (37°C) labeled_acid->enzyme_rxn reagents ATP, CoA, Mg²⁺ reagents->enzyme_rxn purification Purification (SPE or RP-HPLC) enzyme_rxn->purification final_product Labeled 15-Hydroxy- icosanoyl-CoA purification->final_product analysis LC-MS/MS Analysis final_product->analysis G cluster_omega ω-Oxidation Cascade start Labeled 15-Hydroxy- icosanoyl-CoA beta_ox Mitochondrial β-Oxidation (Limited) start->beta_ox 1-3 cycles omega_path ω-Oxidation Pathway (Endoplasmic Reticulum) start->omega_path complex_lipids Incorporation into Complex Lipids (e.g., FAHFAs) start->complex_lipids keto_form Oxidation to 15-Oxoicosanoyl-CoA omega_path->keto_form Alcohol Dehydrogenase dicarb_form ω-Hydroxylation & Oxidation keto_form->dicarb_form CYP450 Enzymes dicarb_coa Dicarboxylic Acyl-CoA dicarb_form->dicarb_coa perox_ox Peroxisomal β-Oxidation dicarb_coa->perox_ox tca Citric Acid Cycle (via Succinyl-CoA) perox_ox->tca

References

Application Notes and Protocols for the Extraction of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and analysis of very long-chain acyl-Coenzyme A (VLC-CoA) species from biological samples. The accurate quantification of these critical metabolic intermediates is essential for research in areas such as inborn errors of metabolism, metabolic disorders, and drug development. The methodologies described herein are compiled from established and validated procedures to ensure high recovery rates and sample stability for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Recovery and Abundance of Acyl-CoAs

The efficiency of VLC-CoA extraction is contingent on the methodology employed, with variations observed based on the acyl chain length and the biological matrix. The following tables summarize quantitative data on recovery efficiencies of different extraction methods and the abundance of various acyl-CoA species in different biological samples.

Table 1: Representative Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[1][2]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]

Table 2: Abundance of Acyl-CoA Species in Mammalian Cell Lines and Tissues

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Rat Heart (nmol/g wet weight)Rat Kidney (nmol/g wet weight)Rat Muscle (nmol/g wet weight)
C14:0-CoA-~2.5~1.5---
C16:0-CoA---1.5-2.50.5-1.00.2-0.4
C18:1-CoA---1.0-2.00.3-0.60.1-0.3
C18:2-CoA---2.0-3.00.4-0.80.2-0.5
C20:4-CoA---0.5-1.00.1-0.30.05-0.15
Acetyl-CoA10.644-----
Propionyl-CoA3.532-----
Butyryl-CoA1.013-----
Valeryl-CoA1.118-----
Crotonoyl-CoA0.032-----
HMG-CoA0.971-----
Succinyl-CoA25.467-----
Glutaryl-CoA0.647-----

Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[3]

Experimental Protocols

Two primary methods for the extraction of VLC-CoAs are presented: a liquid-liquid extraction protocol suitable for cultured cells and a solid-phase extraction (SPE) protocol optimized for tissue samples, which offers higher purity.

Protocol 1: Liquid-Liquid Extraction for Cultured Cells

This protocol is adapted for the extraction of long-chain acyl-CoAs from both adherent and suspension mammalian cell cultures.[3]

Materials:

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Isopropanol (B130326):Water (e.g., 50% isopropanol)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Internal standard (e.g., Heptadecanoyl-CoA) in a methanol:water (1:1) solution

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of >2,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 50% isopropanol in water) to the cell pellet or plate.

    • Add the internal standard at this stage.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold solvent.

    • Suspension cells: Resuspend the cell pellet in the cold solvent.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will partition into the upper aqueous phase.

    • Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.

    • The collected sample is now ready for LC-MS analysis or can be stored at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is a robust method for the extraction and purification of a broad range of acyl-CoAs from tissue samples, providing a cleaner sample for LC-MS analysis.[1][2][4]

Materials:

  • Fresh or frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • Column Conditioning Solution: Methanol followed by 100 mM KH2PO4 buffer (pH 4.9) or Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Wash Solution: 100 mM KH2PO4 buffer (pH 4.9), followed by methanol or Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: 2% or 5% Ammonium Hydroxide (NH4OH) in methanol or Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge capable of >12,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[1][2]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[1][2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing through the appropriate conditioning solution.[3][4]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding the Elution Solution and collect the eluate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Visualizations

Experimental Workflow and Metabolic Pathway Diagrams

The following diagrams illustrate the experimental workflow for VLC-CoA extraction and the central role of VLC-CoAs in mitochondrial fatty acid β-oxidation.

VLC_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (for Tissue) cluster_analysis Analysis Tissue Tissue Sample (50-100mg) Homogenization Homogenization in Buffer + Internal Standard Tissue->Homogenization Cells Cultured Cells LLE Liquid-Liquid Extraction (Isopropanol/Chloroform/Water) Cells->LLE SPE_Extraction Protein Precipitation & Supernatant Collection (ACN/Isopropanol) Homogenization->SPE_Extraction Concentration Solvent Evaporation LLE->Concentration SPE_Column Solid-Phase Extraction (SPE) SPE_Extraction->SPE_Column Conditioning 1. Column Conditioning Loading 2. Sample Loading Washing 3. Washing Elution 4. Elution Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1. Experimental workflow for the extraction of very long-chain acyl-CoAs.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix FattyAcid Very Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth VLC_CoA_Cytosol VLC-Acyl-CoA AcylCoA_Synth->VLC_CoA_Cytosol CPT1 CPT1 VLC_CoA_Cytosol->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Inner Membrane VLC_CoA_Matrix VLC-Acyl-CoA CPT2->VLC_CoA_Matrix VLCAD VLCAD VLC_CoA_Matrix->VLCAD Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA BetaOxidation Further β-Oxidation Cycles Enoyl_CoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 2. Mitochondrial fatty acid β-oxidation pathway highlighting the role of VLC-CoAs.

References

Application Notes and Protocols for the Use of 15-Hydroxyicosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyicosanoyl-CoA is a hydroxylated very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. The metabolism of VLCFAs is crucial for various physiological processes, and its dysregulation is associated with several metabolic disorders. In vitro enzyme assays are fundamental tools for studying the enzymes involved in VLCFA metabolism, understanding disease mechanisms, and for the screening and development of potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound as a substrate in in vitro enzyme assays, focusing on key enzymes of the peroxisomal β-oxidation pathway.

Overview of this compound Metabolism

Very-long-chain fatty acids undergo initial β-oxidation within peroxisomes, as they are too long to be directly metabolized by mitochondria.[1] This pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain. This compound, as a hydroxylated VLCFA, is also presumed to be a substrate for this pathway. The key enzymes in peroxisomal β-oxidation include acyl-CoA oxidases, bifunctional enzymes (with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and thiolases.[2][3]

The general pathway for the metabolism of a hydroxylated VLCFA like this compound in peroxisomes is depicted below.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 15-OH-Icosanoyl-CoA 15-OH-Icosanoyl-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) 15-OH-Icosanoyl-CoA->ACOX1 delta2-trans-Enoyl-CoA 15-OH-delta2-trans-Icosenoyl-CoA ACOX1->delta2-trans-Enoyl-CoA H2O2 L_PBE L-Bifunctional Protein (L-PBE) (Enoyl-CoA Hydratase) delta2-trans-Enoyl-CoA->L_PBE 3-Hydroxyacyl-CoA 3,15-Dihydroxyicosanoyl-CoA L_PBE->3-Hydroxyacyl-CoA L_PBE_DH L-Bifunctional Protein (L-PBE) (3-Hydroxyacyl-CoA Dehydrogenase) 3-Hydroxyacyl-CoA->L_PBE_DH 3-Ketoacyl-CoA 3-Keto-15-hydroxyicosanoyl-CoA L_PBE_DH->3-Ketoacyl-CoA NADH + H+ Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Shortened_Acyl_CoA 13-OH-Octadecanoyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Further Peroxisomal Oxidation or Mitochondrial Transport Further Peroxisomal Oxidation or Mitochondrial Transport Shortened_Acyl_CoA->Further Peroxisomal Oxidation or Mitochondrial Transport Mitochondrial Metabolism Mitochondrial Metabolism Acetyl-CoA->Mitochondrial Metabolism

Caption: Peroxisomal β-oxidation of this compound.

Quantitative Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following table presents hypothetical, yet plausible, kinetic parameters for key enzymes in the peroxisomal β-oxidation pathway. These values are based on data for structurally related long-chain and very-long-chain fatty acyl-CoAs and serve as a reference for experimental design.[4]

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)InhibitorIC50 (µM)
Acyl-CoA Oxidase 1 (ACOX1)This compound5 - 2050 - 200Thioridazine10 - 50
L-Bifunctional Protein (Hydratase activity)15-OH-Δ²-trans-Icosenoyl-CoA10 - 50100 - 500--
L-Bifunctional Protein (Dehydrogenase activity)3,15-Dihydroxyicosanoyl-CoA15 - 6080 - 300Trifluoperazine20 - 100
Peroxisomal Thiolase3-Keto-15-hydroxyicosanoyl-CoA20 - 80200 - 800--

Experimental Protocols

Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of Acyl-CoA Oxidase using this compound as a substrate. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).

Materials:

  • This compound

  • Acyl-CoA Oxidase (purified or from peroxisomal fractions)

  • Horseradish Peroxidase (HRP)

  • 4-(2-pyridylazo)resorcinol (PAR) or other suitable chromogenic substrate

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing potassium phosphate buffer, HRP, and the chromogenic substrate.

  • Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 0.5 - 50 µM).

  • Set up the Assay: In a 96-well plate or cuvette, add the reagent mix.

  • Initiate the Reaction: Add the enzyme preparation (purified ACOX or peroxisomal fraction) to the wells.

  • Add Substrate: Start the reaction by adding the this compound solution.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for PAR) for 10-20 minutes.

  • Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

ACOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Mix (Buffer, HRP, Chromogen) C Add Reagent Mix to Plate/Cuvette A->C B Prepare this compound Substrate Solution E Add Substrate to Initiate Reaction B->E D Add Enzyme Preparation C->D D->E F Monitor Absorbance Change E->F G Calculate Initial Velocity (V₀) F->G HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Mix (Buffer, NAD+) C Add Reagent Mix to Cuvette/Plate A->C B Prepare Dihydroxy-acyl-CoA Substrate Solution B->C D Equilibrate Temperature C->D E Add Enzyme to Initiate Reaction D->E F Monitor Absorbance at 340 nm E->F G Calculate Rate of NADH Production F->G

References

Application Notes and Protocols for Studying 15-hydroxyicosanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Hydroxyeicosatetraenoic acid (15-HETE) is a significant metabolite of arachidonic acid, primarily produced by the action of 15-lipoxygenase (15-LOX). While its roles in signaling pathways related to inflammation and cell proliferation are well-documented, emerging evidence indicates that 15-HETE can be incorporated into cellular glycerophospholipids, suggesting its conversion to 15-hydroxyicosanoyl-CoA and subsequent utilization by acyltransferases.[1][2][3] This process represents a potential mechanism for modulating membrane composition and generating novel bioactive lipid species.

These application notes provide a comprehensive overview of this compound as a substrate for various acyltransferases, including detailed experimental protocols and data presentation to facilitate research in this area. The primary acyltransferases of interest are those involved in the synthesis of phospholipids (B1166683) and neutral lipids, such as Glycerol-3-phosphate Acyltransferases (GPATs), Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), and Diacylglycerol Acyltransferases (DGATs).

Biological Significance

The incorporation of 15-HETE into phospholipids can alter membrane properties and serve as a storage pool for this bioactive lipid, which can be released upon cellular stimulation.[3][4] Studies have shown that 15-HETE is rapidly and selectively esterified into phosphatidylinositol (PI) in human neutrophils.[3][4][5] This selective acylation suggests the involvement of specific acyltransferases that recognize this compound. The subsequent release of 15-HETE from these phospholipid stores can lead to the generation of other signaling molecules, such as lipoxins.[3] Understanding the enzymatic machinery responsible for this incorporation is crucial for elucidating the full spectrum of 15-HETE's biological functions.

Key Acyltransferases and their Potential Interaction with this compound

Several families of acyltransferases are responsible for the esterification of fatty acyl-CoAs into glycerolipids. While direct enzymatic data for this compound is limited, the known substrate specificities of these enzymes for other hydroxylated fatty acyl-CoAs provide a basis for investigation.

  • Long-Chain Acyl-CoA Synthetases (ACSLs): The first committed step for the metabolism of 15-HETE via acyltransferase pathways is its activation to this compound. This reaction is catalyzed by ACSLs.[6][7][8] Several ACSL isoforms exist with varying substrate preferences for long-chain fatty acids.[6][9] It is hypothesized that one or more ACSL isoforms can efficiently convert 15-HETE to its CoA thioester.

  • Glycerol-3-phosphate Acyltransferases (GPATs): GPATs catalyze the initial step in de novo glycerolipid synthesis, transferring an acyl group from an acyl-CoA to glycerol-3-phosphate to form lysophosphatidic acid (LPA).[10][11][12] Some plant GPATs are known to utilize ω-oxidized and other modified acyl-CoAs, suggesting that mammalian GPATs may also accommodate hydroxylated substrates like this compound.[13][14]

  • Lysophospholipid Acyltransferases (LPLATs), including Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes are key to phospholipid remodeling in the Lands cycle and are responsible for acylating lysophospholipids.[15][16][17] The selective incorporation of 15-HETE into phosphatidylinositol strongly points to the activity of a lysophosphatidylinositol-specific acyltransferase that utilizes this compound.[1][3] Plant LPCATs have been shown to have activity with hydroxylated acyl-CoAs like ricinoleoyl-CoA, supporting the plausibility of this compound being a substrate for mammalian LPLATs.[18]

  • Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the final step in triacylglycerol (TAG) synthesis by transferring an acyl group from an acyl-CoA to diacylglycerol.[19][20] DGAT enzymes, particularly DGAT2, are known to incorporate unusual and hydroxylated fatty acids into TAGs in various organisms.[21][22] Therefore, DGATs are potential enzymes for the incorporation of this compound into neutral lipids.

Data Presentation

Table 1: Potential Acyltransferase Substrates and Products
Acyltransferase FamilyAcyl-CoA SubstrateAcyl AcceptorPrimary Product
ACSL 15-HETECoenzyme AThis compound
GPAT This compoundsn-Glycerol-3-phosphate1-(15-hydroxyicosanoyl)-sn-glycerol-3-phosphate
LPIAT (an LPLAT) This compound1-acyl-sn-glycero-3-phosphoinositol (Lyso-PI)1-acyl-2-(15-hydroxyicosanoyl)-sn-glycero-3-phosphoinositol (15-HETE-PI)
DGAT This compoundsn-1,2-Diacylglycerol1,2-diacyl-3-(15-hydroxyicosanoyl)-sn-glycerol (15-HETE-TAG)

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Assay for 15-HETE

This protocol is designed to determine if long-chain acyl-CoA synthetases can activate 15-HETE to this compound.

Materials:

  • Recombinant human ACSL isozyme (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6)

  • 15-HETE

  • Coenzyme A (CoA)

  • ATP

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 1 mM DTT

  • Quenching Solution: 2 M formic acid in butanol

  • LC-MS/MS system for product detection

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • Reaction Buffer

    • 10 µM 15-HETE

    • 1 mM CoA

    • 5 mM ATP

    • Recombinant ACSL enzyme (e.g., 1 µg)

  • Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of quenching solution.

  • Vortex and centrifuge to separate the phases.

  • Analyze the organic phase by LC-MS/MS to detect the formation of this compound.

Protocol 2: Acyltransferase Activity Assay with this compound

This general protocol can be adapted for GPAT, LPLAT, and DGAT activity assays using microsomal preparations or recombinant enzymes.

Materials:

  • Synthesized this compound (or product from Protocol 1)

  • Acyl acceptor substrate:

    • For GPAT: sn-Glycerol-3-phosphate

    • For LPLAT: Lysophosphatidylinositol (or other lysophospholipid)

    • For DGAT: sn-1,2-Diacylglycerol

  • Microsomal preparations from cells or tissues of interest, or purified recombinant acyltransferase.

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.4), 1 mM MgCl₂, 1 mM DTT

  • Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v)

Procedure:

  • Prepare the acyl acceptor substrate by drying it under nitrogen and resuspending in assay buffer with sonication to form liposomes.

  • Set up the reaction mixture in a glass tube:

    • Assay Buffer

    • Acyl acceptor (e.g., 50 µM sn-Glycerol-3-phosphate)

    • 10 µM this compound

    • Microsomal protein (e.g., 50 µg) or purified enzyme

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the lipid extraction solvent.

  • Extract the lipids, dry the organic phase, and reconstitute in a suitable solvent for analysis.

  • Analyze the products by LC-MS/MS to identify and quantify the formation of the respective 15-HETE-containing glycerolipid.

Mandatory Visualizations

Signaling_Pathway AA Arachidonic Acid LOX15 15-Lipoxygenase AA->LOX15 HETE15 15-HETE LOX15->HETE15 ACSL Acsl-CoA Synthetase HETE15->ACSL Signaling Downstream Signaling HETE15->Signaling HETECoA This compound ACSL->HETECoA Acyltransferases Acyltransferases (GPAT, LPIAT, DGAT) HETECoA->Acyltransferases Glycerolipids 15-HETE-containing Glycerolipids (LPA, PI, TAG) Acyltransferases->Glycerolipids PLA2 Phospholipase A2 Glycerolipids->PLA2 Stimulus PLA2->HETE15 Release

Caption: Metabolic pathway of 15-HETE incorporation into glycerolipids.

Experimental_Workflow cluster_0 Part 1: Synthesis of this compound cluster_1 Part 2: Acyltransferase Assay cluster_2 Part 3: Analysis HETE 15-HETE ACSL_assay Acyl-CoA Synthetase Assay (Protocol 1) HETE->ACSL_assay CoA_ATP CoA + ATP CoA_ATP->ACSL_assay HETECoA_product This compound ACSL_assay->HETECoA_product HETECoA_substrate This compound HETECoA_product->HETECoA_substrate Acyltransferase_assay Acyltransferase Assay (Protocol 2) HETECoA_substrate->Acyltransferase_assay Acyl_acceptor Acyl Acceptor (G3P, Lyso-PI, DAG) Acyl_acceptor->Acyltransferase_assay Lipid_product 15-HETE-Glycerolipid Acyltransferase_assay->Lipid_product LCMS LC-MS/MS Analysis Lipid_product->LCMS

Caption: Experimental workflow for studying this compound as a substrate.

References

Application Notes and Protocols for the Lipidomic Profiling of 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyicosanoyl-CoA is the activated form of 15-hydroxyeicosanoic acid, a metabolite of the arachidonic acid cascade. The precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is a bioactive lipid mediator involved in a variety of physiological and pathological processes, including inflammation and apoptosis.[1] The conversion of 15-HETE to its coenzyme A (CoA) thioester by long-chain acyl-CoA synthetases (ACSLs) directs it towards metabolic pathways such as peroxisomal β-oxidation.[2][3][4] Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate and potential signaling roles in health and disease.

This application note provides a detailed lipidomics workflow for the profiling of this compound from biological samples. The protocols described herein cover sample preparation, chromatographic separation, and mass spectrometric detection, and are designed to provide a robust and reproducible method for researchers in metabolic diseases, inflammation, and drug development.

Data Presentation

Quantitative analysis of this compound is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. The following table summarizes the key mass spectrometry parameters for the detection of this compound.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Ionization Mode
This compound1078.6571.6 (Neutral Loss of 507)35-45Positive ESI
This compound (Qualifier)1078.6428.050-60Positive ESI

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs

This protocol describes two common methods for the extraction of long-chain acyl-CoAs from cell cultures or tissues: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9)

  • Internal Standard (e.g., C17:0-CoA)

  • SPE cartridges (e.g., Oasis HLB or weak anion exchange)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS and scrape cells. For suspension cells, pellet cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2, v/v) to the cell pellet. Add the internal standard at this stage. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase without disturbing the protein interface.

  • Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Add 1 mL of isopropanol and homogenize again.

  • Extraction: Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a weak anion exchange column, wash with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[5]

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[5]

  • Elution: Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing 250 mM ammonium (B1175870) formate).

  • Drying and Reconstitution: Dry the eluate and reconstitute as described in the LLE protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions: As listed in the Data Presentation table.

Visualizations

Lipidomics_Workflow Lipidomics Workflow for this compound Profiling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing BiologicalSample Biological Sample (Cells/Tissues) Homogenization Homogenization & Lysis (with Internal Standard) BiologicalSample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Overall lipidomics workflow for profiling this compound.

Metabolic_Pathway Metabolic Pathway of this compound cluster_Peroxisome Peroxisomal β-Oxidation ArachidonicAcid Arachidonic Acid HETE_15 15(S)-HETE ArachidonicAcid->HETE_15 15-Lipoxygenase HETE_CoA This compound HETE_15->HETE_CoA Long-Chain Acyl-CoA Synthetase (ACSL) EnoylCoA 2-trans-Enoyl-CoA HETE_CoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ChainShortened Chain-Shortened Acyl-CoA + Acetyl-CoA KetoacylCoA->ChainShortened β-Ketoacyl-CoA Thiolase

Caption: Synthesis and metabolism of this compound.

References

Application Notes and Protocols for CRISPR-Cas9 Screening of 15-Hydroxyicosanoyl-CoA Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

15-Hydroxyicosanoyl-CoA is a bioactive lipid metabolite derived from the oxygenation of arachidonic acid. Its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is synthesized predominantly by 15-lipoxygenases (ALOX15 and ALOX15B) and to a lesser extent by cyclooxygenases (COX).[1][2][3][4][5][6][7][8] 15-HETE and its derivatives are implicated in a variety of physiological and pathological processes, including the regulation of inflammation.[9][10] Identifying the genetic regulators of this compound biosynthesis is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed, albeit prospective, framework for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify these regulators. As no direct CRISPR screen for this compound has been published, this protocol is adapted from established CRISPR screening methodologies for other lipid metabolites.[11][12][13][14][15]

I. Signaling Pathway Overview

The biosynthesis of this compound is initiated by the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. This process is primarily catalyzed by 15-lipoxygenases. Subsequently, 15-HETE is likely activated to its CoA thioester, this compound, by an acyl-CoA synthetase. The regulation of this pathway is complex, involving transcriptional control of the biosynthetic enzymes and substrate availability.

15_Hydroxyicosanoyl_CoA_Biosynthesis Arachidonic_Acid Arachidonic Acid 15_HpETE 15-HpETE Arachidonic_Acid->15_HpETE O2 ALOX15_ALOX15B ALOX15 / ALOX15B ALOX15_ALOX15B->15_HpETE COX COX COX->15_HpETE 15_HETE 15-HETE 15_HpETE->15_HETE GPx GPx GPx->15_HETE 15_Hydroxyicosanoyl_CoA This compound 15_HETE->15_Hydroxyicosanoyl_CoA CoA-SH, ATP Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->15_Hydroxyicosanoyl_CoA

Diagram 1: Biosynthesis of this compound.

II. Experimental Protocols

This section outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 screen to identify regulators of this compound.

Protocol 1: Cell Line Preparation and Lentiviral Transduction

Objective: To generate a stable Cas9-expressing cell line and subsequently transduce it with a genome-wide sgRNA library.

Materials:

  • Human cell line with detectable 15-lipoxygenase activity (e.g., macrophages, eosinophils, or a suitable cancer cell line).

  • Lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).

  • Genome-wide human sgRNA library (e.g., GeCKO v2).

  • Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Polybrene.

  • Blasticidin and Puromycin.

  • Standard cell culture reagents and equipment.

Methodology:

  • Generation of Cas9-expressing cells:

    • Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector and packaging plasmids to produce lentivirus.

    • Harvest the viral supernatant and transduce the target cell line in the presence of polybrene.

    • Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).[16]

    • Validate Cas9 activity using a functional assay.

  • Lentiviral sgRNA Library Transduction:

    • Produce the lentiviral sgRNA library by transfecting HEK293T cells.

    • Titer the viral library to determine the optimal multiplicity of infection (MOI) for single sgRNA integration per cell (typically MOI < 0.5).

    • Transduce the Cas9-expressing cell line with the sgRNA library at the determined MOI to ensure that most cells receive a single sgRNA.

    • Select transduced cells with puromycin.

    • Collect a baseline cell population (Day 0) for genomic DNA extraction.

Protocol 2: CRISPR-Cas9 Screen and Phenotypic Selection

Objective: To perform the screen and isolate cell populations with altered levels of a this compound-related phenotype.

Materials:

  • Transduced cell population from Protocol 1.

  • Fluorescently labeled antibody or probe specific for a surrogate marker of this compound levels (e.g., a cell surface protein whose expression correlates with the metabolite).

  • Fluorescence-Activated Cell Sorter (FACS).

  • Genomic DNA extraction kit.

Methodology:

  • Cell Culture and Phenotypic Development:

    • Culture the transduced cell population for a sufficient duration to allow for gene knockout and phenotypic manifestation (typically 10-14 days).

    • Maintain a sufficient number of cells throughout the screen to ensure adequate library representation.

  • Phenotypic Sorting:

    • As direct measurement of intracellular this compound in a high-throughput screen is challenging, a surrogate phenotype is proposed. This could be the expression of a downstream signaling molecule or a reporter gene under the control of a promoter responsive to 15-HETE or its derivatives. Alternatively, a fluorescently labeled inhibitor that binds to ALOX15 could be used to sort cells based on enzyme expression.

    • Stain the cell population with the fluorescent probe.

    • Use FACS to sort the cells into two populations: the top and bottom 5-10% based on fluorescence intensity, representing high and low levels of the surrogate marker, respectively.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the sorted high and low fluorescence populations, as well as from the Day 0 baseline population.

Protocol 3: Next-Generation Sequencing and Data Analysis

Objective: To identify sgRNAs that are enriched or depleted in the sorted cell populations.

Materials:

  • Genomic DNA from Protocol 2.

  • PCR primers to amplify the sgRNA cassettes.

  • Next-Generation Sequencing (NGS) platform.

  • Bioinformatics software for data analysis (e.g., MAGeCK).

Methodology:

  • sgRNA Cassette Amplification:

    • Amplify the integrated sgRNA sequences from the genomic DNA of each cell population using PCR.

  • Next-Generation Sequencing:

    • Sequence the amplified sgRNA libraries using an NGS platform to determine the abundance of each sgRNA in the high, low, and baseline populations.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to count the occurrences of each sgRNA.

    • Use bioinformatics tools like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched or depleted in the high-fluorescence population compared to the low-fluorescence and baseline populations.

    • Perform pathway analysis on the identified hit genes to uncover biological processes that regulate this compound levels.

III. Experimental Workflow and Data Presentation

The following diagrams illustrate the experimental workflow.

CRISPR_Screen_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A Cas9-expressing Cell Line Generation C Lentiviral Transduction of sgRNA Library A->C B sgRNA Library Lentivirus Production B->C D Puromycin Selection C->D E Cell Culture & Phenotype Development D->E F FACS Sorting (High vs. Low Phenotype) E->F G Genomic DNA Extraction F->G H sgRNA Amplification & NGS G->H I Data Analysis (MAGeCK) & Hit Identification H->I

Diagram 2: Overall CRISPR-Cas9 Screening Workflow.
Data Presentation

Quantitative data from the screen should be summarized in tables for clear comparison.

Table 1: Summary of CRISPR Screen Hits

Gene SymbolGene DescriptionLog2 Fold Change (High vs. Low)p-valueFalse Discovery Rate (FDR)
GENE_AGene A description3.51.2e-65.0e-5
GENE_BGene B description-2.83.4e-52.1e-4
...............

Table 2: Pathway Analysis of Enriched Genes

PathwayNumber of Genesp-value
Eicosanoid Biosynthesis51.5e-4
Fatty Acid Metabolism82.3e-3
Inflammatory Response125.1e-3
.........

IV. Validation of Candidate Genes

Following the primary screen, it is essential to validate the identified candidate genes.

Protocol 4: Individual Gene Knockout and Phenotypic Validation

Objective: To confirm the effect of individual gene knockouts on this compound levels.

Materials:

  • Cas9-expressing cell line.

  • Individual sgRNAs targeting the candidate genes.

  • Control (non-targeting) sgRNA.

  • Reagents for phenotype assessment (e.g., ELISA or LC-MS/MS for 15-HETE quantification).

Methodology:

  • Individual Gene Knockout:

    • Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for each candidate gene and a non-targeting control sgRNA.

    • Select for transduced cells.

  • Phenotypic Analysis:

    • Culture the individual knockout cell lines.

    • Measure the levels of 15-HETE (as a proxy for this compound) in the cell lysates or culture supernatants using a sensitive and specific method like LC-MS/MS or ELISA.

  • Data Analysis:

    • Compare the 15-HETE levels in the knockout cell lines to the control cell line to validate the regulatory role of the candidate genes.

Validation_Workflow A Select Candidate Genes from Primary Screen B Design and Clone Individual sgRNAs A->B C Generate Individual Knockout Cell Lines B->C D Phenotypic Validation (e.g., LC-MS/MS for 15-HETE) C->D E Confirm Regulatory Role of Candidate Genes D->E

Diagram 3: Workflow for Candidate Gene Validation.

V. Conclusion

This document provides a comprehensive, albeit prospective, guide for conducting a CRISPR-Cas9 screen to identify regulators of this compound. By adapting established protocols for lipid metabolism screens, researchers can uncover novel genes and pathways involved in the biosynthesis of this important lipid mediator. The successful identification and validation of these regulators will provide valuable insights into their physiological and pathological roles and may reveal new targets for therapeutic intervention.

References

Application Notes and Protocols for Studying 15-Hydroxyicosanoyl-CoA in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of 15-hydroxyicosanoyl-CoA and its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE). The protocols outlined below are designed to facilitate research into the metabolic and signaling roles of this important lipid metabolite.

Introduction

This compound is the coenzyme A thioester of 15-hydroxyeicosatetraenoic acid (15-HETE), a significant product of arachidonic acid metabolism via the 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) pathways. This molecule and its precursor are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial role in the catabolism of 15-HETE, and its expression levels are often altered in disease states. Understanding the cellular functions of this compound is therefore of great interest for therapeutic development.

Recommended Cell Culture Models

The choice of cell line is critical for studying the specific effects of this compound. Based on the expression of relevant enzymes and involvement in related biological processes, the following cell lines are recommended:

Cell LineCell TypeKey Features & Rationale for Use
A549 Human Lung CarcinomaExpresses 15-lipoxygenase-2 (15-LOX-2) and is a well-established model for studying lung cancer biology.[1] The 15-LOX-2/15-HETE axis has been shown to regulate proliferation and metastasis in these cells.[1] A549 cells have also been used to study the tumor suppressor functions of 15-PGDH.[2][3]
RAW 264.7 Mouse MacrophageA widely used model for studying inflammation and lipid metabolism.[4][5][6] These cells produce various eicosanoids in response to inflammatory stimuli and can be used to investigate the role of this compound in immune responses.[7]
HepG2 & SMMC7721 Human Hepatocellular CarcinomaThese cell lines are valuable for investigating the role of the 15-LOX-1/15-HETE pathway in liver cancer progression, including its effects on apoptosis and cell growth.[8]
Pulmonary Artery Smooth Muscle Cells (PASMCs) Primary CellsIdeal for studying the anti-apoptotic and vasoactive effects of 15-HETE in the context of pulmonary hypertension.[9][10]
Cholangiocarcinoma (CCA) Cell Lines Human Bile Duct CancerUseful for investigating the tumor-suppressive role of 15-PGDH, which is often downregulated in this cancer type.[11]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance
  • Cell Line Propagation: Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.

Protocol 2: Treatment of Cells with 15-HETE

Note: Direct treatment with this compound may be challenging due to cell permeability. A common approach is to treat cells with its precursor, 15-HETE, which is then intracellularly converted to its CoA derivative.

  • Preparation of 15-HETE Stock Solution: Dissolve 15-HETE in ethanol (B145695) or DMSO to create a high-concentration stock solution. Store at -80°C.

  • Cell Seeding: Seed cells in multi-well plates at a density that will allow for optimal growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of 15-HETE. A vehicle control (medium with the same concentration of ethanol or DMSO used for the stock solution) must be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess cellular responses.

Protocol 3: Analysis of Cellular Proliferation
  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cell Counting:

    • Detach cells using trypsin and resuspend in culture medium.

    • Count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.

Protocol 4: Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, HSP90, iNOS, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 5: Quantification of Intracellular Acyl-CoAs by LC-MS/MS
  • Cell Extraction:

    • After treatment, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation of acyl-CoAs.

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and other acyl-CoA species.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups and cell lines.

Table 1: Effect of 15-HETE on Cell Proliferation (Example)

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Viability (vs. Vehicle)
A54915-HETE1048125 ± 8
A54915-HETE2548152 ± 12
RAW 264.715-HETE1048105 ± 5

Table 2: Quantification of Intracellular this compound (Example)

Cell LineTreatmentConcentration (µM)Incubation Time (h)This compound (pmol/10^6 cells)
A549Vehicle-241.2 ± 0.3
A54915-HETE102415.8 ± 2.1
RAW 264.7Vehicle-240.8 ± 0.2
RAW 264.715-HETE102412.5 ± 1.9

Visualizations

Signaling Pathways

G cluster_0 Lung Adenocarcinoma (A549 Cells) cluster_1 Hepatocellular Carcinoma (HepG2, SMMC7721 Cells) cluster_2 Pulmonary Artery Smooth Muscle Cells (PASMCs) HETE 15(S)-HETE pSTAT3 p-STAT3 (Active) HETE->pSTAT3 Activates STAT3 STAT3 Proliferation Cell Proliferation & Migration pSTAT3->Proliferation Promotes HETE2 15-HETE PI3K PI3K HETE2->PI3K pAkt p-Akt (Active) PI3K->pAkt Akt Akt HSP90 HSP90 pAkt->HSP90 Interacts with Growth Cell Growth & Invasion pAkt->Growth Promotes Apoptosis Apoptosis HSP90->Apoptosis Inhibits HETE3 15-HETE iNOS iNOS HETE3->iNOS Upregulates NO Nitric Oxide iNOS->NO Produces AntiApoptosis Anti-Apoptotic Effects NO->AntiApoptosis Mediates

Caption: Signaling pathways modulated by 15-HETE in different cell types.

Experimental Workflow

G cluster_workflow Experimental Workflow for Studying 15-HETE Effects cluster_analysis Downstream Analysis start Select Appropriate Cell Line culture Cell Culture & Maintenance start->culture seed Seed Cells for Experiment culture->seed treat Treat with 15-HETE & Vehicle Control seed->treat incubate Incubate for Desired Time treat->incubate prolif Cell Proliferation (MTT, Cell Counting) incubate->prolif western Western Blot (Signaling Proteins) incubate->western lcms LC-MS/MS (Acyl-CoA Profiling) incubate->lcms end Data Analysis & Interpretation prolif->end western->end lcms->end G cluster_effects Cellular Effects AA Arachidonic Acid LOX_COX 15-LOX / COX AA->LOX_COX HETE 15-HETE LOX_COX->HETE ACSL Acyl-CoA Synthetase HETE->ACSL PGDH 15-PGDH HETE->PGDH HETE_CoA This compound ACSL->HETE_CoA Signaling Modulation of Signaling Pathways HETE_CoA->Signaling Metabolism Alterations in Lipid Metabolism HETE_CoA->Metabolism Metabolite 15-oxo-ETE PGDH->Metabolite

References

Application Notes and Protocols for Animal Models of Altered 15-Hydroxyicosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-hydroxyicosanoyl-CoA is a hydroxylated very-long-chain fatty acyl-CoA. While specific animal models for altered this compound metabolism have not been extensively described in the literature, its structural characteristics suggest its metabolism is intrinsically linked to the pathways governing very-long-chain fatty acids (VLCFAs). The degradation of VLCFAs is primarily handled by peroxisomal β-oxidation.[1][2][3][4] Therefore, animal models with genetic modifications in the enzymes crucial for peroxisomal and mitochondrial long-chain fatty acid oxidation serve as valuable tools to investigate the physiological and pathological consequences of altered metabolism of molecules like this compound.

This document provides an overview of relevant animal models, detailed experimental protocols for their characterization, and the signaling pathways involved.

Key Metabolic Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

VLCFAs, including hydroxylated species, are initially broken down in peroxisomes because mitochondria are not equipped to handle these long acyl chains.[1][3][4] The process involves a series of enzymatic steps that shorten the fatty acid chain, which can then be further metabolized in the mitochondria.[4]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (e.g., 15-hydroxyicosanoic acid) Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP -> AMP+PPi VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) VLCFA_CoA->ACOX1 FAD -> FADH2 O2 -> H2O2 Enoyl_CoA 2-enoyl-CoA ACOX1->Enoyl_CoA D_bifunctional_protein D-Bifunctional Protein (HSD17B4) Enoyl_CoA->D_bifunctional_protein H2O Ketoacyl_CoA 3-ketoacyl-CoA D_bifunctional_protein->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further β-oxidation

Figure 1: Peroxisomal β-oxidation pathway for VLCFAs.

Relevant Animal Models of Altered Fatty Acid Oxidation

Several genetically modified mouse models are instrumental in studying disorders of long-chain and very-long-chain fatty acid oxidation. These models exhibit phenotypes that would be expected in a state of altered this compound metabolism.

Animal ModelGene DefectKey PhenotypesRelevance to this compound Metabolism
VLCAD-/- Mouse AcadlHypoketotic hypoglycemia, cold intolerance, fatty liver, cardiac hypertrophy, exercise intolerance.[5][6]Models the deficiency of the first enzyme in mitochondrial long-chain fatty acid β-oxidation, relevant for the breakdown products of peroxisomal oxidation.
LCHAD-/- Mouse HadhaHypoglycemia, metabolic acidosis, skeletal myopathy, cardiomyopathy, hepatopathy.[6]Deficiency in the long-chain 3-hydroxyacyl-CoA dehydrogenase, an enzyme that would act on hydroxylated fatty acyl-CoAs.
CPT1-/- Mouse Cpt1Impaired fatty acid oxidation, hypoketotic hypoglycemia, lipid accumulation in liver and heart.CPT1 is essential for the transport of long-chain fatty acids into mitochondria for oxidation.
CPT2-/- Mouse Cpt2Fasting-induced hypoglycemia, lipid accumulation in multiple organs.[5]CPT2 is crucial for the mitochondrial import of long-chain fatty acyl-CoAs.

Experimental Protocols

Protocol 1: Generation of a Liver-Specific Knockout Mouse Model

This protocol describes a general workflow for creating a liver-specific knockout of a gene involved in fatty acid metabolism using the Cre-LoxP system.

Liver_Specific_Knockout_Workflow Floxed_Mouse Mouse with floxed target gene (e.g., Acadl fl/fl) Breeding Breeding Floxed_Mouse->Breeding Cre_Mouse Mouse expressing Cre recombinase under a liver-specific promoter (e.g., Alb-Cre) Cre_Mouse->Breeding F1_Generation F1 Generation (Acadl fl/+; Alb-Cre/+) Breeding->F1_Generation Intercross Intercross F1 Generation F1_Generation->Intercross F2_Generation F2 Generation (Genotyping) Intercross->F2_Generation Experimental_Model Liver-Specific Knockout (Acadl fl/fl; Alb-Cre/+) F2_Generation->Experimental_Model Control_Model Control Littermates (Acadl fl/fl) F2_Generation->Control_Model

Figure 2: Workflow for generating a liver-specific knockout mouse.

Methodology:

  • Animal Breeding: Cross mice homozygous for the floxed allele of the target gene with mice expressing Cre recombinase under the control of a liver-specific promoter (e.g., Albumin-Cre).

  • Genotyping: Genotype offspring by PCR analysis of tail DNA to identify mice with the desired genotype (e.g., Gene fl/fl; Cre+). Use littermates with the floxed gene but lacking Cre as controls (Gene fl/fl; Cre-).

  • Confirmation of Knockout: Confirm the tissue-specific deletion of the target gene by quantitative PCR (qPCR) or Western blot analysis of liver tissue.

Protocol 2: Metabolic Phenotyping

Objective: To assess the metabolic consequences of altered fatty acid oxidation.

Materials:

  • Metabolic cages (e.g., CLAMS)

  • Glucose meter and test strips

  • Insulin (B600854)

  • Dextrose solution

Procedure:

  • Indirect Calorimetry:

    • Acclimatize mice individually in metabolic cages for 24-48 hours.

    • Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure over a 24-48 hour period.

  • Fasting Blood Glucose and Ketones:

    • Fast mice for a specified period (e.g., 4-6 hours).

    • Collect a small blood sample from the tail vein.

    • Measure blood glucose and β-hydroxybutyrate (ketone body) levels.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (16 hours).

    • Measure baseline blood glucose (time 0).

    • Administer an intraperitoneal (i.p.) injection of dextrose (1-2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose (time 0).

    • Administer an i.p. injection of insulin (0.5-0.75 U/kg body weight).

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 3: Lipid Analysis from Tissue

Objective: To quantify lipid accumulation in tissues like the liver and heart.

Materials:

  • Frozen tissue samples

  • Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl

  • Glass homogenizer

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of frozen tissue in chloroform/methanol.

    • Add 0.9% NaCl and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Lipid Quantification:

    • Resuspend the dried lipid extract in an appropriate solvent.

    • Quantify total triglycerides and cholesterol using commercially available colorimetric assay kits.

    • For detailed fatty acid profiling, perform gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) on the lipid extract.

Signaling Pathways and Logical Relationships

Altered fatty acid metabolism impacts key cellular signaling pathways that regulate energy homeostasis.

Signaling_Pathway Altered_FAO Altered Fatty Acid Oxidation (e.g., due to enzyme deficiency) Accumulation_LCFA Accumulation of Long-Chain Acyl-CoAs Altered_FAO->Accumulation_LCFA Reduced_Acetyl_CoA Reduced Acetyl-CoA Production Altered_FAO->Reduced_Acetyl_CoA PPARa PPARα Activity Accumulation_LCFA->PPARa Modulates Lipid_Accumulation Lipid Accumulation (Steatosis) Accumulation_LCFA->Lipid_Accumulation AMPK AMPK Activation Reduced_Acetyl_CoA->AMPK Increased AMP/ATP ratio Ketogenesis Impaired Ketogenesis Reduced_Acetyl_CoA->Ketogenesis Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Ketogenesis->Hypoglycemia Reduced alternative fuel

Figure 3: Key signaling consequences of impaired fatty acid oxidation.

Conclusion

While direct animal models for altered this compound metabolism are not yet established, a robust framework for its investigation exists through the use of models with deficiencies in long-chain and very-long-chain fatty acid oxidation. The protocols and pathways described herein provide a comprehensive approach for researchers to explore the metabolic, physiological, and pathological consequences of such alterations, paving the way for the development of novel therapeutic strategies for related metabolic disorders.

References

Application Notes & Protocols: Fluorescent Probes for Imaging 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyicosatetraenoic acid (15-HETE), a significant metabolite of arachidonic acid produced by 15-lipoxygenase, plays a crucial role in various physiological and pathological processes, including inflammation and pulmonary vascular remodeling.[1][2] Its activated form, 15-hydroxyicosanoyl-CoA (15-HETE-CoA), is a key intermediate in the metabolic pathways that lead to the synthesis of various bioactive lipids. The ability to visualize and quantify the spatiotemporal distribution of 15-HETE-CoA within living cells is essential for understanding its function and for the development of novel therapeutics targeting its signaling pathways.

Currently, there are no commercially available fluorescent probes specifically designed for the direct imaging of this compound. However, based on established principles of fluorescent probe design, a hypothetical probe can be conceptualized. This document provides a detailed guide for the design, synthesis, and application of a novel fluorescent probe for imaging this compound, drawing upon methodologies used for other lipid-based probes.

Proposed Fluorescent Probe Design: 15-HETE-CoA-Fluor

The proposed probe, 15-HETE-CoA-Fluor, would consist of three key components:

  • Recognition Moiety: The 15-hydroxyicosanoyl group, to mimic the endogenous ligand and allow for recognition and incorporation by relevant cellular machinery.

  • Linker: A stable linker to connect the recognition moiety to the fluorophore without interfering with its biological activity or photophysical properties.

  • Fluorophore: A bright and photostable fluorescent dye for sensitive detection.

The design rationale is to create a molecule that can be processed by cellular enzymes that act on 15-HETE-CoA, leading to a change in the fluorescent signal upon interaction with its target or enzymatic modification.

G cluster_probe Hypothetical Probe: 15-HETE-CoA-Fluor cluster_target Cellular Environment Recognition 15-Hydroxyicosanoyl Moiety Linker Linker Recognition->Linker Covalent Bond Fluorophore Fluorophore (e.g., NBD, Rhodamine) Linker->Fluorophore Covalent Bond Target Target Protein / Enzyme Fluorophore->Target Binding/Interaction

Caption: Logical design of the hypothetical 15-HETE-CoA-Fluor probe.

Data Presentation: Photophysical Properties of Potential Fluorophores

The choice of fluorophore is critical for the successful application of the probe. The following table summarizes the key photophysical properties of common fluorophores that could be conjugated to this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features
NBD (Nitrobenzoxadiazole) ~465~5350.3 - 0.7~25,000Environmentally sensitive, small size
BODIPY FL ~503~512>0.9~80,000High quantum yield, narrow emission
Rhodamine B ~555~5800.3 - 0.7~100,000High photostability and brightness
Cyanine3 (Cy3) ~550~570~0.15~150,000Bright and photostable

Note: The exact photophysical properties of the final probe will need to be determined experimentally as they can be influenced by the conjugation to the lipid moiety and the local environment.

Experimental Protocols

Protocol 1: Synthesis of 15-HETE-CoA-Fluor (General Scheme)

This protocol outlines a general strategy for the synthesis of a fluorescently labeled 15-HETE analog, which can then be converted to its CoA thioester. This example uses an amine-reactive fluorophore.

G Start 15-HETE Step1 Protect Hydroxyl and Carboxyl Groups Start->Step1 Step2 Introduce Amine Functionality Step1->Step2 Step3 Couple with Amine-Reactive Fluorophore Step2->Step3 Step4 Deprotect Carboxyl Group Step3->Step4 Step5 Activate Carboxyl Group (e.g., NHS ester) Step4->Step5 Step6 React with Coenzyme A Step5->Step6 End Purify 15-HETE-CoA-Fluor (HPLC) Step6->End

Caption: General synthetic workflow for 15-HETE-CoA-Fluor.

Materials:

  • 15-HETE

  • Protecting group reagents (e.g., TBDMSCl for hydroxyl, methyl esterification for carboxyl)

  • Amine-containing linker (e.g., ethylenediamine)

  • Amine-reactive fluorophore (e.g., NBD-Cl, BODIPY FL NHS ester)

  • Coupling reagents (e.g., EDC, NHS)

  • Coenzyme A trilithium salt

  • Anhydrous solvents (DMF, DCM)

  • Purification supplies (silica gel, HPLC system)

Procedure:

  • Protection: Protect the 15-hydroxyl group and the carboxylic acid of 15-HETE to prevent side reactions.

  • Functionalization: Introduce a reactive group, such as an amine, for fluorophore conjugation. This may involve modifying the protected 15-HETE.

  • Fluorophore Conjugation: React the functionalized and protected 15-HETE with an amine-reactive fluorescent dye.

  • Purification: Purify the fluorescently labeled and protected 15-HETE using column chromatography.

  • Deprotection: Selectively deprotect the carboxylic acid group.

  • Activation and CoA Conjugation: Activate the deprotected carboxylic acid (e.g., to an NHS ester) and then react with coenzyme A to form the final thioester probe.

  • Final Purification: Purify the final 15-HETE-CoA-Fluor probe using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.

Protocol 2: Cell Culture and Loading of 15-HETE-CoA-Fluor

Materials:

  • Cell line of interest (e.g., pulmonary artery smooth muscle cells)

  • Complete cell culture medium

  • 15-HETE-CoA-Fluor stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Imaging dishes or plates

Procedure:

  • Cell Seeding: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of 15-HETE-CoA-Fluor in serum-free medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

  • Cell Loading:

    • Wash the cells twice with warm PBS.

    • Replace the medium with the probe-containing medium.

    • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading medium.

    • Wash the cells three times with warm PBS or serum-free medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. The cells are now ready for fluorescence microscopy.

Protocol 3: Fluorescence Microscopy and Image Analysis

Materials:

  • Fluorescence microscope equipped with appropriate filters for the chosen fluorophore

  • Environmental chamber to maintain 37°C and 5% CO₂

  • Image analysis software (e.g., ImageJ, CellProfiler)

Procedure:

  • Microscope Setup:

    • Turn on the microscope and allow the lamp to warm up.

    • Set the appropriate filter cube for the fluorophore in 15-HETE-CoA-Fluor.

    • Adjust the objective and focus on the cells.

  • Image Acquisition:

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, set the desired interval and duration.

    • Acquire images of control (unloaded) cells to determine background fluorescence.

  • Image Analysis:

    • Correct for background fluorescence.

    • Define regions of interest (ROIs), such as whole cells or specific organelles.

    • Quantify the mean fluorescence intensity within the ROIs.

    • For dynamic studies, plot the change in fluorescence intensity over time.

Signaling Pathway Involving 15-HETE

15-HETE is a precursor to 15-HETE-CoA and is involved in various signaling pathways. Understanding these pathways is crucial for interpreting the imaging data obtained with a 15-HETE-CoA-Fluor probe.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AA Arachidonic Acid LOX15 15-Lipoxygenase AA->LOX15 HETE15 15-HETE LOX15->HETE15 ACS Acyl-CoA Synthetase HETE15->ACS HETECoA 15-HETE-CoA ACS->HETECoA PPAR PPARs HETECoA->PPAR Activation Gene Gene Expression (e.g., ANGPTL4) PPAR->Gene

Caption: Simplified signaling pathway of 15-HETE.[3]

This pathway highlights the conversion of arachidonic acid to 15-HETE, its subsequent activation to 15-HETE-CoA, and its role as a ligand for PPARs, leading to changes in gene expression.[3] A fluorescent probe for 15-HETE-CoA would allow for the direct visualization of this key intermediate in the pathway.

Disclaimer

The 15-HETE-CoA-Fluor probe described herein is a hypothetical construct for research and development purposes. The provided protocols are intended as a general guide and will require optimization for specific experimental conditions and applications. The synthesis and use of any novel chemical probe should be conducted with appropriate safety precautions and by qualified personnel.

References

Application Notes & Protocols: Purification of Enzymes for 15-Hydroxyicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxyicosanoyl-CoA is a critical intermediate in the biosynthesis of various signaling lipids. Its synthesis is a two-step enzymatic process requiring a hydroxylation step followed by CoA ligation. This document provides detailed protocols and application notes for the purification of the two key enzyme classes involved: Cytochrome P450 omega-hydroxylases, which form 15-hydroxyeicosatetraenoic acid (15-HETE), and long-chain acyl-CoA synthetases, which convert 15-HETE to this compound (15-HETE-CoA). These protocols are designed to facilitate research into the roles of these enzymes in health and disease and to support drug development efforts targeting these pathways.

Enzymatic Synthesis Pathway

The biosynthesis of this compound from arachidonic acid is a sequential, two-enzyme process. First, a cytochrome P450 monooxygenase (or a lipoxygenase) introduces a hydroxyl group at the omega-6 position of arachidonic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2] Subsequently, a long-chain acyl-CoA synthetase (LACS) activates the carboxyl group of 15-HETE by ligating it to Coenzyme A, forming the final product, 15-HETE-CoA.

Caption: Enzymatic conversion of Arachidonic Acid to 15-HETE-CoA.

Purification Workflow Overview

The purification of these enzymes, particularly the membrane-bound cytochrome P450s, follows a multi-step strategy. The general workflow involves cell lysis, isolation of the relevant cellular fraction (e.g., microsomes for P450s), solubilization of membrane proteins, and sequential chromatography steps to achieve high purity.

Purification_Workflow start Source Material (e.g., Rabbit Kidney Cortex, Recombinant E. coli) lysis Cell Lysis / Homogenization start->lysis centrifugation Differential Centrifugation (e.g., Microsome Isolation) lysis->centrifugation solubilization Solubilization (with Detergents, e.g., Triton X-100) centrifugation->solubilization chromatography1 Step 1: Ion Exchange Chromatography (e.g., DEAE-Cellulose) solubilization->chromatography1 chromatography2 Step 2: Affinity Chromatography (e.g., Ni-NTA for His-Tags) chromatography1->chromatography2 chromatography3 Step 3: Size Exclusion / HAP (Optional Polishing Step) chromatography2->chromatography3 final_product Purified Enzyme chromatography3->final_product analysis Purity & Activity Analysis (SDS-PAGE, Enzyme Assays) final_product->analysis

Caption: General experimental workflow for enzyme purification.

Data Summary

Successful purification is quantified by increases in specific activity and purity. The following tables summarize key quantitative data from relevant purification studies.

Table 1: Purification of Fatty Acid ω-Hydroxylase Cytochrome P450s from Rabbit Kidney. [3]

ParameterP-450kcP-450kd
Source Rabbit Kidney Cortex MicrosomesRabbit Kidney Cortex Microsomes
Purification Method Not specifiedNot specified
Specific Content 13 nmol/mg protein16 nmol/mg protein
Apparent Molecular Weight 52,000 Da55,000 Da
Substrate Specificity Caprate, Laurate, MyristateCaprate, Laurate, Myristate

Table 2: Kinetic Constants of RevS Fatty Acyl-CoA Ligase for Various Substrates. [4]

Substrate (Fatty Acid)Km (μM)kcat (s-1)kcat/Km (M-1s-1)
Hexanoic acid (C6) 140 ± 100.81 ± 0.025,800
Octanoic acid (C8) 4.3 ± 0.20.99 ± 0.01230,000
Decanoic acid (C10) 1.8 ± 0.10.61 ± 0.01340,000
Lauric acid (C12) 13 ± 10.32 ± 0.0125,000
Myristic acid (C14) 12 ± 10.26 ± 0.0122,000

Experimental Protocols

Protocol 1: Purification of Cytochrome P450 ω-Hydroxylase (Membrane-Bound)

This protocol is a generalized method based on the purification of membrane-bound P450s from native tissues or recombinant systems.[3][5][6][7]

A. Materials and Buffers

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail.

  • Solubilization Buffer: Homogenization Buffer containing 1% (w/v) Sodium Cholate or Triton X-100.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5% (w/v) Sodium Cholate.

  • Elution Buffer: Wash Buffer containing 500 mM KCl or a specific ligand for affinity chromatography.

B. Procedure

  • Homogenization: Resuspend cell pellets or minced tissue in ice-cold Homogenization Buffer. Homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Microsome Isolation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction.

  • Solubilization: Resuspend the microsomal pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to extract membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C. The supernatant contains the solubilized P450 enzymes.

  • Ion Exchange Chromatography: Load the clarified supernatant onto a DEAE-cellulose column pre-equilibrated with Wash Buffer. Wash the column extensively. Elute the bound proteins using a linear gradient of KCl (0-500 mM) in Wash Buffer.

  • Affinity Chromatography (for recombinant tagged proteins): For His-tagged proteins, incubate the supernatant with Ni-NTA resin. After washing, elute the protein with Elution Buffer containing 250-500 mM imidazole.

  • Purity Analysis: Analyze fractions by SDS-PAGE for purity. Pool fractions containing the purified P450.

  • Enzyme Assay: Reconstitute the purified P450 with NADPH-P450 reductase and phosphatidylcholine to measure its hydroxylase activity towards a fatty acid substrate like lauric or arachidonic acid.[3][8]

Protocol 2: Purification of Long-Chain Acyl-CoA Synthetase (LACS)

This protocol is adapted from methods for extracting and purifying acyl-CoA derivatives and their synthesizing enzymes.[9]

A. Materials and Buffers

  • Extraction Buffer: 100 mM KH₂PO₄ (pH 4.9).

  • Organic Solvents: 2-Propanol, Acetonitrile (B52724) (ACN).

  • HPLC Solvent A: 75 mM KH₂PO₄ (pH 4.9).

  • HPLC Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid.

B. Procedure

  • Homogenization and Extraction: Homogenize tissue or cell pellets in ice-cold Extraction Buffer. Add 2-propanol and continue homogenization. Extract the acyl-CoAs and associated enzymes by adding acetonitrile and vortexing thoroughly.

  • Clarification: Centrifuge the homogenate to pellet precipitated proteins and debris. Collect the supernatant containing the enzymes and acyl-CoAs.

  • Solid-Phase Purification (Optional): To isolate the acyl-CoA products for analysis, the extract can be passed through an oligonucleotide purification column. The bound acyl-CoAs are then eluted with 2-propanol.[9] For enzyme purification, proceed to chromatography.

  • Hydrophobic Interaction Chromatography (HIC): As LACS enzymes are often hydrophobic, HIC can be an effective step. Load the clarified supernatant onto a Phenyl-Sepharose column in a high-salt buffer (e.g., 50 mM Tris-HCl with 1 M (NH₄)₂SO₄). Elute with a decreasing salt gradient.

  • Reversed-Phase HPLC: For high-resolution separation, inject the sample onto a C18 column. Elute using a binary gradient system with HPLC Solvent A and B. Monitor the eluent at 260 nm.[9]

  • Purity and Activity Analysis: Collect fractions and assess purity via SDS-PAGE. Measure LACS activity using a radiometric or spectrophotometric assay that monitors the formation of acyl-CoA from the fatty acid, ATP, and CoA.

Conclusion

The protocols outlined provide a robust framework for the purification of the key enzymes responsible for this compound synthesis. The cytochrome P450s, being membrane-bound, require solubilization prior to standard chromatographic techniques, while long-chain acyl-CoA synthetases can be purified using methods common for soluble or peripherally associated proteins. Successful purification of these enzymes is essential for detailed kinetic studies, structural analysis, and the development of specific inhibitors for therapeutic applications.

References

Application Notes and Protocols for Analyzing 15-Hydroxyicosanoyl-CoA Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Hydroxyicosanoyl-CoA is a critical intermediate in various metabolic pathways, and its accurate quantification is essential for understanding its biological role. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the analysis of acyl-CoA species. This document provides an overview of software and detailed protocols for the analysis of this compound mass spectrometry data.

Software for Acyl-CoA Mass Spectrometry Data Analysis

While no software is exclusively designed for this compound, several comprehensive lipidomics and metabolomics platforms can be effectively utilized for the analysis of its mass spectrometry data. The choice of software often depends on the mass spectrometer vendor and the specific data analysis workflow required.

Vendor-Specific Software for Initial Data Processing:

For initial data processing, such as peak picking, integration, and alignment, software provided by the instrument vendor is typically used.

SoftwareVendorKey Features
SIEVE™ Thermo ScientificPeak alignment and detection, targeted and untargeted analysis.[1][2]
MassHunter Profinder Agilent TechnologiesFeature finding and alignment for MS data.[2]
Progenesis QI WatersData alignment, peak picking, and statistical analysis.[2]
MetaboScape® BrukerAll-in-one suite for discovery metabolomics and lipidomics, including T-ReX® algorithm for feature extraction.[3][4]

Open-Source and Commercial Software for Downstream Analysis:

Following initial processing, a variety of open-source and commercial software packages can be used for statistical analysis, visualization, and biological interpretation.

SoftwareTypeKey Features
lipidr R Package (Open-Source)Comprehensive data inspection, normalization, univariate and multivariate differential analyses, and visualization.[5] Supports LIPID MAPS nomenclature.[5]
ADViSELipidomics R Shiny App (Open-Source)Interactive preprocessing, analysis, and visualization of lipidome data.[6] Includes data filtering and normalization using internal standards.[6]
LipidSig Web-based (Open-Source)Lipid-focused analyses to identify significant lipid species and characteristics, differential expression, and correlation analysis.[7]
LipidCruncher Web-based (Open-Source)Data standardization, normalization, quality control, and advanced visualization tools like volcano plots and heatmaps.[8]
Lipostar CommercialVendor-neutral platform for targeted and untargeted LC-MS lipidomics with multivariate statistical tools.[9]
MZmine Open-SourceA framework for mass spectrometry data processing.[2]
XCMS Online Web-based (Open-Source)A platform for processing and visualizing mass spectrometry-based metabolomics data.[2]

Experimental Protocols

The following sections provide a detailed methodology for the analysis of this compound, from sample preparation to data analysis.

Proper sample preparation is crucial for the accurate analysis of acyl-CoAs. The following protocol is a general guideline and may need optimization based on the specific sample type.

Materials:

Procedure:

  • For cultured cells, aspirate the medium and add cold methanol to the cell plate to quench metabolism and extract metabolites.[1]

  • For tissues, homogenize the sample in cold methanol.[1]

  • Add chloroform and water to the methanol extract to perform a liquid-liquid extraction.[10]

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the upper aqueous/methanol layer containing the polar acyl-CoAs.[10]

  • Dry the extract under a stream of nitrogen or by vacuum centrifugation.[10]

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50 mM ammonium (B1175870) acetate (B1210297).[1]

G cluster_prep Sample Preparation Sample Cell/Tissue Sample Quench Quench Metabolism (Cold Methanol) Sample->Quench Extract Liquid-Liquid Extraction (Methanol/Chloroform/Water) Quench->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Aqueous/Methanol Layer Separate->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute

Fig. 1. A generalized workflow for the preparation of samples for acyl-CoA analysis.

A robust and sensitive LC-MS/MS method is required for the separation and detection of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[1]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.05% ammonium hydroxide.[10]

  • Mobile Phase B: Acetonitrile with 0.05% ammonium hydroxide.[10]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[10][11]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.[10]

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for acyl-CoAs.[10]

  • Detection Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity for targeted quantification.[11] The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment. A common fragment for acyl-CoAs is the phosphopantetheine moiety.

  • High-Resolution MS: On instruments like an Orbitrap, full scan data can be acquired, and the analyte can be identified by its accurate mass and retention time.[1]

G cluster_lcms LC-MS/MS Analysis Sample_Injection Inject Reconstituted Sample LC_Separation LC Separation (Reversed-Phase C18) Sample_Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem MS Detection (SRM or HRMS) Ionization->MS_Detection

Fig. 2. A schematic of the LC-MS/MS analysis workflow.

The data analysis workflow involves several steps, from initial data processing to statistical analysis and interpretation.

Data Processing Steps:

  • Peak Picking and Integration: Use vendor-specific software (e.g., Thermo Scientific Sieve) to detect and integrate the chromatographic peaks corresponding to this compound and the internal standard.[1]

  • Data Normalization: Normalize the peak areas of the analyte to the peak area of the internal standard to correct for variations in sample preparation and instrument response.[5]

  • Quantification: Generate a calibration curve using standards of known concentrations to determine the absolute concentration of this compound in the samples.

Statistical Analysis:

  • Use software like lipidr , ADViSELipidomics , or LipidSig for statistical analysis.[5][6][7]

  • Perform t-tests or ANOVA to identify significant differences in the levels of this compound between different experimental groups.

  • Use visualization tools such as box plots, volcano plots, and heatmaps to present the data.[7][8]

G cluster_data Data Analysis Raw_Data Raw MS Data Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Normalization Data Normalization (Internal Standard) Peak_Picking->Normalization Quantification Quantification (Calibration Curve) Normalization->Quantification Statistical_Analysis Statistical Analysis (t-test, ANOVA) Quantification->Statistical_Analysis Visualization Data Visualization (Plots, Heatmaps) Statistical_Analysis->Visualization

Fig. 3. The data analysis workflow for mass spectrometry data.

Quantitative Data Presentation

For clear presentation and comparison of quantitative data, it is recommended to use structured tables.

Table 1: Quantitative Analysis of this compound

Sample GroupReplicatePeak Area (Analyte)Peak Area (Internal Standard)Normalized ResponseConcentration (ng/mL)
Control 11.20E+062.50E+054.8024.0
21.25E+062.60E+054.8124.1
31.18E+062.45E+054.8224.1
Treatment 12.45E+062.55E+059.6148.1
22.50E+062.62E+059.5447.7
32.40E+062.50E+059.6048.0

Table 2: Statistical Summary

Sample GroupMean Concentration (ng/mL)Standard Deviationp-value
Control 24.070.06< 0.001
Treatment 47.930.21

Signaling Pathway Context

This compound is an intermediate in the metabolism of eicosanoids. Understanding its position in relevant signaling pathways is crucial for interpreting the experimental results.

G cluster_pathway Eicosanoid Metabolism Arachidonic_Acid Arachidonic Acid HETE_15 15-HETE Arachidonic_Acid->HETE_15 Lipoxygenase Hydroxy_CoA_15 This compound HETE_15->Hydroxy_CoA_15 Acyl-CoA Synthetase Downstream Downstream Metabolites Hydroxy_CoA_15->Downstream

Fig. 4. Simplified metabolic pathway showing the formation of this compound.

Conclusion

The analysis of this compound using LC-MS/MS requires a combination of robust experimental protocols and appropriate data analysis software. By following the detailed methodologies and utilizing the recommended software, researchers can achieve accurate and reliable quantification of this important lipid metabolite, leading to a better understanding of its role in biological systems.

References

Application Notes & Protocols: 15-Hydroxyicosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Commercial Availability

Researchers requiring this standard typically have two options:

  • In-house Synthesis: Preparing the standard in the laboratory from its corresponding fatty acid (15-hydroxyeicosanoic acid) and coenzyme A. This is a common practice in lipid research.

  • Custom Synthesis Services: Engaging a company that specializes in the custom synthesis of complex lipids and coenzyme A derivatives.

This document provides an overview of the applications of 15-HIE-CoA and protocols relevant to its synthesis and use in enzymatic assays.

Biological Significance and Applications

15-HIE-CoA is a substrate for enzymes involved in fatty acid metabolism, particularly β-oxidation. The study of its metabolism is crucial for understanding how hydroxylated fatty acids, which can act as signaling molecules, are processed and degraded within the cell.

Key Applications:

  • Enzyme Substrate: Serving as a substrate to characterize the activity and kinetics of acyl-CoA oxidases and dehydrogenases, particularly within mitochondria and peroxisomes.

  • Metabolic Studies: Investigating the pathways of β-oxidation for hydroxylated fatty acids. Research has shown that both 12- and 15-HETE can undergo carnitine-dependent β-oxidation in mitochondria, a process that requires their conversion to the corresponding CoA esters.[1][2]

  • Pathway Elucidation: Differentiating between mitochondrial and peroxisomal β-oxidation pathways for specific lipids.[1]

  • Drug Discovery: Screening for inhibitors of enzymes that metabolize 15-HIE-CoA as part of programs targeting lipid metabolism in diseases like inflammation or cancer.

Experimental Protocols

Protocol 1: Synthesis of 15-Hydroxyicosanoyl-CoA (Conceptual)

This protocol outlines the general chemical synthesis approach. The precise amounts and reaction times require optimization based on laboratory-specific conditions and starting materials.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification & QC A 15-Hydroxyeicosanoic Acid B Activation (e.g., with N,N'- carbonyldiimidazole) A->B C Reaction with Coenzyme A (lithium salt) B->C D Crude 15-HIE-CoA C->D E Reverse-Phase HPLC D->E Purify F Fraction Collection E->F G LC-MS/MS for Identity Confirmation F->G H UV Spec for Quantification F->H I Final Standard (Lyophilized) G->I H->I

Workflow for the synthesis and purification of 15-HIE-CoA.

Methodology:

  • Activation of the Carboxylic Acid: The carboxyl group of 15-hydroxyeicosanoic acid is activated to facilitate the reaction with the thiol group of coenzyme A. A common method is to use an activating agent like N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The reaction forms a reactive acyl-imidazole intermediate.

  • Thioester Formation: A solution of the lithium salt of Coenzyme A in an appropriate buffer is added to the activated fatty acid. The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature to form the this compound thioester.

  • Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Verification and Quantification:

    • The identity of the purified product is confirmed by mass spectrometry (LC-MS/MS), verifying the expected molecular weight.

    • Quantification is performed by UV spectrophotometry, measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Storage: The final product is typically lyophilized and stored at -80°C under an inert atmosphere to prevent degradation.

Protocol 2: Acyl-CoA Oxidase Activity Assay

This protocol measures the activity of peroxisomal acyl-CoA oxidase using 15-HIE-CoA as a substrate. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate.[3]

Workflow for Acyl-CoA Oxidase Assay:

G A Prepare Assay Buffer (e.g., Potassium Phosphate) B Add Reagents: - Horseradish Peroxidase (HRP) - Leuco-dichlorofluorescein (DCF) A->B C Add Enzyme Source (e.g., Peroxisomal Fraction) B->C D Initiate Reaction with 15-HIE-CoA Standard C->D E Monitor Absorbance Increase (e.g., at 502 nm) D->E F Calculate H₂O₂ Production Rate (Enzyme Activity) E->F

Experimental workflow for a spectrophotometric acyl-CoA oxidase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Substrate Solution: Prepare a stock solution of 15-HIE-CoA in the assay buffer. Determine its concentration accurately via UV absorbance at 260 nm.

    • Detection Reagents: Prepare solutions of horseradish peroxidase (HRP) and a leuco dye such as 2',7'-dichlorofluorescin (leuco-DCF).

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the assay buffer, HRP, and leuco-DCF.

    • Add the enzyme source (e.g., purified enzyme or a subcellular fraction rich in peroxisomes).

    • Initiate the reaction by adding the 15-HIE-CoA substrate solution.

    • Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the oxidized dye (e.g., 502 nm for dichlorofluorescein) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the molar extinction coefficient of the oxidized dye to convert this rate into the rate of H₂O₂ production, which is stoichiometric with the rate of substrate oxidation.

    • Express enzyme activity in units such as nmol/min/mg protein.

Signaling Pathway Context

15-HIE-CoA is a downstream metabolite of 15-HETE. The conversion of arachidonic acid to 15-HETE is a key step in several inflammatory and pro-resolving pathways.[4] The subsequent metabolism of 15-HETE, including its activation to 15-HIE-CoA and entry into β-oxidation, is critical for terminating its signaling activity.[5]

G cluster_membrane Cellular Milieu cluster_activation Cytosol cluster_oxidation Mitochondria / Peroxisome AA Arachidonic Acid HETE 15(S)-HETE AA->HETE 15-Lipoxygenase (ALOX15) HIE 15-Hydroxyeicosanoic Acid (Saturated form) HETE->HIE Reduction of double bonds HIE_CoA This compound (15-HIE-CoA) HIE->HIE_CoA Acyl-CoA Synthetase + ATP, CoA Beta_Ox β-Oxidation Products (Chain-shortened acyl-CoAs, Acetyl-CoA) HIE_CoA->Beta_Ox Carnitine Shuttle Acyl-CoA Oxidase

Metabolic fate of 15-HETE via activation to CoA and β-oxidation.

Quantitative Data Summary

The following table summarizes key physicochemical and biological constants relevant to 15-HETE, the precursor to 15-HIE-CoA. This data is essential for planning experiments.

ParameterValueAnalyteContext / MethodReference
Molecular Weight 320.5 g/mol 15-HETE-[6]
Binding Affinity (Kd) 6.0 µM15-HETEBinding to hepatic fatty acid binding protein (FABP)[5]
Binding Affinity (Kd) 2.1 µMArachidonic AcidBinding to hepatic fatty acid binding protein (FABP)[5]
Inhibitor Constant (IC₅₀) ~10 µM15(S)-HETEInhibition of prostacyclin synthesis[7]

References

Application Notes and Protocols: 15-Hydroxyicosanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Hydroxyicosanoyl-CoA is the activated coenzyme A (CoA) thioester of 15-hydroxyeicosatetraenoic acid (15-HETE), a significant signaling molecule derived from arachidonic acid. While research has predominantly focused on 15-HETE, the biological activities of its CoA derivative are of increasing interest in drug discovery. The conversion of 15-HETE to this compound is a critical step for its entry into metabolic pathways, such as peroxisomal β-oxidation, and potentially modulates its signaling functions. These notes provide an overview of its potential applications, relevant signaling pathways, and protocols for its study.

Biological Significance and Potential Applications

15-HETE, the precursor of this compound, is produced from arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1][2] It has been implicated in a variety of physiological and pathological processes, making its CoA derivative a molecule of interest for therapeutic intervention.

Key Areas of Interest:

  • Inflammation and Resolution: 15-HETE exhibits both pro- and anti-inflammatory properties.[3][4] It is a precursor to lipoxins, a class of specialized pro-resolving mediators that actively promote the resolution of inflammation.[4][5] The activation of 15-HETE to its CoA form may be a crucial step in the generation or degradation of these potent anti-inflammatory molecules.[6]

  • Cancer Biology: The role of the 15-LOX pathway in cancer is complex, with studies suggesting both tumor-promoting and suppressing activities.[2][3] For instance, the 15-LOX-1 product from linoleic acid, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been shown to induce apoptosis in colorectal cancer cells by down-regulating PPAR-delta.[7] Investigating the effects of this compound on cancer cell signaling and metabolism could uncover new therapeutic targets.

  • Metabolic Diseases: 15-HETE can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[6][8] The conversion to this compound is a prerequisite for its metabolism via peroxisomal β-oxidation, a pathway critical for lipid homeostasis.[9] Dysregulation of this pathway is associated with metabolic disorders.

Data Presentation

Quantitative data for the direct effects of this compound are limited in the literature. The following table summarizes relevant data for its precursor, 15-HETE, which can serve as a basis for designing experiments with the CoA-derivative.

CompoundTargetEffectConcentration/IC50Cell Type/SystemReference
15(S)-HETEPPARγActivation~10-30 µMMacrophages[6]
15-oxo-ETE12-lipoxygenaseInhibitionIC50 = 1 µMCell-free system[10]
15(S)-HETEPPARγActivationNot specifiedHuman and murine macrophages[8]

Signaling Pathways

The biological effects of this compound are likely mediated through the signaling pathways influenced by its precursor, 15-HETE. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 15-LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15-LOX 15-HETE 15-HETE 15-LOX->15-HETE ACSL Acyl-CoA Synthetase (ACSL) 15-HETE->ACSL PPAR PPARγ 15-HETE->PPAR Activation 15-OH-CoA This compound ACSL->15-OH-CoA 15-OH-CoA->PPAR Potential Activation PPAR_RXR_Complex PPARγ-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulation of Lipid Metabolism & Inflammation

Caption: Proposed signaling pathway of 15-HETE and this compound via PPARγ activation.

Experimental Protocols

Due to the limited direct research on this compound, the following protocols are adapted from established methods for studying fatty acid metabolism and signaling.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol determines the ability of cellular enzymes to convert 15-HETE to this compound.

Workflow Diagram:

ACSL_Assay_Workflow start Start prepare_lysate Prepare Cell or Tissue Lysate start->prepare_lysate setup_reaction Set up Reaction Mixture: - Lysate - 15-HETE - ATP, CoA, MgCl2 prepare_lysate->setup_reaction incubate Incubate at 37°C setup_reaction->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids analyze Analyze by LC-MS/MS extract_lipids->analyze end End analyze->end PPAR_Reporter_Assay_Workflow start Start transfect_cells Transfect Cells with: - PPARγ expression vector - PPRE-luciferase reporter start->transfect_cells treat_cells Treat Cells with: - this compound - Positive Control (e.g., Rosiglitazone) - Vehicle Control transfect_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize to Control measure_luciferase->normalize_data end End normalize_data->end

References

Troubleshooting & Optimization

"improving 15-hydroxyicosanoyl-CoA stability in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-hydroxyicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation. What are the primary causes?

A1: The stability of this compound, like other long-chain acyl-CoA esters, is influenced by several factors. The primary causes of degradation are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.

  • Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases (ACOTs) that enzymatically cleave the thioester bond, releasing coenzyme A and the free fatty acid.

  • Oxidation: The thiol group in the Coenzyme A moiety and the fatty acid chain can be susceptible to oxidation, especially if the solution is exposed to air.

  • Elevated Temperatures: Higher temperatures increase the rate of both chemical hydrolysis and enzymatic degradation.

Q2: What is the optimal pH for storing and handling this compound solutions?

A2: To minimize hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH. The optimal pH range for stability in aqueous solutions is between 4.0 and 6.8 .

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: For improved stability, it is recommended to use organic solvents or aqueous solutions with a high percentage of organic solvent. Methanol (B129727) has been shown to provide good stability for long-chain acyl-CoAs. If an aqueous buffer is necessary, ensure it is slightly acidic (pH 4-6) and has been deoxygenated.

Q4: How should I store my this compound solutions for short-term and long-term use?

A4: Proper storage is critical for maintaining the integrity of your this compound solution.

  • Short-term storage (hours to a few days): Store on ice or at 4°C.

  • Long-term storage (weeks to months): Aliquot the stock solution into single-use vials, purge with an inert gas like argon or nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q5: I suspect enzymatic degradation of my this compound in a cell lysate. How can I prevent this?

A5: To prevent enzymatic degradation by acyl-CoA thioesterases (ACOTs) during sample preparation, the following steps are recommended:

  • Work quickly and at low temperatures: Perform all extraction steps on ice to minimize enzymatic activity.

  • Use acidic extraction conditions: An extraction solvent with a slightly acidic pH (e.g., containing 5% sulfosalicylic acid) can help inactivate enzymes.

  • Heat inactivation: For some experimental workflows, a brief heat treatment of the sample can denature and inactivate enzymes. However, the compatibility of this step with your downstream analysis should be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of intact this compound in HPLC/LC-MS analysis. Degradation during sample preparation or storage. - Verify the pH of all buffers and solvents are within the optimal range (4.0-6.8).- Prepare fresh solutions and keep them on ice.- For long-term storage, aliquot and store at -80°C under an inert atmosphere.
Suboptimal solvent. - Reconstitute this compound in methanol or a high-percentage organic solvent mixture.
Appearance of extra peaks in chromatogram corresponding to free Coenzyme A or 15-hydroxyicosanoic acid. Hydrolysis of the thioester bond. - Check and adjust the pH of your solutions to be slightly acidic.- Avoid high temperatures during sample handling.
Enzymatic degradation. - If working with biological samples, use methods to inactivate endogenous enzymes (e.g., acidic extraction, work on ice).
Inconsistent results between experiments. Inconsistent handling and storage. - Standardize your protocol for solution preparation, handling, and storage.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Oxidation. - Use deoxygenated solvents and purge the headspace of vials with inert gas (argon or nitrogen) before sealing and storing.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Solution

This protocol outlines a method to evaluate the stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler vials

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH adjusted to 5.3 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in methanol to a final concentration of 1 mg/mL.

    • Gently vortex and sonicate briefly in a water bath if necessary to ensure complete dissolution.

    • Purge the headspace of the vial with nitrogen or argon before capping tightly.

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase A.

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact this compound from potential degradation products. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

    • Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).

  • Incubation:

    • Store the stock solution under the desired test conditions (e.g., on ice, at room temperature, or at 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution.

    • Dilute and analyze by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the initial (Time 0) peak area.

    • Percentage Integrity = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage integrity versus time to visualize the degradation kinetics.

Visualizations

cluster_degradation Degradation Pathways of this compound A This compound B Hydrolysis (non-enzymatic) A->B High/Low pH, High Temp. C Enzymatic Degradation A->C D Oxidation A->D Presence of O2 E 15-hydroxyicosanoic Acid + Coenzyme A B->E C->E F Oxidized Products D->F G Acyl-CoA Thioesterases (ACOTs) G->C cluster_workflow Recommended Workflow for Handling this compound A Weigh Solid This compound B Dissolve in Methanol (or acidic buffer, pH 4-6) A->B C Purge with Inert Gas (Ar/N2) B->C D Store at -80°C (Long-term) C->D For future use E Store on Ice (4°C) (Short-term) C->E For immediate use D->E Thaw on ice F Use in Experiment E->F cluster_signaling Potential Signaling Pathway of this compound Metabolites A This compound B 15-hydroxyicosatetraenoic acid (15-HETE) A->B Hydrolysis C 15-oxo-eicosatetraenoic acid (15-oxo-ETE) B->C Oxidation D IKKβ C->D Inhibition F Nrf2 C->F Activation E NF-κB Pathway D->E Activation G Antioxidant Response F->G Induction H Acyl-CoA Thioesterase H->B I 15-hydroxyprostaglandin dehydrogenase (15-PGDH) I->C

"troubleshooting low yield of synthetic 15-hydroxyicosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-hydroxyicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. First, 15-hydroxyicosanoic acid is synthesized or obtained. Second, the carboxyl group of 15-hydroxyicosanoic acid is activated and ligated to Coenzyme A (CoA). This is most commonly achieved enzymatically using an acyl-CoA synthetase (ACS) or through chemical synthesis methods.

Q2: Which acyl-CoA synthetase is suitable for converting 15-hydroxyicosanoic acid to its CoA ester?

A2: Long-chain acyl-CoA synthetases (ACSLs) are the enzymes of choice for this conversion. The specific isoform may require optimization, but ACSL1, ACSL5, and ACSL6 are known to have broad specificity for long-chain fatty acids and could be good starting points. It is recommended to screen a few commercially available ACSLs for optimal activity with 15-hydroxyicosanoic acid.

Q3: What are the critical components and conditions for the enzymatic synthesis of this compound?

A3: The enzymatic synthesis requires 15-hydroxyicosanoic acid, Coenzyme A (CoA), and adenosine (B11128) triphosphate (ATP) as substrates. The reaction buffer should be at an optimal pH (typically 7.0-8.0) and temperature (often 37°C) for the specific acyl-CoA synthetase used. Divalent cations, most commonly magnesium chloride (MgCl₂), are essential cofactors for the enzyme.

Q4: How can I monitor the progress of the synthesis reaction?

A4: The most common and effective methods for monitoring the reaction are reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques allow for the separation and quantification of the starting material (15-hydroxyicosanoic acid), intermediates, and the final product (this compound). A UV detector set to 260 nm can be used to detect the adenine (B156593) moiety of the CoA molecules.

Q5: this compound is a long-chain acyl-CoA. Are there any special handling precautions I should take?

A5: Yes, long-chain acyl-CoAs are prone to precipitation in aqueous solutions and are susceptible to both enzymatic and chemical degradation.[3][4] It is crucial to work quickly, on ice when possible, and use appropriate buffers. To improve solubility, a small amount of a non-ionic detergent or organic solvent may be necessary in your reaction and purification buffers. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

This is a frequent issue that can be attributed to several factors, from inactive reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Cause & Solution

Potential Cause Troubleshooting Steps & Recommendations
Inactive Acyl-CoA Synthetase (ACS) Verify Enzyme Activity: Perform a control reaction with a standard long-chain fatty acid (e.g., oleic acid) to confirm your enzyme stock is active. Proper Storage: Ensure the enzyme has been stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5] Protein Integrity: If possible, check the enzyme's integrity using SDS-PAGE.
Substrate Degradation ATP and CoA Quality: ATP and CoA are susceptible to hydrolysis and oxidation, respectively.[6] Prepare fresh stock solutions and store them in aliquots at -80°C. 15-Hydroxyicosanoic Acid Purity: Ensure the purity of your starting material. Impurities can inhibit the enzyme.
Suboptimal Reaction Conditions pH and Temperature: The optimal pH for most ACSL enzymes is between 7.0 and 8.5.[6] The ideal temperature is often around 37°C. Verify and optimize these parameters for your specific enzyme. Cofactor Concentration: Ensure an adequate concentration of MgCl₂ (typically 5-10 mM) is present in the reaction buffer.
Low Substrate Solubility 15-Hydroxyicosanoic Acid: Due to its long alkyl chain, 15-hydroxyicosanoic acid may have limited solubility in aqueous buffers. It can be dissolved in a small amount of organic solvent (e.g., ethanol (B145695) or DMSO) before being added to the reaction mixture. Be mindful that high concentrations of organic solvents can inhibit the enzyme.
Product Degradation Hydrolysis: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at non-optimal pH. Maintain the pH within the stable range (typically 7.0-8.0). Once the reaction is complete, proceed with purification immediately or store the product at -80°C.[5]
Problem 2: Reaction Stalls or Proceeds Slowly

If the reaction starts but fails to reach completion, it could be due to substrate depletion, product inhibition, or enzyme instability.

Potential Cause & Solution

Potential Cause Troubleshooting Steps & Recommendations
ATP Depletion ATP Regeneration System: The synthesis of acyl-CoA consumes ATP, converting it to AMP and pyrophosphate. For higher yields, consider implementing an ATP regeneration system, such as using creatine (B1669601) kinase and phosphocreatine.[5]
Product Inhibition Feedback Inhibition: Acyl-CoA synthetases can be inhibited by the accumulation of the acyl-CoA product.[5] Try optimizing the initial substrate concentrations or consider a reaction setup that removes the product as it is formed.
Enzyme Instability Reaction Time and Temperature: The enzyme may not be stable for extended periods under the reaction conditions. Perform a time-course experiment to determine the optimal reaction time before the enzyme loses significant activity. Consider adding stabilizing agents like glycerol (B35011) (5-10%) to the reaction buffer.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a starting point for the enzymatic synthesis of this compound using a long-chain acyl-CoA synthetase.

Materials:

  • 15-hydroxyicosanoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (ACSL)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (100 mM stock)

  • Dithiothreitol (DTT, 100 mM stock)

  • Triton X-100 (10% solution)

  • Nuclease-free water

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

    • 50 µL of 2x Reaction Buffer (200 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100)

    • 10 µL of 10 mM ATP

    • 5 µL of 10 mM CoA

    • 10 µL of 10 mM 15-hydroxyicosanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • Add nuclease-free water to a final volume of 95 µL.

  • Enzyme Addition: Add 5 µL of acyl-CoA synthetase (the amount may need optimization, a starting point is 1-5 µg).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 5 M acetic acid or by flash-freezing in liquid nitrogen.

  • Analysis: Analyze the reaction mixture for the formation of this compound using HPLC or LC-MS/MS.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is for the purification of long-chain acyl-CoAs from a reaction mixture.

Materials:

Procedure:

  • Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM potassium phosphate buffer (pH 4.9).[7]

  • Sample Loading: Load the quenched reaction mixture onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove unbound components, followed by 1 mL of methanol to remove nonpolar impurities.[7]

  • Elution: Elute the this compound from the column using an appropriate buffer, such as a solution of ammonium acetate in an organic solvent mixture. The exact elution conditions may require optimization.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Reconstitute the purified this compound in a suitable buffer and store at -80°C.

Visualizations

Synthetic_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 15-Hydroxyicosanoic_Acid 15-Hydroxyicosanoic Acid ACSL Acyl-CoA Synthetase 15-Hydroxyicosanoic_Acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Product This compound ACSL->Product AMP_PPi AMP + PPi ACSL->AMP_PPi Troubleshooting_Workflow start Low or No Yield check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are substrates high quality? check_enzyme->check_substrates Yes inactive_enzyme Replace enzyme, check storage check_enzyme->inactive_enzyme No check_conditions Are reaction conditions optimal? check_substrates->check_conditions Yes degraded_substrates Use fresh ATP/CoA check_substrates->degraded_substrates No check_solubility Is substrate solubility an issue? check_conditions->check_solubility Yes optimize_conditions Optimize pH, temp, MgCl2 check_conditions->optimize_conditions No improve_solubility Add co-solvent check_solubility->improve_solubility Yes success Yield Improved check_solubility->success No inactive_enzyme->check_enzyme degraded_substrates->check_substrates optimize_conditions->check_conditions improve_solubility->check_solubility

References

Technical Support Center: Optimizing Chromatography for Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain acyl-CoAs (VLC-Acyl-CoAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic separation and detection of these challenging analytes.

Troubleshooting Guides

This section addresses specific issues encountered during the HPLC and LC-MS/MS analysis of VLC-Acyl-CoAs in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My VLC-Acyl-CoA peaks are showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common problem that can compromise resolution and quantification. The primary causes often relate to interactions with the stationary phase or issues with the sample and mobile phase.

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on silica-based stationary phases can interact with the polar CoA portion of the molecule, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of silanol groups, minimizing these interactions. It is crucial to use a buffer to maintain a stable pH.[1]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups, reducing their potential for unwanted interactions.[1][2]

  • Column Contamination: Accumulation of matrix components from your sample can create active sites that lead to peak tailing.

    • Solution: Column Washing and Guard Columns: Implement a robust column washing procedure after each analytical run. Using a guard column can also protect the analytical column from strongly retained impurities.[1]

  • Mass Overload: Injecting a sample that is too concentrated can saturate the column and lead to tailing.[1]

    • Solution: Dilute the Sample: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]

dot graph TD { graph [fontname="Arial", label="Troubleshooting Peak Tailing", labelloc=t, fontsize=16, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: A decision tree for troubleshooting peak tailing issues.

Q: I am observing split peaks for my VLC-Acyl-CoA analytes. What could be the cause?

A: Split peaks suggest the analyte is experiencing inconsistent conditions as it moves through the column or during injection.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, causing uneven sample distribution onto the column packing.[1]

    • Solution: Backflush or Replace Frit: Try back-flushing the column to dislodge the blockage. If this is ineffective, the frit may need to be replaced. Always filter samples and mobile phases.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[2]

    • Solution: Match Sample Solvent: Whenever possible, dissolve or reconstitute your final sample extract in the initial mobile phase.[3]

Issue 2: Poor Resolution and Shifting Retention Times

Q: How can I improve the resolution between closely eluting or co-eluting VLC-Acyl-CoA species?

A: Achieving baseline separation is critical for accurate quantification. Several factors can be adjusted to improve resolution.

  • Optimize the Mobile Phase Gradient: A gradient that is too steep may not provide enough time for separation.

    • Solution: Use a Shallower Gradient: A shallower gradient increases the separation time between peaks, which can significantly improve resolution for analytes with similar properties.[2]

  • Adjust the Organic Modifier: The choice of organic solvent affects selectivity.

    • Solution: Test Different Organic Solvents: While acetonitrile (B52724) is common, switching to methanol (B129727) or using a combination can alter the elution order and improve separation for certain VLC-Acyl-CoAs.[3]

  • Change Column Chemistry: If mobile phase optimization is insufficient, a different stationary phase may be required.

    • Solution: Try a Different Column: Separation of VLC-Acyl-CoAs is often performed on C18 or C8 columns.[4][5] If a C18 column provides too much retention, a C8 or a C4 column may yield better results.[5][6]

Q: My retention times are drifting between injections. What should I investigate?

A: Unstable retention times point to a lack of equilibrium in the system or mechanical issues.

  • Insufficient Column Equilibration: This is a common issue in gradient elution, where the column has not fully returned to the initial mobile phase conditions before the next injection.

    • Solution: Increase Equilibration Time: Ensure the column is fully equilibrated by extending the time the system runs with the initial mobile phase composition between injections.[2]

  • Flow Rate Instability: Fluctuations in the flow rate will directly impact retention times.

    • Solution: Check the Pump and System for Leaks: Inspect pump seals and check valves for wear. Look for any loose fittings throughout the system that could cause pressure fluctuations.[3]

Issue 3: System and Detection Problems

Q: My HPLC system is showing unusually high backpressure. What are the likely causes?

A: High backpressure is a sign of a blockage in the system.

  • Blockages: The most common cause is a blockage in the guard column, analytical column frit, or tubing.

    • Solution: Isolate the Source: Systematically remove components (starting from the detector and moving backward) to identify the source of the pressure. Replace a blocked column frit or filter. If the column itself is clogged, try back-flushing it.

Q: The baseline on my chromatogram is very noisy. How can I fix this?

A: A noisy baseline can interfere with the detection and integration of low-abundance peaks.

  • Air Bubbles in the System: Bubbles in the pump or detector are a frequent cause of baseline noise.[3]

    • Solution: Degas the Mobile Phase: Always degas mobile phases before use by sonication, vacuum filtration, or using an in-line degasser.[3]

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents can create noise.

    • Solution: Use High-Purity Solvents: Use fresh, HPLC-grade solvents and high-purity water.[3] Filter aqueous buffers before use.

Frequently Asked Questions (FAQs)

Q1: Should I use an isocratic or gradient elution method for VLC-Acyl-CoA analysis?

A1: Due to the wide range of polarities within a typical VLC-Acyl-CoA sample (from the polar CoA head to the long, non-polar acyl chain), a gradient elution is generally preferred.[1] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.

Q2: What type of column is best for separating VLC-Acyl-CoAs?

A2: Reversed-phase columns are the standard. C18 columns are widely used, but their high hydrophobicity can lead to very long retention times or even irreversible binding of very long-chain species.[5][7] C8 and C4 columns offer lower hydrophobicity and can be effective alternatives for improving elution of these compounds.[5][6][8] The optimal choice depends on the specific chain lengths of interest in your sample.

Q3: What are the best detection methods for VLC-Acyl-CoAs?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity that allows for the quantification of individual VLC-Acyl-CoA species in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is also a viable option, as it detects the adenine (B156593) group in the CoA molecule.[9][10]

Q4: How should I prepare my tissue samples for analysis to ensure stability?

A4: VLC-Acyl-CoAs are unstable, so proper sample preparation is critical. The process involves rapid quenching of metabolic activity, extraction, and often purification.[11] Key steps include immediate freeze-clamping of tissues in liquid nitrogen, homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to preserve stability, followed by extraction with organic solvents like acetonitrile or a mixture of isopropanol (B130326) and acetonitrile.[2][9]

Data Presentation

Table 1: Example Mobile Phase Compositions for VLC-Acyl-CoA Analysis
ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Reference(s)
Method 1 10 mM Ammonium Acetate, pH 6.8Acetonitrile[4]
Method 2 15 mM Ammonium Hydroxide in Water15 mM Ammonium Hydroxide in Acetonitrile[8]
Method 3 75 mM KH2PO4, pH 4.9Acetonitrile with 600 mM Glacial Acetic Acid[9]
Method 4 25 mM KH2PO4, pH 5.3Acetonitrile[7]
Table 2: Example Gradient Elution Programs for Long-Chain Acyl-CoA Separation
MethodTime (min)% Solvent B (Organic)Flow Rate (mL/min)Reference
LC-MS/MS 0.0200.2[4]
15.01000.2
22.51000.2
22.51200.2
30.0200.2
UPLC-MS/MS 0.0200.4[8]
2.8450.4
3.0250.4
4.0650.4
4.5200.4

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues like muscle and liver.[2][9]

Materials:

  • Frozen tissue sample (40-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN) and/or 2-Propanol

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Sample Preparation: Weigh approximately 40-100 mg of frozen tissue and keep it frozen in liquid nitrogen to prevent enzymatic degradation.[11]

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) containing the internal standard.[2][9]

  • Extraction: Add an organic solvent. Common choices include:

    • Method A: Add 2-propanol and homogenize again, followed by the addition of acetonitrile.[9]

    • Method B: Add 0.5 mL of an ACN:Isopropanol:Methanol (3:1:1) solvent mixture.[2]

  • Vortex and Sonicate: Vortex the homogenate vigorously for 2 minutes, then sonicate for 3 minutes to ensure complete extraction.[2]

  • Phase Separation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying & Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-150 µL) of the initial LC mobile phase or methanol for analysis.[4]

dot graph G { graph [fontname="Arial", label="VLC-Acyl-CoA Extraction Workflow", labelloc=t, fontsize=16, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

}

Caption: General experimental workflow for VLC-Acyl-CoA extraction.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a starting point for the chromatographic separation and detection of long-chain acyl-CoAs. Instrument parameters must be optimized for your specific instrument and target analytes.[4][8]

Chromatographic Conditions:

  • Column: Luna C18(2) 100 Å (100 x 2 mm, 3 µm) or Acquity UPLC BEH C8 (150 x 2.1 mm, 1.7 µm).[4][8] A guard column is recommended.

  • Column Temperature: 32-40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) or 15 mM Ammonium Hydroxide in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 30 µL.

  • Gradient: See Table 2 for examples.

Mass Spectrometry Conditions (Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Key Transition: For many acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety (M-507) from the precursor ion.[4][12]

  • Parameter Optimization: Optimize capillary voltage, cone voltage, collision energy, and gas flow rates by direct infusion of acyl-CoA standards.[4]

References

Technical Support Center: Navigating the Challenges of Low-Abundance 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with the low-abundance metabolite, 15-hydroxyicosanoyl-CoA, in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect in cells?

A: this compound is a derivative of a 20-carbon fatty acid that has been hydroxylated at the 15th carbon position and subsequently activated with Coenzyme A (CoA). Its low abundance in most cell types is the primary challenge for detection and quantification. This scarcity can be attributed to its transient nature as a metabolic intermediate and its involvement in specific, tightly regulated signaling pathways.

Q2: What is the likely metabolic pathway for the biosynthesis and degradation of this compound?

A: this compound is likely synthesized from arachidonic acid, a common 20-carbon polyunsaturated fatty acid. The initial step is the formation of 15-hydroxyeicosatetraenoic acid (15-HETE) through the action of 15-lipoxygenase (15-LOX) enzymes.[1][2] Subsequently, 15-HETE is likely activated to its CoA thioester, this compound, by an acyl-CoA synthetase. The degradation of this very-long-chain fatty acyl-CoA is expected to occur primarily in peroxisomes via β-oxidation.[3][4]

Q3: What are the potential biological roles of this compound?

A: While the direct functions of this compound are still under investigation, its precursor, 15-HETE, is a known bioactive lipid involved in various cellular processes. 15-HETE has been implicated in the regulation of inflammation, cell proliferation, and apoptosis.[5][6] It is plausible that the conversion of 15-HETE to its CoA derivative is a critical step for its incorporation into complex lipids or for its degradation, thereby modulating its signaling activity. Long-chain acyl-CoAs, in general, are known to act as signaling molecules themselves, regulating enzyme activity and gene expression.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Detectable Signal in LC-MS/MS Analysis

Possible Cause & Solution

Possible CauseRecommended Solution
Inefficient Extraction Use a robust extraction method optimized for long-chain acyl-CoAs. A common approach is a two-phase extraction using a mixture of methanol, chloroform, and water, where acyl-CoAs partition into the aqueous/methanol phase. Solid-phase extraction (SPE) can also be employed for cleanup and enrichment.[8][9]
Analyte Degradation This compound is susceptible to both enzymatic and chemical degradation.[10] Work quickly and keep samples on ice at all times. Flash-freeze cell pellets in liquid nitrogen immediately after harvesting. Use extraction buffers with a slightly acidic pH (around 4.5-5.0) to improve stability.[10] The inclusion of antioxidants and thioesterase inhibitors in the extraction buffer is also recommended.
Suboptimal LC-MS/MS Parameters Optimize MS parameters by infusing a commercially available or synthesized standard of a similar long-chain hydroxy acyl-CoA. For electrospray ionization (ESI), the positive ion mode is generally preferred for acyl-CoAs. Specific multiple reaction monitoring (MRM) transitions need to be determined. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group.[11]
Matrix Effects Co-eluting species from the complex cellular matrix can suppress the ionization of your target analyte. Improve chromatographic separation by using a longer gradient or a different column chemistry (e.g., C18, C8).[12] Implement a thorough sample cleanup procedure, such as SPE, to remove interfering substances.[8]
Issue 2: Poor Peak Shape and Retention Time Inconsistency

Possible Cause & Solution

Possible CauseRecommended Solution
Inappropriate Reconstitution Solvent After drying down the extract, reconstitute the sample in a solvent that is compatible with the initial mobile phase of your LC method. A mismatch can lead to peak distortion.
Column Contamination Biological samples can lead to a build-up of contaminants on the analytical column over time. Regularly flush the column with a strong solvent wash or consider using a guard column.
Analyte Adsorption The hydroxyl group and the long acyl chain can lead to interactions with the analytical column. Ensure the mobile phase composition and pH are optimized to minimize these interactions.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Internal Standard (IS): A commercially available odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA)

  • Extraction Solvent: Ice-cold 2:1:1 (v/v/v) mixture of 2-propanol, acetonitrile, and 100 mM KH2PO4 (pH 4.9)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of >13,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.

  • Quenching and Lysis:

    • Add 1 mL of ice-cold extraction solvent containing the internal standard to the cell pellet or plate.

    • For adherent cells, scrape the cells into the solvent.

    • Vortex the cell lysate vigorously for 1 minute.

  • Extraction:

    • Incubate the lysate on ice for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Concentration:

    • Transfer the supernatant to a new tube.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.

    • Vortex and centrifuge to remove any insoluble material before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative method and will require optimization for your specific instrument and target analyte.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column with a particle size of 1.7-1.8 µm (e.g., 2.1 x 100 mm) is a good starting point.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined empirically using a standard. For a 20-carbon hydroxy acyl-CoA, the precursor ion (Q1) will be the [M+H]+ ion. A characteristic product ion (Q3) often results from the fragmentation of the CoA moiety.

Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Palmitoyl-CoA (C16:0)1006.6499.3
Stearoyl-CoA (C18:0)1034.6527.3
Oleoyl-CoA (C18:1)1032.6525.3
This compound~1078.6 (Predicted)To be determined

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Metabolic Pathway of this compound Biosynthesis and Degradation of this compound AA Arachidonic Acid HETE 15-HETE AA->HETE 15-Lipoxygenase (15-LOX) HETE_CoA This compound HETE->HETE_CoA Acyl-CoA Synthetase Peroxisome Peroxisomal β-Oxidation HETE_CoA->Peroxisome Metabolites Chain-shortened Acyl-CoAs + Acetyl-CoA Peroxisome->Metabolites

Caption: Proposed metabolic pathway of this compound.

Troubleshooting Workflow for Low Signal Troubleshooting Low Signal for this compound Start Low or No Signal Detected Check_Extraction Review Extraction Protocol - Efficient for Long-Chain Acyl-CoAs? - Sample Stability Maintained? Start->Check_Extraction Check_LCMS Optimize LC-MS/MS Method - Correct MRM Transitions? - Appropriate Chromatography? Check_Extraction->Check_LCMS Efficient Solution_Extraction Implement Optimized Extraction Protocol Check_Extraction->Solution_Extraction Inefficient Check_Matrix Investigate Matrix Effects - Improve Sample Cleanup (SPE)? - Modify Chromatography? Check_LCMS->Check_Matrix Optimal Solution_LCMS Refine LC-MS/MS Parameters Check_LCMS->Solution_LCMS Suboptimal Solution_Matrix Enhance Sample Cleanup and/or Chromatography Check_Matrix->Solution_Matrix

Caption: A logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Protocol Refinement for 15-Hydroxyicosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the extraction of 15-hydroxyicosanoyl-CoA from complex matrices. The information is presented in a question-and-answer format to directly address potential issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from complex biological samples?

A1: The primary challenges include the inherent instability of the thioester bond, which is susceptible to both chemical and enzymatic hydrolysis, and the low endogenous abundance of this analyte.[1] Additionally, complex matrices like tissues and plasma contain numerous interfering substances that can lead to ion suppression during LC-MS/MS analysis and co-elution with other lipids, complicating quantification.[1]

Q2: What is the most critical first step in preserving the integrity of this compound in tissue samples?

A2: The most critical step is to halt all enzymatic activity immediately upon sample collection. This is best achieved by flash-freezing the tissue in liquid nitrogen.[1] This rapid freezing prevents endogenous thioesterases from degrading the acyl-CoAs. Samples should then be stored at -80°C until extraction.

Q3: Which type of solid-phase extraction (SPE) is most suitable for purifying hydroxylated long-chain acyl-CoAs?

A3: Weak anion exchange SPE is a common and effective method for the purification of acyl-CoAs.[2] Reversed-phase SPE, such as with C18 cartridges, is also frequently used to separate these molecules from more polar contaminants.[3] The choice depends on the specific matrix and the desired purity of the final extract.

Q4: Is an internal standard essential for the quantitative analysis of this compound?

A4: Yes, using an internal standard is crucial for accurate quantification. It helps to correct for analyte loss during the multi-step extraction and purification process, as well as for variations in instrument response.[4] An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar odd-chain or hydroxylated long-chain acyl-CoA can be used.

Q5: What are the optimal storage conditions for the final this compound extract?

A5: Due to their instability in aqueous solutions, it is best to store the purified extracts as a dried residue at -80°C. The sample should be reconstituted in a suitable solvent, preferably with a slightly acidic pH, immediately before LC-MS/MS analysis to minimize degradation.[5]

Troubleshooting Guides

Low or No Analyte Recovery

Q: I am observing very low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?

A: Low recovery is a common problem that can arise from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this issue:

  • Problem: Inefficient Sample Homogenization. Incomplete disruption of cells or tissue will lead to poor extraction efficiency.

    • Solution: Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead beater or a glass homogenizer. Always perform homogenization on ice to prevent enzymatic degradation.[6]

  • Problem: Analyte Degradation. this compound is prone to hydrolysis, especially at non-optimal pH and elevated temperatures.

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use pre-chilled solvents and tubes. Ensure the pH of your buffers is slightly acidic (around 4.9-6.8) to improve stability.[5][7]

  • Problem: Inefficient Phase Separation or SPE. Incorrect collection of phases during liquid-liquid extraction or improper execution of the SPE protocol can lead to significant loss of the analyte.

    • Solution: For liquid-liquid extraction, ensure clear separation of the aqueous and organic layers and carefully collect the correct phase containing the acyl-CoAs (typically the aqueous layer in methanol (B129727)/chloroform extractions).[1] For SPE, ensure the column is properly conditioned before loading the sample and that the wash and elution solvents have the correct composition and volume.[2]

  • Problem: Matrix Effects. Components in the biological matrix can suppress the ionization of this compound in the mass spectrometer.

    • Solution: If matrix effects are suspected, try diluting the sample before injection if the analyte concentration allows. You can also assess matrix effects by performing a post-extraction spike of a known amount of a this compound standard into an extracted blank matrix and comparing the response to the standard in a clean solvent.[1]

Poor Chromatographic Peak Shape

Q: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?

A: Poor peak shape is often due to interactions with the analytical column or issues with the mobile phase.

  • Problem: Secondary Interactions with the Column. The phosphate (B84403) groups in the CoA moiety can interact with the stationary phase, leading to peak tailing.

    • Solution: Adjusting the pH of the mobile phase can help to suppress these interactions. Using a mobile phase with a slightly acidic pH can improve peak shape. Some methods also utilize ion-pairing agents, though this can complicate MS analysis.

  • Problem: Column Contamination. Buildup of matrix components on the column can lead to distorted peak shapes.

    • Solution: Implement a robust column washing protocol between sample injections. Using a guard column can also help to protect the analytical column.

  • Problem: Inappropriate Mobile Phase Composition. The organic solvent and additives in the mobile phase significantly affect peak shape.

    • Solution: Optimization of the gradient elution profile may be necessary. Ammonium (B1175870) hydroxide (B78521) is sometimes used in the mobile phase to improve peak shape for long-chain acyl-CoAs.[4]

Data Presentation

Table 1: Comparison of Recovery Efficiencies for Long-Chain Acyl-CoAs Using Different Extraction Protocols.

Acyl-CoA SpeciesMatrixExtraction MethodRecovery (%)Reference
Palmitoyl-CoA (C16:0)Rat LiverAcetonitrile (B52724)/2-propanol extraction followed by SPE93-104% (for extraction), 83-90% (for SPE)[8]
Oleoyl-CoA (C18:1)Rat LiverAcetonitrile/2-propanol extraction followed by SPE93-104% (for extraction), 83-90% (for SPE)[8]
Various Long-Chain Acyl-CoAsTissuesKH2PO4 buffer, 2-propanol, and acetonitrile extraction with SPE70-80%[7]
Various Fatty Acid Esters of Hydroxy Fatty AcidsSerumOnline SPE coupled to LC-MS/MS73.8-100%[7]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is a refined method based on established procedures for long-chain and hydroxylated acyl-CoAs.

1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of flash-frozen tissue in a pre-chilled tube. b. Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA). c. Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[7] d. Homogenize the tissue on ice using a glass homogenizer or a bead beater until no visible tissue fragments remain.

2. Protein Precipitation and Extraction: a. To the homogenate, add 2 mL of ice-cold acetonitrile/isopropanol (3:1, v/v).[8] b. Vortex vigorously for 2 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE): a. Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM potassium phosphate buffer (pH 4.9). b. Sample Loading: Load the supernatant from step 2d onto the conditioned SPE column. c. Washing: Wash the column with 1 mL of 100 mM potassium phosphate buffer (pH 4.9), followed by 1 mL of methanol to remove impurities. d. Elution: Elute the acyl-CoAs with 1.5 mL of a suitable elution buffer (e.g., methanol containing 2% ammonium hydroxide).

4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Store the dried extract at -80°C until analysis. c. Immediately before LC-MS/MS analysis, reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Mandatory Visualization

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Sample Tissue Sample (Flash-Frozen) Homogenization Homogenization (Ice-cold buffer + IS) Sample->Homogenization Add buffer & IS Precipitation Protein Precipitation (Acetonitrile/Isopropanol) Homogenization->Precipitation Add organic solvent Centrifugation Centrifugation (12,000 x g, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Column Conditioning Loading Sample Loading Conditioning->Loading Load supernatant Washing Wash Impurities Loading->Washing Elution Elute Acyl-CoAs Washing->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Before analysis Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction.

Metabolic_Pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation Hydroxy_FA 15-Hydroxyeicosanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Hydroxy_FA->Acyl_CoA_Synthetase + CoA + ATP Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Beta_Oxidation Beta-Oxidation Spiral Target_Molecule->Beta_Oxidation Transport into Mitochondria Chain_Shortened Chain-Shortened Hydroxyacyl-CoAs Beta_Oxidation->Chain_Shortened Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Caption: Putative metabolic pathway of this compound.

References

"preventing degradation of 15-hydroxyicosanoyl-CoA during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of 15-hydroxyicosanoyl-CoA (15-HETE-CoA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound primarily stems from three sources:

  • Enzymatic Degradation: Acyl-CoA thioesterases, present in biological samples, can rapidly hydrolyze the thioester bond, separating the fatty acid from Coenzyme A.[1][2]

  • Chemical Hydrolysis: The thioester bond is inherently unstable and susceptible to hydrolysis, particularly under neutral to basic pH conditions.[3]

  • Oxidation: Both the polyunsaturated fatty acid chain and the free thiol group on Coenzyme A are vulnerable to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[4][5]

Q2: What is the optimal pH range for working with this compound?

A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH throughout the sample preparation process. The thioester bond is most stable in a pH range of 4.0 to 6.8.[4] Extraction buffers are often recommended to be around pH 4.9 to inhibit thioesterase activity.[4]

Q3: How should I store my samples and extracts to ensure the stability of this compound?

A3: Proper storage is critical for preventing degradation.

  • Short-Term Storage (<24 hours): Samples in an autosampler should be kept at 4°C.[4] However, for maximum stability, analysis should be performed as quickly as possible.

  • Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[4] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[4][6] Flash freezing samples in liquid nitrogen can also effectively quench enzymatic activity before storage.[5]

Q4: Which antioxidants or inhibitors should I add to my samples?

A4: The addition of antioxidants and inhibitors at the start of sample collection is highly recommended.

  • Antioxidants: To prevent oxidative damage, consider adding butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA).[6][7][8]

  • Reducing Agents: To protect the thiol group of CoA from oxidation and to reverse the formation of disulfides, reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be beneficial.[4]

  • Enzyme Inhibitors: While not specifically for thioesterases, general protease inhibitors are sometimes added to preserve other analytes, and rapid quenching with cold solvents is the primary method to stop enzymatic activity.[5][8]

Q5: What are the best extraction methods for this compound?

A5: The choice of extraction method depends on the sample matrix, but the main goal is to rapidly inactivate enzymes and efficiently extract the analyte.

  • Protein Precipitation (PPT): This is a crucial first step. Homogenizing tissues or cells in ice-cold organic solvents like methanol (B129727) or acetonitrile (B52724) effectively denatures and precipitates proteins, including degradative enzymes.[4][6]

  • Liquid-Liquid Extraction (LLE): The Folch or Bligh and Dyer methods, using chloroform/methanol mixtures, are standard for lipid extraction.[6][7]

  • Solid-Phase Extraction (SPE): SPE is often used as a cleanup step to remove interfering substances. C18 cartridges are commonly used to isolate acyl-CoAs and other lipids from more polar contaminants.[7][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Recovery of 15-HETE-CoA Enzymatic Degradation: Thioesterases were active during sample handling.Ensure rapid and effective enzyme inactivation. Homogenize samples immediately in an ice-cold, acidic buffer (e.g., pH 4.9) or a cold organic solvent like methanol. Keep samples on ice at all times.[4]
Chemical Hydrolysis: The pH of extraction or reconstitution solvents was too high (neutral or basic).Verify the pH of all buffers and solvents. Maintain a slightly acidic environment (pH 4.0-6.8) throughout the entire workflow, from extraction to final analysis.[4]
Inefficient Extraction: The protocol is not optimized for your sample type.Use a robust extraction method involving protein precipitation with an organic solvent followed by LLE or SPE for cleanup.[10]
High Variability Between Replicates Inconsistent Timing: The time between sample collection, processing, and analysis varies.Standardize all incubation times and processing steps. Work quickly and efficiently to minimize the window for degradation. Analyze samples in batches as soon as they are prepared.[4]
Freeze-Thaw Cycles: Samples were thawed and re-frozen multiple times.Aliquot samples into single-use volumes before long-term storage to avoid the detrimental effects of freeze-thaw cycles.[6]
Appearance of Unexpected Peaks Oxidation Products: The thiol group on CoA or the fatty acid chain has oxidized.Add an antioxidant like BHT to your extraction solvent.[7] Consider adding a reducing agent like DTT to your final extract to maintain the reduced state of the CoA thiol group.[4]
Hydrolysis Product: The peak may correspond to the free 15-hydroxyicosatetraenoic acid (15-HETE).Improve pH control during sample prep to prevent thioester bond hydrolysis. Check for the presence of a 15-HETE standard to confirm.[4]

Quantitative Data Summary

For optimal stability of this compound, the following parameters are recommended.

Table 1: Recommended pH and Temperature Conditions for Sample Handling and Storage

Parameter Condition Rationale Reference
Extraction Temperature 4°C (On Ice)Minimizes enzymatic activity and slows chemical hydrolysis.[4][6]
Extraction pH 4.0 - 6.0Inhibits thioesterase activity and stabilizes the thioester bond.[4]
Autosampler Temperature 4°CReduces degradation in reconstituted samples awaiting injection.[4]
Short-Term Storage (<1 week) -20°CSuitable for brief storage periods.[7]
Long-Term Storage -80°CEssential for maintaining the integrity of dry pellets or acidic solutions.[4][6]

Table 2: Common Additives for Sample Stabilization

Additive Typical Concentration Purpose Reference
Butylated Hydroxytoluene (BHT) 0.1%Antioxidant to prevent lipid peroxidation.[7][8]
EDTA 1 mMChelating agent that can help reduce oxidation.[7]
Dithiothreitol (DTT) Low mM rangeReducing agent to prevent oxidation of the CoA thiol group.[4]

Experimental Protocols

Protocol: Extraction of 15-HETE-CoA from Cell Cultures for LC-MS/MS Analysis

This protocol is adapted from methods designed to rapidly inactivate enzymes and efficiently extract long-chain acyl-CoAs.[4]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% BHT, pre-chilled to -20°C.

  • Internal Standard (e.g., C17:0-CoA)

  • Nitrogen gas evaporator

  • Reconstitution Solvent: 50% Methanol / 50% Ammonium Acetate (pH 7) or Methanol.[4]

  • Centrifuge capable of 4°C and >3000 x g.

Methodology:

  • Cell Washing:

    • Aspirate the cell culture media.

    • Quickly wash the cells twice with ice-cold PBS on a cold plate. Aspirate PBS completely after the final wash.

  • Enzyme Quenching and Extraction:

    • Immediately add 1 mL of ice-cold Extraction Solvent to the cell plate (e.g., 6-well plate).

    • Add the internal standard to the extraction solvent.

    • Scrape the cells into the solvent and transfer the mixture to a clean tube.

    • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Phase Separation:

    • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying:

    • Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the Reconstitution Solvent. Methanol has been shown to provide good stability for acyl-CoAs over 24 hours.[4]

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate key processes for preventing the degradation of this compound.

G cluster_note Critical Control Points start Start: Sample Collection (Cells/Tissue) step1 1. Rapid Quenching & Lysis - Add ice-cold acidic extraction solvent - Include BHT & Internal Standard start->step1 Immediate Processing step2 2. Homogenization - Vortex vigorously at 4°C step1->step2 step3 3. Protein Precipitation - Centrifuge at 4°C - Collect supernatant step2->step3 step4 Optional: SPE Cleanup - C18 Cartridge step3->step4 For cleaner samples step5 4. Solvent Evaporation - Dry under Nitrogen stream step3->step5 step4->step5 step6 5. Reconstitution - Dissolve in Methanol-based solvent step5->step6 end LC-MS/MS Analysis step6->end Inject Promptly note1 Maintain 4°C note2 Maintain Acidic pH (4.0-6.0) note3 Minimize Time

Caption: Recommended workflow for 15-HETE-CoA sample preparation.

G cluster_degradation Degradation Pathways cluster_products Resulting Products cluster_prevention Preventative Measures start This compound (Intact Molecule) hydrolysis Chemical/Enzymatic Hydrolysis (Thioester Cleavage) start->hydrolysis High pH, Thioesterases oxidation_fa Oxidation (Fatty Acid Chain) start->oxidation_fa Oxygen, Light oxidation_coa Oxidation (CoA Thiol Group) start->oxidation_coa Oxygen, Metal Ions prod_hydrolysis 15-HETE + CoASH hydrolysis->prod_hydrolysis prod_ox_fa Oxidized 15-HETE-CoA (e.g., 15-oxo-ETE-CoA) oxidation_fa->prod_ox_fa prod_ox_coa CoA Disulfides (CoA-S-S-CoA) oxidation_coa->prod_ox_coa prev_hydrolysis Maintain Acidic pH (4-6) Work at 4°C prev_hydrolysis->hydrolysis Inhibits prev_oxidation Add Antioxidants (BHT) Add Reducing Agents (DTT) prev_oxidation->oxidation_fa Inhibits prev_oxidation->oxidation_coa Inhibits

Caption: Primary degradation pathways for 15-HETE-CoA.

References

"increasing the sensitivity of 15-hydroxyicosanoyl-CoA detection"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-hydroxyicosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the sensitive detection of this long-chain hydroxy fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the quantification of this compound?

A1: The most prevalent and sensitive method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-product ion transition.[3][4]

Q2: I am not seeing a signal for this compound in my LC-MS/MS analysis. What are the possible causes?

A2: A lack of signal can stem from several factors:

  • Analyte Degradation: Long-chain acyl-CoAs are susceptible to enzymatic and chemical degradation. Ensure rapid quenching of metabolic activity after sample collection and maintain low temperatures (on ice or at 4°C) throughout the extraction process.[5]

  • Incorrect MRM Transitions: The mass spectrometer must be set to the correct precursor and product ion masses for this compound.

  • Suboptimal Ionization: Ensure the mass spectrometer's ionization source parameters are optimized for acyl-CoAs. Positive electrospray ionization (ESI) is commonly used.[3]

  • Poor Chromatographic Resolution: If the analyte co-elutes with interfering matrix components, its signal may be suppressed.

  • Insufficient Sample Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument.

Q3: How can I improve the sensitivity of my this compound measurement?

A3: To enhance sensitivity:

  • Optimize MS Parameters: Fine-tune the collision energy and other mass spectrometer parameters for the specific MRM transition of this compound.[1][3]

  • Improve Chromatographic Separation: A well-resolved chromatographic peak minimizes ion suppression from the sample matrix.[3]

  • Use a Stable Isotope-Labeled Internal Standard: This can help to correct for matrix effects and variations in sample preparation and instrument response.

  • Sample Enrichment: Consider solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

Q4: What are the expected MRM transitions for this compound?

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Recommended Solution
Secondary Interactions with Column The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) of the column. Use a column with high-purity, end-capped silica. Operating the mobile phase at a slightly acidic or basic pH with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) can suppress these interactions.[9]
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase An unsuitable mobile phase can lead to poor peak shape. Optimize the gradient elution profile. A common approach for acyl-CoAs is a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like ammonium acetate.[9]
Extra-Column Volume Large dead volumes in the LC system can cause peak broadening. Use tubing with a small internal diameter and ensure all fittings are secure.
Issue 2: High Background Signal or Ion Suppression
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity solvents and reagents for mobile phase and sample preparation.
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering compounds. Diluting the sample can also reduce matrix effects, but may compromise sensitivity.
Carryover Analyte from a previous injection may be retained in the system. Implement a robust needle wash protocol in the autosampler and a sufficient column re-equilibration time in the gradient.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
  • Cell Harvesting and Quenching:

    • Aspirate the cell culture medium.

    • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol and place the culture plate at -80°C for 15 minutes to quench metabolic activity.[3]

  • Cell Lysis and Collection:

    • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

    • Centrifuge at 15,000 x g at 4°C for 5 minutes.[3]

  • Extraction and Concentration:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile and evaporate the solvent in a vacuum concentrator.[3]

  • Reconstitution:

    • Reconstitute the dried extract in 150 µL of methanol.

    • Vortex thoroughly and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble debris.[3]

  • Sample Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[9]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[9]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]

    • Flow Rate: 0.4 mL/min.[9]

    • Gradient: A starting condition of 20% B, increasing to 65% B over several minutes, followed by a return to initial conditions and re-equilibration. The exact gradient should be optimized for the separation of this compound from other analytes.[9]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • Predicted MRM Transition: Based on the structure of this compound, the predicted [M+H]⁺ precursor ion is m/z 1086.5. The primary product ion would result from the neutral loss of 507 Da, leading to a product ion of m/z 579.5. Note: These transitions should be empirically optimized on your specific mass spectrometer.

    • Collision Gas: Argon.[3]

Data Presentation

Table 1: Predicted and Common MRM Transitions for Acyl-CoA Analysis

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
This compound 1086.5 (Predicted)579.5 (Predicted)Based on neutral loss of 507 Da. Requires empirical validation.
General Long-Chain Acyl-CoAsVariable[Precursor Ion - 507.0]Common fragmentation pattern for quantification.[4][6][7][8]
General Acyl-CoAsVariable428.1Common fragment used for qualitative identification.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection Cell Harvesting & Quenching extraction Methanol/Acetonitrile Extraction sample_collection->extraction concentration Vacuum Concentration extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection ESI+ MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound analysis.

troubleshooting_logic start No or Low Signal for This compound check_ms Verify MS Parameters (MRM Transitions, Ionization) start->check_ms check_sample_prep Review Sample Prep Protocol (Degradation, Extraction Efficiency) start->check_sample_prep check_lc Evaluate Chromatography (Peak Shape, Retention Time) start->check_lc solution_ms Optimize MRM Transitions and Source Parameters check_ms->solution_ms solution_sample_prep Ensure Rapid Quenching and Cold Temperatures check_sample_prep->solution_sample_prep solution_lc Optimize LC Gradient and Check for Contamination check_lc->solution_lc

Caption: Troubleshooting logic for signal issues.

References

Technical Support Center: Quantification of Hydroxy Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of hydroxy acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying isomers of hydroxy acyl-CoAs?

A1: The quantification of hydroxy acyl-CoA isomers presents several analytical challenges stemming from their structural similarities and biochemical properties. The main difficulties include:

  • Structural Similarity: Isomers possess identical mass and elemental composition, making them indistinguishable by standard mass spectrometry alone.[1][2] Effective chromatographic separation is therefore essential.

  • Low Abundance: These metabolites are often present in low concentrations within complex biological matrices, requiring highly sensitive analytical methods for detection and quantification.[3][4]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis in both acidic and alkaline conditions, and the thiol group is prone to oxidation.[5] This instability necessitates careful sample handling and rapid extraction procedures.[1][6]

  • Co-elution: The similar physicochemical properties of isomers often lead to overlapping peaks in chromatography, complicating accurate quantification.[7]

  • Matrix Effects: Components of the biological sample can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[4]

Q2: Which analytical techniques are most suitable for separating and quantifying hydroxy acyl-CoA isomers?

A2: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of acyl-CoA species due to its high sensitivity and specificity.[8][9] Specific approaches include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are crucial for the chromatographic separation of isomers before mass spectrometric analysis.[1][2][10]

  • Chiral Chromatography: For separating enantiomers, such as (R)- and (S)-3-hydroxyacyl-CoAs, columns with a chiral stationary phase are necessary.[6][11][12][13]

  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the parent ion, which can aid in the differentiation of some isomers and enhance specificity.[9][14]

  • High-Resolution Mass Spectrometry (HRMS): HRMS offers precise mass measurements, which can help in identifying and confirming the elemental composition of acyl-CoAs, although it cannot distinguish between isomers without chromatographic separation.[1][9]

  • Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique can significantly improve resolution for complex samples by using two different column chemistries.[3]

Q3: How can I improve the chromatographic separation of my hydroxy acyl-CoA isomers?

A3: Optimizing your chromatographic method is critical for resolving isomers. Consider the following strategies:

  • Column Selection: For enantiomers, a chiral stationary phase is essential.[6][11][12][13] For other positional isomers, experimenting with different reversed-phase columns (e.g., C18, phenyl-hexyl) or HILIC columns can be beneficial.

  • Mobile Phase Optimization: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve peak shape and resolution.[6] Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution profile can also significantly impact separation.[6]

  • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve the retention and separation of polar acyl-CoAs on reversed-phase columns, but they may cause ion suppression in the mass spectrometer.[1][2]

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[6]

Q4: What are the best practices for sample preparation to ensure the stability and accurate quantification of hydroxy acyl-CoAs?

A4: Proper sample preparation is crucial to prevent degradation and ensure accurate results.[6] Key recommendations include:

  • Rapid Quenching and Extraction: Immediately freeze-clamp tissues or rapidly quench cell metabolism to halt enzymatic activity.[4]

  • Cold Conditions: Perform all extraction steps on ice or at 4°C to minimize degradation.[1]

  • Extraction Solvents: A common approach involves homogenization in a cold acidic buffer followed by solvent extraction with a mixture like methanol (B129727)/chloroform (B151607) or isopropanol/acetonitrile.[6][15][16]

  • Solid-Phase Extraction (SPE): Further purification of the extract using SPE can remove interfering substances and concentrate the acyl-CoAs.[7][15]

  • Use of Internal Standards: Spike samples with stable isotope-labeled internal standards at the earliest stage of sample preparation to correct for analyte loss during extraction and for matrix effects.[5][9][17]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of hydroxy acyl-CoA isomers.

Problem Possible Causes Recommended Solutions
Poor or No Chromatographic Separation of Isomers Inappropriate column choice (e.g., using an achiral column for enantiomers).Suboptimal mobile phase composition.The elution gradient is too steep.Use a chiral stationary phase (CSP) column for enantiomeric separation.[6][11][12][13]Adjust the organic solvent-to-buffer ratio and try different organic modifiers (acetonitrile vs. methanol).[6]Employ a shallower gradient to increase the separation window.[6]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Column overload.Inappropriate mobile phase pH.Add a small amount of a modifier like formic or acetic acid to the mobile phase.Reduce the sample injection volume or concentration.Adjust the mobile phase pH to ensure consistent ionization of the analyte.[6]
Low Signal Intensity or High Background Noise Inefficient ionization in the mass spectrometer.Matrix effects (ion suppression).Analyte degradation.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[16]Improve sample cleanup using solid-phase extraction (SPE).[7][15]Ensure rapid sample processing in cold conditions and use fresh solvents.[1][6]
Poor Reproducibility Inconsistent sample preparation.Variability in instrument performance.Instability of analytes in the autosampler.Standardize the extraction and handling protocol.Equilibrate the LC-MS system before analysis and run quality control samples.Maintain the autosampler at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.[7]
High System Backpressure Blockage in the LC system (e.g., guard column, column frit).Particulate matter in the sample.Systematically check and replace blocked components.Filter all samples through a 0.22 µm syringe filter before injection.[6]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue powder in a pre-chilled tube.[15]

    • Add 3 mL of a cold 2:1 (v/v) methanol:chloroform mixture.[15]

    • Add a mixture of stable isotope-labeled internal standards.[15]

    • Homogenize the tissue on ice using a mechanical homogenizer.[15]

  • Phase Separation:

    • Centrifuge the homogenate at approximately 1300 x g for 15 minutes at 4°C.[15]

    • Collect the supernatant.

    • Add 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform to the supernatant and vortex.[15]

    • Centrifuge again to separate the aqueous and organic phases.[15]

    • The upper aqueous phase contains the acyl-CoAs.[15]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column with methanol and then equilibrate with water.[15]

    • Load the aqueous extract onto the SPE column.

    • Wash the column with 2% formic acid and then with methanol.[15]

    • Elute the acyl-CoAs with 2% ammonium hydroxide (B78521) followed by 5% ammonium hydroxide.[15]

  • Final Preparation:

    • Dry the eluted fractions under a stream of nitrogen.[15]

    • Reconstitute the sample in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.[15]

Protocol 2: UPLC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers

This method is adapted for the separation of short-chain acyl-CoA isomers.

  • LC System: An ultra-performance liquid chromatography (UPLC) system.[10]

  • Column: A suitable reversed-phase C18 column (e.g., 150 x 2.0 mm, 3-µm pore size).[1]

  • Mobile Phase A: 10 mM ammonium formate, pH 8.1.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient:

    • 0-2 min: 0% B

    • 2-23 min: 0% to 23.5% B

    • 23-26 min: 23.5% to 100% B

    • 26-29 min: 100% B

    • 29-32 min: 100% to 0% B

    • 32-42 min: 0% B[1]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) using characteristic transitions for each acyl-CoA. A common neutral loss of 507 Da is often monitored.[7][15]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from acyl-CoA analysis.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Acyl-CoAs

Acyl-CoALOD (nM)LOQ (nM)Reference
Acetyl-CoA50150[7]
Propionyl-CoA2050[7]
Malonyl-CoA100300[7]
Succinyl-CoA50150[7]
Methylmalonyl-CoA200500[7]
Octanoyl-CoA50150[7]
Palmitoyl-CoA250500[7]

Table 2: Relative Abundance of Acyl-CoAs in Different Rat Tissues (nmol/g wet weight)

Acyl-CoAHeartKidneyLiverBrainReference
Dephospho-CoA0.01 ± 0.014.3 ± 0.80.5 ± 0.030.1 ± 0.01[7]
C2-dephospho-CoA0.2 ± 0.0033.2 ± 0.091.0 ± 0.021.0 ± 0.09[7]
C3-dephospho-CoAND1.4 ± 0.30.04 ± 0.010.02 ± 0.01[7]
C4-dephospho-CoA0.02 ± 0.0070.5 ± 0.020.02 ± 0.0080.01 ± 0.01[7]
(ND = Not Detected)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue/Cell Sample homogenization Homogenization with Internal Standards tissue->homogenization extraction Solvent Extraction homogenization->extraction cleanup SPE Cleanup extraction->cleanup final_sample Final Sample for Injection cleanup->final_sample injection UPLC Injection final_sample->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting_logic start Poor Isomer Separation check_column Is a chiral column being used for enantiomers? start->check_column use_chiral Use a Chiral Stationary Phase Column check_column->use_chiral No optimize_mobile Optimize Mobile Phase (pH, Organic Solvent) check_column->optimize_mobile Yes adjust_gradient Adjust Gradient Profile (make shallower) optimize_mobile->adjust_gradient

Caption: Troubleshooting logic for poor isomer separation.

beta_oxidation_pathway acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa Thiolase

Caption: Simplified fatty acid beta-oxidation pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in overcoming common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a hydroxyl group at the 15th carbon position. While specific research on this molecule is limited, it is presumed to be an intermediate in fatty acid metabolism, potentially involved in pathways such as peroxisomal β-oxidation or the synthesis of specialized lipids. Hydroxylated fatty acids are known to play roles in membrane structure and signaling.

Q2: What are the main challenges in working with this compound?

Like other VLCFA-CoAs, this compound is prone to degradation and can be challenging to handle. Common issues include poor solubility, peak tailing in chromatography, and low sensitivity in mass spectrometry. Its hydroxyl group may also introduce additional considerations for derivatization or analysis.

Q3: Where can I obtain this compound for my experiments?

Commercial availability of this compound may be limited. Custom synthesis by specialized chemical companies is a common route for obtaining this and other rare lipid molecules. Alternatively, chemo-enzymatic synthesis methods can be employed if the precursor fatty acid is available.

Troubleshooting Guides

Mass Spectrometry Analysis

Q: My this compound signal is weak or undetectable in LC-MS/MS.

A: Several factors could contribute to a weak signal. Consider the following troubleshooting steps:

  • Optimize Extraction: Very-long-chain acyl-CoAs can be difficult to extract efficiently. Ensure your extraction solvent is appropriate. A common method involves a two-step extraction with methanol (B129727) followed by acetonitrile (B52724).

  • Sample Concentration: After extraction, the sample can be concentrated using a vacuum concentrator to increase the analyte concentration.

  • Improve Ionization: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode, as acyl-CoAs are more efficiently ionized under these conditions.[1]

  • Check Fragmentation: For tandem MS, ensure you are monitoring for the characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate fragment of the CoA moiety.[1] Another common fragment to monitor is m/z 428, representing the CoA portion.[1]

  • Derivatization: For analysis of the fatty acid itself, derivatization to form acetyl trimethylaminoethyl ester iodide derivatives can improve ionization and provide distinct fragmentation patterns for isomeric hydroxy fatty acids.[2]

Q: I am observing peak tailing for my this compound analyte in HPLC.

A: Peak tailing is a frequent issue with VLCFA-CoAs that can affect resolution and quantification. Here are potential causes and solutions:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based stationary phases can interact with the polar head of the acyl-CoA, causing tailing.

    • Solution: Adjust the mobile phase pH to between 2.5 and 3.5 to suppress the ionization of these silanol groups. Using an end-capped column can also minimize these interactions.

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column Choice: A C18 column is commonly used for the separation of acyl-CoAs.[3]

Enzyme Assays

Q: I am not seeing any activity in my enzyme assay with this compound as a substrate.

A: This could be due to a variety of factors related to the enzyme, substrate, or assay conditions:

  • Enzyme Stability and Activity: Confirm the activity of your enzyme using a known, commercially available substrate.

  • Substrate Integrity: this compound can degrade. Ensure it has been stored properly at -80°C and handle it on ice.

  • Assay Conditions:

    • pH: Ensure the pH of your assay buffer is optimal for the enzyme.

    • Cofactors: Verify the presence and concentration of any necessary cofactors (e.g., NAD+, FAD).

    • Coupled-Enzyme System: For dehydrogenase assays, a coupled system with a subsequent enzyme that utilizes the product can help drive the reaction forward and prevent product inhibition.[4] For example, 3-ketoacyl-CoA thiolase can be used to cleave the 3-ketoacyl-CoA product.[4]

Q: My reaction rate is very low.

A: Low reaction rates can be addressed by:

  • Optimizing Substrate Concentration: Determine the Michaelis-Menten constants (Km and Vmax) to find the optimal substrate concentration.

  • Increasing Enzyme Concentration: Ensure you are using a sufficient amount of active enzyme.

  • Temperature: Check that the assay is being performed at the optimal temperature for the enzyme.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is adapted from methods for extracting long-chain acyl-CoAs from mammalian cells.[3]

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol and incubate at -80°C for 15 minutes.

    • Scrape the cell lysate and transfer to a centrifuge tube.

  • Extraction:

    • Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.

    • Transfer the supernatant to a new glass tube.

    • Add 1 mL of acetonitrile to the supernatant.

  • Sample Concentration and Reconstitution:

    • Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.

    • Reconstitute the dried sample in 150 µL of methanol.

    • Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes.

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Procedure for a 3-Hydroxyacyl-CoA Dehydrogenase Assay

This protocol is based on a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity.[4][5]

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.3)

      • 1 mM NAD+

      • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

  • Reaction Initiation and Monitoring:

    • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

    • Initiate the reaction by adding this compound to a final concentration in the range of 0.1-5 mM.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis:

    • Record the initial linear rate of the reaction (ΔA340/minute).

    • Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterValueReference
Column C18 (e.g., 100 x 2 mm, 3 µm)[3]
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.2 mL/min[3]
Ionization Mode Positive ESI[1]
MS/MS Transition Precursor ion -> [M - 507 + H]+[1]

Visualizations

Caption: General workflow for the analysis of this compound.

signaling_pathway Potential Metabolic Fate of this compound cluster_peroxisome Peroxisomal Beta-Oxidation cluster_other_fates Other Potential Fates vlcfa Very-Long-Chain Fatty Acid acyl_coa_synthase Acyl-CoA Synthetase vlcfa->acyl_coa_synthase hydroxy_coa This compound acyl_coa_synthase->hydroxy_coa dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxy_coa->dehydrogenase complex_lipids Incorporation into Complex Lipids (e.g., Sphingolipids) hydroxy_coa->complex_lipids keto_coa 15-Oxoicosanoyl-CoA dehydrogenase->keto_coa thiolase Thiolase keto_coa->thiolase shortened_acyl_coa Shortened Acyl-CoA + Acetyl-CoA thiolase->shortened_acyl_coa

Caption: Potential metabolic pathways involving this compound.

References

Technical Support Center: Improving HPLC Resolution of Very Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for enhancing the resolution of very long-chain fatty acyl-CoAs (VLCFA-CoAs) during High-Performance Liquid Chromatography (HPLC) experiments.

Troubleshooting Guide

This section addresses specific issues encountered during the HPLC analysis of VLCFA-CoAs in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My VLCFA-CoA peaks are showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes often relate to secondary interactions with the stationary phase or issues with the sample and mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with VLCFA-CoAs, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2.5 and 3.5 can suppress the ionization of these silanol groups, minimizing unwanted interactions. It is crucial to use a buffer to maintain a stable pH.[2]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups, reducing their potential for causing peak tailing.[2]

  • Column Contamination: Accumulation of matrix components from your sample onto the column can create active sites that lead to tailing.[1][2]

    • Solution: Implement Column Washing and Use Guard Columns: A robust column washing procedure after each analytical run is recommended. Additionally, using a guard column can protect the analytical column from impurities that are strongly retained.[2]

  • Mass Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broadened and tailing peaks.[1][2]

    • Solution: Dilute the Sample: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[1][2]

Issue 2: Poor Peak Shape - Split Peaks

Q: I am observing split peaks for my VLCFA-CoA analytes. What could be causing this and how can I fix it?

A: Split peaks suggest an issue with the sample introduction or that the analyte is encountering two different environments as it moves through the column.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, leading to uneven sample distribution onto the column packing.[2]

    • Solution: Backflush or Replace Frit: Attempt to dislodge the blockage by back-flushing the column. If this is not effective, the frit may need to be replaced. Filtering all samples and mobile phases is a critical preventative measure.[2]

  • Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte.[2]

    • Solution: Replace the Column: This issue is typically irreversible, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the manufacturer's recommended pH and pressure limits.[2]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[2]

    • Solution: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest volume possible.[2]

Issue 3: Inadequate Resolution and Co-elution

Q: How can I improve the resolution between closely eluting VLCFA-CoA species?

A: Achieving good resolution is essential for accurate quantification. Several parameters can be adjusted to improve the separation of co-eluting peaks.

  • Optimize the Mobile Phase Gradient: A shallower gradient increases the separation time between peaks. Experimenting with different gradient profiles is often beneficial for achieving optimal separation.[1]

  • Change Mobile Phase Composition:

    • Organic Modifier: Switching between different organic modifiers, like acetonitrile (B52724) and methanol, can alter the selectivity of the separation.[1]

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the acyl-CoAs, which may lead to improved separation.[1]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity. Consider columns with different bonded phases (e.g., C8, Phenyl-Hexyl) or smaller particle sizes for higher efficiency.[1]

  • Adjust Column Temperature: Modifying the column temperature can affect the selectivity of the separation.[1] Lower temperatures can increase retention and may improve resolution for compounds that elute closely together.[3][4]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but this will also lead to longer analysis times and higher backpressure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating very long-chain fatty acyl-CoAs?

A1: Reversed-phase C18 columns are widely used for VLCFA-CoA analysis due to their high hydrophobicity, which provides good retention for the long acyl chains.[2] For very long chains that may be too strongly retained on a C18 column, a C8 column can be a suitable alternative, offering shorter retention times.[2] The C18 column has 18 carbon atoms in its alkyl chain, while the C8 has only 8, making the C18 more hydrophobic and providing greater retention.[5][6] The choice often depends on the specific chain lengths being analyzed and the desired analysis time.[2]

Q2: Should I use an isocratic or gradient elution method for my VLCFA-CoA analysis?

A2: Due to the wide range of polarities in a typical VLCFA-CoA sample (from the polar CoA head to the non-polar acyl chain of varying lengths), a gradient elution is generally preferred.[2] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[2]

Q3: How can ion-pairing reagents improve my VLCFA-CoA separation?

A3: Ion-pairing reagents are mobile phase additives that contain both a hydrophobic part and an ionic part.[1] They can form neutral ion pairs with charged analytes like acyl-CoAs, increasing their hydrophobicity. This leads to better retention on a reversed-phase column and often results in improved peak shape and resolution.[1]

Comparative Data Tables

Table 1: HPLC Column Selection Guide for VLCFA-CoAs

Column TypeCarbon Chain LengthHydrophobicityRetention of Non-polar CompoundsTypical Application for VLCFA-CoAs
C18 18 CarbonsHighHigher RetentionGeneral purpose, good for separating a wide range of chain lengths. Considered better for long-chain fatty acids.[5][6]
C8 8 CarbonsLowerShorter RetentionUseful when shorter retention times are needed or for very long-chain species that are too strongly retained on C18.[5][7]

Table 2: Example HPLC Method Parameters for VLCFA-CoA Separation

ParameterConditionRationale / Notes
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for hydrophobic acyl chains.
Mobile Phase A 75 mM KH2PO4, pH 4.9[1]Aqueous buffer to control pH and interactions with the stationary phase.
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid[1]Organic solvent to elute the retained compounds.
Gradient Start with a lower percentage of Mobile Phase B and gradually increase. A typical gradient might be from 44% to 50% B over 80 minutes.[1]A shallow gradient is crucial for resolving species with similar chain lengths.
Flow Rate 0.5 mL/min[1]Slower flow rates can improve resolution.[8]
Column Temp. 35°C[1]Temperature control ensures reproducible retention times.[1]
Detection UV at 260 nm[1]The adenine (B156593) ring of Coenzyme A absorbs strongly at this wavelength.
Injection Vol. 10-50 µLShould be optimized to avoid column overload.

Experimental Protocols

Protocol: Extraction and HPLC Analysis of VLCFA-CoAs from Tissue

This protocol provides a general methodology for the extraction and analysis of VLCFA-CoAs. Optimization may be required for specific tissue types and target analytes.

1. Sample Homogenization & Extraction

  • Homogenize tissue samples in a cold 100 mM KH2PO4 buffer (pH 4.9).[2]

  • Add an organic solvent like acetonitrile or a mixture of acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]

  • Centrifuge the sample and carefully collect the supernatant containing the acyl-CoAs.[2]

2. Solid-Phase Extraction (SPE) for Purification

  • Condition an SPE cartridge (e.g., C18) with methanol, followed by an aqueous buffer.[1]

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.[1]

  • Elute the acyl-CoAs with a suitable solvent like 2-propanol or acetonitrile.

3. Sample Concentration and Reconstitution

  • Evaporate the eluent to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried sample in a solvent that is compatible with the initial HPLC mobile phase (e.g., the starting mobile phase mixture).[1]

4. HPLC Analysis

  • Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the reconstituted sample.

  • Run the HPLC method using parameters similar to those outlined in Table 2 .

  • Monitor the eluent at 260 nm to detect the acyl-CoA peaks.[1]

Visualizations

Logical Relationships in HPLC Optimization

cluster_params Adjustable HPLC Parameters cluster_outcomes Chromatographic Outcomes MobilePhase Mobile Phase (pH, Organic %, Ion Pair) Resolution Peak Resolution MobilePhase->Resolution affects selectivity Retention Retention Time MobilePhase->Retention affects k' PeakShape Peak Shape (Tailing/Splitting) MobilePhase->PeakShape pH affects tailing Column Stationary Phase (C18/C8, Particle Size) Column->Resolution efficiency, selectivity Column->Retention hydrophobicity Pressure Backpressure Column->Pressure particle size Gradient Gradient Profile (Slope, Shape) Gradient->Resolution separates wide range Temperature Column Temperature Temperature->Resolution affects selectivity Temperature->Retention affects viscosity Temperature->Pressure affects viscosity FlowRate Flow Rate FlowRate->Resolution efficiency (van Deemter) FlowRate->Retention inversely proportional FlowRate->Pressure directly proportional

Caption: Key HPLC parameters and their influence on chromatographic results.

Troubleshooting Workflow for Poor Resolution

start_node Poor Resolution Detected p1 Check Peak Shape (Tailing, Fronting, Split) start_node->p1 Start Here decision_node decision_node process_node process_node end_node Resolution Improved d1 Is Peak Shape Poor? p1->d1 p2_tailing Address Tailing/Splitting: - Adjust Mobile Phase pH - Check for Column Contamination - Match Injection Solvent d1->p2_tailing Yes d2 Are Peaks Co-eluting? d1->d2 No p2_tailing->d2 d2->end_node No, issue resolved p3_gradient Optimize Gradient: Make shallower to increase separation time. d2->p3_gradient Yes d3 Still Poor Resolution? p3_gradient->d3 d3->end_node No p4_mobilephase Change Mobile Phase: - Try different organic solvent - Add/adjust ion-pairing reagent d3->p4_mobilephase Yes d4 Still Poor Resolution? p4_mobilephase->d4 d4->end_node No p5_column Change Column: - Switch C18 <-> C8 - Use smaller particle size - Use longer column d4->p5_column Yes p5_column->end_node

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

References

"best practices for storing 15-hydroxyicosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 15-hydroxyicosanoyl-CoA?

For long-term stability, this compound should be stored at -20°C or below, with -80°C being preferable, especially for unsaturated acyl-CoAs to minimize oxidation. It is highly recommended to store the compound as a solid (lyophilized powder) if possible.[1]

Q2: How should I prepare and store solutions of this compound?

Solutions should be prepared in high-purity solvents. For organic solutions, chloroform/methanol (2:1, v/v) can be used. For aqueous solutions, use purified water or a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond. Once prepared, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] These aliquots should be stored at -80°C.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for long-chain acyl-CoAs are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is catalyzed by basic or neutral pH.[2][3][4] This results in the formation of the free fatty acid and Coenzyme A.

  • Oxidation: If the acyl chain contains double bonds, it can be prone to oxidation. Given that this compound is a saturated fatty acyl-CoA, this is less of a concern unless oxidizing agents are present.

Q4: How can I assess the purity and integrity of my this compound sample?

The gold standard for analyzing acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique allows for sensitive and specific quantification of the intact molecule and any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, although it is less sensitive.[6]

Q5: For how long can I expect my this compound to be stable under recommended storage conditions?

While specific data for this compound is unavailable, long-chain acyl-CoAs are generally considered unstable.[1][7] When stored as a solid at -20°C or below, stability can extend for months. However, in solution, degradation can be more rapid. It is best practice to use freshly prepared solutions or to validate the stability over the intended experimental timeframe.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of biological activity Degradation of this compound1. Verify Storage: Ensure the compound has been stored at -20°C or -80°C as a solid or in single-use aliquots. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using solutions that have been stored for extended periods, especially at 4°C or room temperature. 3. Assess Purity: Analyze an aliquot of your stock solution using LC-MS/MS or HPLC to check for the presence of the intact molecule and potential degradation products (e.g., the free fatty acid).
Precipitate observed in thawed aqueous solution Poor solubility or aggregation1. Solvent Choice: Consider preparing the stock solution in an organic solvent like a chloroform/methanol mixture before diluting into an aqueous buffer for the experiment. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Carrier Protein: For in-vitro assays, consider the use of a carrier protein like fatty acid-free BSA to maintain solubility.
High background signal in assays Contaminants in the solvent or sample1. Use High-Purity Solvents: Ensure that all solvents are HPLC or LC-MS grade to prevent contamination.[1] 2. Proper Handling: Use clean glassware and pipette tips to avoid introducing contaminants that could interfere with the assay or catalyze degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Atmosphere Recommended Duration
Solid (Lyophilized Powder)-20°C or -80°CInert (Argon or Nitrogen)> 6 months (verify with QC)
Organic Solution (e.g., Chloroform/Methanol)-80°C (in single-use aliquots)Inert (Argon or Nitrogen)< 1 month (verify with QC)
Aqueous Solution (pH 4-6)-80°C (in single-use aliquots)Inert (Argon or Nitrogen)< 1 week (use as fresh as possible)

Table 2: Illustrative Stability of a Long-Chain Acyl-CoA in Aqueous Buffer (pH 7.4) at Different Temperatures

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific molecule, buffer composition, and other factors.

Temperature Time Remaining Intact Acyl-CoA (%)
4°C24 hours85%
4°C72 hours60%
25°C (Room Temp)4 hours70%
25°C (Room Temp)24 hours< 30%

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under specific conditions using LC-MS/MS.

1. Materials:

  • This compound
  • High-purity solvents (e.g., LC-MS grade methanol, water, acetonitrile)
  • Buffer of choice (e.g., phosphate (B84403) buffer at desired pH)
  • Autosampler vials
  • LC-MS/MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 80% methanol) at a known concentration.
  • Sample Preparation: Dilute the stock solution into the buffer or solvent system you wish to test for stability (e.g., cell culture media, assay buffer).
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the sample, quench any potential enzymatic activity by adding an equal volume of ice-cold methanol, and transfer to an autosampler vial. This will serve as your baseline.
  • Incubation: Incubate the remaining sample under the desired test conditions (e.g., 4°C, 25°C, 37°C).
  • Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots, quench with cold methanol, and transfer to autosampler vials.
  • LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method to quantify the amount of intact this compound. The method should be optimized for the separation and detection of the parent molecule.
  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-80°C, single-use aliquots) start->check_storage check_purity Assess Purity via LC-MS/MS check_storage->check_purity Storage OK improper_storage Improper Storage Detected. Prepare Fresh Stock & Re-aliquot. check_storage->improper_storage Storage Not OK degraded Sample is Degraded. Prepare Fresh Stock. check_purity->degraded Degradation Products Found not_degraded Sample is Pure. Investigate Other Experimental Variables. check_purity->not_degraded No Degradation Products

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Recommended Handling Workflow start Receive Solid This compound store_solid Store Solid at -80°C Under Inert Gas start->store_solid prepare_stock Prepare Stock Solution (e.g., in Organic Solvent on Ice) store_solid->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_aliquots Store Aliquots at -80°C aliquot->store_aliquots use_in_experiment Use in Experiment (Avoid Freeze-Thaw) store_aliquots->use_in_experiment

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Very Long-Chain Fatty Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of very long-chain fatty acid (VLCFA) metabolism. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls encountered during your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during sample preparation, analysis, and cell culture experiments.

Issue 1: Low or No Detectable VLCFA Signal in GC-MS/LC-MS Analysis

Possible Causes and Solutions:

  • Incomplete Cell Lysis: If cells are not completely disrupted, the extraction of lipids will be inefficient.

    • Solution: After adding the extraction solvent (e.g., chloroform:methanol), ensure vigorous vortexing. For tougher cells, consider incorporating sonication on ice for 3 cycles of 30 seconds to facilitate complete lysis.[1]

  • Inefficient Lipid Extraction: The chosen solvent system or procedure may not be optimal for VLCFA recovery.

    • Solution: Use a well-established method like a modified Folch extraction with a 2:1 (v/v) chloroform:methanol solution. To maximize recovery, you can re-extract the aqueous layer and protein pellet with an additional volume of chloroform, then pool the organic layers.[1]

  • Sample Loss During Extraction: Multiple transfer steps can lead to a significant loss of the lipid extract.

    • Solution: Add an internal standard, such as a deuterated VLCFA (e.g., d4-C26:0) or an odd-chain VLCFA (e.g., C23:0), at the very beginning of the extraction process (before cell lysis). This will allow you to normalize for any sample loss during preparation and analysis.[1][2]

  • Incomplete Derivatization (for GC-MS): For GC-MS analysis, VLCFAs must be derivatized to increase their volatility. Incomplete reactions will result in a poor signal.

    • Solution: Ensure the lipid extract is completely dry before adding the derivatization reagent (e.g., BF3-methanol), as water can interfere with the reaction. Follow the recommended reaction time and temperature (e.g., 60°C for 60 minutes for BF3-methanol).[1][3]

  • Instrument Sensitivity Issues: The concentration of VLCFAs in your sample may be below the detection limit of the instrument.

    • Solution: For highly sensitive and selective quantification, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). This technique minimizes background noise and allows for accurate quantification at low concentrations.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Chromatogram

Possible Causes and Solutions:

  • Active Sites in the GC System: Free fatty acids can interact with active sites in the injector or column, leading to peak tailing.

    • Solution: Ensure proper derivatization to fatty acid methyl esters (FAMEs) to reduce polarity. Regularly clean or replace the injector liner and condition the column according to the manufacturer's instructions.[5]

  • Column Overload: Injecting too much sample can saturate the column, often resulting in peak fronting.

    • Solution: Reduce the injection volume or dilute the sample concentration.[5]

  • Improper Column Installation: A poorly installed column can lead to dead volume and peak shape issues.

    • Solution: Re-install the column, ensuring a clean, square cut and proper insertion depth into the injector and detector.

Issue 3: Inconsistent Results in Cell Culture Lipotoxicity Studies

Possible Causes and Solutions:

  • Poor Solubility of Fatty Acids: VLCFAs are poorly soluble in aqueous culture media, leading to inconsistent concentrations and cellular uptake.[4][6][7]

    • Solution: Complex the fatty acids with bovine serum albumin (BSA). This requires careful preparation of the fatty acid-BSA conjugate to ensure a consistent and effective concentration of free fatty acids.[4][7][8]

  • Inappropriate Controls: The use of BSA as a carrier necessitates specific controls.

    • Solution: Always include a "vehicle" control consisting of the culture medium with BSA alone (without the fatty acid) to account for any effects of the BSA itself.[4][6]

  • Variability in BSA Preparations: Different lots or types of BSA can have varying levels of endogenous fatty acids, affecting the results.

    • Solution: Use fatty acid-free BSA and be consistent with the source and lot number throughout a series of experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VLCFA analysis by GC-MS?

A1: Derivatization is a critical step for GC-MS analysis of fatty acids. Free fatty acids are polar molecules with low volatility, which makes them unsuitable for gas chromatography. This can lead to poor peak shapes (tailing) and adsorption to the GC column. Converting them into fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, allowing for better separation and more accurate, reproducible results.[1][5]

Q2: When should I use an internal standard, and what kind should I choose?

A2: An internal standard should be added at the very beginning of your sample preparation, before cell lysis or tissue homogenization. This is crucial for accurate quantification as it corrects for sample loss during extraction and variations in instrument response. The ideal internal standard is a VLCFA that is not naturally abundant in your sample. Common choices include odd-chain fatty acids (e.g., C17:0 or C23:0) or stable isotope-labeled (deuterated) versions of the VLCFAs you are analyzing (e.g., d4-C22:0, d4-C24:0, d4-C26:0).[1][9]

Q3: My mass spectrometry library search for a FAME peak gives a low match score. What could be the issue?

A3: A low match score can be due to several factors. First, ensure that the mass spectrum is "clean" and free from co-eluting compounds and background noise by using proper peak deconvolution. It's also possible that your specific fatty acid derivative is not in the library or the library entry is of poor quality. Incomplete or side reactions during derivatization can also produce unexpected mass spectra. It is important to not rely solely on the mass spectrum; use retention time information as a confirmation.[5]

Q4: What are the key differences between peroxisomal and mitochondrial beta-oxidation of fatty acids?

A4: While both processes break down fatty acids, they have crucial differences. Peroxisomes are exclusively responsible for the initial breakdown of VLCFAs (C22:0 and longer). Mitochondria, on the other hand, handle short-, medium-, and long-chain fatty acids. The first enzyme in peroxisomal beta-oxidation is Acyl-CoA Oxidase, which produces hydrogen peroxide (H2O2), whereas mitochondria use Acyl-CoA Dehydrogenases that produce FADH2, which is coupled to ATP production. Peroxisomal beta-oxidation does not directly generate ATP.[10]

Q5: What are the diagnostic markers for peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD)?

A5: The biochemical hallmark for X-ALD and other peroxisomal disorders is the accumulation of VLCFAs in plasma and tissues.[11][12][13] Specifically, elevated levels of hexacosanoic acid (C26:0) and increased ratios of C26:0 to behenic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0 are key diagnostic indicators.[2]

Data Presentation

Table 1: Representative GC-MS Parameters for FAME Analysis

ParameterSetting
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Carrier Gas Helium
Oven Program Initial 100°C, ramp to 250°C at 10°C/min, hold for 10 min
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-600 m/z

Table 2: Example MRM Transitions for LC-MS/MS Analysis of VLCFAs

Note: Exact m/z values will depend on the derivatization method used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C22:0 (Behenic Acid)Dependent on derivativeCharacteristic fragment
C24:0 (Lignoceric Acid)Dependent on derivativeCharacteristic fragment
C26:0 (Hexacosanoic Acid)Dependent on derivativeCharacteristic fragment
d4-C26:0 (Internal Std)Dependent on derivativeCharacteristic fragment

Experimental Protocols

Protocol 1: VLCFA Extraction from Cultured Cells (Modified Folch Method)

This protocol is suitable for extracting total lipids, including VLCFAs, from a pellet of approximately 10 million cells.[1]

Materials:

  • Cell pellet

  • Internal standard solution (e.g., deuterated C26:0)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

Procedure:

  • Harvest and Wash Cells: Harvest cells and wash twice with ice-cold PBS to remove media components.

  • Internal Standard Addition: Add a known amount of the internal standard to the cell pellet.

  • Cell Lysis and Lipid Extraction: Add 2 mL of 2:1 (v/v) chloroform:methanol to the cell pellet. Vortex vigorously for 2 minutes. Optional: Sonicate on ice for 3 cycles of 30 seconds.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds and centrifuge at approximately 2000 x g for 10 minutes to separate the phases.

  • Collect Organic Layer: Carefully collect the lower organic layer into a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C.

Protocol 2: Derivatization to FAMEs using BF3-Methanol

This protocol is for the analysis of total fatty acids and is performed on the dried lipid extract.[3]

Materials:

Procedure:

  • Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried lipid extract in a reaction vial with a PTFE-lined cap.

  • Heating: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Sample Cleanup: Allow the phases to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cell_harvest Cell Harvest / Tissue Homogenization add_is Add Internal Standard (e.g., d4-C26:0) cell_harvest->add_is lysis_extraction Lysis & Lipid Extraction (Chloroform:Methanol) add_is->lysis_extraction phase_separation Phase Separation (add NaCl, centrifuge) lysis_extraction->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic dry_extract Dry Extract (Nitrogen Stream) collect_organic->dry_extract derivatization Derivatization to FAMEs (e.g., BF3-Methanol) dry_extract->derivatization reconstitute Reconstitute in Suitable Solvent dry_extract->reconstitute gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Quantification vs. IS) gcms_analysis->data_analysis lcms_analysis LC-MS/MS Analysis (MRM) reconstitute->lcms_analysis lcms_analysis->data_analysis

Caption: General workflow for VLCFA extraction and analysis.

troubleshooting_logic start Low/No VLCFA Signal in MS Analysis check_is Is the internal standard signal also low? start->check_is extraction_issue Problem is likely in Extraction/Lysis/Sample Loss check_is->extraction_issue Yes derivatization_instrument_issue Problem is likely in Derivatization or Instrument check_is->derivatization_instrument_issue No sol_extraction Solution: - Verify lysis (sonication) - Re-extract aqueous phase - Handle samples carefully extraction_issue->sol_extraction check_gcms Using GC-MS? derivatization_instrument_issue->check_gcms derivatization_issue Incomplete Derivatization check_gcms->derivatization_issue Yes instrument_issue Instrument Sensitivity or Injection Problem check_gcms->instrument_issue No (LC-MS) sol_derivatization Solution: - Ensure extract is completely dry - Check reagent quality/age - Verify reaction time/temp derivatization_issue->sol_derivatization sol_instrument Solution: - Clean injector port - Check for leaks - Use more sensitive method (LC-MS/MS) instrument_issue->sol_instrument

Caption: Troubleshooting logic for low VLCFA signal.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 (produces H2O2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein Shortened_Acyl_CoA Shortened Acyl-CoA (C24:0-CoA) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria Cytosol_VLCFA Cytosolic VLCFA ABCD1 ABCD1 Transporter Cytosol_VLCFA->ABCD1 ABCD1->VLCFA_CoA

Caption: Key steps of peroxisomal beta-oxidation of VLCFAs.

References

Technical Support Center: Optimizing Enzyme Kinetics Assays with 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA in enzyme kinetics assays.

Troubleshooting Guide

Encountering issues in your enzyme kinetics assays with this compound? This guide provides a systematic approach to resolving common problems.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Assays start Start: Inconsistent or Unexpected Results check_substrate Verify this compound Integrity start->check_substrate sub_storage Improper Storage? (-20°C or -80°C, aliquoted) check_substrate->sub_storage check_enzyme Assess Enzyme Activity enz_storage Correct Enzyme Storage? check_enzyme->enz_storage check_assay_conditions Evaluate Assay Conditions cond_buffer Appropriate Buffer? (e.g., Phosphate (B84403), HEPES, pH 6.0-7.5) check_assay_conditions->cond_buffer check_detection Review Detection Method detect_wavelength Correct Wavelength/Filter? check_detection->detect_wavelength sub_fresh Freshly Prepared Solution? sub_storage->sub_fresh Yes sub_solution Solution: Use fresh aliquot, prepare solution immediately before use. sub_storage->sub_solution No sub_fresh->check_enzyme Yes sub_fresh->sub_solution No sub_solution->check_enzyme enz_activity Control Reaction with Known Substrate? enz_storage->enz_activity Yes enz_solution Solution: Verify enzyme integrity (e.g., SDS-PAGE), use a fresh enzyme aliquot. enz_storage->enz_solution No enz_activity->check_assay_conditions Yes enz_activity->enz_solution No enz_solution->check_assay_conditions cond_temp Optimal Temperature? cond_buffer->cond_temp Yes cond_solution Solution: Optimize buffer, temperature, and concentrations. cond_buffer->cond_solution No cond_conc Substrate/Enzyme Concentrations Optimized? cond_temp->cond_conc Yes cond_temp->cond_solution No cond_conc->check_detection Yes cond_conc->cond_solution No cond_solution->check_detection detect_linearity Linear Range of Detection? detect_wavelength->detect_linearity Yes detect_solution Solution: Calibrate instrument, ensure assay is within the linear range. detect_wavelength->detect_solution No detect_linearity->detect_solution No end Problem Resolved detect_linearity->end Yes detect_solution->end

Caption: Troubleshooting workflow for this compound assays.

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Degraded this compound: The thioester bond is susceptible to hydrolysis.Prepare fresh solutions of this compound in a slightly acidic to neutral buffer (pH 6.0-7.0) immediately before use. Avoid Tris buffers as they can react with the thioester. Store the lyophilized powder at -20°C or -80°C.
Inactive Enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity.Aliquot the enzyme upon receipt and store at the recommended temperature. Perform a control reaction with a known substrate to confirm enzyme activity.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.Optimize the assay conditions by systematically varying the pH, temperature, and buffer components. Non-nucleophilic buffers like phosphate or HEPES are generally recommended.
High Background Signal Non-enzymatic Substrate Degradation: this compound may be unstable under assay conditions.Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. If high, consider adjusting the buffer pH or temperature.
Contaminants in Reagents: Interference from components in the buffer or substrate solution.Use high-purity reagents and water. Check for interfering substances in your sample preparation.
Inconsistent Results/Poor Reproducibility Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.
Incomplete Reagent Mixing: Failure to properly mix all components before starting the reaction.Gently vortex or mix all solutions before use and ensure thorough mixing in the reaction vessel.
Temperature Fluctuations: Inconsistent incubation temperatures between experiments.Use a temperature-controlled spectrophotometer or water bath to ensure a constant and accurate reaction temperature.
Non-linear Reaction Progress Curves Substrate Depletion: The substrate concentration is too low, and is being consumed rapidly.Ensure the substrate concentration is well above the Michaelis constant (Km) for the enzyme, or measure only the initial linear phase of the reaction.
Product Inhibition: The product of the reaction is inhibiting the enzyme.Measure the initial reaction velocity where product concentration is minimal. If product inhibition is suspected, it may need to be characterized.
Enzyme Instability: The enzyme is losing activity over the course of the assay.Reduce the incubation time or add stabilizing agents like BSA (0.1%) to the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathways is it involved?

A1: this compound is the coenzyme A thioester of 15-hydroxyeicosatetraenoic acid (15-HETE). 15-HETE is a metabolite of arachidonic acid, produced by the action of 15-lipoxygenase or cyclooxygenase enzymes.[2][3] It is involved in various signaling pathways and can be further metabolized. For instance, 15-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-oxo-eicosatetraenoic acid (15-oxo-ETE), an electrophilic molecule that can modulate inflammatory signaling.[1] Additionally, 15-HETE can be incorporated into cellular phospholipids, such as phosphatidylinositol, and participate in phosphoinositide signaling pathways.[4] It is also subject to beta-oxidation.[5]

Q2: How should I store and handle this compound?

A2: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C. Due to the instability of the thioester bond in aqueous solutions, it is crucial to prepare solutions fresh immediately before each experiment. Use non-nucleophilic buffers like phosphate or HEPES at a slightly acidic to neutral pH (6.0-7.5) for dissolution. Avoid buffers containing primary amines, such as Tris, as they can cleave the thioester bond. When preparing solutions, do so on ice to minimize degradation.

Q3: What type of enzymes are expected to use this compound as a substrate?

A3: Based on its structure, enzymes involved in fatty acid metabolism are the most likely to utilize this compound. These include:

  • Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the oxidation of the hydroxyl group. Specifically, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is known to oxidize the precursor, 15-HETE.[1]

  • Enzymes of β-oxidation: As a fatty acyl-CoA, it can be a substrate for the enzymes of the beta-oxidation pathway, leading to its degradation.[5][6]

  • Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond, releasing coenzyme A.

Q4: How can I detect the product of an enzymatic reaction with this compound?

A4: The detection method will depend on the reaction being catalyzed.

  • Spectrophotometry: If the reaction involves the reduction or oxidation of NAD+/NADH or NADP+/NADPH (e.g., by a dehydrogenase), the change in absorbance at 340 nm can be monitored.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly sensitive and specific for separating and identifying the substrate and product. They are particularly useful when a direct spectrophotometric signal is not available.

Q5: My reaction rate is very fast and the linear phase is short. What should I do?

A5: A very fast initial rate that quickly plateaus suggests that either the enzyme concentration is too high or the substrate is being rapidly depleted. To obtain a linear reaction for a longer period, you can try the following:

  • Decrease the enzyme concentration. Perform a series of dilutions of your enzyme to find a concentration that gives a steady rate for at least 10-15 minutes.[1]

  • Increase the substrate concentration. Ensure that the substrate concentration is not limiting the reaction rate.

  • Lower the reaction temperature. Reducing the temperature can slow down the reaction rate, making it easier to measure the initial velocity.[1]

Experimental Protocols

Representative Protocol: Spectrophotometric Assay for a Putative this compound Dehydrogenase

This protocol is a starting point for developing an assay to measure the activity of a dehydrogenase that uses this compound as a substrate and NAD+ as a cofactor. Optimization of all parameters is essential.

Principle: The enzymatic oxidation of the 15-hydroxyl group of this compound is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

  • This compound

  • Purified enzyme (e.g., a putative 15-hydroxyacyl-CoA dehydrogenase)

  • NAD+

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NAD+ (e.g., 20 mM) in the assay buffer.

    • Immediately before use, prepare a stock solution of this compound in the assay buffer. The optimal concentration will need to be determined empirically, but a starting range of 10-100 µM in the final reaction is suggested.

    • Prepare a series of enzyme dilutions in cold assay buffer.

  • Assay Setup (for a 200 µL reaction in a 96-well plate):

    • In each well, prepare a reaction mixture containing:

      • 160 µL Assay Buffer

      • 20 µL NAD+ stock solution (final concentration 2 mM)

      • 10 µL this compound stock solution (for a final concentration of 5-50 µM)

    • Include appropriate controls:

      • No-enzyme control: Add 10 µL of assay buffer instead of the enzyme.

      • No-substrate control: Add 10 µL of assay buffer instead of the this compound solution.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate and the enzyme solution to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

Diagram: Signaling Pathway of 15-HETE to 15-oxo-ETE

SignalingPathway Metabolic Conversion of 15-HETE arachidonic_acid Arachidonic Acid lipoxygenase 15-Lipoxygenase arachidonic_acid->lipoxygenase hete_coa This compound hete 15-HETE pgdh 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) hete->pgdh acyl_coa_synthetase Acyl-CoA Synthetase hete->acyl_coa_synthetase oxo_ete 15-oxo-ETE signaling Modulation of Inflammatory Signaling oxo_ete->signaling lipoxygenase->hete pgdh->oxo_ete acyl_coa_synthetase->hete_coa

Caption: Conversion of 15-HETE to the signaling molecule 15-oxo-ETE.

References

Technical Support Center: Addressing Non-Specific Binding of 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a common issue?

This compound is a long-chain acyl-coenzyme A ester. Its long hydrocarbon tail gives it a hydrophobic character, which can lead to non-specific binding to surfaces of labware, chromatography resins, and proteins.[1][2] This non-specific binding can obscure true biological interactions and lead to false-positive results.

Q2: What are the primary drivers of non-specific binding for a hydrophobic ligand like this compound?

Non-specific binding for hydrophobic ligands is often driven by:

  • Hydrophobic interactions: The nonpolar acyl chain of this compound can interact with hydrophobic patches on proteins and other surfaces.

  • Ionic interactions: The negatively charged phosphate (B84403) groups of the CoA moiety can interact with positively charged residues on proteins or surfaces.[3]

  • Binding to plasticware: Hydrophobic molecules can adsorb to the surfaces of microcentrifuge tubes and pipette tips.

Q3: What are Acyl-CoA Binding Proteins (ACBPs) and how might they affect my experiment?

Acyl-CoA Binding Proteins (ACBPs) are a family of highly conserved proteins that bind to long-chain acyl-CoA esters with high affinity and specificity.[4][5][6][7] If your experimental system (e.g., cell lysate) contains ACBPs, they may sequester your this compound, reducing its availability to bind to your protein of interest. It is crucial to consider the presence of endogenous ACBPs and their potential to interfere with your assay.

Troubleshooting Guides

High Background in Pull-Down Assays

Problem: You observe a high level of non-specific binding of proteins to your beads in a pull-down assay with immobilized this compound.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Insufficient Blocking Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites. A 1-3% BSA solution is a common starting point.
Inappropriate Buffer Conditions Optimize your binding and wash buffers. Increase the salt concentration (e.g., 150-500 mM NaCl) to disrupt ionic interactions. Include a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to reduce hydrophobic interactions.
Lysate is too Concentrated Reduce the total protein concentration of your lysate. A high concentration of proteins increases the likelihood of non-specific interactions.
Insufficient Washing Increase the number and/or stringency of your wash steps. You can try increasing the detergent or salt concentration in your wash buffer.
Contaminating DNA/RNA Treat your lysate with a nuclease (e.g., DNase/RNase) to remove nucleic acids that can mediate indirect, non-specific protein interactions.
Protein Aggregation in Lysate Centrifuge your lysate at a high speed (e.g., >100,000 x g for 30 minutes) to pellet protein aggregates before performing the pull-down.
Low or No Signal for Your Protein of Interest

Problem: You are unable to detect your target protein after a pull-down with this compound.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Interaction is Weak or Transient Perform the binding incubation at a lower temperature (e.g., 4°C) to stabilize the interaction. You may also need to increase the concentration of your bait (this compound) or prey (protein of interest).
Incorrect Buffer pH The pH of your buffer can affect the charge of both your protein and the CoA moiety. Optimize the pH to ensure it is compatible with the binding interaction.
Competition from Endogenous ACBPs If your lysate contains high levels of ACBPs, they may be outcompeting your protein of interest for binding to this compound. Consider using a purified system or depleting ACBPs from your lysate.
Steric Hindrance of Immobilized Ligand The way this compound is immobilized to the beads could be sterically hindering the binding of your protein. Consider using a longer linker arm for immobilization.
Over-stringent Wash Conditions Your wash buffer may be too harsh, disrupting the specific interaction. Try reducing the salt and/or detergent concentration in your wash buffer.

Experimental Protocols

Protocol: Pull-Down Assay with Immobilized this compound

This protocol is a general guideline and should be optimized for your specific protein of interest.

Materials:

  • This compound

  • Amine-reactive agarose (B213101) beads (or other suitable resin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for immobilization

  • Cell lysate containing the protein of interest

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Immobilization of this compound:

    • Follow the manufacturer's protocol for your chosen amine-reactive beads to covalently couple the CoA moiety of this compound to the beads via its primary amine. This typically involves activation of the beads with EDC/NHS.

    • Thoroughly wash the beads to remove unreacted ligand and byproducts.

  • Bead Blocking and Lysate Pre-clearing:

    • Resuspend the this compound-coupled beads in Binding Buffer containing 1% BSA and incubate for 1 hour at 4°C to block non-specific sites.

    • In a separate tube, add control (un-coupled) beads to your cell lysate and incubate for 1 hour at 4°C to pre-clear proteins that non-specifically bind to the bead matrix.

    • Pellet the pre-clearing beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Binding:

    • Wash the blocked this compound-coupled beads with cold Binding Buffer.

    • Add the pre-cleared lysate to the beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Invert the tube several times during each wash.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x SDS-PAGE sample buffer to the beads.

    • Boil the sample for 5-10 minutes to elute the bound proteins.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

Quantitative Data

Table 1: Reported Binding Affinities of Long-Chain Acyl-CoA Esters to Acyl-CoA Binding Protein (ACBP)

Acyl-CoA EsterProteinMethodReported Kd
Palmitoyl-CoA (C16:0)Bovine ACBPLipidex 1000 assay~10 nM
Oleoyl-CoA (C18:1)Bovine ACBPLipidex 1000 assay~5 nM
Arachidonoyl-CoA (C20:4)Human ACBD6Lipidex-1000 techniqueWeaker binding than C18:1-CoA

Note: This table provides examples and the actual affinity of this compound for its binding partners will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Immobilize Ligand Immobilize Ligand Block Beads Block Beads Immobilize Ligand->Block Beads Incubate Beads with Lysate Incubate Beads with Lysate Block Beads->Incubate Beads with Lysate Pre-clear Lysate Pre-clear Lysate Pre-clear Lysate->Incubate Beads with Lysate Wash Beads Wash Beads Incubate Beads with Lysate->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins SDS-PAGE / Western Blot SDS-PAGE / Western Blot Elute Proteins->SDS-PAGE / Western Blot troubleshooting_logic High Background High Background Increase Blocking Increase Blocking High Background->Increase Blocking Optimize Wash Buffer Optimize Wash Buffer High Background->Optimize Wash Buffer Pre-clear Lysate Pre-clear Lysate High Background->Pre-clear Lysate Decrease Lysate Concentration Decrease Lysate Concentration High Background->Decrease Lysate Concentration No/Low Signal No/Low Signal Optimize Binding Buffer Optimize Binding Buffer No/Low Signal->Optimize Binding Buffer Decrease Wash Stringency Decrease Wash Stringency No/Low Signal->Decrease Wash Stringency Check Ligand Immobilization Check Ligand Immobilization No/Low Signal->Check Ligand Immobilization Consider ACBP Competition Consider ACBP Competition No/Low Signal->Consider ACBP Competition signaling_pathway_context 15-HETE 15-HETE Acyl-CoA Synthetase Acyl-CoA Synthetase 15-HETE->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Binding Protein (e.g., Target Receptor) Binding Protein (e.g., Target Receptor) This compound->Binding Protein (e.g., Target Receptor) Specific Binding ACBP ACBP This compound->ACBP Potential Sequestration Downstream Signaling Downstream Signaling Binding Protein (e.g., Target Receptor)->Downstream Signaling Sequestration Sequestration ACBP->Sequestration

References

Validation & Comparative

A Comparative Guide to the Functional Roles of 15-hydroxyicosanoyl-CoA and Non-hydroxylated Icosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known functions of 15-hydroxyicosanoyl-CoA and its non-hydroxylated counterpart, icosanoyl-CoA. While direct quantitative comparisons of their activities are limited in current literature, this document synthesizes available experimental data to highlight their distinct metabolic fates and signaling roles.

Introduction

Icosanoyl-CoA, a 20-carbon saturated fatty acyl-CoA, is a key intermediate in cellular metabolism, primarily serving as a substrate for energy production through β-oxidation and as a building block for complex lipids. The introduction of a hydroxyl group at the 15th carbon to form this compound dramatically alters its biological function, steering it away from simple catabolism and towards a role as a signaling molecule precursor. This guide will explore these fundamental differences, providing insights into their respective contributions to cellular physiology and pathology.

Qualitative Functional Comparison

Icosanoyl-CoA (Non-hydroxylated): A Primary Metabolite

The primary role of icosanoyl-CoA is metabolic. As a long-chain fatty acyl-CoA, it is a substrate for:

  • β-Oxidation: Icosanoyl-CoA is broken down in both mitochondria and peroxisomes to generate acetyl-CoA, which enters the citric acid cycle for ATP production.[1][2][3] Peroxisomal β-oxidation is particularly important for very-long-chain fatty acids and results in chain-shortened acyl-CoAs that are further metabolized in mitochondria.[1][4]

  • Lipid Synthesis: It serves as an acyl donor for the synthesis of various complex lipids, including phospholipids, triglycerides, and sphingolipids, which are essential components of cellular membranes and energy storage reserves.[5][6][7]

This compound: A Signaling Precursor

The presence of a hydroxyl group on the acyl chain fundamentally changes the molecule's function. While it can undergo β-oxidation, its primary recognized role is as a precursor to and a participant in signaling pathways. This compound is derived from 15-hydroxyeicosatetraenoic acid (15-HETE), a well-studied signaling molecule.[8] The functions of 15-hydroxy fatty acids and their CoA esters are linked to:

  • Modulation of Inflammatory Responses: 15-HETE, the precursor to this compound, can be esterified into cell membrane phospholipids.[9] This incorporation can alter membrane properties and signaling. For instance, 15-HETE has been shown to inhibit the migration of neutrophils across cytokine-activated endothelium, suggesting an anti-inflammatory role.[9]

  • Regulation of Angiogenesis: 15(S)-HETE has been demonstrated to stimulate angiogenesis by activating the PI3K-Akt-mTOR-S6K1 signaling pathway.[10][11]

  • Precursor to Bioactive Mediators: 15-HETE can be further metabolized to 15-oxo-eicosatetraenoic acid (15-oxo-ETE), an electrophilic species that can modulate inflammatory signaling pathways, such as those involving Nrf2 and NF-κB.[12]

Quantitative Data Comparison

FeatureIcosanoyl-CoA (Non-hydroxylated)This compound
Primary Function Energy source (β-oxidation), Lipid synthesisSignaling molecule precursor
Primary Cellular Location of Metabolism Mitochondria, PeroxisomesPeroxisomes, Endoplasmic Reticulum (for signaling modifications)
Metabolic Fate Primarily catabolized to acetyl-CoAIncorporated into phospholipids, converted to other signaling molecules
Key Associated Pathways β-oxidation, Citric Acid Cycle, Lipid biosynthesisEicosanoid signaling pathways, PI3K-Akt signaling, Inflammatory modulation
Enzymes Involved in Primary Fate Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ThiolaseAcyl-CoA synthetases, Phospholipases, 15-hydroxyprostaglandin dehydrogenase

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of both this compound and non-hydroxylated icosanoyl-CoA.

1. Quantification of Acyl-CoAs by LC-MS/MS

This protocol is a gold standard for the sensitive and specific quantification of various acyl-CoA species from biological samples.[13][14]

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

    • Add an internal standard mix containing known concentrations of isotopically labeled acyl-CoAs.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and debris.

    • Collect the supernatant.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile).[13]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.

    • Mobile Phase: Employ a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards.

    • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards to quantify the amounts in the samples.[13][14]

2. In Vitro β-Oxidation Assay

This assay measures the rate of β-oxidation of a given fatty acyl-CoA substrate by isolated mitochondria.

  • Isolation of Mitochondria:

    • Homogenize fresh tissue (e.g., liver, heart) in an ice-cold isolation buffer.

    • Perform differential centrifugation to pellet and wash the mitochondrial fraction.

    • Resuspend the final mitochondrial pellet in a suitable assay buffer.

  • β-Oxidation Reaction:

    • In a reaction vessel, combine the isolated mitochondria, the acyl-CoA substrate (icosanoyl-CoA or this compound), L-carnitine, and cofactors (ATP, CoA, NAD+, FAD).

    • Incubate the reaction mixture at 37°C.

    • At various time points, stop the reaction (e.g., by adding perchloric acid).

  • Measurement of β-Oxidation Rate:

    • The rate can be determined by measuring the production of acetyl-CoA using a coupled enzymatic assay or by quantifying the amount of radiolabeled acetyl-CoA if a radiolabeled substrate was used.

    • Alternatively, the rate of NAD+ reduction to NADH can be monitored spectrophotometrically at 340 nm.[15]

Visualizations

beta_oxidation Icosanoyl_CoA Icosanoyl-CoA (C20) Enoyl_CoA trans-Δ2-Icosenoyl-CoA Icosanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH2 Hydroxyacyl_CoA L-β-Hydroxyicosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoicosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H+ Shortened_Acyl_CoA Octadecanoyl-CoA (C18) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA FAD FAD FAD->FADH2 H2O H2O H2O->Enoyl_CoA NAD NAD+ NAD->NADH CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA

Figure 1. Mitochondrial β-oxidation of Icosanoyl-CoA.

signaling_pathway cluster_membrane Cell Membrane PL Phospholipids HETE 15-HETE PL->HETE Hydrolysis HETE_CoA This compound HETE_CoA->HETE HETE->PL Esterification PLA2 Phospholipase A2 PI3K PI3K HETE->PI3K Activates Inflammation Inflammation Modulation HETE->Inflammation Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis experimental_workflow start Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction start->extraction cleanup Solid Phase Extraction (Optional) extraction->cleanup analysis LC-MS/MS Analysis extraction->analysis Direct Injection cleanup->analysis data Data Processing and Quantification analysis->data

References

The Dual Role of 15-Hydroxyicosanoyl-CoA's Precursor in Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional validation of 15-hydroxyeicosatetraenoic acid (15-HETE), the direct precursor to 15-hydroxyicosanoyl-CoA (15-HE-CoA), in various disease models. While direct experimental validation of 15-HE-CoA is limited in current literature, its role is critical as the activated form of 15-HETE, essential for its metabolic processing and incorporation into complex lipids. This guide will delve into the established functions of 15-HETE in cancer and inflammatory diseases, and infer the consequential role of 15-HE-CoA.

Metabolic Activation and Fate of 15-HETE: The Central Role of 15-HE-CoA

15-HETE, a product of arachidonic acid metabolism via the 15-lipoxygenase (15-LOX) pathway, requires conversion to its coenzyme A thioester, this compound (15-HE-CoA), to participate in key metabolic pathways. This activation is catalyzed by an acyl-CoA synthetase. Once formed, 15-HE-CoA can be directed towards two primary fates: incorporation into cellular lipids or degradation through peroxisomal β-oxidation.

Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HETE15 15-HETE LOX15->HETE15 Acyl_CoA_Synthetase Acyl-CoA Synthetase HETE15->Acyl_CoA_Synthetase HE_CoA15 This compound (15-HE-CoA) Acyl_CoA_Synthetase->HE_CoA15 Incorporation Incorporation into Cellular Lipids (e.g., Phospholipids) HE_CoA15->Incorporation Beta_Oxidation Peroxisomal β-Oxidation HE_CoA15->Beta_Oxidation Metabolites Chain-shortened Metabolites (e.g., 11-hydroxyhexadecatrienoic acid) Beta_Oxidation->Metabolites

Metabolic pathway of 15-HETE to 15-HE-CoA and its subsequent fate.

Functional Validation of 15-HETE in Cancer Models

The role of 15-HETE in cancer is multifaceted, exhibiting both pro-tumorigenic and anti-tumorigenic properties depending on the cancer type and cellular context.

Comparative Data on 15-HETE's Effects in Cancer
Cancer TypeCell LineConcentration of 15-HETEObserved EffectsReference
Lung AdenocarcinomaA549Not specifiedIncreased proliferation and migration.[1]
Hepatocellular CarcinomaHepG2, SMMC7721Not specifiedPromoted cell growth and inhibited apoptosis.[2]
Non-Small Cell Lung CancerNot specifiedNot specifiedInhibited cell proliferation and induced apoptosis.[3]
Signaling Pathways Modulated by 15-HETE in Cancer

Pro-Tumorigenic Signaling: In lung adenocarcinoma, 15(S)-HETE has been shown to promote cell proliferation and metastasis through the activation of the STAT3 signaling pathway.[1] In hepatocellular carcinoma, 15-HETE promotes cancer cell growth by activating the Akt/HSP90 signaling axis.[2]

HETE15 15(S)-HETE STAT3 STAT3 HETE15->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (PCNA, Cyclin A, Cyclin D) Nucleus->Gene_Expression Proliferation Cell Proliferation & Migration Gene_Expression->Proliferation

15-HETE-induced STAT3 signaling in lung adenocarcinoma.

Anti-Tumorigenic Signaling: Conversely, in non-small cell lung cancer, 15(S)-HETE has been reported to have anti-neoplastic effects by activating the peroxisome proliferator-activated receptor γ (PPARγ), which leads to inhibition of cell proliferation and induction of apoptosis.[3]

Inferred Role of this compound in Cancer

The conversion of 15-HETE to 15-HE-CoA is a prerequisite for its incorporation into phospholipids (B1166683), which can alter membrane composition and signaling platforms. In a pro-tumorigenic context, an increased flux towards 15-HE-CoA could lead to the generation of signaling lipids that sustain cancer cell proliferation. Conversely, in an anti-tumorigenic setting, the metabolism of 15-HE-CoA via peroxisomal β-oxidation might deplete the pool of pro-proliferative 15-HETE or generate metabolites with anti-cancer activity. Dysregulation of the enzymes responsible for 15-HE-CoA synthesis and degradation could therefore be a critical factor in determining the ultimate outcome of 15-HETE signaling in cancer.

Functional Validation of 15-HETE in Inflammatory Disease Models

15-HETE has complex and often contradictory roles in inflammation. It can act as both a pro-inflammatory and an anti-inflammatory mediator.

Comparative Data on 15-HETE's Effects in Inflammation
Disease ModelSystemConcentration of 15-HETEObserved EffectsReference
Hypoxia-induced Pulmonary HypertensionMouse modelNot specifiedInduced pulmonary hypertension.[4]
LPS-stimulated MacrophagesRAW 264.7 cells40 µMModulated gene expression related to lipid metabolism and inflammation.[5]
Neutrophil MigrationIn vitroNot specifiedInhibited neutrophil migration across cytokine-activated endothelium.[6]
Signaling Pathways and Mechanisms in Inflammation

In a mouse model of pulmonary hypertension, dietary 15-HETE was sufficient to induce the disease by triggering T cell-dependent endothelial cell apoptosis.[4] In macrophage-like cells, 15(S)-HETE treatment altered the expression of genes associated with "lipid metabolism" and "small molecule biochemistry".[5] In contrast, 15(S)-HETE has also been shown to have anti-inflammatory properties by inhibiting neutrophil migration across activated endothelium.[6]

cluster_workflow Experimental Workflow Disease_Model Inflammatory Disease Model (e.g., LPS-stimulated Macrophages) Treatment Treatment with 15-HETE Disease_Model->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Gene_Expression Gene Expression Profiling (Microarray/RNA-seq) Endpoint_Analysis->Gene_Expression Functional_Assays Functional Assays (e.g., Migration Assay) Endpoint_Analysis->Functional_Assays Data_Analysis Data Analysis & Interpretation Gene_Expression->Data_Analysis Functional_Assays->Data_Analysis

General experimental workflow for validating 15-HETE's role in inflammation.
Inferred Role of this compound in Inflammation

The metabolic fate of 15-HE-CoA is likely a key determinant of the inflammatory response. Esterification of 15-HETE into membrane phospholipids via 15-HE-CoA can alter the lipid mediator profile upon subsequent release by phospholipases. This could either dampen or amplify the inflammatory cascade depending on the specific lipid mediators produced. Furthermore, the peroxisomal β-oxidation of 15-HE-CoA can regulate the levels of 15-HETE and its downstream metabolites, thereby controlling the duration and intensity of the inflammatory response. Pathological conditions with altered acyl-CoA synthetase or peroxisomal enzyme activity could therefore lead to an imbalance in 15-HETE metabolism and contribute to chronic inflammation.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 15(S)-HETE (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for STAT3 Phosphorylation
  • Cell Lysis: Treat cells with 15(S)-HETE for the indicated times. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[7][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.[9]

  • Analysis: Quantify the band intensities using densitometry software and normalize the phospho-STAT3 signal to total STAT3.

Conclusion

While the direct functional validation of this compound in disease models remains an area for future investigation, its role as the central metabolic intermediate of 15-HETE is undeniable. The diverse and context-dependent effects of 15-HETE in cancer and inflammation highlight the importance of understanding the regulatory mechanisms governing its metabolic fate. Future studies focusing on the specific acyl-CoA synthetases that activate 15-HETE and the regulation of its peroxisomal β-oxidation will be crucial for developing novel therapeutic strategies that target this important lipid signaling pathway.

References

Comparative Analysis of 15-Hydroxyeicosatetraenoic Acid (15-HETE) Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15-hydroxyeicosatetraenoic acid (15-HETE) levels in healthy versus diseased tissues, supported by experimental data. 15-HETE, a significant metabolite of arachidonic acid, has been implicated in the pathophysiology of several inflammatory diseases. This analysis focuses on its differential expression in conditions such as asthma, atherosclerosis, ischemic heart disease, and Crohn's disease.

Data Presentation: 15-HETE Levels in Diseased vs. Healthy Tissues

The following tables summarize quantitative data on 15-HETE concentrations in various human tissues and fluids, comparing healthy control subjects with patients diagnosed with specific diseases.

Table 1: 15-HETE Levels in Asthma

Tissue/FluidDisease State15-HETE ConcentrationFold ChangeReference
Bronchial TissueAsthmaSignificantly HigherNot specified[1]
Exhaled Breath CondensateChildhood AsthmaLower in severe asthma-[2]
SputumNSAID-Exacerbated Respiratory Disease (N-ERD)Lower at baseline compared to Aspirin-Tolerant Asthma (ATA)-[3]

Table 2: 15-HETE Levels in Cardiovascular Diseases

Tissue/FluidDisease State15-HETE ConcentrationFold ChangeReference
Aortic TissueAtherosclerosis (rabbits)Major increase; became the predominant eicosanoidNot specified[4][5]
Heart Biopsy SamplesIschemic Heart DiseaseSignificantly HigherNot specified[6][7]
SerumIschemic Heart DiseaseTendency to be increasedNot specified[6]
PlasmaHypertensionIncreasedNot specified[8]

Table 3: 15-HETE Levels in Inflammatory Bowel Disease

Cell TypeDisease State15-HETE ProductionFold ChangeReference
Enteric Glial CellsCrohn's DiseaseReduced-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Measurement of 15-HETE in Exhaled Breath Condensate (Childhood Asthma)
  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Procedure: Levels of six exhaled eicosanoid species, including 15-HETE, were evaluated in asthmatic children and healthy subjects using ELISA.[2]

Quantification of 15-HETE in Bronchial Tissue (Asthma)
  • Method: Reverse-phase high-performance liquid chromatography (RP-HPLC), UV spectrometry, and gas chromatography/mass spectrometry (GC/MS).

  • Procedure: Chopped human bronchi were incubated, and the metabolites of arachidonic acid were analyzed. 15(S)-HETE was identified as the most abundant metabolite. Quantification was performed using 16(S)-hydroxy-9(Z),12(Z),14(E)-heneicosatrienoic acid as an internal standard.[1]

Analysis of 15-HETE in Aortic Tissue (Atherosclerosis)
  • Method: High-performance liquid chromatography (HPLC).

  • Procedure: Aortic segments from normal, cholesterol-fed, and Watanabe Heritable Hyperlipidemic rabbits were incubated with tritiated arachidonic acid. The production of inflammatory prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) was then analyzed by HPLC.[4]

Determination of 15-HETE in Heart Tissue and Serum (Ischemic Heart Disease)
  • Method: Not explicitly detailed in the abstract, but likely involved mass spectrometry-based techniques for quantification in tissue and serum samples from patients with and without ischemic heart disease.[6][7]

Measurement of 15-HETE in Enteric Glial Cells (Crohn's Disease)
  • Method: High-sensitivity liquid-chromatography tandem mass spectrometry.

  • Procedure: Enteric glial cells were isolated from intestinal resections of patients with Crohn's disease and control subjects. Conditioned media from these cells were analyzed to determine the profile of polyunsaturated fatty acid metabolites, including 15-HETE.[9]

General Method for Chiral Analysis of HETEs in Whole Blood
  • Method: Chiral ultra-high-performance liquid chromatography-electrospray chemical ionization/high-resolution mass spectrometry (UHPLC-ECAPCI/HRMS).

  • Procedure: Plasma and serum samples were spiked with a stable isotope-labeled internal standard for 15(S)-HETE. Chiral eicosanoids were then extracted and derivatized for analysis.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of 15-HETE and its subsequent metabolism, as well as a general workflow for its analysis.

15_HETE_Biosynthesis Arachidonic_Acid Arachidonic Acid ALOX15 15-Lipoxygenase (ALOX15) Arachidonic_Acid->ALOX15 HETE_15 15(S)-HETE ALOX15->HETE_15 PGDH15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE_15->PGDH15 oxoETE_15 15-oxo-ETE PGDH15->oxoETE_15

Biosynthesis of 15-HETE and its conversion to 15-oxo-ETE.

Experimental_Workflow_15_HETE cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization or Fluid Collection Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction Derivatization Derivatization (optional) Lipid_Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or UHPLC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Quantification Quantification (vs. Internal Standard) Mass_Spectrometry->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General workflow for the analysis of 15-HETE in biological samples.

References

"validating the specificity of antibodies against 15-hydroxyicosanoyl-CoA-binding proteins"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to validating the specificity of antibodies targeting 15-hydroxyicosanoyl-CoA-binding proteins, also known as Acyl-CoA Binding Proteins (ACBPs), is essential for ensuring accurate and reproducible research findings. This guide provides an objective framework for comparing the performance of various anti-ACBP antibodies, complete with detailed experimental protocols and data presentation formats.

Understanding this compound-Binding Proteins (Acyl-CoA Binding Proteins)

Acyl-CoA binding proteins (ACBPs) are intracellular proteins that play a crucial role in the transport and pool formation of long-chain acyl-CoA esters.[1][2] These esters are key intermediates in lipid metabolism and are involved in membrane biogenesis and energy production.[3] Beyond their metabolic functions, ACBPs are also implicated in cell signaling, linking the metabolic state of a cell to gene regulation.[2][3] Given their diverse roles, from influencing fatty acid oxidation in mitochondria to modulating gene expression, the use of highly specific antibodies is paramount for accurately studying their function.[3]

The Critical Need for Antibody Specificity

Comparative Performance of Anti-ACBP Antibodies

To facilitate the comparison of different commercially available antibodies against this compound-binding proteins, researchers should systematically evaluate their performance across various applications. The following tables provide a template for summarizing quantitative data obtained during the validation process.

Table 1: Western Blot (WB) Performance

Antibody (Vendor, Cat. No.)DilutionBand Size (kDa)Signal-to-Noise RatioSpecificity (KO/KD Validation)
Antibody A
Antibody B
Antibody C

Table 2: Immunohistochemistry (IHC) Performance

Antibody (Vendor, Cat. No.)DilutionStaining PatternCellular LocalizationSpecificity (Blocking Peptide)
Antibody A
Antibody B
Antibody C

Table 3: Immunoprecipitation (IP) Performance

Antibody (Vendor, Cat. No.)Amount (µg)Enrichment EfficiencyCo-IP of Known Interactors
Antibody A
Antibody B
Antibody C

Experimental Protocols for Antibody Validation

Detailed methodologies are crucial for reproducible and comparable validation data.

Western Blotting
  • Lysate Preparation: Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with the primary antibody (at various dilutions) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Specificity Control (Knockout/Knockdown): The gold standard for validation is to compare the antibody's performance in wild-type versus knockout (KO) or knockdown (KD) cells/tissues.[4] A specific antibody should show a significantly reduced or absent signal in the KO/KD sample.[4]

Immunohistochemistry (IHC)
  • Tissue Preparation: Fix tissue samples in 4% paraformaldehyde (PFA) and embed in paraffin. Cut 5 µm sections and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a suitable blocking serum. Incubate with the primary antibody overnight at 4°C.

  • Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal with a DAB substrate. Counterstain with hematoxylin.

  • Specificity Control (Peptide Blocking): Pre-incubate the primary antibody with a 10-fold molar excess of the immunizing peptide for 1 hour at room temperature before applying it to the tissue section. A specific antibody will show no staining in the presence of the blocking peptide.[6]

Immunoprecipitation (IP)
  • Lysate Preparation: Prepare lysates in a non-denaturing buffer (e.g., Triton X-100 based). Pre-clear the lysate with Protein A/G beads.

  • Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G beads for 1-2 hours at 4°C.

  • Immunoprecipitation: Add the antibody-bead conjugate to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Washing and Elution: Wash the beads several times with IP buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blotting using the same or a different primary antibody against the target protein.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships.

G cluster_0 Antibody Validation Workflow Start Start WB_Validation Western Blot Validation (KO/KD Lysates) Start->WB_Validation IHC_Validation Immunohistochemistry (Peptide Blocking) WB_Validation->IHC_Validation IP_Validation Immunoprecipitation (Mass Spectrometry) IHC_Validation->IP_Validation Decision Specific? IP_Validation->Decision Select_Antibody Select for Application Decision->Select_Antibody Yes Reject_Antibody Reject Antibody Decision->Reject_Antibody No

Caption: A generalized workflow for the validation of antibodies against ACBP.

G cluster_1 ACBP-Mediated Acyl-CoA Signaling LCA Long-Chain Acyl-CoA (LCA) LCA_ACBP LCA-ACBP Complex LCA->LCA_ACBP ACBP ACBP ACBP->LCA_ACBP Mitochondria Mitochondria (Fatty Acid Oxidation) LCA_ACBP->Mitochondria Gene_Regulation Gene Regulation LCA_ACBP->Gene_Regulation Enzyme_Activity Enzyme Activity LCA_ACBP->Enzyme_Activity

Caption: A simplified diagram of ACBP's role in acyl-CoA transport and signaling.

References

Cross-Species Comparison of 15-Hydroxyicosanoyl-CoA Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of lipid signaling molecules across different species is crucial for preclinical studies and translational research. This guide provides a comparative overview of the metabolism of 15-hydroxyicosanoyl-CoA, a key intermediate derived from the inflammatory mediator 15-hydroxyeicosatetraenoic acid (15-HETE).

This document summarizes the known and inferred metabolic pathways of this compound in mammals and yeast, highlighting key enzymatic steps and subcellular locations. Due to a lack of direct comparative studies on this compound metabolism, this guide extrapolates information from the well-established pathways of long-chain fatty acid metabolism.

Data Presentation: Comparative Enzyme Activities

Quantitative data on the specific activity of enzymes involved in this compound metabolism across different species is limited. The following table provides a generalized comparison of key enzyme families and their roles in long-chain fatty acid metabolism, which is expected to encompass the metabolism of this compound.

Metabolic StepEnzyme ClassMammalian LocalizationYeast LocalizationKey Differences & Notes
Activation to Acyl-CoA Acyl-CoA Synthetase (ACS)Cytosol, ER, Peroxisomes, MitochondriaCytosol, Peroxisomes, MitochondriaMammals possess a larger family of ACS enzymes with varying substrate specificities. In yeast, Faa1p, Faa4p, and Fat1p are key long-chain ACS enzymes.[1]
Peroxisomal β-oxidation Acyl-CoA Oxidase (ACOX)PeroxisomesPeroxisomesMammalian ACOX1 shows broad substrate specificity. Yeast has one primary ACOX, Pox1p.
Multifunctional Enzyme (MFE)PeroxisomesPeroxisomesMammalian MFE-1 and MFE-2. Yeast has a single MFE (Fox2p) with hydratase, dehydrogenase, and isomerase activities.[2]
3-ketoacyl-CoA ThiolasePeroxisomesPeroxisomesBoth mammals and yeast possess peroxisomal thiolases to cleave the acyl-CoA chain.
Mitochondrial β-oxidation Acyl-CoA Dehydrogenase (ACAD)MitochondriaMitochondriaMammals have a suite of ACADs with different chain-length specificities (VLCAD, LCAD, MCAD, SCAD). Yeast has a single ACAD (Pca1p).
Enoyl-CoA HydrataseMitochondriaMitochondria-
3-hydroxyacyl-CoA DehydrogenaseMitochondriaMitochondria-
3-ketoacyl-CoA ThiolaseMitochondriaMitochondria-
Oxidation of Hydroxyl Group 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)Cytosol (Mammals)Not well characterizedIn mammals, 15-PGDH can oxidize the hydroxyl group of 15-HETE to 15-oxo-ETE, which can then be activated to its CoA ester.[3][4] The equivalent pathway in yeast is not established.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is designed to measure the activity of acyl-CoA synthetases in converting 15-HETE to this compound.

Materials:

  • Microsomal or purified enzyme preparation

  • 15-HETE substrate

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • Radiolabeled [1-¹⁴C]15-HETE or a fluorescently tagged 15-HETE analog

  • Scintillation cocktail and counter (for radiolabeled substrate) or fluorescence plate reader

Procedure:

  • Prepare the reaction mixture containing reaction buffer, ATP, and CoA in a microcentrifuge tube.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the 15-HETE substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% acetic acid in isopropanol).

  • Extract the lipids using a suitable organic solvent (e.g., hexane/isopropanol).

  • Separate the resulting this compound from the unreacted 15-HETE using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed by measuring radioactivity or fluorescence.

  • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Protocol 2: Analysis of β-Oxidation Products by LC-MS/MS

This protocol allows for the identification and quantification of the chain-shortened metabolites of this compound.

Materials:

  • Intact cells, isolated peroxisomes, or mitochondria

  • This compound substrate

  • Cell culture medium or appropriate incubation buffer

  • Internal standards (deuterated fatty acids)

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

  • LC-MS/MS system

Procedure:

  • Incubate the biological sample (cells or organelles) with this compound for a desired time period.

  • Terminate the incubation and extract the lipids from the sample using a suitable extraction method (e.g., Folch or Bligh-Dyer).

  • Add internal standards to the lipid extract for accurate quantification.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Inject the sample onto a reverse-phase C18 column and separate the metabolites using a gradient elution.

  • Detect and quantify the parent compound and its chain-shortened metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Normalize the results to the amount of protein or cell number.

Mandatory Visualization

Metabolic Pathway of this compound cluster_extra Extracellular Space cluster_cyto Cytosol cluster_perox Peroxisome cluster_mito Mitochondrion Arachidonic_Acid Arachidonic Acid 15_HETE 15-HETE Arachidonic_Acid->15_HETE Lipoxygenase/ Cytochrome P450 ACS Acyl-CoA Synthetase 15_HETE->ACS 15_PGDH 15-PGDH 15_HETE->15_PGDH NAD+ 15_HI_CoA This compound ACOX ACOX 15_HI_CoA->ACOX Transport 15_oxo_ETE 15-oxo-ETE 15_oxo_ETE->ACS 15_oxo_I_CoA 15-oxo-icosanoyl-CoA ACS->15_HI_CoA ACS->15_oxo_I_CoA 15_PGDH->15_oxo_ETE NADH Perox_Beta_Ox Chain-shortened Acyl-CoAs ACAD ACAD Perox_Beta_Ox->ACAD Transport MFE MFE ACOX->MFE Thiolase_P Thiolase MFE->Thiolase_P Thiolase_P->Perox_Beta_Ox Mito_Beta_Ox Acetyl-CoA Hydratase_M Hydratase ACAD->Hydratase_M Dehydro_M Dehydrogenase Hydratase_M->Dehydro_M Thiolase_M Thiolase Dehydro_M->Thiolase_M Thiolase_M->Mito_Beta_Ox

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow Start Start: Biological Sample (Cells or Tissues) Incubation Incubation with 15-HETE or This compound Start->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Analysis LC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Metabolic Profile Data_Processing->End

References

A Comparative Analysis of Very Long-Chain Acyl-CoAs: Elucidating the Role of 15-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the functional distinctions between canonical very long-chain acyl-CoAs and the lesser-known 15-hydroxyicosanoyl-CoA is crucial for advancing our understanding of lipid metabolism and its implications in cellular signaling and disease. While extensive research has illuminated the pathways involving common very long-chain acyl-CoAs (VLC-CoAs), such as palmitoyl-CoA and lignoceroyl-CoA, specific details regarding this compound remain largely uncharacterized in publicly available scientific literature. This guide aims to provide a comprehensive comparison based on established knowledge of VLC-CoA metabolism, while postulating the potential role of this compound based on the known functions of similar hydroxylated fatty acyl-CoAs.

Very long-chain fatty acids (VLCFAs), defined as those with 20 or more carbon atoms, are essential components of cellular lipids and precursors for signaling molecules. Their activated form, VLC-CoAs, are central intermediates in both anabolic and catabolic pathways. This comparison will delve into the synthesis, degradation, and functional roles of well-established VLC-CoAs, and draw parallels to hypothesize the metabolic fate and significance of this compound.

Biosynthesis and Degradation: A Tale of Two Pathways

The cellular concentration of VLC-CoAs is tightly regulated through a balance of synthesis and degradation. Elongation of very long-chain fatty acids (ELOVL) enzymes are responsible for the synthesis of VLCFAs, which are then activated to their CoA esters. Conversely, degradation primarily occurs through β-oxidation in peroxisomes and mitochondria.

Table 1: Comparison of Metabolic Pathways for VLC-CoAs

FeaturePalmitoyl-CoA (C16:0-CoA)Lignoceroyl-CoA (C24:0-CoA)This compound (C20:0-OH-CoA) (Hypothesized)
Primary Synthesis Fatty acid synthesis (FAS) followed by activationElongation of shorter-chain fatty acids by ELOVL enzymesLikely synthesized from icosanoic acid via hydroxylation, followed by CoA activation.
Primary Degradation Mitochondrial β-oxidationPeroxisomal β-oxidation followed by mitochondrial β-oxidationPotentially a substrate for α-oxidation due to the hydroxyl group, or β-oxidation.
Key Enzymes Fatty Acid Synthase, Acyl-CoA SynthetasesELOVL1/3/6, Acyl-CoA SynthetasesCytochrome P450 monooxygenases (for hydroxylation), Acyl-CoA Synthetases, 2-hydroxyacyl-CoA lyase (for α-oxidation).
Subcellular Location Cytosol (synthesis), Mitochondria (degradation)Endoplasmic Reticulum (synthesis), Peroxisomes (initial degradation)Endoplasmic Reticulum (hydroxylation), Peroxisomes/Mitochondria (degradation).
Experimental Protocols:

Protocol 1: In Vitro Fatty Acid Elongation Assay

This assay measures the activity of ELOVL enzymes in synthesizing VLCFAs.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (B84403) (pH 7.4), 2.5 mM MgCl₂, 1 mM ATP, 0.5 mM CoA, 0.1 mM NADPH, and 50 µM of a fatty acyl-CoA primer (e.g., palmitoyl-CoA).

  • Enzyme Source: Add microsomal fractions isolated from cells or tissues expressing the ELOVL enzyme of interest.

  • Substrate Addition: Initiate the reaction by adding radiolabeled [¹⁴C]malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v). Extract the lipids.

  • Analysis: Separate the fatty acyl-CoAs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radiolabeled elongated products using a scintillation counter.

Protocol 2: Acyl-CoA Oxidase Activity Assay for Peroxisomal β-Oxidation

This spectrophotometric assay measures the activity of acyl-CoA oxidase, the first enzyme in peroxisomal β-oxidation.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 0.1 mM FAD, 50 µM of the VLC-CoA substrate (e.g., lignoceroyl-CoA), and 0.2 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Enzyme Source: Add purified acyl-CoA oxidase or peroxisomal fractions.

  • Reaction Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm, which is coupled to the reduction of FAD during the oxidation of the acyl-CoA. The rate of absorbance decrease is proportional to the enzyme activity.

Functional Roles: Beyond Energy Metabolism

VLC-CoAs are not merely fuel for β-oxidation; they are integral to the synthesis of complex lipids that are vital for cellular structure and signaling.

Table 2: Functional Comparison of VLC-CoAs

FunctionPalmitoyl-CoA (C16:0-CoA)Lignoceroyl-CoA (C24:0-CoA)This compound (C20:0-OH-CoA) (Hypothesized)
Sphingolipid Synthesis Precursor for the synthesis of ceramides (B1148491), the backbone of all sphingolipids.Incorporated into very long-chain ceramides, crucial for the integrity of the myelin sheath and skin barrier.May be a precursor for hydroxylated ceramides, which have specialized roles in skin and nervous tissue.
Glycerolipid Synthesis A primary building block for phospholipids (B1166683) and triacylglycerols.Incorporated into glycerolipids to a lesser extent than shorter-chain fatty acids.Potentially incorporated into specialized glycerolipids, with the hydroxyl group affecting membrane properties.
Protein Acylation Substrate for protein N-myristoylation and S-palmitoylation, affecting protein localization and function.Not typically involved in protein acylation.Unlikely to be a direct substrate for common acylation enzymes.
Signaling Its levels can influence insulin (B600854) signaling and cellular stress responses.Accumulation is associated with neurodegenerative diseases like X-linked adrenoleukodystrophy.The signaling roles of hydroxylated VLC-CoAs are not well understood but could be involved in specific cellular stress responses.
Signaling Pathways and Experimental Workflows

To visualize the metabolic fate and potential signaling roles of these molecules, the following diagrams illustrate the key pathways.

VLC_CoA_Metabolism cluster_synthesis Synthesis (ER) cluster_degradation Degradation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_sphingolipid Sphingolipid Synthesis (ER) Fatty Acyl-CoA (C16) Fatty Acyl-CoA (C16) ELOVL ELOVL Fatty Acyl-CoA (C16)->ELOVL Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL 2C Donor VLC-CoA (C>20) VLC-CoA (C>20) ELOVL->VLC-CoA (C>20) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation VLC-CoA (C>20)->Peroxisomal Beta-Oxidation Shortening VLC-CoA (C>20)->Peroxisomal Beta-Oxidation Ceramide Synthase Ceramide Synthase VLC-CoA (C>20)->Ceramide Synthase Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Medium-Chain Acyl-CoA->Mitochondrial Beta-Oxidation Complete Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Serine Serine Serine->Ceramide Synthase Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Ceramide Synthase Ceramide Ceramide Ceramide Synthase->Ceramide

Caption: Overview of Very Long-Chain Acyl-CoA (VLC-CoA) Metabolism.

The above diagram illustrates the central role of VLC-CoAs in cellular lipid metabolism. Synthesis occurs in the endoplasmic reticulum (ER) via ELOVL enzymes. Degradation of VLC-CoAs is initiated in peroxisomes and completed in mitochondria. VLC-CoAs are also key substrates for the synthesis of complex sphingolipids in the ER.

Hydroxy_VLC_CoA_Hypothetical_Metabolism cluster_synthesis Hypothetical Synthesis cluster_degradation Potential Degradation Pathways cluster_function Potential Functional Roles Icosanoyl-CoA (C20) Icosanoyl-CoA (C20) Hydroxylase Hydroxylase Icosanoyl-CoA (C20)->Hydroxylase This compound This compound Hydroxylase->this compound Alpha-Oxidation α-Oxidation This compound->Alpha-Oxidation Possible Beta-Oxidation β-Oxidation This compound->Beta-Oxidation Possible Hydroxylated Ceramides Hydroxylated Ceramides This compound->Hydroxylated Ceramides Precursor? Specialized Glycerolipids Specialized Glycerolipids This compound->Specialized Glycerolipids Precursor? Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA

Caption: Hypothetical Metabolic Pathways for this compound.

This diagram outlines the plausible, yet unconfirmed, metabolic pathways for this compound. Its synthesis likely involves hydroxylation of icosanoyl-CoA. Its degradation could proceed via α-oxidation, a pathway for 2-hydroxy fatty acids, or through a modified β-oxidation pathway. Functionally, it may serve as a precursor for specialized hydroxylated lipids.

The Enigma of this compound: A Call for Further Research

The absence of specific literature on this compound underscores a knowledge gap in the field of lipidomics. The presence of a hydroxyl group on the acyl chain introduces a significant chemical modification that likely alters its metabolic fate and biological activity compared to its non-hydroxylated counterpart, icosanoyl-CoA.

Based on the metabolism of other 2-hydroxy long-chain fatty acids, it is plausible that this compound is a substrate for the α-oxidation pathway. This pathway involves the enzyme 2-hydroxyacyl-CoA lyase, which cleaves the bond between the first and second carbons, leading to the formation of a fatty aldehyde with one less carbon and formyl-CoA.[1][2] This is in stark contrast to the β-oxidation pathway that degrades non-hydroxylated VLC-CoAs.

Furthermore, the incorporation of hydroxylated fatty acids into sphingolipids is known to occur, particularly in the skin and nervous system, where they contribute to the unique properties of these tissues. Therefore, this compound could be a precursor for a specific class of hydroxylated ceramides with distinct biophysical properties and signaling functions.

Conclusion and Future Directions

To elucidate the precise role of this compound, future studies should focus on:

  • Identification and characterization of the enzymes responsible for its synthesis and degradation.

  • Quantification of its endogenous levels in various tissues and cell types.

  • Investigation of its incorporation into complex lipids and its impact on their function.

  • Exploration of its potential signaling roles in health and disease.

Answering these questions will not only shed light on this specific molecule but also broaden our understanding of the diverse and critical roles that VLC-CoAs play in cellular physiology.

References

Validating 15-Hydroxyicosanoyl-CoA Function: A Comparative Guide to Knockout Mouse Models and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of knockout (KO) mouse models and alternative methodologies for validating the function of 15-hydroxyicosanoyl-CoA, a critical intermediate in lipid metabolism. The primary focus is on the indirect validation through the knockout of the upstream enzyme, 15-lipoxygenase (ALOX15), which is responsible for the synthesis of the precursor 15-hydroxyeicosatetraenoic acid (15-HETE).

Introduction to this compound and its Significance

This compound is the coenzyme A thioester of 15-HETE, a product of arachidonic acid metabolism catalyzed by ALOX15. While the direct functions of this compound are still under investigation, its precursor, 15-HETE, is implicated in a range of biological processes, including inflammation, cell proliferation, and angiogenesis.[1] Understanding the role of this compound is therefore crucial for elucidating lipid signaling pathways and identifying potential therapeutic targets for various diseases.

The ALOX15 Knockout Mouse Model: An Indirect Approach to Functional Validation

Given the challenges in directly manipulating the levels of a specific acyl-CoA in vivo, a common and effective strategy is to target the upstream enzyme responsible for its synthesis. The ALOX15 knockout mouse provides a powerful tool to infer the function of this compound by observing the physiological and biochemical consequences of its absence.

Phenotypic Characteristics of ALOX15 Knockout Mice

Deletion of the Alox15 gene in mice leads to a variety of observable phenotypes, providing clues to the function of its downstream metabolites.

Phenotypic CategoryObservation in ALOX15 KO MiceImplication for this compound Function
Inflammation & Immunity Increased infiltration of pro-inflammatory macrophages in dermal adipose tissue.[2][3]Potential role in regulating inflammatory responses.
Skin Integrity Hair loss and disrupted structural integrity of the dorsal skin.[2][3]Involvement in maintaining skin homeostasis.
Erythropoiesis Defective erythropoiesis, with reduced erythrocyte counts and elevated reticulocyte counts.[4]A possible role in red blood cell development and maturation.
Metabolism Altered lipid metabolism and protection from nonalcoholic fatty liver disease in hyperlipidemic models.[5]Implication in lipid homeostasis and metabolic disorders.

Comparative Analysis: Knockout Mouse Model vs. Alternative Methods

FeatureALOX15 Knockout Mouse ModelIn Vitro Enzyme AssaysCell-Based AssaysMass Spectrometry-Based Lipidomics
Biological Relevance High (whole-organism context)Low to Medium (isolated system)Medium (cellular context)High (direct measurement of metabolites)
Throughput LowHighHighMedium
Cost HighLowMediumHigh
Time to Results Long (months to years)Short (hours to days)Medium (days to weeks)Short (days to weeks)
Directness of Evidence for this compound function Indirect (inferred from precursor absence)Direct (using synthesized substrate)Semi-direct (cellular response to precursor)Indirect (correlative changes in levels)

Experimental Protocols

Generation of ALOX15 Knockout Mice

The generation of ALOX15 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to delete a critical exon of the Alox15 gene.

G cluster_0 Targeting Vector Construction cluster_1 ES Cell Manipulation cluster_2 Mouse Generation Design Targeting Vector Design Targeting Vector Isolate Alox15 Genomic DNA Isolate Alox15 Genomic DNA Design Targeting Vector->Isolate Alox15 Genomic DNA Clone Homology Arms Clone Homology Arms Isolate Alox15 Genomic DNA->Clone Homology Arms Insert Selection Cassette Insert Selection Cassette Clone Homology Arms->Insert Selection Cassette Electroporate ES Cells Electroporate ES Cells Insert Selection Cassette->Electroporate ES Cells Select for Recombination Select for Recombination Electroporate ES Cells->Select for Recombination Screen for Targeted Clones Screen for Targeted Clones Select for Recombination->Screen for Targeted Clones Inject ES Cells into Blastocysts Inject ES Cells into Blastocysts Screen for Targeted Clones->Inject ES Cells into Blastocysts Implant into Foster Mothers Implant into Foster Mothers Inject ES Cells into Blastocysts->Implant into Foster Mothers Breed Chimeric Mice Breed Chimeric Mice Implant into Foster Mothers->Breed Chimeric Mice Genotype Offspring Genotype Offspring Breed Chimeric Mice->Genotype Offspring

Workflow for generating ALOX15 knockout mice.
Metabolic Phenotyping of ALOX15 KO Mice

To assess the metabolic consequences of ALOX15 deletion, a series of analyses are performed on wild-type and knockout littermates.

G cluster_0 Sample Collection cluster_1 Metabolic Analysis ALOX15 KO Mice ALOX15 KO Mice Blood Collection Blood Collection ALOX15 KO Mice->Blood Collection Tissue Harvesting (Liver, Adipose, etc.) Tissue Harvesting (Liver, Adipose, etc.) ALOX15 KO Mice->Tissue Harvesting (Liver, Adipose, etc.) Wild-Type Mice Wild-Type Mice Wild-Type Mice->Blood Collection Wild-Type Mice->Tissue Harvesting (Liver, Adipose, etc.) Lipidomic Profiling (Mass Spectrometry) Lipidomic Profiling (Mass Spectrometry) Blood Collection->Lipidomic Profiling (Mass Spectrometry) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Tissue Harvesting (Liver, Adipose, etc.)->Gene Expression Analysis (qPCR) Histological Analysis Histological Analysis Tissue Harvesting (Liver, Adipose, etc.)->Histological Analysis Mitochondrial Respiration Assays Mitochondrial Respiration Assays Tissue Harvesting (Liver, Adipose, etc.)->Mitochondrial Respiration Assays

Metabolic phenotyping workflow for ALOX15 KO mice.
In Vitro β-Oxidation Assay in Isolated Mitochondria

This protocol measures the rate of fatty acid oxidation in mitochondria isolated from the livers of wild-type and ALOX15 KO mice. A decrease in the oxidation of a 15-hydroxy fatty acid substrate in KO mitochondria would suggest a role for this compound in this process.

Materials:

  • Livers from wild-type and ALOX15 KO mice

  • Mitochondria isolation buffer

  • Respiration buffer

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]15-hydroxyeicosanoic acid)

  • Scintillation fluid and counter

Procedure:

  • Isolate mitochondria from fresh liver tissue by differential centrifugation.

  • Resuspend the mitochondrial pellet in respiration buffer.

  • Incubate the mitochondria with the radiolabeled fatty acid substrate.

  • Stop the reaction and measure the amount of radiolabeled acetyl-CoA and other β-oxidation products using a scintillation counter.

  • Compare the rates of β-oxidation between wild-type and KO mitochondria.

Alternative Methodologies for Functional Validation

While the knockout mouse model provides invaluable in vivo data, alternative methods offer complementary and more direct approaches to studying this compound function.

In Vitro Enzyme Assays

Principle: These assays directly measure the activity of enzymes that may utilize this compound as a substrate.

Methodology:

  • Synthesize this compound chemo-enzymatically.

  • Incubate the synthesized substrate with a purified candidate enzyme (e.g., an acyl-CoA dehydrogenase).

  • Monitor the reaction for product formation using techniques like HPLC or mass spectrometry.

Advantages:

  • Provides direct evidence of enzyme-substrate interaction.

  • Allows for detailed kinetic analysis.

Limitations:

  • Lacks the complexity of the cellular environment.

  • Requires synthesis of the specific acyl-CoA.

Cell-Based Assays

Principle: These assays investigate the effect of 15-HETE (the precursor to this compound) on cellular processes.

Methodology:

  • Treat cultured cells (e.g., hepatocytes, macrophages) with 15-HETE.

  • Analyze changes in gene expression, protein levels, or metabolic fluxes related to lipid metabolism.

  • Use inhibitors of acyl-CoA synthetases to confirm that the effects are mediated through the conversion of 15-HETE to its CoA ester.

Advantages:

  • Provides insights into the cellular functions of the metabolic pathway.

  • Higher throughput than animal studies.

Limitations:

  • Results may not fully recapitulate in vivo responses.

  • Off-target effects of inhibitors are a potential concern.

Mass Spectrometry-Based Lipidomics

Principle: This powerful analytical technique allows for the comprehensive and quantitative analysis of lipids, including acyl-CoAs, in biological samples.

Methodology:

  • Extract lipids from tissues or cells of wild-type and ALOX15 KO mice.

  • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a wide range of acyl-CoAs.

  • Compare the acyl-CoA profiles to identify changes resulting from the absence of this compound.

Advantages:

  • Provides a global view of the impact on lipid metabolism.

  • Highly sensitive and specific.

Limitations:

  • Provides correlational rather than causal data.

  • Requires specialized equipment and expertise.

Logical Framework for Validation

G cluster_0 Hypothesis cluster_1 In Vivo Validation cluster_2 In Vitro / Ex Vivo Validation This compound has a specific biological function This compound has a specific biological function ALOX15 KO Mouse ALOX15 KO Mouse This compound has a specific biological function->ALOX15 KO Mouse Enzyme Assays Enzyme Assays This compound has a specific biological function->Enzyme Assays Phenotypic Analysis Phenotypic Analysis ALOX15 KO Mouse->Phenotypic Analysis Metabolic Profiling Metabolic Profiling Phenotypic Analysis->Metabolic Profiling Functional Inference Functional Inference Metabolic Profiling->Functional Inference Cell-Based Assays Cell-Based Assays Enzyme Assays->Cell-Based Assays Lipidomics Lipidomics Cell-Based Assays->Lipidomics Lipidomics->Functional Inference

Logical relationship for validating this compound function.

Conclusion

The ALOX15 knockout mouse model serves as an indispensable tool for inferring the in vivo function of this compound. While it provides a holistic view of the physiological consequences of its absence, this approach offers indirect evidence. For a comprehensive validation strategy, it is essential to integrate data from the knockout model with direct evidence from in vitro enzyme assays, cell-based studies, and detailed lipidomic analyses. This multi-faceted approach will provide a more complete understanding of the role of this compound in health and disease, paving the way for novel therapeutic interventions.

References

Comparative Guide to the Enzymatic Synthesis of 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary enzymatic pathways for the synthesis of 15-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. The focus is on providing objective performance comparisons with supporting experimental data and detailed methodologies for the confirmation of the enzymatic product.

Introduction

The hydroxylation of fatty acids is a critical metabolic process that generates a diverse array of signaling molecules and metabolic intermediates. This compound, a derivative of the 20-carbon saturated fatty acid icosanoic acid, is of interest in various research fields. Its synthesis is primarily achieved through the action of specific oxygenase enzymes. This guide compares the two main enzymatic routes: cytochrome P450-mediated hydroxylation and lipoxygenase-mediated hydroxylation.

Primary Enzymatic Pathways for 15-Hydroxy Fatty Acid Synthesis

The two principal enzyme families responsible for the hydroxylation of C20 fatty acids are the Cytochrome P450 (CYP) monooxygenases and the lipoxygenases (LOX). While direct enzymatic hydroxylation of icosanoyl-CoA is not extensively documented, the common pathway involves the hydroxylation of the free fatty acid (icosanoic acid or the more commonly studied arachidonic acid), which is then activated to its CoA thioester.

Cytochrome P450 (CYP) Pathway

Members of the CYP4F family are key enzymes in the hydroxylation of long-chain fatty acids.[1] Specifically, CYP4F2 and CYP4A11 have been identified as potent hydroxylases of arachidonic acid (a C20:4 fatty acid), primarily at the ω-position to produce 20-hydroxyeicosatetraenoic acid (20-HETE).[2] While the primary site of hydroxylation for these enzymes is the terminal carbon, they can also produce other positional isomers. The regioselectivity is influenced by the specific CYP isoform and the substrate.[3]

Lipoxygenase (LOX) Pathway

Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the stereospecific oxygenation of polyunsaturated fatty acids.[4][5] Certain lipoxygenases can introduce an oxygen molecule at the C-15 position of arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-HETE. This pathway is a well-established route for the synthesis of 15-hydroxy fatty acids.

Comparative Performance Data

The following table summarizes the kinetic parameters for key enzymes involved in the hydroxylation of C20 fatty acids. Data for arachidonic acid is presented as a surrogate for icosanoic acid due to its prevalence in the literature.

Enzyme FamilySpecific EnzymeSubstrateProductK_m (µM)V_max (min⁻¹)Catalytic Efficiency (k_cat/K_m)
Cytochrome P450CYP4F2Arachidonic Acid20-HETE247.4Moderate
Cytochrome P450CYP4A11Arachidonic Acid20-HETE22849.1Low
LipoxygenaseSoybean LipoxygenaseArachidonic Acid15-HETENot ReportedNot ReportedHigh (Qualitative)

Note: Catalytic efficiency is qualitatively described where specific k_cat values are not available. The data for CYP enzymes is from studies on human liver microsomes.[2]

Experimental Protocols

Confirmation of the enzymatic product, this compound, requires robust analytical techniques. The following are detailed methodologies for key experiments.

Enzymatic Synthesis of 15-Hydroxyicosanoic Acid

Objective: To produce 15-hydroxyicosanoic acid from icosanoic acid using a selected enzyme (CYP450 or Lipoxygenase).

Materials:

  • Icosanoic acid

  • Recombinant human CYP4F2 or soybean lipoxygenase

  • NADPH (for CYP450)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvent (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, icosanoic acid (dissolved in a suitable solvent like ethanol), and NADPH (if using CYP450).

  • Initiate the reaction by adding the enzyme (CYP4F2 or lipoxygenase).

  • Incubate the reaction at an optimal temperature (e.g., 37°C for CYP450, 25°C for lipoxygenase) for a predetermined time.

  • Stop the reaction by adding an organic solvent to precipitate the protein.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Extract the hydroxylated fatty acid from the supernatant using liquid-liquid extraction with an organic solvent.

  • Purify the product using a solid-phase extraction column.

Conversion to this compound

Objective: To convert the synthesized 15-hydroxyicosanoic acid to its CoA thioester.

Materials:

  • 15-hydroxyicosanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP

  • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 15-hydroxyicosanoic acid, CoA, and ATP.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by, for example, measuring the decrease in free thiols using Ellman's reagent.[6]

  • Purify the resulting this compound using techniques like HPLC.

Product Confirmation by LC-MS/MS

Objective: To confirm the identity and quantify the synthesized this compound.

Instrumentation:

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[7]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the long-chain acyl-CoAs.[7]

  • Flow Rate: 0.4 mL/min.[7]

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ions: Characteristic fragment ions of the acyl-CoA molecule. A neutral loss of 507 Da is often monitored for acyl-CoAs.[9]

Visualizations

Enzymatic_Synthesis_Pathway cluster_cyp Cytochrome P450 Pathway cluster_lox Lipoxygenase Pathway Icosanoic_Acid_CYP Icosanoic Acid CYP4F2 CYP4F2/CYP4A11 (+ NADPH, O2) Icosanoic_Acid_CYP->CYP4F2 Hydroxy_Icosanoic_Acid_CYP 15-Hydroxyicosanoic Acid CYP4F2->Hydroxy_Icosanoic_Acid_CYP Acyl_CoA_Synthetase_CYP Acyl-CoA Synthetase (+ CoA, ATP) Hydroxy_Icosanoic_Acid_CYP->Acyl_CoA_Synthetase_CYP Hydroxy_Icosanoyl_CoA_CYP This compound Acyl_CoA_Synthetase_CYP->Hydroxy_Icosanoyl_CoA_CYP Icosanoic_Acid_LOX Icosanoic Acid LOX Lipoxygenase (+ O2) Icosanoic_Acid_LOX->LOX Hydroxy_Icosanoic_Acid_LOX 15-Hydroxyicosanoic Acid LOX->Hydroxy_Icosanoic_Acid_LOX Acyl_CoA_Synthetase_LOX Acyl-CoA Synthetase (+ CoA, ATP) Hydroxy_Icosanoic_Acid_LOX->Acyl_CoA_Synthetase_LOX Hydroxy_Icosanoyl_CoA_LOX This compound Acyl_CoA_Synthetase_LOX->Hydroxy_Icosanoyl_CoA_LOX

Caption: Enzymatic pathways for this compound synthesis.

Experimental_Workflow Enzymatic_Reaction Enzymatic Hydroxylation (CYP450 or Lipoxygenase) Extraction Product Extraction (Liquid-Liquid or SPE) Enzymatic_Reaction->Extraction CoA_Ligation CoA Ligation (Acyl-CoA Synthetase) Extraction->CoA_Ligation Purification Purification (HPLC) CoA_Ligation->Purification Analysis LC-MS/MS Analysis (Confirmation & Quantification) Purification->Analysis

Caption: Workflow for synthesis and confirmation of this compound.

References

"comparing the effects of 15-hydroxyicosanoyl-CoA and its downstream metabolites"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 15-hydroxyicosanoyl-CoA and its key downstream metabolites: 15-hydroxyeicosatetraenoic acid (15-HETE), 15-keto-eicosatetraenoic acid (15-KETE), and 15-hydroxyeicosatrienoic acid (15-HETrE). While direct experimental data on the biological activity of this compound is limited, its role as a crucial intracellular precursor to these bioactive lipids is well-established. This document summarizes the known effects, underlying signaling pathways, and relevant experimental data for its more extensively studied downstream products.

Introduction to this compound Metabolism

This compound is an intermediate in the metabolic pathway of arachidonic acid, a key polyunsaturated fatty acid involved in cellular signaling. It is generally understood to be rapidly de-esterified intracellularly by acyl-CoA thioesterases to its free fatty acid form, 15-HETE. 15-HETE can then be further metabolized, for instance by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-KETE. Another related metabolite, 15-HETrE, is derived from dihomo-γ-linolenic acid. The primary focus of current research has been on the biological activities of these downstream metabolites, which have been implicated in a range of physiological and pathological processes, including inflammation, cell proliferation, apoptosis, and angiogenesis.

Comparative Data on Biological Effects

The following tables summarize the known quantitative and qualitative effects of 15-HETE, 15-KETE, and 15-HETrE on various cellular processes. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus the presented data is a collation from various sources.

Table 1: Effects on Cell Proliferation and Apoptosis

MetaboliteCellular ProcessEffectCell TypeQuantitative DataCitation(s)
15-HETE ProliferationIncreasedBaby Hamster Kidney (BHK-21) cellsIncreased cell number[1]
ApoptosisAnti-apoptoticPulmonary Artery Smooth Muscle Cells (PASMCs)Upregulation of Bcl-2, inhibition of caspase-3 and -9[2][3]
15-KETE ProliferationIncreasedPulmonary Artery Endothelial CellsIncreased DNA synthesis
15-HETrE ProliferationAntiproliferativeGuinea Pig EpidermisReversal of DHA-induced epidermal hyperplasia[4]
ApoptosisPro-apoptoticGuinea Pig EpidermisSuppression of Bcl-2, elevation of caspase-3[4]

Table 2: Effects on Cell Migration and Angiogenesis

MetaboliteCellular ProcessEffectCell TypeQuantitative DataCitation(s)
15-HETE AngiogenesisPro-angiogenic--
15-KETE Cell MigrationIncreasedPulmonary Artery Endothelial CellsIncreased cell migration in wound healing assay
AngiogenesisPro-angiogenicPulmonary Artery Endothelial CellsIncreased tube formation
15-HETrE Cell MigrationNot extensively studied--
AngiogenesisNot extensively studied--

Signaling Pathways

The downstream metabolites of this compound exert their effects through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways identified in the literature.

G cluster_15HETE 15-HETE Signaling HETE 15-HETE iNOS iNOS Pathway HETE->iNOS HSP90 HSP90 HETE->HSP90 Bcl2 Bcl-2 iNOS->Bcl2 HSP90->Bcl2 Caspases Caspase-3 & -9 Bcl2->Caspases Apoptosis_HETE Apoptosis Caspases->Apoptosis_HETE

Caption: 15-HETE anti-apoptotic signaling pathway.

G cluster_15KETE 15-KETE Signaling KETE 15-KETE ERK12 ERK1/2 KETE->ERK12 Proliferation_KETE Proliferation ERK12->Proliferation_KETE Migration_KETE Migration ERK12->Migration_KETE

Caption: 15-KETE pro-proliferative and pro-migratory signaling.

G cluster_15HETrE 15-HETrE Signaling HETrE 15-HETrE AP1 AP-1 HETrE->AP1 upregulates Bcl2_HETrE Bcl-2 HETrE->Bcl2_HETrE suppresses Caspase3_HETrE Caspase-3 HETrE->Caspase3_HETrE elevates Proliferation_HETrE Hyperproliferation AP1->Proliferation_HETrE Apoptosis_HETrE Apoptosis Bcl2_HETrE->Apoptosis_HETrE Caspase3_HETrE->Apoptosis_HETrE

Caption: 15-HETrE anti-proliferative and pro-apoptotic signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

BrdU Cell Proliferation Assay

This protocol is used to detect and quantify newly synthesized DNA, and thus cell proliferation.

Materials:

  • Bromodeoxyuridine (BrdU) labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • BrdU Labeling: Add BrdU labeling reagent to the cell culture medium and incubate for a period that allows for BrdU incorporation (typically 2-24 hours, depending on the cell cycle length).

  • Fixation: Remove the labeling medium, wash with PBS, and fix the cells with a fixation solution for 15-30 minutes at room temperature.

  • Denaturation: Wash the cells with PBS and then treat with a denaturation solution (e.g., 2N HCl) to expose the incorporated BrdU. Neutralize with a buffer (e.g., 0.1 M sodium borate).

  • Permeabilization: Wash with PBS and permeabilize the cells with a solution containing a detergent like Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with the anti-BrdU primary antibody. After washing, incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Imaging: Wash the cells and counterstain the nuclei. Acquire images using a fluorescence microscope. The percentage of BrdU-positive cells is determined by counting the number of green-fluorescing nuclei relative to the total number of blue-fluorescing nuclei.

Western Blot for ERK1/2 Activation

This protocol is used to detect the phosphorylation status of ERK1/2, a key protein in many signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Basement membrane matrix (e.g., Matrigel)

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • Multi-well plate (e.g., 96-well)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled multi-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Cell Seeding: Harvest endothelial cells and resuspend them in culture medium containing the test compounds (e.g., 15-KETE) or controls.

  • Incubation: Seed the cells onto the solidified matrix. Incubate at 37°C for 4-18 hours.

  • Imaging and Analysis: Observe the formation of tube-like structures using a microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

While this compound is a key precursor, its downstream metabolites, particularly 15-HETE, 15-KETE, and 15-HETrE, are the primary bioactive molecules that have been studied to date. These metabolites exhibit diverse and sometimes opposing effects on critical cellular processes such as proliferation, apoptosis, and migration. 15-HETE and 15-KETE appear to promote cell survival and proliferation in certain contexts, whereas 15-HETrE has demonstrated anti-proliferative and pro-apoptotic activities. The distinct signaling pathways activated by these molecules underscore the complexity of lipid mediator signaling in cellular regulation. Further research is warranted to elucidate the direct biological roles of this compound and to further dissect the intricate interplay between its downstream metabolites in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting these pathways.

References

The Potential of 15-Hydroxyicosanoyl-CoA as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of effective therapies for metabolic diseases. This guide provides a comparative analysis of the hypothetical biomarker, 15-hydroxyicosanoyl-CoA, against established biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and severe fatty acid oxidation disorder. While direct validation of this compound for a specific disease is not yet established in published literature, this guide will extrapolate its potential utility based on the pathophysiology of LCHAD deficiency and the known characteristics of related molecules.

Introduction to LCHAD Deficiency and Current Biomarkers

LCHAD deficiency is an inherited metabolic disorder that prevents the body from converting certain fats into energy. This leads to a harmful accumulation of long-chain fatty acids in tissues. The diagnosis of LCHAD deficiency currently relies on the detection of specific long-chain hydroxyacylcarnitines in blood, which are derivatives of the accumulating acyl-CoA species.

Comparative Analysis of Biomarkers

The performance of a biomarker is assessed by its sensitivity, specificity, and the reliability of its measurement. Below is a comparison of established biomarkers for LCHAD deficiency with the hypothetical biomarker, this compound.

Quantitative Data Summary
Biomarker CategorySpecific BiomarkerDisease State Concentration (LCHAD Deficiency)Normal ConcentrationSensitivitySpecificity
Established Acylcarnitine Biomarkers C16-OH (3-Hydroxypalmitoylcarnitine)≥ 0.10 µmol/L[1]< 0.10 µmol/L[1]HighModerate (can be elevated in other conditions)[2]
C18:1-OH (3-Hydroxyoleoylcarnitine)Elevated, e.g., 0.39 µmol/L in a diagnosed case[3]< 0.11 µmol/L[3]HighModerate (can be elevated in other conditions)[2]
"HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0)0.19 ± 0.14[4]0.0023 ± 0.0016[4]100%[5]100%[5]
Hypothetical Biomarker This compoundNot establishedNot establishedUnknownUnknown
15-Hydroxyicosanoylcarnitine (C20-OH)Not establishedNot establishedUnknownUnknown

Experimental Protocols

Accurate and reproducible quantification of biomarkers is crucial for their clinical utility. The gold standard for the analysis of acylcarnitines is tandem mass spectrometry (MS/MS).

Protocol for Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry

This protocol is a generalized procedure for the extraction and analysis of acylcarnitines.

1. Sample Preparation:

  • A 3.2 mm disc is punched from a dried blood spot card.

  • The disc is placed into a well of a 96-well microtiter plate.

2. Extraction:

  • To each well, 200 µL of an extraction solution is added. This solution is typically composed of 85:15 acetonitrile (B52724):water and contains a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified[6].

  • The plate is agitated on a microplate shaker for 20 minutes at room temperature to ensure efficient extraction[6].

3. Derivatization (Butylation):

  • The extracted solution is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • 50 µL of 3N HCl in n-butanol is added to each well.

  • The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency for MS/MS analysis.

  • The butanolic HCl is then evaporated under nitrogen.

4. Reconstitution:

  • The dried residue is reconstituted in a mobile phase solvent suitable for injection into the mass spectrometer.

5. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is used to detect the protonated butyl-esterified acylcarnitines.

  • Scan Mode: The instrument is operated in Precursor Ion Scan mode. For acylcarnitines, a precursor ion scan of m/z 85 is characteristic, as all acylcarnitine butyl esters fragment to produce a common product ion with this mass-to-charge ratio.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Prospective Protocol for this compound and its Carnitine Ester

The analysis of this compound and its carnitine derivative would likely follow a similar liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

1. Sample Preparation:

  • For this compound, a more rigorous extraction from plasma or tissue homogenates would be required, likely involving protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by solid-phase extraction to enrich for CoA esters.

  • For 15-hydroxyicosanoylcarnitine, the same dried blood spot protocol as for other acylcarnitines could be attempted.

2. LC-MS/MS Analysis:

  • Chromatography: Due to the complexity of the sample matrix, ultra-high-performance liquid chromatography (UHPLC) would be necessary to separate this compound or its carnitine ester from other isomers and interfering substances before detection by the mass spectrometer. A C18 reversed-phase column would be a suitable starting point.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode would be used.

    • Detection: Multiple Reaction Monitoring (MRM) would be the preferred scan mode for quantification. This would involve selecting the specific precursor ion (the molecular ion of the target analyte) and a specific product ion generated upon fragmentation. This highly selective method would be crucial for accurate quantification in a complex biological matrix.

    • Internal Standard: A stable isotope-labeled version of this compound or 15-hydroxyicosanoylcarnitine would be essential for accurate quantification.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Fatty_Acid_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA ACADVL Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA EHHADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LCHAD Accumulated_Hydroxyacyl_CoA Accumulated L-3-Hydroxyacyl-CoA Hydroxyacyl_CoA->Accumulated_Hydroxyacyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA β-oxidation cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Energy Production Hydroxyacylcarnitine Hydroxyacylcarnitine (Biomarker) Accumulated_Hydroxyacyl_CoA->Hydroxyacylcarnitine CPTII/CAT

Caption: Mitochondrial beta-oxidation pathway highlighting the LCHAD deficiency block.

Biomarker_Analysis_Workflow DBS Dried Blood Spot Sample Punch Punch 3.2mm Disc DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Derivatization Butylation (Derivatization) Extraction->Derivatization Analysis Tandem MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Result Biomarker Concentration Report Data->Result

References

Structural Comparison of Enzymes Binding 15-Hydroxyicosanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of enzymes that bind 15-hydroxyicosanoyl-CoA is pivotal for targeted therapeutic design. This guide provides a comparative analysis of key enzymes, focusing on their structural characteristics, substrate affinity, and the experimental methodologies used for their characterization.

While direct structural and quantitative binding data for this compound is limited in publicly available literature, this guide draws comparisons from studies on structurally related long-chain fatty acids and their hydroxylated metabolites, such as arachidonic acid and 15-hydroxyeicosatetraenoic acid (15-HETE). The primary enzymes implicated in the metabolism of such molecules are members of the cytochrome P450 (CYP) family, specifically the CYP4A and CYP4F subfamilies, which are known for their fatty acid ω-hydroxylase activity.

Key Enzyme Families and Their Members

The CYP4A and CYP4F subfamilies house the most probable candidates for interaction with this compound. These enzymes play crucial roles in lipid metabolism and signaling.

  • CYP4A Subfamily: Notably, CYP4A11 is a prominent human fatty acid ω-hydroxylase. It is known to metabolize various saturated and unsaturated fatty acids.

  • CYP4F Subfamily: This subfamily includes several enzymes with specificity towards long-chain fatty acids and eicosanoids. Key members include CYP4F2, CYP4F3A, and CYP4F11 . CYP4F11, in particular, has been shown to metabolize 15-HETE, a compound structurally similar to this compound[1].

Structural Insights and Active Site Architecture

The precise structural details of these enzymes in complex with this compound are not yet elucidated by experimental methods like X-ray crystallography. However, homology modeling and the crystal structure of a related rabbit enzyme provide valuable insights into their active sites.

A homology model of human CYP4A11, based on the X-ray structure of CYP102 (P450BM3), suggests a sterically restricted active site[2]. This architecture is believed to limit the access of long-chain fatty acids to the heme catalytic center, thereby favoring ω-hydroxylation at the terminal carbon[2]. An AlphaFold predicted structure for human CYP4A11 is available (AF-Q02928-F1), offering a computational model for further structural analysis[3].

For the CYP4F subfamily, homology models of CYP4F11 and CYP4F3A have been developed. The model of CYP4F11 suggests a more open substrate access channel compared to CYP4F3A, which may account for its ability to metabolize larger molecules[4]. The active site of CYP4F3A is adapted for the metabolism of leukotriene B4[5][6][7].

The following diagram illustrates a generalized signaling pathway involving the ω-hydroxylation of a long-chain fatty acid by a CYP4 family enzyme.

fatty_acid_metabolism Fatty Acid Omega-Hydroxylation Pathway This compound This compound CYP4_Enzyme CYP4A/CYP4F (ω-hydroxylase) This compound->CYP4_Enzyme Substrate 20-hydroxy-15-hydroxyicosanoyl-CoA 20-hydroxy-15-hydroxyicosanoyl-CoA CYP4_Enzyme->20-hydroxy-15-hydroxyicosanoyl-CoA ω-hydroxylation Further_Metabolism Further Metabolism (e.g., β-oxidation) 20-hydroxy-15-hydroxyicosanoyl-CoA->Further_Metabolism

Caption: Generalized pathway of this compound metabolism by CYP4 enzymes.

Quantitative Data Comparison

Direct quantitative binding or kinetic data for this compound with these enzymes is scarce. However, data from studies using arachidonic acid (AA) as a substrate can provide a basis for comparison of their catalytic efficiencies.

EnzymeSubstrateKM (µM)Vmax (nmol/min/nmol P450)Reference
CYP4A11Arachidonic Acid22849.1[8]
CYP4F2Arachidonic Acid247.4[8]
CYP4F11Erythromycin1250.83[4]

Note: Data for CYP4F11 with a non-fatty acid substrate is included to provide some context on its catalytic activity.

Experimental Protocols

The characterization of enzyme-substrate interactions for CYP450 enzymes typically involves a combination of activity assays and binding studies.

CYP450 ω-Hydroxylation Activity Assay using LC-MS/MS

This method is widely used to quantify the formation of hydroxylated metabolites.

1. Reagents and Materials:

  • Recombinant human CYP450 enzymes (CYP4A11, CYP4F2, etc.)

  • This compound (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for LC-MS/MS quantification)

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare a reaction mixture containing the recombinant CYP450 enzyme in potassium phosphate buffer.

  • Add the substrate, this compound, to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the hydroxylated product.

3. Data Analysis:

  • Calculate the rate of metabolite formation and determine kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation.

The following diagram outlines the general workflow for a CYP450 activity assay.

experimental_workflow CYP450 Activity Assay Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Recombinant CYP450 Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate This compound Substrate->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation NADPH Add NADPH Regenerating System Incubation->NADPH Quench Quench Reaction (Acetonitrile) NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for determining CYP450-mediated metabolism of this compound.

Fluorescence-Based Binding Assays

Fluorescence quenching assays can be employed to determine the binding affinity of a ligand to a protein. The intrinsic tryptophan fluorescence of the CYP450 enzyme is monitored as the substrate is titrated into the solution. Binding of the substrate in the active site can cause a change in the local environment of tryptophan residues, leading to quenching of the fluorescence signal. The dissociation constant (Kd) can be determined by analyzing the change in fluorescence as a function of substrate concentration[9].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[10][11][12][13][14].

Concluding Remarks

The structural and functional comparison of enzymes that bind this compound is an evolving area of research. While direct experimental data remains limited, comparative analysis based on related substrates provides a solid foundation for understanding their interactions. The enzymes of the CYP4A and CYP4F subfamilies, particularly CYP4A11 and CYP4F11, are key targets for further investigation. Future studies employing X-ray crystallography or cryo-electron microscopy to solve the structures of these enzymes in complex with this compound will be invaluable. Furthermore, detailed kinetic and binding studies using the methodologies outlined in this guide will provide the quantitative data necessary to build a comprehensive understanding of their structure-function relationships, ultimately aiding in the development of novel therapeutics targeting lipid metabolism.

References

In Vivo Validation of the 15-Lipoxygenase Pathway: A Comparative Guide on the Physiological Relevance of 15-Hydroxyeicosatetraenoic Acid (15-HETE)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo validation studies on the physiological relevance of 15-hydroxyicosanoyl-CoA are currently limited in published literature. This guide therefore focuses on its immediate precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), a well-studied product of the 15-lipoxygenase (15-LOX) pathway, to infer the potential physiological significance of its CoA derivative. The activation of fatty acids to their acyl-CoA esters is a critical step for their involvement in metabolic and signaling pathways.

Introduction

15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX). It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and vascular reactivity. The conversion of 15-HETE to this compound by an acyl-CoA synthetase would be the necessary step for its entry into various metabolic pathways, such as fatty acid β-oxidation, or for its role as a signaling molecule. This guide provides a comparative overview of the in vivo and in vitro experimental data supporting the physiological relevance of 15-HETE, along with detailed experimental protocols.

Data Presentation: In Vivo Effects of 15-HETE

The following table summarizes the quantitative data from various in vivo studies on the effects of 15-HETE.

Physiological Process Model System 15-HETE Concentration/Dose Observed Effect Alternative/Control Reference
Angiogenesis Chick Chorio-allantoic membrane (CAM)5 µMIncreased vessel densityVehicle control[1][2]
Angiogenesis Rat aortic ringsNot specifiedInduced sproutingControl[1]
Angiogenesis Matrigel plug in C57BL/6 mice50 µMIncreased angiogenesisVehicle control[3][4]
Inflammation (Osteoarthritis) Rat knee joints10 µM (twice a week)Alleviated cartilage damage, inhibited MMP-13 expressionMonosodium iodoacetate (MIA) induced OA[5]
Inflammation (Neutrophil Migration) In vitro human endothelial cellsNot specifiedInhibited polymorphonuclear neutrophil (PMN) migrationCytokine-activated endothelium[6]
Vascular Reactivity Not specifiedLow concentrationsSlight vasorelaxationHigher concentrationsNot specified in snippets
Vascular Reactivity Not specifiedHigher concentrationsVasoconstrictionLow concentrationsNot specified in snippets
Immunosuppression C57Bl/6 miceDaily IP injection (dose not specified)Weaker response of splenocytes to stimuliControl animals[7]
Thrombosis Human whole blood (ex vivo)Concentrations similar to ischemic heart disease patientsDecreased clotting time, faster clot formationControl[8]

Experimental Protocols

In Vivo Angiogenesis Study: Matrigel Plug Assay

This protocol describes the use of Matrigel plugs to assess the pro-angiogenic effects of 15(S)-HETE in mice.[3][4]

Materials:

  • Matrigel (growth factor-reduced)

  • 15(S)-HETE

  • Vehicle (e.g., DMSO)

  • C57BL/6 mice (8 weeks old)

  • Sterile, pre-chilled microcentrifuge tubes

  • Syringes and needles (25-27 gauge)

  • Anesthetic (e.g., sodium pentobarbital)

Procedure:

  • Preparation: Thaw the Matrigel on ice overnight. Ensure all materials in contact with Matrigel are kept cold.

  • Mixing: In a sterile, pre-chilled microcentrifuge tube on ice, mix the liquid Matrigel with 15(S)-HETE to a final concentration of 50 µM. A vehicle control group should be prepared with Matrigel and the corresponding vehicle.

  • Animal Anesthesia: Lightly anesthetize the C57BL/6 mice with sodium pentobarbital (B6593769) (50 mg/kg, i.p.).

  • Injection: Subcutaneously inject 0.5 ml of the Matrigel mixture along the dorsal midline of the anesthetized mouse.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

  • Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of angiogenesis can be quantified by measuring hemoglobin content or by histological analysis of vascular structures.

In Vivo Administration of 15(S)-HETE Methyl Ester for Inflammation Studies

This protocol details the preparation and intraperitoneal injection of 15(S)-HETE methyl ester in a mouse model.[9]

Materials:

  • 15(S)-HETE methyl ester

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 15(S)-HETE methyl ester in sterile DMSO (e.g., 100 mg/mL). Store at -20°C or -80°C in small aliquots.

  • Working Solution Preparation: On the day of injection, thaw an aliquot of the stock solution. To prepare a 1 mg/mL working solution in a 5% DMSO/corn oil vehicle, take 10 µL of the 100 mg/mL stock solution, add 40 µL of sterile DMSO, and then add 950 µL of sterile corn oil. Vortex vigorously to create a uniform suspension.

  • Injection: Administer the working solution to the mice via intraperitoneal injection. The final dosage (mg/kg) should be calculated based on the average weight of the mice.

  • Post-injection Monitoring: Return the mice to their cages and monitor for any adverse reactions.

Mandatory Visualization

Signaling Pathway of 15(S)-HETE-Induced Angiogenesis

G 15(S)-HETE Signaling in Angiogenesis HETE 15(S)-HETE Receptor Cell Surface Receptor (Putative) HETE->Receptor STAT3 STAT3 Receptor->STAT3 Activation VEGF VEGF Expression STAT3->VEGF Induces Angiogenesis Angiogenesis (Migration, Tube Formation) VEGF->Angiogenesis G Fatty Acid Activation and Metabolic Fates FA Fatty Acid (e.g., 15-HETE) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA Acyl-CoA (e.g., this compound) ACSL->AcylCoA ATP, CoA-SH BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->LipidSyn Signaling Cell Signaling AcylCoA->Signaling

References

Navigating the Lipid Landscape: A Comparative Guide to Lipidomics in Cells with Altered 15-Hydroxyicosanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipidomic profiles of cells with altered levels of 15-hydroxyicosanoyl-CoA, a critical intermediate in lipid signaling. Understanding these alterations is paramount for deciphering cellular metabolic pathways and developing novel therapeutic strategies for a range of diseases, including inflammatory disorders and cancer.

Introduction

This compound is the activated form of 15-hydroxyeicosanoic acid, a product of the 15-lipoxygenase (15-LOX) pathway. While direct comparative lipidomic data on cells with specifically altered this compound is limited, this guide presents a comprehensive overview based on studies of cells with modulated 15-LOX activity, the key enzyme responsible for the synthesis of its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2][3][4] Alterations in 15-LOX expression or activity serve as a reliable proxy for studying the downstream effects of varied this compound levels on the cellular lipidome.

Comparative Lipidomic Data

The following table summarizes the anticipated quantitative changes in major lipid classes in cells with either up-regulated or down-regulated 15-LOX activity, leading to corresponding changes in this compound levels. These trends are synthesized from lipidomic studies on various cell types where fatty acid hydroxylation and oxidation pathways have been perturbed.[5][6][7][8]

Lipid ClassExpected Change with Increased this compound (Upregulated 15-LOX)Expected Change with Decreased this compound (Downregulated/Inhibited 15-LOX)Rationale
Eicosanoids
15-HETE and derivatives↑↑↓↓Direct product of the 15-LOX pathway.
Pro-inflammatory Leukotrienes15-LOX products can have anti-inflammatory roles and compete with pro-inflammatory pathways.[9]
Lipoxins15-LOX is a key enzyme in the biosynthesis of anti-inflammatory lipoxins.[9][10]
Glycerophospholipids
Phosphatidylcholines (PC)↔ / ↑↔ / ↓Altered membrane composition due to incorporation of oxidized fatty acids.
Phosphatidylethanolamines (PE)Changes in PE containing polyunsaturated fatty acids are associated with ferroptosis, a process influenced by 15-LOX.[1]
Phosphatidylinositols (PI)Generally stable, but specific acyl chain remodeling may occur.
Sphingolipids
Ceramides (B1148491)15-HETE can induce ceramide synthesis, a key signaling lipid.
Sphingomyelins (SM)Potential shift in the balance between ceramides and sphingomyelins.
Neutral Lipids
Triacylglycerols (TAG)Impaired beta-oxidation of hydroxy fatty acids can lead to their esterification into TAGs for storage.[6]
Diacylglycerols (DAG)Precursors for TAG synthesis and important signaling molecules.
Cholesterol Esters (CE)↔ / ↑Alterations in fatty acid availability for esterification.

(Arrow direction indicates the expected trend: ↑ - Increase, ↓ - Decrease, ↔ - No significant change. Double arrows indicate a more pronounced effect.)

Experimental Protocols

The following are detailed methodologies for key experiments integral to comparative lipidomics of cells with altered this compound.

Cell Culture and Manipulation of 15-LOX Activity
  • Cell Lines: Human macrophage cell lines (e.g., U937), epithelial cells (e.g., A549), or primary cells relevant to the research question.

  • Upregulation of 15-LOX:

    • Transfection with a plasmid vector containing the human ALOX15 gene.

    • Treatment with cytokines such as IL-4 or IL-13 to induce endogenous 15-LOX expression.[11]

  • Downregulation/Inhibition of 15-LOX:

    • Transfection with siRNA targeting ALOX15 mRNA.

    • Treatment with a specific 15-LOX inhibitor (e.g., PD146176).

Lipid Extraction

A modified Bligh and Dyer method is commonly employed for total lipid extraction:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Add a 2:1:0.8 (v/v/v) mixture of methanol:dichloromethane:water to the cell pellet.

  • Vortex vigorously for 10 minutes and then centrifuge at 2000 x g for 10 minutes.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 2:1 methanol:dichloromethane).

Lipidomic Analysis by Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS/MS) is recommended for comprehensive lipid profiling.

  • Chromatography:

    • Reversed-Phase (RP) Chromatography: Separates lipids based on their hydrophobicity, effective for resolving different acyl chain structures within a lipid class.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their head groups, useful for class separation.

  • Mass Spectrometry:

    • Data-Dependent Acquisition (DDA): An untargeted approach where the most abundant ions in a survey scan are selected for fragmentation to obtain structural information.

    • Data-Independent Acquisition (DIA): A method where all ions within a specified m/z range are fragmented, providing a more comprehensive dataset.

    • Multiple Reaction Monitoring (MRM): A targeted approach for quantifying specific, known lipid species with high sensitivity and specificity.[12]

  • Data Analysis:

    • Raw data is processed using software such as MS-DIAL, LipidSearch, or XCMS for peak picking, alignment, and identification against lipid databases (e.g., LIPID MAPS).

    • Statistical analysis (e.g., t-tests, ANOVA, principal component analysis) is performed to identify significantly altered lipid species between experimental groups.

Visualizing the Pathways

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome HETE15_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase HETE15_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Thiolase β-Ketothiolase Enoyl_CoA_Hydratase->Thiolase Shortened_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondrion Mitochondrion (Further Oxidation) Shortened_Acyl_CoA->Mitochondrion Acetyl_CoA->Mitochondrion Lipidomics_Workflow Cell_Culture Cell Culture & Manipulation of 15-LOX Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

A Comparative Guide to Assessing Off-Target Effects of Very-Long-Chain Fatty Acid Hydroxylation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the on- and off-target effects of inhibiting the synthesis of hydroxylated very-long-chain fatty acids (VLCFAs). Direct pharmacological inhibitors of 15-hydroxyicosanoyl-CoA synthesis are not extensively documented in current literature. Therefore, this guide focuses on the inhibition of Fatty Acid 2-Hydroxylase (FA2H), a critical and well-characterized enzyme responsible for the synthesis of 2-hydroxylated VLCFAs, which are integral components of sphingolipids and play significant roles in cell signaling.

We will use a hypothetical inhibitor, FA2H-Inhibitor-X , as a model to illustrate the essential experimental assessments required to characterize its specificity and compare it against potential alternatives.

Comparative Performance of VLCFA Hydroxylation Inhibitors

The development of a selective inhibitor requires rigorous evaluation against other compounds and methodologies. The ideal inhibitor demonstrates high potency for its intended target (on-target) while exhibiting minimal interaction with other cellular proteins (off-targets). Genetic knockdown, while highly specific, lacks the therapeutic applicability of a small molecule inhibitor.

Below is a template table summarizing the kind of quantitative data required for comparing hypothetical FA2H inhibitors.

Parameter FA2H-Inhibitor-X Alternative Inhibitor-Y FA2H Genetic Knockdown (siRNA/CRISPR)
Target Fatty Acid 2-Hydroxylase (FA2H)Fatty Acid 2-Hydroxylase (FA2H)FA2H mRNA / Gene
On-Target Potency (IC₅₀) 15 nM50 nM>90% reduction in protein expression
Primary Off-Target(s) Kinase Family A (IC₅₀: 1.5 µM), Hydrolase B (IC₅₀: 5 µM)Cytochrome P450 Enzyme C (IC₅₀: 450 nM)Not Applicable (potential for off-target gene silencing to be assessed by transcriptomics)
Selectivity Index (Off-Target IC₅₀ / On-Target IC₅₀) 100x (for Kinase A)9x (for CYP C)Not Applicable
Effect on Cell Viability (EC₅₀ in HEK293 cells) > 50 µM5 µMMinimal effect
Inhibition of mTOR/Gli1 Pathway Dose-dependent decreaseDose-dependent decrease, confounded by off-target signalingConfirmed pathway inhibition

Note: Data presented is hypothetical and for illustrative purposes. Real-world data would be generated from the experimental protocols outlined below.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the assessment strategy is crucial for understanding the implications of inhibitor specificity.

FA2H-Mediated Signaling Pathway FA2H FA2H OHFA (R)-2-OHFAs FA2H->OHFA Synthesizes AMPK AMPK OHFA->AMPK Activates mTOR mTOR/S6K1 AMPK->mTOR Inhibits Gli1 Gli1 mTOR->Gli1 Activates TumorGrowth Tumor Growth & Chemoresistance Gli1->TumorGrowth Promotes Inhibitor FA2H Inhibitor Inhibitor->FA2H Blocks

Caption: FA2H-regulated signaling pathway in gastric cancer.

The workflow for assessing a novel inhibitor involves a multi-pronged approach, starting with broad screening and moving towards specific cellular validation.

Experimental Workflow for Off-Target Assessment cluster_discovery Phase 1: Discovery & Broad Screening cluster_validation Phase 2: Target Validation cluster_cellular Phase 3: Cellular Effect Profiling Inhibitor Novel Inhibitor ABPP Activity-Based Protein Profiling (ABPP) Inhibitor->ABPP Test Against Hydrolases Kinome Kinome-Wide Screen Inhibitor->Kinome Test Against Kinases CETSA Cellular Thermal Shift Assay (CETSA) ABPP->CETSA Validate Hits Kinome->CETSA Rescue Rescue Experiment (Drug-Resistant Mutant) CETSA->Rescue Confirm On-Target Phenotypic Phenotypic Screening (e.g., Cell Viability, Apoptosis) Rescue->Phenotypic Assess Cellular Impact Pathway Downstream Pathway Analysis (Western Blot, RNA-Seq) Phenotypic->Pathway Elucidate Mechanism

Caption: A phased workflow for inhibitor off-target identification.

A key goal is to develop inhibitors with high selectivity, minimizing unintended biological effects that can arise from engaging multiple targets.

Logical Comparison of Inhibitor Selectivity Inhibitor Inhibitor OnTarget On-Target (FA2H) Inhibitor->OnTarget High Affinity (Selective Inhibitor) OffTarget Off-Target (e.g., Kinase A) Inhibitor->OffTarget Low Affinity (Selective Inhibitor) Inhibitor->OffTarget High Affinity (Non-Selective Inhibitor) DesiredEffect Desired Therapeutic Effect OnTarget->DesiredEffect SideEffect Unintended Side Effect / Toxicity OffTarget->SideEffect

Caption: On-target vs. off-target effects of inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies are essential. The following are protocols for key experiments in off-target assessment.

This method uses chemical probes that covalently bind to the active sites of enzyme families (e.g., serine hydrolases) to profile their activity in a complex proteome.[1][2]

  • Cell Lysate Preparation:

    • Culture human gastric cancer cells (e.g., AGS) to 80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors) on ice for 30 minutes.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Inhibitor Treatment:

    • Aliquot 50 µg of proteome into separate microcentrifuge tubes.

    • Treat lysates with varying concentrations of FA2H-Inhibitor-X (e.g., 100 nM to 50 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to each sample at a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Analysis:

    • Quench the reaction by adding 2x SDS-PAGE loading buffer.

    • Separate proteins on a 12% SDS-PAGE gel.

    • Visualize labeled proteins using a fluorescence gel scanner. Bands that disappear or decrease in intensity in the inhibitor-treated lanes compared to the vehicle control represent potential off-targets.

    • Excise bands of interest for identification by mass spectrometry.

This high-throughput assay measures the ability of an inhibitor to compete with an ATP-analogue for the active site of a large panel of kinases.[3][4][5][6]

  • Assay Principle: This protocol is typically performed as a service by specialized companies. It often utilizes competitive binding assays where the inhibitor's ability to displace a tagged ligand from the kinase's ATP pocket is measured.

  • Compound Submission:

    • Provide FA2H-Inhibitor-X at a high concentration (e.g., 10 mM in DMSO).

  • Screening:

    • The compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred purified human kinases.

    • The percent inhibition for each kinase is calculated relative to a DMSO control.

  • Data Analysis:

    • Results are often visualized as a dendrogram of the human kinome, with inhibited kinases highlighted.

    • Kinases showing significant inhibition (e.g., >50% at 1 µM) are selected for follow-up dose-response (IC₅₀) determination to quantify the potency of the off-target interaction.

CETSA validates that a drug binds to its intended target in a physiological context (i.e., within intact cells) by measuring changes in the target protein's thermal stability upon ligand binding.[1]

  • Cell Treatment:

    • Culture cells of interest (e.g., AGS) and treat with FA2H-Inhibitor-X (at a concentration ~10x its IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest intact cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Analyze the supernatant (soluble fraction) from each temperature point by SDS-PAGE and Western blot using an antibody specific for FA2H.

    • A positive result is a shift in the melting curve to a higher temperature for the inhibitor-treated samples, indicating that inhibitor binding stabilized the FA2H protein. This confirms direct target engagement in a cellular environment.

References

Validating Gene Targets of Very-Long-Chain Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate gene targets regulated by the levels of very-long-chain (VLC) acyl-CoAs, with a focus on molecules structurally similar to 15-hydroxyicosanoyl-CoA. As direct experimental data for this compound is limited in publicly available literature, this guide draws upon established methods for validating gene targets of other long-chain and very-long-chain acyl-CoAs, which are anticipated to share similar regulatory mechanisms.

Introduction to VLC Acyl-CoAs in Gene Regulation

Very-long-chain acyl-CoAs are critical metabolic intermediates and have emerged as important signaling molecules that can directly influence gene expression.[1] These molecules can modulate the activity of transcription factors, particularly nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF-4α).[1][2] By binding to these receptors, VLC acyl-CoAs can initiate a cascade of events leading to the activation or repression of target genes involved in lipid metabolism, inflammation, and cellular differentiation.[3][4] Validating these gene targets is a crucial step in understanding the physiological roles of these lipids and for the development of novel therapeutics targeting metabolic diseases.

Comparative Analysis of Validation Methodologies

The validation of gene targets regulated by VLC acyl-CoA levels typically involves a multi-pronged approach, combining techniques to demonstrate direct binding, transcriptional activation, and the physiological consequence of this regulation. Below is a comparison of key experimental approaches.

Table 1: Comparison of Key Experimental Validation Techniques
Technique Principle Information Gained Advantages Limitations
Chromatin Immunoprecipitation sequencing (ChIP-seq) Identifies genome-wide binding sites of a specific transcription factor.Direct physical interaction between a transcription factor (e.g., PPARα) and the regulatory regions of potential target genes.Genome-wide and unbiased. Provides strong evidence of direct regulation.Does not directly measure changes in gene expression. Requires a specific and effective antibody for the transcription factor of interest.
Luciferase Reporter Assay Measures the ability of a putative regulatory DNA sequence to drive the expression of a reporter gene (luciferase) in response to a stimulus (e.g., a VLC acyl-CoA).Functional confirmation of a regulatory element's response to the lipid molecule. Can quantify the dose-dependent effect on transcriptional activation.Highly sensitive and quantitative.[5] Allows for the dissection of specific regulatory elements.Performed in an artificial context (plasmid-based), which may not fully reflect the native chromatin environment.
siRNA-mediated Gene Knockdown Reduces the expression of a specific gene (e.g., a ceramide synthase or an acyl-CoA synthetase) to observe the downstream effects on target gene expression.Establishes a causal link between the enzyme that produces the VLC acyl-CoA and the expression of the target gene.[6][7]Highly specific for the targeted gene. Can be performed in various cell types.Off-target effects are possible. The observed effects may be an indirect consequence of the knockdown.
Quantitative Real-Time PCR (qRT-PCR) Measures the abundance of specific mRNA transcripts.Validates changes in the expression levels of putative target genes identified by other methods (e.g., RNA-seq or microarrays).[8][9]Highly sensitive and specific for quantifying gene expression. Relatively low cost and high throughput.Only measures mRNA levels, which may not always correlate with protein levels or functional changes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of VLC Acyl-CoA-mediated Gene Regulation

Very-long-chain acyl-CoAs are thought to influence gene expression primarily through the activation of nuclear receptors. The diagram below illustrates a plausible signaling cascade.

VLC_Acyl_CoA_Signaling VLCFA Very-Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase (e.g., ACSL6) VLCFA->ACSL VLC_Acyl_CoA Very-Long-Chain Acyl-CoA ACSL->VLC_Acyl_CoA Synthesis FABP Fatty Acid Binding Protein VLC_Acyl_CoA->FABP Transport NR Nuclear Receptor (e.g., PPARα, HNF-4α) VLC_Acyl_CoA->NR FABP->NR RXR RXR NR->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element (PPRE) Coactivators Coactivators Coactivators->NR Target_Gene Target Gene (e.g., genes for β-oxidation) PPRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription

VLC Acyl-CoA signaling pathway.
Experimental Workflow for Target Gene Validation

A typical workflow for identifying and validating gene targets of VLC acyl-CoAs is depicted below.

Experimental_Workflow Start Hypothesis: VLC Acyl-CoA regulates gene expression RNA_seq Transcriptome Analysis (RNA-seq or Microarray) Identify differentially expressed genes Start->RNA_seq Bioinformatics Bioinformatic Analysis (Pathway analysis, motif search) RNA_seq->Bioinformatics Candidate_Genes List of Candidate Target Genes Bioinformatics->Candidate_Genes ChIP_seq ChIP-seq (for associated transcription factor) Candidate_Genes->ChIP_seq Reporter_Assay Luciferase Reporter Assay Candidate_Genes->Reporter_Assay siRNA siRNA Knockdown of Synthesizing Enzyme Candidate_Genes->siRNA qPCR qRT-PCR Validation ChIP_seq->qPCR Reporter_Assay->qPCR siRNA->qPCR Validation Validated Target Gene qPCR->Validation

Workflow for gene target validation.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies validating gene targets of long-chain acyl-CoAs, which can be used as a reference for designing experiments with VLC acyl-CoAs.

Table 2: Effect of Acyl-CoA Synthetase 6 (ACSL6) Knockdown on Gene Expression in Rat Myotubes

Data adapted from a study on the role of ACSL6 in lipid metabolism.[10][11]

GeneFunctionFold Change (siACSL6 vs. Control)Validation Method
ACSL6 Acyl-CoA synthesis↓ ~70%qRT-PCR
PGC-1α Mitochondrial biogenesis↑ ~2.5-foldqRT-PCR
UCP2 Uncoupling protein↑ ~2-foldqRT-PCR
UCP3 Uncoupling protein↑ ~3-foldqRT-PCR
Table 3: Effect of Ceramide Synthase (CERS1) Knockdown on Sphingolipid Levels in Human Head and Neck Squamous Carcinoma Cells

Data adapted from a study on the role of CERS1 in apoptosis.[12]

SphingolipidChange upon CERS1 KnockdownValidation Method
C18-ceramide ↓ SignificantlyMass Spectrometry
C18:1-ceramide ↓ SignificantlyMass Spectrometry
C20-ceramide ↓ SignificantlyMass Spectrometry
C16-ceramide ↑ SignificantlyMass Spectrometry

Detailed Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Nuclear Receptor Activation

This protocol is adapted for testing the effect of a VLC acyl-CoA on a nuclear receptor like PPARα.[5][13][14]

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine):

      • An expression plasmid for the nuclear receptor of interest (e.g., pCMV-hPPARα).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor (e.g., pGL4-PPRE-luc2).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the VLC acyl-CoA of interest at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Protocol 2: siRNA-mediated Knockdown of a Target Gene

This protocol describes the knockdown of an enzyme involved in VLC acyl-CoA synthesis, such as a ceramide synthase.[6][7]

  • siRNA Design and Preparation:

    • Design or purchase at least two different validated siRNAs targeting the gene of interest (e.g., CERS2) and a non-targeting control siRNA.

    • Resuspend siRNAs in RNase-free water to a stock concentration of 20 µM.

  • Transfection:

    • Seed the cells of interest (e.g., Huh7 hepatocytes) in a 6-well plate to be 50-60% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes by incubating the siRNA with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • Harvest the cells and extract total RNA and protein.

    • Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Analysis of Downstream Gene Expression:

    • Using the RNA extracted from the knockdown and control cells, perform qRT-PCR to measure the expression levels of the putative target genes.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol outlines the basic steps for performing ChIP to identify the binding of a transcription factor to a target gene promoter.

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Lyse the cells to release the nuclear contents.

  • Chromatin Shearing:

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PPARα).

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating and treat with proteinase K to digest the proteins.

    • Purify the immunoprecipitated DNA.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers specific for the putative binding region in the target gene promoter.

    • For genome-wide analysis (ChIP-seq), prepare a library from the purified DNA and perform high-throughput sequencing.

Alternative and Emerging Validation Approaches

  • CRISPR-Cas9 Gene Editing: For more permanent and stable genetic modifications, CRISPR-Cas9 can be used to knock out or knock in genes related to VLC acyl-CoA metabolism, providing a powerful tool to study the long-term effects on gene regulation.

  • Thermal Proteome Profiling (TPP): This technique can be used to identify direct protein targets of small molecules, including lipids, by measuring changes in protein thermal stability upon ligand binding.

  • In situ Hybridization (ISH): To visualize the spatial expression pattern of target genes within tissues and cells in response to changes in VLC acyl-CoA levels.

By employing a combination of these methodologies, researchers can robustly validate the gene targets of this compound and other very-long-chain acyl-CoAs, paving the way for a deeper understanding of their roles in health and disease.

References

Safety Operating Guide

Navigating the Disposal of 15-hydroxyicosanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The cornerstone of managing any laboratory chemical, particularly a novel one, is a thorough risk assessment.[1][2] This process involves evaluating the potential hazards associated with the substance and implementing appropriate control measures to mitigate those risks.[2] For 15-hydroxyicosanoyl-CoA, which belongs to the class of long-chain fatty acyl-CoAs, it is prudent to handle it with the care afforded to chemicals with potential biological activity and unknown toxicological profiles.

Key Safety and Handling Precautions

To ensure minimal risk during handling and prior to disposal, the following precautions should be observed. These are based on general guidelines for handling biochemicals and long-chain acyl-CoA esters.

Precaution CategorySpecific GuidelineRationale
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.To prevent skin and eye contact with the substance.
Engineering Controls Handle the compound in a well-ventilated area, preferably within a chemical fume hood.To minimize the risk of inhalation of any potential aerosols or dust.
Handling Practices Avoid generating dust or aerosols. Use appropriate tools for transferring the solid material.To prevent unintended exposure through inhalation or contact.
Storage Store in a tightly sealed, clearly labeled container in a cool, dry place as recommended by the supplier.To maintain the integrity of the compound and prevent accidental spills or reactions.
Spill Response In case of a spill, isolate the area, wear appropriate PPE, and clean up using an absorbent material. Dispose of the contaminated material as hazardous waste.To contain and manage accidental releases effectively and safely.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed through your institution's hazardous waste program.[3][4] Adherence to institutional, local, and national regulations is paramount.[5]

  • Risk Assessment: Before beginning any work that will generate waste, conduct a risk assessment for the disposal of this compound.[6][7] Given the lack of specific toxicity data, treat it as a potentially hazardous substance.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[8][9] It should be collected in a dedicated, properly labeled waste container.[10] Incompatible materials should never be mixed in the same container.[11]

  • Containerization:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[5]

    • The container must be in good condition, with a secure, leak-proof lid.[5]

    • For any residual amounts in its original container, if the container is to be disposed of, it should be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste".[10]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Your name, laboratory, and contact information should also be on the label.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within your laboratory.[3]

    • The storage area should be secure and away from general laboratory traffic.

    • Keep the container closed at all times, except when adding waste.[3]

  • Disposal Request:

    • Once the waste container is full or you have no further use for it, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is good laboratory practice and may be required by your institution.

Disposal Workflow for Novel Biochemicals

The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel biochemical such as this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Process start Start: Receive/Synthesize This compound risk_assessment Conduct Risk Assessment (Treat as potentially hazardous) start->risk_assessment handling Handle with appropriate PPE in a fume hood risk_assessment->handling waste_gen Generate Waste (e.g., unused material, contaminated items) handling->waste_gen segregate Segregate Waste Stream waste_gen->segregate container Select & Prepare Compatible Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Request Waste Pickup (via Institutional EHS) storage->pickup documentation Document Waste Disposal pickup->documentation end_node End: Compliant Disposal documentation->end_node

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that prioritizes safety, environmental responsibility, and regulatory compliance, thereby building a foundation of trust in their laboratory practices.

References

Essential Safety and Operational Guidance for Handling 15-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this long-chain fatty acyl-CoA.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards and Recommended PPE:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.Work in a well-ventilated area or under a chemical fume hood.[1][2]
Skin Contact May cause skin irritation or an allergic reaction.Wear a lab coat, and nitrile or latex gloves.[1][3] Immediately wash skin with soap and water if contact occurs.[3]
Eye Contact May cause serious eye irritation.Wear safety glasses or goggles.[1][3] If contact occurs, rinse cautiously with water for several minutes.[3]
Ingestion Unknown, but ingestion should always be avoided in a laboratory setting.Do not eat, drink, or smoke in the laboratory.[2] If ingested, seek immediate medical attention.[1]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Key Handling and Storage Protocols:

ProcedureDetailed Steps
Receiving and Initial Storage Upon receipt, visually inspect the container for any damage. Store the powdered compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For long-term stability, storage at -20°C or -80°C is recommended.
Preparation of Stock Solutions Allow the container to warm to room temperature before opening to prevent condensation.[4] Prepare solutions on ice to minimize thermal degradation.[4] Use high-purity solvents such as chloroform/methanol (2:1, v/v) or purified water/buffer.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, prepare single-use aliquots.[4]
General Handling Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for unsaturated acyl-CoAs, to prevent oxidation.[4] Use clean glassware and dedicated equipment to avoid cross-contamination.[4]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste through an approved waste disposal plant.[1]
Contaminated Materials (e.g., pipette tips, tubes, gloves) Place in a designated, sealed container for chemical waste and dispose of according to institutional protocols.
Liquid Waste (e.g., solutions) Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution from a powdered form of a long-chain acyl-CoA ester.[4]

Materials:

  • This compound (powder)

  • High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or purified water/buffer[4]

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Calibrated balance

  • Glass syringes or pipettes with glass tips

Procedure:

  • Equilibration: Allow the container of powdered this compound to warm to room temperature before opening to prevent moisture condensation.[4]

  • Weighing: In a clean, dedicated weighing vessel, carefully weigh the desired amount of the powder.

  • Dissolution: Transfer the powder to a glass vial. Add the appropriate volume of high-purity solvent to achieve the desired concentration. Work on ice to minimize degradation.[4]

  • Inert Atmosphere: If the compound is susceptible to oxidation, flush the vial with an inert gas (argon or nitrogen) before sealing.[4]

  • Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Biological Pathway

Beta-Oxidation of Long-Chain Fatty Acyl-CoAs

This compound, as a long-chain fatty acyl-CoA, is metabolized in the mitochondria through a process called beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[5] The transport of long-chain acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system.[5][6]

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA_cyto Fatty Acyl-CoA FattyAcid->AcylCoA_cyto Acyl-CoA Synthetase CPT1 CPT1 AcylCoA_cyto->CPT1 Carnitine Translocase Translocase CPT1->Translocase Acylcarnitine CPT2 CPT2 Translocase->CPT2 Acylcarnitine AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito CoA BetaOxidation Beta-Oxidation Cycle AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles TCA Citric Acid Cycle AcetylCoA->TCA

Caption: Mitochondrial beta-oxidation pathway for long-chain fatty acyl-CoAs.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.